molecular formula C30H35N7O B1193457 RIm13

RIm13

Cat. No.: B1193457
M. Wt: 509.658
InChI Key: CXHJQCQAKUNWMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RIm13 is a novel potent inhibitor of Proprotein convertase subtilisin/kexin 9 (PCSK9), targeting the PCSK9/LDLR protein-protein interaction.

Properties

Molecular Formula

C30H35N7O

Molecular Weight

509.658

IUPAC Name

5-(3'-Benzyl-5-(4-methoxyphenyl)-1-methyl-1H,3'H,3''H-[2,4':2',4''-terimidazol]-3''-yl)-N-methylpentan-1-amine

InChI

InChI=1S/C30H35N7O/c1-31-16-8-5-9-17-36-22-32-18-27(36)30-34-20-28(37(30)21-23-10-6-4-7-11-23)29-33-19-26(35(29)2)24-12-14-25(38-3)15-13-24/h4,6-7,10-15,18-20,22,31H,5,8-9,16-17,21H2,1-3H3

InChI Key

CXHJQCQAKUNWMJ-UHFFFAOYSA-N

SMILES

CNCCCCCN1C=NC=C1C2=NC=C(C3=NC=C(C4=CC=C(OC)C=C4)N3C)N2CC5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RIm13;  RIm-13;  RIm 13

Origin of Product

United States

Foundational & Exploratory

mechanism of RIm13 activation by pH stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Rim13 Activation by pH Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ability of fungi to adapt to ambient pH is crucial for their survival and virulence. A key player in this process is the conserved Pal/Rim signaling pathway, which culminates in the activation of the calpain-like protease this compound. This technical guide provides a comprehensive overview of the molecular mechanism of this compound activation in response to alkaline pH stress. We delve into the core signaling cascade, from plasma membrane sensing to the pivotal role of the ESCRT (Endosomal Sorting Complex Required for Transport) machinery in facilitating the proteolytic activation of the transcription factor Rim101 by this compound. This document summarizes key quantitative data, provides detailed experimental protocols for studying the pathway, and visualizes the signaling and experimental workflows using diagrams.

Introduction

Fungal pathogens and non-pathogenic fungi alike possess a sophisticated signaling network to sense and respond to changes in extracellular pH. The Pal/Rim pathway is a well-characterized pH-sensing mechanism that is essential for adaptation to alkaline environments.[1] In many fungi, this pathway is critical for growth, morphogenesis, and pathogenicity.[2][3] The central executioner of this pathway is the transcription factor Rim101 (PacC in filamentous fungi), which, in its processed form, regulates the expression of pH-responsive genes.[4] The activation of Rim101 is mediated by proteolytic cleavage, a process carried out by the calpain-like cysteine protease, this compound.[5][6] Understanding the precise mechanism of this compound activation is therefore fundamental to comprehending fungal pH adaptation and identifying potential targets for antifungal therapies.

This guide will focus on the core mechanism of this compound activation, detailing the upstream signaling events, the essential role of the ESCRT machinery, and the downstream consequences of this compound activity.

The this compound Activation Pathway

The activation of this compound is not an isolated event but rather the culmination of a signaling cascade initiated by a change in ambient pH. The pathway can be broadly divided into upstream pH sensing and downstream proteolytic activation events.

Upstream pH Sensing

The initial sensing of alkaline pH occurs at the plasma membrane. In Saccharomyces cerevisiae, this involves a complex of proteins including the seven-transmembrane domain protein Rim21 (PalH) and the arrestin-like protein Rim8 (PalF).[1][7] Upon an alkaline shift, this complex is thought to initiate a signal that is transmitted to the endosomal system.[1][8]

The Role of the ESCRT Machinery

The ESCRT machinery, known for its role in multivesicular body (MVB) formation and membrane remodeling, is indispensable for this compound activation.[5][9] The signal from the plasma membrane converges on the endosome, where ESCRT components are recruited. The scaffold protein Rim20 (PalA) plays a crucial role in assembling the proteolytic complex. Rim20 interacts with the ESCRT-III component Snf7 and subsequently recruits this compound.[10][11] This recruitment to the endosomal membrane is a critical step for this compound to encounter its substrate, Rim101.

This compound-Mediated Proteolytic Cleavage of Rim101

Once localized to the endosome and in proximity to Rim101 via the Rim20 scaffold, the calpain-like protease this compound cleaves the C-terminal inhibitory domain of Rim101.[2][6][12] This proteolytic processing event activates Rim101, allowing it to translocate to the nucleus and regulate the transcription of target genes involved in alkaline pH adaptation.[13][14]

Data Presentation

Quantitative Analysis of this compound Localization

The localization of this compound to punctate structures, which are thought to be endosomes, is a key indicator of its activation. The following table summarizes quantitative data on the localization of a functional this compound-GFP fusion protein in S. cerevisiae following a shift to alkaline pH.

ConditionTime Post-Shift (minutes)Percentage of Cells with this compound-GFP FociReference
YPD to CSM pH 8.30~2%[15]
YPD to CSM pH 8.32~15%[15]
YPD to CSM pH 8.34~25%[15]
YPD to CSM pH 8.38~35%[15]
YPD to CSM pH 8.316~10% (steady-state)[15]
Genetic Requirements for this compound Localization

The formation of this compound foci is dependent on key components of the Pal/Rim pathway and the ESCRT machinery.

GenotypeConditionPercentage of Cells with this compound-GFP FociReference
vps4ΔCSMElevated[15]
snf7Δ vps4ΔCSMGreatly Reduced[15]
rim20Δ vps4ΔCSMGreatly Reduced[15]
rim101ΔCSM pH 8.3 (10 min)Elevated[15]
Phenotypes of this compound Mutants

Deletion of this compound results in characteristic phenotypes related to pH sensitivity and other stresses.

SpeciesMutantConditionPhenotypeReference
Candida albicansThis compound-/-YPD, pH 10Growth defect[10]
Candida albicansThis compound-/-YPD + 150 mM LiClGrowth defect[10]
Candida albicansThis compound-/-YPD + 150 µg/ml hygromycin BGrowth defect[10]
Candida albicansThis compound-/-M199, pH 8No filamentation[10]
Cryptococcus neoformansThis compoundΔYPD, pH 8Growth defect[9]
Cryptococcus neoformansThis compoundΔYPD + 1.5 M NaClGrowth defect[9]
Rim101 Processing in Wild-Type and Mutant Strains

Western blot analysis reveals the proteolytic processing of Rim101, which is dependent on this compound and other pathway components.

SpeciesStrainConditionRim101 Size (kDa)Reference
Cryptococcus neoformansWild-type (GFP-Rim101)pH 4~140 (unprocessed)[14]
Cryptococcus neoformansWild-type (GFP-Rim101)pH 8~100 (processed)[14]
Cryptococcus neoformansThis compoundΔ (GFP-Rim101)pH 7.4Unprocessed[14]
Cryptococcus neoformansrim20Δ (GFP-Rim101)pH 7.4Unprocessed[14]
Cryptococcus neoformansrim23Δ (GFP-Rim101)pH 7.4Unprocessed[14]

Experimental Protocols

Western Blot Analysis of Rim101 Processing

This protocol is adapted from general western blotting procedures and can be optimized for specific fungal species.[16][17][18][19]

1. Protein Extraction:

  • Grow fungal cells to mid-log phase in appropriate liquid media at varying pH (e.g., pH 4 and pH 8).

  • Harvest cells by centrifugation and wash with ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

  • Lyse cells by bead beating or other appropriate methods.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

2. SDS-PAGE and Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to Rim101 (or an epitope tag if using a tagged version).

  • Wash the membrane to remove unbound primary antibody.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane thoroughly.

4. Detection:

  • Apply a chemiluminescent substrate and detect the signal using an imaging system.

  • The unprocessed and processed forms of Rim101 will appear as distinct bands of different molecular weights.

In Vitro Protease Assay for this compound Activity

This is a generalized protocol for assessing protease activity that can be adapted for purified this compound and Rim101.[20][21][22][23]

1. Reagents:

  • Purified, active this compound protease.

  • Purified Rim101 substrate (full-length).

  • Reaction buffer with optimal pH and ionic strength for this compound activity.

  • SDS-PAGE loading buffer.

2. Assay Procedure:

  • Set up reactions containing Rim101 substrate and reaction buffer.

  • Initiate the reaction by adding this compound protease. Include a negative control with no this compound.

  • Incubate the reactions at an optimal temperature for a defined period.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

3. Analysis:

  • Analyze the reaction products by SDS-PAGE and Coomassie blue staining or Western blotting for Rim101.

  • Cleavage of Rim101 will be indicated by the appearance of lower molecular weight bands corresponding to the processed form.

Chromatin Immunoprecipitation (ChIP) for Rim101 Target Genes

This protocol allows for the identification of genes directly regulated by activated Rim101.[24][25][26][27][28]

1. Cross-linking and Chromatin Preparation:

  • Grow cells under activating (alkaline pH) and non-activating (acidic pH) conditions.

  • Cross-link protein-DNA complexes with formaldehyde (B43269).

  • Quench the cross-linking reaction.

  • Harvest and lyse cells to release chromatin.

  • Shear chromatin to an average size of 200-1000 bp by sonication.

2. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin with an antibody against Rim101 (or an epitope tag).

  • Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

3. Elution and Reverse Cross-linking:

  • Elute the complexes from the beads.

  • Reverse the formaldehyde cross-links by heating.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

4. DNA Purification and Analysis:

  • Purify the DNA.

  • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for known or putative Rim101 target genes.

Quantitative Reverse Transcription PCR (qRT-PCR) for Rim101 Target Gene Expression

This method quantifies the change in transcript levels of genes regulated by Rim101.[15][29][30][31][32][33]

1. RNA Extraction and cDNA Synthesis:

  • Grow cells under inducing (alkaline pH) and non-inducing (acidic pH) conditions.

  • Extract total RNA using a reliable method.

  • Treat RNA with DNase to remove genomic DNA contamination.

  • Synthesize cDNA from the RNA template using reverse transcriptase and appropriate primers (oligo(dT) or random hexamers).

2. qPCR:

  • Set up qPCR reactions containing cDNA, gene-specific primers for target genes (e.g., NRG1, SMP1 in S. cerevisiae) and a reference gene (e.g., ACT1 or TDH3), and a fluorescent dye (e.g., SYBR Green).

  • Perform qPCR in a real-time PCR cycler.

3. Data Analysis:

  • Determine the cycle threshold (Ct) for each gene.

  • Normalize the Ct values of the target genes to the reference gene.

  • Calculate the fold change in gene expression between the inducing and non-inducing conditions using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathway Diagram

Rim13_Activation_Pathway cluster_membrane Plasma Membrane cluster_endosome Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus Rim21 Rim21/PalH (pH Sensor) Rim8 Rim8/PalF (Arrestin-like) Rim21->Rim8 Alkaline pH Signal ESCRT ESCRT Machinery (e.g., Snf7) Rim8->ESCRT Signal Transduction Rim20 Rim20/PalA (Scaffold) ESCRT->Rim20 Recruitment This compound This compound/PalB (Protease) Rim20->this compound Recruitment Rim101_inactive Rim101/PacC (Inactive) This compound->Rim101_inactive Proteolytic Cleavage Rim101_inactive->Rim20 Binding Rim101_active Rim101/PacC (Active) DNA Target Genes Rim101_active->DNA Transcriptional Regulation

Caption: The this compound activation pathway in response to alkaline pH stress.

Experimental Workflow Diagram: Western Blot for Rim101 Processing

Western_Blot_Workflow start Start: Fungal Cultures (pH 4 vs. pH 8) protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-Rim101) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analysis of Bands (Processed vs. Unprocessed Rim101) detection->analysis end End analysis->end

Caption: Workflow for detecting Rim101 processing by Western blot.

Conclusion

The activation of this compound is a tightly regulated process that is central to the fungal response to alkaline pH stress. This mechanism, involving cell surface sensing, ESCRT-mediated endosomal scaffolding, and proteolytic cleavage of the Rim101 transcription factor, highlights a sophisticated signaling network. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate this pathway further. A deeper understanding of this compound activation and its regulation may unveil novel strategies for the development of antifungal agents that target this essential fungal survival pathway.

References

An In-depth Technical Guide to Rim13 Substrate Identification and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rim13, and its fungal homologue PalB, is a highly conserved calpain-like cysteine protease that plays a pivotal role in the fungal response to ambient pH.[1][2] As a key component of the Pal/Rim signaling pathway, this compound is responsible for the proteolytic activation of the transcription factor Rim101 (also known as PacC in filamentous fungi).[3][4] This activation is a critical step in adapting to alkaline environments and is essential for the virulence of several pathogenic fungi.[3] This technical guide provides a comprehensive overview of this compound substrate identification, specificity, and the experimental methodologies used to study this crucial enzyme.

This compound Substrate Profile and Specificity

The primary and most well-characterized substrate of this compound is the C-terminal region of the zinc-finger transcription factor Rim101/PacC.[2][3] In its full-length form, Rim101/PacC is inactive.[3] Upon an alkaline pH shift, the Pal/Rim signaling cascade is initiated, leading to the recruitment and activation of this compound.[5][6] this compound then mediates the proteolytic cleavage of the C-terminal inhibitory domain of Rim101/PacC, resulting in its activation.[1][3] The activated, truncated form of Rim101/PacC can then translocate to the nucleus to regulate the expression of pH-responsive genes.[3]

While Rim101/PacC is the only confirmed direct substrate of this compound, the possibility of other substrates exists. The identification of novel substrates is an active area of research, with the potential to reveal new functions of the Pal/Rim pathway.

Quantitative Data on this compound-Mediated Processing

Currently, specific kinetic parameters (Km and kcat) for this compound's cleavage of Rim101/PacC are not extensively documented in publicly available literature. However, qualitative and semi-quantitative analyses have demonstrated the pH-dependent and this compound-dependent nature of this processing event.

Fungal SpeciesUnprocessed Rim101/PacC Size (kDa)Processed Rim101/PacC Size (kDa)pH Condition for ProcessingReference
Saccharomyces cerevisiae~80~68Alkaline[4]
Candida albicans~100 (unprocessed)~74 (alkaline), ~65 (acidic)Alkaline and Acidic[2]
Aspergillus nidulans7253 (intermediate), 27 (final active form)Alkaline[7]

Note: The processing of PacC in Aspergillus nidulans is a two-step process. The initial cleavage to the 53 kDa intermediate is dependent on PalB (this compound homologue), while the subsequent cleavage to the final 27 kDa active form is carried out by a different, yet to be fully characterized, protease.[7]

This compound Signaling Pathway and Activation

The activation of this compound is tightly regulated and integrated with the endosomal sorting complexes required for transport (ESCRT) machinery.

Rim13_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_endosome Endosome Alkaline_pH Alkaline pH Sensing_Complex PalH/Rim21, PalI/Rim9, PalF/Rim8 Alkaline_pH->Sensing_Complex Activates ESCRT_Complex ESCRT Complex Sensing_Complex->ESCRT_Complex Recruits Proteolytic_Complex PalA/Rim20, PalC, this compound/PalB ESCRT_Complex->Proteolytic_Complex Recruits and Activates Rim101_PacC_inactive Inactive Rim101/PacC Proteolytic_Complex->Rim101_PacC_inactive Cleaves Rim101_PacC_active Active Rim101/PacC Rim101_PacC_inactive->Rim101_PacC_active Nucleus Nucleus Rim101_PacC_active->Nucleus Translocates to Gene_Expression pH-responsive Gene Expression Nucleus->Gene_Expression Regulates

Figure 1. The Pal/Rim Signaling Pathway. This diagram illustrates the key steps leading to the activation of this compound and the subsequent processing of its substrate, Rim101/PacC.

Experimental Protocols for this compound Substrate Identification

Proteomic Identification of this compound Substrates

This workflow outlines a quantitative proteomic approach to identify potential substrates of this compound by comparing the proteomes of wild-type and this compoundΔ mutant strains.

Proteomic_Workflow Start Start Culture_Strains Culture Wild-Type and this compoundΔ Strains (Acidic and Alkaline pH) Start->Culture_Strains Protein_Extraction Protein Extraction and Digestion Culture_Strains->Protein_Extraction LC_MS_MS LC-MS/MS Analysis Protein_Extraction->LC_MS_MS Data_Analysis Quantitative Proteomic Data Analysis LC_MS_MS->Data_Analysis Substrate_Identification Identify Proteins with Altered Abundance or Processing in this compoundΔ Data_Analysis->Substrate_Identification Validation Validation of Putative Substrates Substrate_Identification->Validation End End Validation->End

Figure 2. Proteomic Workflow for Substrate ID. A flowchart for identifying this compound substrates using quantitative proteomics.

Methodology:

  • Fungal Culture and pH Shift: Grow wild-type and this compoundΔ mutant fungal strains in appropriate liquid media to mid-log phase under acidic conditions (e.g., pH 4.0). Induce the Pal/Rim pathway by shifting a portion of the cultures to alkaline media (e.g., pH 8.0) for a defined period.

  • Protein Extraction and Digestion: Harvest cells and perform protein extraction using a method suitable for fungi, often involving mechanical disruption (e.g., bead beating) in a lysis buffer containing protease and phosphatase inhibitors. Quantify protein concentration, and digest proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

  • Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance between wild-type and this compoundΔ strains under both acidic and alkaline conditions. Look for proteins that show a significant change in abundance or evidence of altered proteolytic processing in the this compoundΔ strain, particularly under alkaline conditions.

In Vitro Cleavage Assay

This assay directly tests the ability of recombinant this compound to cleave a putative substrate.

Methodology:

  • Recombinant Protein Expression and Purification: Express and purify recombinant, tagged versions of this compound and the putative substrate (e.g., full-length Rim101/PacC) from a suitable expression system like E. coli or Pichia pastoris.[8][9]

  • In Vitro Reaction: Incubate the purified putative substrate with and without active this compound in a suitable reaction buffer. The buffer conditions, including pH, should be optimized to mimic the physiological environment for this compound activity.

  • Analysis of Cleavage: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the tag on the substrate. A smaller band corresponding to the cleaved substrate in the presence of this compound indicates a direct proteolytic event.

  • Cleavage Site Mapping: To identify the precise cleavage site, the cleavage products can be subjected to N-terminal sequencing or mass spectrometry analysis.

Yeast Two-Hybrid (Y2H) Screening

Y2H screening can be used to identify proteins that physically interact with this compound, which may include substrates, regulators, or components of the proteolytic complex.

Y2H_Logic Bait Bait: this compound-BD Interaction Interaction? Bait->Interaction Prey_Library Prey Library: cDNA-AD Prey_Library->Interaction Reporter_Activation Reporter Gene Activation Interaction->Reporter_Activation Yes No_Interaction No Interaction Interaction->No_Interaction No No_Activation No Reporter Activation No_Interaction->No_Activation

Figure 3. Yeast Two-Hybrid Logic. A simplified diagram showing the principle of yeast two-hybrid screening.

Methodology:

  • Construct Generation: Clone the full-length or specific domains of this compound into a yeast two-hybrid "bait" vector, fusing it to a DNA-binding domain (BD). A cDNA library from the fungus of interest is cloned into a "prey" vector, fusing the cDNAs to a transcriptional activation domain (AD).

  • Yeast Transformation and Mating: Transform the bait construct into one yeast mating type and the prey library into the opposite mating type. Mate the two strains to bring the bait and prey plasmids together in diploid yeast.

  • Selection and Screening: Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) and/or containing a chromogenic substrate (e.g., X-gal). Only yeast cells where the bait and prey proteins interact will reconstitute a functional transcription factor, leading to the expression of reporter genes and allowing growth on selective media.

  • Identification of Interactors: Isolate the prey plasmids from the positive colonies and sequence the cDNA insert to identify the interacting proteins.

Potential for Drug Development

As a key virulence factor in pathogenic fungi, this compound represents a potential target for the development of novel antifungal drugs.[3] Small molecule inhibitors that specifically target the active site of this compound could disrupt the Pal/Rim pathway and compromise the ability of fungi to adapt to the host environment. Given that this compound is a calpain-like protease, existing knowledge of calpain inhibitors could provide a starting point for inhibitor design and screening.[10][11] However, specificity will be a key challenge to avoid off-target effects on host calpains.

Conclusion

This compound is a critical protease in the fungal pH response pathway with a primary, well-defined substrate in the transcription factor Rim101/PacC. The methodologies outlined in this guide provide a framework for the further characterization of this compound's substrate specificity, the identification of novel substrates, and the exploration of its potential as a therapeutic target. A deeper understanding of the molecular mechanisms governing this compound activity and substrate recognition will be crucial for developing strategies to combat fungal diseases.

References

Proteolytic Cleavage of Rim101p by Rim13p: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proteolytic cleavage of the transcription factor Rim101p by the calpain-like protease Rim13p, a critical activation step in the fungal pH-responsive Rim101/Pal signaling pathway. This pathway is a key regulator of fungal adaptation to alkaline environments and plays a significant role in the virulence of pathogenic fungi like Candida albicans. Understanding the molecular intricacies of this process is crucial for the development of novel antifungal therapeutics.

The Rim101 Signaling Pathway: An Overview

The Rim101/Pal pathway is a highly conserved signal transduction cascade in fungi that senses and responds to ambient pH.[1][2] Under alkaline conditions, a series of signaling events culminates in the proteolytic activation of the zinc finger transcription factor Rim101p (PacC in some fungi).[1] The unprocessed, full-length Rim101p is inactive.[3][4] The activation of Rim101p is mediated by the proteolytic removal of its C-terminal inhibitory domain.[5] This cleavage is carried out by the calpain-like cysteine protease, Rim13p (PalB in some fungi).[4][5][6]

The signaling cascade is initiated at the plasma membrane where a sensor complex, including Rim21p (PalH), detects the alkaline pH signal.[1][7] This signal is then transduced through a series of proteins, including Rim8p (PalF) and components of the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[1][8] The ESCRT components are thought to facilitate the assembly of a processing complex at the endosomal membrane.[1] This complex includes Rim20p (PalA), which acts as a scaffold protein, bringing the substrate Rim101p and the protease Rim13p into close proximity to facilitate the cleavage event.[1][3] Once cleaved, the now active, truncated form of Rim101p translocates to the nucleus to regulate the expression of pH-responsive genes.[3]

Rim101_Signaling_Pathway cluster_membrane Plasma Membrane cluster_endosome Endosome cluster_nucleus Nucleus Rim21 Rim21p (Sensor) Rim8 Rim8p Rim21->Rim8 Alkaline pH Signal Rim9 Rim9p Rim9->Rim21 ESCRT ESCRT Complex Rim8->ESCRT Signal Transduction Rim20 Rim20p (Scaffold) ESCRT->Rim20 Recruitment Rim13 Rim13p (Protease) Rim20->this compound Rim101_full Rim101p (Full-length, Inactive) Rim20->Rim101_full This compound->Rim101_full Proteolytic Cleavage Rim101_active Rim101p (Active, Cleaved) Gene_Expression Target Gene Expression Rim101_active->Gene_Expression

Fig 1. The Rim101 signaling pathway leading to proteolytic activation of Rim101p.

Quantitative Data on Rim101p Processing

Direct quantitative data on the enzymatic kinetics of Rim13p-mediated cleavage of Rim101p is not extensively available in the literature. However, the functional consequences of this cleavage event, such as the ability of the fungus to undergo filamentation in response to alkaline pH, have been quantified. The following table summarizes the filamentation phenotypes of various C. albicans mutant strains, which serve as an indirect measure of Rim101p activity.

Strain GenotypeCondition% FilamentationReference
Wild TypeM199 medium, pH 8High[4]
This compoundΔ/ΔM199 medium, pH 8None[4]
rim8Δ/ΔM199 medium, pH 8None[4]
Wild TypeLiquid serumHigh[4]
This compoundΔ/ΔLiquid serumReduced[4]
rim8Δ/ΔLiquid serumReduced[4]

Table 1. Filamentation of C. albicans RIM101 pathway mutants. The inability of this compoundΔ/Δ and rim8Δ/Δ mutants to filament at pH 8 indicates a failure to activate Rim101p, highlighting the essential role of the Rim101 pathway in this process. The reduced filamentation in serum suggests the pathway also contributes to this response, albeit to a lesser extent.[4]

Experimental Protocols

This section details key experimental methodologies for studying the proteolytic cleavage of Rim101p.

Analysis of Rim101p Cleavage by Western Blot

This protocol is used to detect the in vivo processing of Rim101p in response to environmental pH.

Materials:

  • Yeast strains (e.g., wild-type, this compoundΔ/Δ) expressing epitope-tagged Rim101p (e.g., Rim101p-V5 or Rim101p-HA).

  • Yeast culture media (e.g., YPD) buffered to acidic (e.g., pH 4) and alkaline (e.g., pH 8) conditions.

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blot transfer apparatus and membranes (e.g., nitrocellulose or PVDF).

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the epitope tag (e.g., anti-V5 or anti-HA).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Lysis:

    • Grow yeast strains to mid-log phase in buffered media.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend cell pellets in ice-cold lysis buffer with protease inhibitors.

    • Lyse cells by bead beating or sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding SDS-PAGE loading buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add chemiluminescent substrate and image the blot.

The full-length and cleaved forms of Rim101p will appear as distinct bands, with the cleaved form being of a lower molecular weight.

In Vitro Cleavage Assay for Rim101p

This protocol allows for the direct assessment of Rim13p's proteolytic activity on Rim101p in a controlled environment.

Materials:

  • Purified recombinant Rim13p and Rim101p (full-length).

  • Cleavage buffer (e.g., 20 mM HEPES, pH 7.4).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Coomassie stain or silver stain.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine purified Rim101p substrate and cleavage buffer.

    • Initiate the reaction by adding purified Rim13p enzyme.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for various time points.

  • Analysis:

    • Stop the reaction at each time point by adding SDS-PAGE loading buffer and boiling.

    • Analyze the reaction products by SDS-PAGE.

    • Visualize the protein bands by Coomassie or silver staining.

A successful cleavage will result in the appearance of a smaller band corresponding to the cleaved Rim101p and a decrease in the intensity of the full-length Rim101p band over time.

Experimental_Workflow_In_Vitro_Cleavage cluster_purification Protein Purification cluster_assay Cleavage Assay cluster_analysis Analysis Purify_this compound Purify Recombinant Rim13p Combine Combine Rim13p, Rim101p, and Cleavage Buffer Purify_this compound->Combine Purify_Rim101 Purify Recombinant Full-length Rim101p Purify_Rim101->Combine Incubate Incubate at 30°C (Time course) Combine->Incubate Stop_Reaction Stop Reaction with SDS Loading Buffer Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Stain Coomassie/Silver Stain SDS_PAGE->Stain Visualize Visualize Cleavage Products Stain->Visualize

Fig 2. Experimental workflow for an in vitro Rim101p cleavage assay.
Co-immunoprecipitation of Rim101p and Rim20p

This protocol is designed to verify the in vivo interaction between Rim101p and the scaffold protein Rim20p.

Materials:

  • Yeast strain co-expressing epitope-tagged Rim101p and Rim20p.

  • IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20, with protease inhibitors).

  • Antibody specific to the epitope tag on one of the proteins (the "bait").

  • Protein A/G agarose (B213101) beads.

  • Wash buffer (same as IP lysis buffer).

  • Elution buffer (e.g., SDS-PAGE loading buffer).

  • Western blot reagents.

Procedure:

  • Cell Lysis and Pre-clearing:

    • Prepare cell lysate as described in the Western blot protocol.

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C.

    • Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

    • Pellet the beads by centrifugation and discard the supernatant.

  • Washing and Elution:

    • Wash the beads three times with wash buffer.

    • Elute the protein complexes from the beads by resuspending in elution buffer and boiling.

  • Analysis:

    • Analyze the eluted proteins by Western blotting, probing for both the "bait" and the potential interacting partner ("prey").

Detection of the "prey" protein in the eluate confirms the interaction with the "bait" protein.

Conclusion

The proteolytic cleavage of Rim101p by Rim13p is a pivotal event in the fungal response to alkaline pH. The methodologies outlined in this guide provide a framework for the detailed investigation of this process. A thorough understanding of the Rim101 pathway and the molecular machinery governing Rim101p activation will be instrumental in the development of novel antifungal strategies that target this essential fungal adaptation mechanism.

References

RIm13 gene ontology and cellular localization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biology of the Fungal Gene Rim13

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound gene, and its orthologs such as PalB in Aspergillus nidulans, encodes a calpain-like cysteine protease that is a central component of the highly conserved fungal pH-responsive signal transduction pathway, commonly known as the Rim or Pal pathway.[1][2][3][4] This pathway is critical for the adaptation of fungi to alkaline environments and plays a significant role in various cellular processes, including ion homeostasis, cell wall integrity, and virulence in pathogenic species.[1][2][5][6][7][8][9] Understanding the molecular mechanisms of this compound function, its regulation, and localization is paramount for the development of novel antifungal strategies. This guide provides a comprehensive overview of the gene ontology, cellular localization, and functional regulation of this compound, supported by experimental data and methodologies.

Gene Ontology and Molecular Function

The this compound gene product is a cysteine protease of the calpain family.[1][2][3][4] Its primary and most well-characterized molecular function is the proteolytic processing and activation of the latent, full-length transcription factor Rim101 (PacC in A. nidulans).[1][5][6][10] This endoproteolytic cleavage occurs at the C-terminus of Rim101, removing an inhibitory domain and enabling the now-activated transcription factor to translocate to the nucleus and regulate the expression of a suite of genes responsive to alkaline pH and other cellular stresses.[1][6][7]

Table 1: Gene Ontology Summary for Saccharomyces cerevisiae Rim13p

CategoryTermEvidence
Molecular Function Calpain-like cysteine-type endopeptidase activityInferred from direct assay
Protease bindingInferred from physical interaction
Biological Process Fungal-type cell wall organizationInferred from mutant phenotype
Invasive growth in response to glucose limitationInferred from mutant phenotype
Negative regulation of transcription from RNA polymerase II promoterInferred from mutant phenotype
Proteolytic activation of transcription factorInferred from direct assay
Response to alkaline pHInferred from mutant phenotype
Cellular Component CytoplasmInferred from direct assay
Punctate focusInferred from direct assay
ESCRT complexInferred from physical interaction

Cellular Localization and Dynamics

The subcellular localization of this compound is tightly regulated and is a key aspect of its function. In Saccharomyces cerevisiae, under acidic or neutral pH conditions, this compound is diffusely distributed throughout the cytoplasm.[5][6][11] However, upon a shift to an alkaline environment, this compound dynamically relocalizes to distinct punctate structures.[5][6][11][12] These foci are associated with the plasma membrane and endosomes and represent the sites of the active Rim101 processing complex.[5][13][14]

This relocalization is a critical step in the activation of the Rim pathway and is dependent on several other proteins. The scaffold protein Rim20 and the ESCRT (Endosomal Sorting Complex Required for Transport) machinery, particularly the subunit Snf7, are essential for the recruitment of this compound to these active foci.[5][6][11] Studies have shown that in a vps4Δ mutant, where the disassembly of the ESCRT complex is impaired leading to its accumulation, this compound foci are observed even in the absence of an alkaline pH stimulus.[5][11] This underscores the crucial role of the ESCRT complex in providing a platform for the assembly of the Rim101 processing machinery.

Interestingly, the transcription factor Rim101 itself appears to be involved in a negative feedback loop that regulates the localization of this compound. In a rim101Δ mutant, there is an increased accumulation of this compound-containing foci upon an alkaline shift, suggesting that active Rim101 contributes to the disassembly or downregulation of the processing complex.[6][15]

Table 2: Quantitative Analysis of this compound-GFP Localization in S. cerevisiae

Strain BackgroundConditionPercentage of Cells with Foci
Wild-typeAcidic pH (4.0)< 5%
Wild-typeAlkaline pH (8.3), 10 min~20%
vps4ΔAcidic pH (4.0)~60%
rim20Δ vps4ΔAcidic pH (4.0)< 5%
snf7Δ vps4ΔAcidic pH (4.0)< 5%
rim101ΔAlkaline pH (8.3), 10 min~40%

Data compiled and summarized from Subramanian et al., 2012.[5][6]

The Rim101/PacC Signaling Pathway

This compound is a key effector protease within the broader Rim101/PacC signaling cascade. The pathway can be conceptualized as a series of modules that sense and transduce the external pH signal to the nucleus.

pH Sensing at the Plasma Membrane

The pathway is initiated at the plasma membrane by a sensor complex composed of the transmembrane proteins Rim21, Dfg16, and Rim9.[3][6][13] This complex is thought to detect changes in the plasma membrane potential or lipid asymmetry that are indicative of an alkaline external pH.

Signal Transduction and Complex Assembly

Upon activation of the sensor complex, the signal is transduced via the arrestin-like protein Rim8.[6][13] This leads to the recruitment and assembly of the downstream proteolytic complex at the plasma membrane and/or endosomal surfaces. This complex includes the scaffold protein Rim20, components of the ESCRT machinery, and ultimately, the this compound protease.[6][7][13]

Proteolytic Activation of Rim101

Once the proteolytic complex is assembled, this compound is brought into proximity with its substrate, the full-length Rim101 transcription factor. This compound then catalyzes the proteolytic cleavage of Rim101.[1][6]

Nuclear Translocation and Gene Regulation

The processed, active form of Rim101 is then released and translocates to the nucleus, where it acts as a transcriptional regulator.[7] It typically functions by repressing the expression of other transcriptional repressors (e.g., Nrg1 and Smp1 in S. cerevisiae), thereby leading to the induced expression of alkaline-responsive genes.[3]

Rim101_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21 Rim21 Sensor_Complex Sensor Complex Rim21->Sensor_Complex Dfg16 Dfg16 Dfg16->Sensor_Complex Rim9 Rim9 Rim9->Sensor_Complex Rim8 Rim8 Sensor_Complex->Rim8 Alkaline pH ESCRT ESCRT Complex Rim8->ESCRT Proteolytic_Complex Proteolytic Complex ESCRT->Proteolytic_Complex Rim20 Rim20 Rim20->Proteolytic_Complex This compound This compound This compound->Proteolytic_Complex Rim101_full Rim101 (inactive) Rim101_full->Proteolytic_Complex substrate Rim101_active Rim101 (active) Proteolytic_Complex->Rim101_active cleavage DNA Alkaline-responsive genes Rim101_active->DNA regulates

The Rim101/PacC signaling pathway.

Experimental Protocols

Detailed experimental protocols are essential for the study of this compound. Below are generalized methodologies for key experiments cited in the literature.

Visualization of this compound Cellular Localization

This protocol describes the use of fluorescence microscopy to observe the pH-dependent localization of a GFP-tagged this compound protein.

1. Strain Construction:

  • A Green Fluorescent Protein (GFP) tag is integrated at the C-terminus of the endogenous this compound locus using homologous recombination. This ensures that the fusion protein is expressed at its native level.

  • The functionality of the this compound-GFP fusion protein should be verified by assessing a known this compound-dependent phenotype, such as growth on high-salt media or at an alkaline pH.

2. Cell Culture and pH Shift:

  • Yeast cells expressing this compound-GFP are grown to mid-log phase in a standard rich medium (e.g., YPD) at an acidic pH (e.g., pH 4.0).

  • A portion of the culture is collected for baseline imaging.

  • The remaining cells are pelleted and resuspended in a buffered medium adjusted to an alkaline pH (e.g., pH 8.3).

3. Fluorescence Microscopy:

  • Samples are taken at various time points after the pH shift (e.g., 0, 10, 30, and 60 minutes).

  • Live cells are mounted on a microscope slide and imaged using a fluorescence microscope equipped with a GFP filter set.

  • Differential Interference Contrast (DIC) images are also captured to visualize the cell morphology.

4. Image Analysis:

  • The percentage of cells exhibiting distinct this compound-GFP foci is quantified for each time point and condition.

  • The colocalization of this compound-GFP with other fluorescently tagged proteins (e.g., mCherry-Rim20) can be assessed using appropriate filter sets and image overlay analysis.

exp_workflow_localization start Start: this compound-GFP Strain culture Grow cells to mid-log phase (acidic medium) start->culture split Split culture culture->split control Image control sample (acidic pH) split->control Control shift Resuspend in alkaline medium split->shift Experimental microscopy Fluorescence Microscopy control->microscopy timepoints Incubate and collect samples at different time points shift->timepoints timepoints->microscopy analysis Quantify percentage of cells with foci microscopy->analysis end End analysis->end

Experimental workflow for this compound localization.
In Vitro Analysis of Rim101 Processing

This protocol outlines a method to assess the proteolytic activity of this compound by observing the processing of its substrate, Rim101.

1. Protein Expression and Purification:

  • Recombinant full-length Rim101 and a constitutively active form of this compound are expressed in a suitable system (e.g., E. coli or insect cells) with affinity tags (e.g., His6 or GST).

  • The proteins are purified using affinity chromatography.

2. In Vitro Cleavage Assay:

  • Purified Rim101 is incubated with purified this compound in a reaction buffer at an optimal temperature and pH.

  • Control reactions should include Rim101 alone and this compound alone.

  • The reaction is stopped at various time points by adding a protease inhibitor and SDS-PAGE sample buffer.

3. Western Blot Analysis:

  • The reaction products are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

  • The membrane is probed with an antibody that recognizes a tag on Rim101 or the N-terminal portion of the protein.

  • The appearance of a smaller, cleaved form of Rim101 indicates this compound activity.

Implications for Drug Development

The Rim101/PacC pathway is a compelling target for the development of novel antifungal agents for several reasons:

  • Fungal-Specific: The pathway is highly conserved among fungi but is absent in humans, suggesting that inhibitors would have high specificity and low potential for off-target effects in the host.

  • Virulence Factor: In many pathogenic fungi, including Candida albicans and Cryptococcus neoformans, the Rim pathway is essential for virulence.[7][8][10] Mutants in this pathway show attenuated virulence in animal models of infection.[10]

  • Broad-Spectrum Potential: The conservation of the pathway across a wide range of fungal species suggests that a single inhibitor could be effective against multiple types of fungal infections.

This compound, as the key effector protease of the pathway, represents a particularly attractive drug target. The development of small molecule inhibitors that specifically target the active site of this compound could effectively block the entire downstream signaling cascade, thereby preventing the fungus from adapting to the host environment and establishing an infection. High-throughput screening of compound libraries using the in vitro cleavage assay described above could be a viable strategy for identifying such inhibitors.

Conclusion

The this compound gene is a critical component of the fungal pH-sensing machinery. Its product, a calpain-like protease, is the direct activator of the master transcriptional regulator Rim101. The intricate regulation of this compound's cellular localization and its central role in the highly conserved Rim101/PacC signaling pathway highlight its importance in fungal adaptation, cell wall integrity, and pathogenesis. A thorough understanding of the molecular biology of this compound not only deepens our knowledge of fundamental fungal biology but also provides a solid foundation for the rational design of novel, broad-spectrum antifungal therapeutics.

References

The Calpain-like Protease RIm13: A Pivotal Regulator of Alkaline pH Adaptation in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the competitive microbial world, the ability to adapt to fluctuating environmental pH is paramount for survival. For the model eukaryote Saccharomyces cerevisiae, the Rim101 signaling pathway is the central mechanism for orchestrating the response to alkaline stress. At the heart of this pathway lies Rim13, a calpain-like cysteine protease, whose timely activation and precise proteolytic activity are critical for initiating a cascade of gene expression changes that enable the cell to thrive in alkaline environments. This technical guide provides a comprehensive overview of the function of this compound, detailing its role in the Rim101 signaling cascade, its molecular characteristics, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers in fungal biology and drug development professionals seeking to understand and potentially target this crucial cellular process.

Introduction

Saccharomyces cerevisiae, a facultative anaerobe, encounters a wide range of pH conditions in its natural and industrial environments. The Rim101 (Regulator of Ime2) pathway is a highly conserved signal transduction cascade in fungi that senses and responds to ambient alkaline pH.[1] This pathway is not only crucial for pH homeostasis but is also implicated in various other cellular processes, including ion tolerance, cell wall maintenance, and sporulation.[2][3] Central to the activation of the Rim101 pathway is the proteolytic processing of the zinc finger transcription factor, Rim101.[4] This cleavage is executed by the calpain-like cysteine protease, this compound.[3]

This compound's strategic position as the effector protease of the Rim101 pathway makes it a key determinant of the fungal response to alkalinity. Understanding the intricacies of this compound function, its regulation, and its substrates is therefore of fundamental importance for comprehending fungal adaptation and identifying potential targets for antifungal therapies. This guide will delve into the molecular mechanisms governing this compound activity, its integration into the broader cellular signaling network, and the experimental approaches that have been instrumental in its characterization.

The Rim101 Signaling Pathway: The Central Role of this compound

The Rim101 pathway is a multi-step signaling cascade that translates the external pH signal into a transcriptional response. The activation of this pathway culminates in the this compound-mediated proteolytic cleavage of Rim101.

pH Sensing and Signal Transduction

The pathway is initiated at the plasma membrane where a sensor complex, including the transmembrane proteins Rim21 and Dfg16, and the arrestin-like protein Rim8, detects the alkaline pH signal.[5] This signal is then transduced, involving the endosomal sorting complex required for transport (ESCRT) machinery, to a scaffold protein, Rim20.[6][7]

Assembly of the Proteolytic Complex and this compound Activation

Under acidic conditions, this compound is diffusely localized in the cytoplasm.[6][7] Upon a shift to alkaline pH, this compound is recruited to punctate structures, which are sites of the active proteolytic complex.[6][7] This recruitment is dependent on both the ESCRT component Snf7 and the scaffold protein Rim20, with which this compound colocalizes.[6][7] The assembly of this complex is a critical step for bringing this compound into proximity with its substrate, Rim101.

Proteolytic Cleavage of Rim101 by this compound

Once the proteolytic complex is assembled, this compound catalyzes the C-terminal cleavage of the full-length, inactive Rim101 precursor. This proteolytic event removes an inhibitory domain, leading to the activation of Rim101.[2][4] The active, shorter form of Rim101 then translocates to the nucleus to regulate the expression of target genes.[4]

Downstream Transcriptional Regulation

Activated Rim101 functions primarily as a transcriptional repressor of other repressors, such as Nrg1 and Smp1.[8] By repressing these repressors, Rim101 indirectly activates the expression of genes required for adaptation to alkaline pH. These target genes are involved in a variety of cellular processes, including cell wall remodeling, ion homeostasis, and nutrient acquisition.[8]

Molecular Characteristics of this compound

This compound is a member of the calpain family of cysteine proteases. It possesses a conserved N-terminal cysteine protease domain responsible for its catalytic activity and a large C-terminal region that is essential for its function and proper localization.[9] Unlike its ortholog in Aspergillus nidulans, PalB, the S. cerevisiae this compound lacks an N-terminal MIT (Microtubule Interacting and Trafficking) domain and instead features a unique C-terminal extension that is critical for its recruitment to the proteolytic complex.[6][7]

Data Presentation

Quantitative Analysis of this compound Localization

The subcellular localization of this compound is tightly regulated by ambient pH. This can be quantified by fluorescence microscopy of cells expressing a this compound-GFP fusion protein.

pH ConditionThis compound-GFP LocalizationPercentage of Cells with Foci
Acidic (pH 4.0)Diffuse cytoplasmic signal< 5%
Alkaline (pH 8.3)Punctate foci~30-40% (peak at ~8-10 min post-shift)

Data compiled from qualitative descriptions and representative images in the literature.[4][6][7]

RIm101 Processing in Response to Alkaline pH

The proteolytic cleavage of Rim101 by this compound can be monitored by Western blotting of epitope-tagged Rim101. The appearance of a smaller, processed form indicates this compound activity.

StrainpH ConditionFull-length Rim101Processed Rim101
Wild-typeAcidic (pH 4.0)AbundantMinimal/Absent
Wild-typeAlkaline (pH 8.0)ReducedAbundant
This compoundΔAlkaline (pH 8.0)AbundantAbsent

This table represents a summary of typical results observed in Western blot analyses.[2][4]

Key Genes Regulated by the Rim101 Pathway

The activation of Rim101 by this compound leads to changes in the expression of numerous genes. The following table provides examples of genes whose expression is altered in a Rim101-dependent manner under alkaline conditions.

GeneFunctionFold Change (rim101Δ vs. WT at alkaline pH)
ENA1P-type ATPase, Na+ effluxDownregulated
NRG1Transcriptional repressorUpregulated
SMP1Transcriptional repressorUpregulated
PHR1Cell wall transglycosylaseDownregulated

Fold change data is generalized from multiple studies; specific values can vary based on experimental conditions.[8]

Experimental Protocols

Fluorescence Microscopy for this compound Localization

Objective: To visualize the subcellular localization of this compound in response to changes in ambient pH.

Methodology:

  • Strain Construction: Construct a S. cerevisiae strain expressing a C-terminally tagged this compound with a fluorescent protein (e.g., GFP) from its endogenous locus using a PCR-based epitope tagging strategy.

  • Cell Culture: Grow the this compound-GFP strain in a standard rich medium (e.g., YPD) to mid-log phase at 30°C.

  • pH Shift: Pellet the cells by centrifugation and resuspend them in a defined medium (e.g., Synthetic Complete) buffered to the desired acidic (e.g., pH 4.0) or alkaline (e.g., pH 8.0) pH.

  • Microscopy: Immediately after the pH shift, mount the cells on a microscope slide. Image the cells using a fluorescence microscope equipped with a suitable filter set for the chosen fluorescent protein. Acquire both DIC (Differential Interference Contrast) and fluorescence images.

  • Image Analysis: Quantify the localization pattern (diffuse vs. punctate) by counting the number of cells exhibiting fluorescent foci in a population of cells for each condition.

Western Blot Analysis of Rim101 Processing

Objective: To assess the proteolytic processing of Rim101 as an indicator of this compound activity.

Methodology:

  • Strain Construction: Engineer a strain expressing an epitope-tagged version of Rim101 (e.g., HA- or V5-tagged) from its native promoter.

  • Cell Culture and pH Shift: Grow the cells to mid-log phase and subject them to an alkaline pH shift as described above. Collect cell pellets at various time points after the shift.

  • Protein Extraction: Lyse the yeast cells using a standard method (e.g., glass bead lysis or alkaline lysis with NaOH and β-mercaptoethanol) to prepare total protein extracts.

  • SDS-PAGE and Western Blotting: Separate the protein extracts by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against the epitope tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. The full-length and processed forms of Rim101 will appear as distinct bands.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the change in transcript levels of Rim101 target genes in response to alkaline stress.

Methodology:

  • Cell Culture and RNA Extraction: Grow wild-type and rim101Δ strains to mid-log phase and expose them to alkaline conditions for a defined period. Harvest the cells and extract total RNA using a hot phenol-chloroform method or a commercial kit.

  • DNase Treatment and cDNA Synthesis: Treat the RNA samples with DNase I to remove any contaminating genomic DNA. Synthesize first-strand complementary DNA (cDNA) from the RNA template using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR: Perform real-time PCR using a qPCR instrument, SYBR Green master mix, and gene-specific primers for the target genes and a reference gene (e.g., ACT1 or TFC1) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The Rim101 Signaling Pathway

Rim101_Pathway cluster_membrane Plasma Membrane cluster_escrt ESCRT Pathway cluster_proteolytic_complex Proteolytic Complex cluster_nucleus Nucleus Rim21_Dfg16 Rim21/Dfg16 Rim8 Rim8 Rim21_Dfg16->Rim8 Recruits ESCRT ESCRT Complexes Rim8->ESCRT Activates Rim20 Rim20 (Scaffold) ESCRT->Rim20 Recruits This compound This compound (Protease) Rim20->this compound Recruits Rim101_inactive Inactive Rim101 Rim20->Rim101_inactive Binds This compound->Rim101_inactive Cleaves Rim101_active Active Rim101 Nrg1_Smp1 Nrg1/Smp1 Repressors Rim101_active->Nrg1_Smp1 Represses Alkaline_Response_Genes Alkaline Response Genes Nrg1_Smp1->Alkaline_Response_Genes Represses Alkaline_pH Alkaline pH Alkaline_pH->Rim21_Dfg16 Senses Rim101_inactive->Rim101_active

Caption: The Rim101 signaling pathway in S. cerevisiae.

Experimental Workflow for Studying this compound Function

Experimental_Workflow cluster_analysis Downstream Analysis Strain_Construction Strain Construction (e.g., this compound-GFP, Rim101-HA) Cell_Culture Yeast Cell Culture Strain_Construction->Cell_Culture Alkaline_Stress Alkaline pH Shift Cell_Culture->Alkaline_Stress Fluorescence_Microscopy Fluorescence Microscopy (this compound Localization) Alkaline_Stress->Fluorescence_Microscopy Western_Blot Western Blot (Rim101 Processing) Alkaline_Stress->Western_Blot qRT_PCR qRT-PCR (Gene Expression) Alkaline_Stress->qRT_PCR Data_Interpretation Data Interpretation and Model Refinement Fluorescence_Microscopy->Data_Interpretation Western_Blot->Data_Interpretation qRT_PCR->Data_Interpretation

Caption: A typical experimental workflow for investigating this compound function.

Conclusion

This compound is a critical component of the alkaline pH response pathway in Saccharomyces cerevisiae. Its role as the dedicated protease for the activation of the master transcriptional regulator, Rim101, places it at a crucial control point in this signaling cascade. The intricate regulation of this compound's localization and its assembly into a functional proteolytic complex highlight the sophisticated mechanisms that have evolved in fungi to sense and respond to their environment. For researchers, a thorough understanding of this compound provides a window into the fundamental processes of fungal signal transduction and adaptation. For drug development professionals, the specificity of the Rim101 pathway and the essential role of this compound present a potential avenue for the development of novel antifungal agents that could selectively target this vital adaptive mechanism in pathogenic fungi. Further research into the precise kinetic parameters of this compound and the identification of its full range of substrates will undoubtedly provide deeper insights into its biological significance and therapeutic potential.

References

The Calpain-like Protease Rim13: A Conserved Fungal Virulence Factor and Potential Antifungal Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Rim13 Orthologs in Pathogenic Fungi

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the role of this compound orthologs, a key component of the pH-sensing Pal/Rim signaling pathway, in the virulence of major human fungal pathogens. It includes a summary of quantitative data on the effects of this compound deletion, detailed experimental protocols for studying its function, and visualizations of the relevant biological pathways and experimental workflows.

Executive Summary

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the identification of novel therapeutic targets. The ambient pH-sensing Pal/Rim signaling pathway, which is conserved across fungi but absent in mammals, represents a promising area for antifungal drug development. A critical component of this pathway is the calpain-like cysteine protease this compound (or its ortholog PalB in filamentous fungi). This protease is responsible for the proteolytic activation of the master transcription factor Rim101/PacC, which governs the expression of genes essential for adaptation to the alkaline pH of the host environment. Disruption of this compound or its orthologs has been shown to significantly attenuate the virulence of major fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. This guide details the function of this compound, its role in pathogenesis, and provides the technical information required to investigate this crucial enzyme.

The Pal/Rim Signaling Pathway and the Role of this compound

The Pal/Rim pathway is a sophisticated signal transduction cascade that allows fungi to sense and respond to changes in ambient pH.[1] At an alkaline pH, a plasma membrane-associated sensor complex initiates a signaling cascade that involves the endosomal sorting complex required for transport (ESCRT).[2] The ESCRT machinery facilitates the assembly of a proteolytic complex, which includes the scaffold protein Rim20/PalA and the calpain-like protease this compound/PalB.[2] this compound then performs the crucial proteolytic cleavage of the C-terminal inhibitory domain of the transcription factor Rim101/PacC.[3][4] This cleavage activates Rim101/PacC, allowing it to translocate to the nucleus and regulate the expression of genes involved in cell wall biosynthesis, filamentation, and other virulence-associated traits.[5]

Pal_Rim_Signaling_Pathway Figure 1: The Pal/Rim Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaline pH Alkaline pH Sensor_Complex Sensor Complex (PalH/Rim21, PalI/Rim9, PalF/Rim8) Alkaline pH->Sensor_Complex ESCRT ESCRT Pathway Sensor_Complex->ESCRT Signal Transduction Proteolytic_Complex Proteolytic Complex Assembly ESCRT->Proteolytic_Complex This compound This compound/PalB (Calpain Protease) Rim20 Rim20/PalA (Scaffold) Rim101_inactive Inactive Rim101/PacC This compound->Rim101_inactive Proteolytic Cleavage Rim20->this compound recruits Rim101_active Active Rim101/PacC Gene_Expression Target Gene Expression (Virulence, Adaptation) Rim101_active->Gene_Expression Transcription Regulation

Figure 1: The Pal/Rim Signaling Pathway

Quantitative Data on the Role of this compound Orthologs in Pathogenic Fungi

Deletion of this compound or its orthologs results in measurable defects in virulence-associated phenotypes across different pathogenic fungi. The following tables summarize key quantitative findings from the literature.

Table 1: Phenotypic Analysis of this compound/palB Mutants

Fungus Phenotype Assay Result Reference
Candida albicansFilamentationSerum-induced filamentationSignificant reduction in filamentation compared to wild-type (p < 0.0005)[6]
Candida albicanspH-dependent growthGrowth on YPD at pH 10No growth, whereas wild-type grows[3][7]
Candida albicansStress responseGrowth on YPD + 150 mM LiClGrowth defect compared to wild-type[6][7]
Candida albicansStress responseGrowth on YPD + 150 µg/ml hygromycin BGrowth defect compared to wild-type[6]
Aspergillus nidulansHyphal invasionEx vivo porcine corneal modelSignificantly less stromal penetration compared to wild-type (p = 0.005)[8]

Table 2: Virulence of this compound/palB Mutants in Animal Models

Fungus Virulence Factor Animal Model Assay Result Reference
Candida albicansThis compoundMurine model of corneal candidiasisClinical scoring of corneal diseaseFully attenuated virulence compared to wild-type (p ≤ 0.004)[3][9][10]
Aspergillus nidulansPalBEx vivo porcine corneal modelHistological assessment of hyphal invasionAttenuated hyphal invasion[8][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound and its orthologs.

Construction of a this compound Deletion Mutant in Candida albicans

The creation of a homozygous gene deletion mutant is fundamental to studying gene function. The following protocol is adapted from a PCR-based gene disruption method.

Gene_Deletion_Workflow Figure 2: Workflow for PCR-Based Gene Deletion start Start: Design Primers pcr1 PCR Amplify Selection Marker 1 (e.g., URA3) start->pcr1 transform1 Transform Diploid Strain (e.g., BWP17) pcr1->transform1 select1 Select for Heterozygous Mutant (this compound/rim13Δ::URA3) transform1->select1 pcr2 PCR Amplify Selection Marker 2 (e.g., ARG4) select1->pcr2 transform2 Transform Heterozygous Mutant pcr2->transform2 select2 Select for Homozygous Mutant (this compoundΔ::URA3/rim13Δ::ARG4) transform2->select2 verify Verify Deletion (PCR, Southern Blot) select2->verify

Figure 2: Workflow for PCR-Based Gene Deletion

Materials:

  • C. albicans strain (e.g., BWP17, which is ura3Δ, arg4Δ, his1Δ)

  • Plasmids containing selectable markers (e.g., pGEM-URA3, pRS-ARG4)

  • High-fidelity DNA polymerase

  • Oligonucleotide primers (see Table 3)

  • Lithium acetate (B1210297), PEG, TE buffer for transformation

  • Appropriate selection media (e.g., synthetic complete medium lacking uracil (B121893) or arginine)

Table 3: Example Primers for this compound Deletion[3]

Primer Name Sequence (5' to 3')
This compound-5DRGTCGACGGATCCCCGGGAATTGCCATGTTGTTTCTTCTTTATTTGGTTC
This compound-3DRGAGCTCGGTACCCGGGGATCCTCTTTGTTTGTATTTGTTTGTTTGT

Procedure:

  • Amplify Disruption Cassettes:

    • Use primers this compound-5DR and this compound-3DR to amplify the URA3 gene from pGEM-URA3 and the ARG4 gene from pRS-ARG4. The primers contain tails with homology to the regions flanking the this compound open reading frame.

  • First Allele Disruption:

    • Transform the this compoundΔ::URA3 PCR product into C. albicans strain BWP17 using the lithium acetate method.

    • Select for Ura+ transformants on synthetic medium lacking uracil.

    • Screen transformants by PCR to identify heterozygous mutants (this compound/rim13Δ::URA3).

  • Second Allele Disruption:

    • Transform the this compoundΔ::ARG4 PCR product into the confirmed heterozygous mutant.

    • Select for Arg+ transformants on synthetic medium lacking arginine.

    • Screen transformants by PCR and Southern blot to confirm homozygous deletion (this compoundΔ::URA3/rim13Δ::ARG4).

Western Blot Analysis of Rim101 Processing

This protocol is used to visualize the this compound-dependent proteolytic cleavage of Rim101.

Materials:

  • C. albicans strains (wild-type and this compoundΔ mutant) expressing a V5-tagged Rim101 protein.

  • YPD medium buffered to pH 4 and pH 7.

  • Lysis buffer (e.g., with protease inhibitors).

  • SDS-PAGE gels and Western blotting apparatus.

  • Anti-V5-horseradish peroxidase antibody.

  • ECL reagent.

Procedure:

  • Protein Extraction:

    • Grow cells to mid-log phase in YPD at pH 4 or pH 7.

    • Harvest cells and resuspend in lysis buffer.

    • Lyse cells using glass beads and vortexing.

    • Clarify the lysate by centrifugation and collect the supernatant.

  • Western Blotting:

    • Determine protein concentration of the lysates.

    • Mix equal amounts of protein with SDS-PAGE sample buffer and boil.

    • Separate proteins on an SDS-8% PAGE gel.

    • Transfer proteins to a nitrocellulose membrane.

    • Block the membrane (e.g., with 5% nonfat milk in TBS-T).

    • Incubate the membrane with anti-V5-HRP antibody.

    • Wash the membrane and detect the signal using ECL reagent.

    • The full-length, unprocessed Rim101 will appear as a higher molecular weight band, while the this compound-processed, active form will be a lower molecular weight band, typically observed at alkaline pH in the wild-type strain but absent in the this compoundΔ mutant.[7]

Murine Model of Corneal Candidiasis

This in vivo model is used to assess the role of this compound in virulence.[3][9]

Corneal_Infection_Workflow Figure 3: Workflow for Murine Corneal Infection Model start Start: Prepare Fungal Inoculum anesthetize Anesthetize Mice (e.g., BALB/c) start->anesthetize scarify Scarify Cornea anesthetize->scarify inoculate Topically Inoculate Cornea with C. albicans scarify->inoculate monitor Monitor and Score Disease Daily (e.g., for 8 days) inoculate->monitor end Endpoint Analysis: - Fungal Burden (CFU) - Histopathology monitor->end

Figure 3: Workflow for Murine Corneal Infection Model

Materials:

  • BALB/c mice (6-8 weeks old).

  • C. albicans strains (wild-type, this compoundΔ mutant, and complemented strain).

  • Anesthetics.

  • 26-gauge needle for scarification.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Inoculum Preparation:

    • Grow C. albicans strains overnight and wash cells with PBS.

    • Adjust the cell concentration to 1 x 10^6 CFU in 5 µL of PBS.

  • Infection:

    • Anesthetize the mice.

    • Lightly scarify the corneal epithelium with a sterile needle.

    • Topically apply 5 µL of the fungal inoculum to the scarified cornea.

  • Disease Monitoring:

    • Examine the eyes daily for up to 8 days.

    • Score the severity of keratitis based on opacity, ulceration, and perforation.

  • Endpoint Analysis:

    • At selected time points, euthanize the mice.

    • Excise the eyes for quantitative fungal culture (to determine fungal burden) and histopathological analysis (to assess tissue invasion and inflammation).

In Vitro Calpain Activity Assay

This protocol, based on commercially available kits, can be used to measure the protease activity of purified this compound or to screen for its inhibitors.

Materials:

  • Purified this compound/PalB protein.

  • Calpain-Glo™ Protease Assay kit (Promega) or similar.

  • Luminometer.

Procedure:

  • Reagent Preparation:

    • Prepare the Calpain-Glo™ Reagent according to the manufacturer's instructions. This reagent contains a proluminescent calpain substrate (Suc-LLVY-aminoluciferin).

  • Assay:

    • Add the purified this compound/PalB enzyme to a multiwell plate.

    • If screening for inhibitors, pre-incubate the enzyme with the test compounds.

    • Add the Calpain-Glo™ Reagent to initiate the reaction.

    • Incubate at room temperature for 10-30 minutes.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the calpain activity.

This compound Orthologs in Other Pathogenic Fungi

Aspergillus fumigatus (PalB)

In Aspergillus species, the this compound ortholog is named PalB. The Pal/PacC pathway is crucial for the virulence of this major mold pathogen.[12] Studies using the model organism Aspergillus nidulans have shown that a palB-null mutant has significantly reduced ability to invade corneal tissue, indicating that PalB is required for full virulence.[8] PalB is responsible for the initial, pH-dependent proteolytic cleavage of the PacC transcription factor, a critical step in its activation.[4][13]

Cryptococcus neoformans (this compound)

The Pal/Rim pathway is also conserved in the basidiomycete pathogen Cryptococcus neoformans. The this compound ortholog is required for the proteolytic processing and activation of Rim101.[6] Disruption of the pathway, including this compound deletion, leads to defects in the production of the main virulence factor, the polysaccharide capsule, and attenuates virulence in animal models.

Conclusion and Future Directions

This compound and its orthologs are conserved, essential components of the pH-sensing Pal/Rim pathway in pathogenic fungi. Their role in activating the master transcriptional regulator Rim101/PacC makes them critical for adaptation to the host environment and, consequently, for virulence. The data clearly demonstrate that the absence of this compound leads to significant defects in key pathogenic traits, including filamentation and tissue invasion, and results in attenuated virulence.

As a fungal-specific enzyme with a demonstrated role in pathogenesis, this compound represents an attractive target for the development of novel antifungal therapies. The detailed protocols provided in this guide should facilitate further research into the structure, function, and inhibition of this important class of proteases. Future work should focus on high-throughput screening for specific this compound inhibitors and further elucidation of the downstream targets of the Pal/Rim pathway in different pathogenic fungi.

References

Unraveling Rim13: A Technical Guide to its Structural Domains and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the structural domains and function of the fungal protein Rim13. This calpain-like cysteine protease is a critical component of the pH-responsive Rim101/PacC signaling pathway, which is essential for fungal adaptation to alkaline environments and plays a significant role in the virulence of pathogenic fungi. A deeper understanding of this compound's structure and regulation offers potential avenues for the development of novel antifungal therapeutics.

Core Structural Domains of this compound

The this compound protein is primarily characterized by two major functional regions: an N-terminal catalytic domain and a C-terminal regulatory domain. These domains work in concert to ensure the proper localization and proteolytic activity of the protein in response to environmental pH changes.

In fungi like Saccharomyces cerevisiae, this compound consists of an N-terminal cysteine protease domain and a large, functionally crucial C-terminal region.[1][2] Unlike its ortholog in Aspergillus nidulans, PalB, the Saccharomyces cerevisiae this compound lacks a discernible N-terminal MIT (Microtubule-Interacting and Trafficking) domain.[1][2] Instead, it possesses a unique C-terminal region that is believed to serve as a functional equivalent, mediating the protein's localization.[3]

Data Presentation: this compound Structural Domains
DomainGeneral LocationKey Features & FunctionSpecies-Specific Notes
N-Terminal Cysteine Protease Domain N-TerminusContains the catalytic residues responsible for the endoproteolytic cleavage of the Rim101/PacC transcription factor.[1][4] This cleavage is the ultimate activation step in the signaling pathway.This catalytic domain is a conserved feature among this compound orthologs.
C-Terminal Regulatory Region C-TerminusEssential for the proper localization and overall biological function of this compound.[2] It mediates the recruitment of this compound to the Rim20-ESCRT complex at endosomal membranes under alkaline conditions.[1]In Saccharomyces clade, this region is functionally analogous to the N-terminal MIT domain found in other fungi like Aspergillus nidulans.[3] Truncations or point mutations within this region impair its punctate localization and render the protein non-functional.[2][3]

The Rim101/PacC Signaling Pathway

The activation of this compound is tightly regulated within the broader Rim101/PacC signaling cascade. This pathway serves as a model for how fungal cells sense and respond to external pH.

The pathway is initiated at the plasma membrane where a sensor complex, including the transmembrane protein Rim21, detects an alkaline pH shift. This signal is transduced, leading to the recruitment and assembly of the "proteolytic complex" at the endosome.[1] This complex includes the scaffold protein Rim20, components of the Endosomal Sorting Complex Required for Transport (ESCRT), the Rim101 transcription factor, and the this compound protease.[1] Rim20 first associates with the ESCRT machinery, which then recruits this compound.[1] Once assembled, this compound proteolytically cleaves the C-terminal inhibitory domain from Rim101.[4] The now-activated Rim101 translocates to the nucleus to regulate the expression of genes necessary for adaptation to alkaline pH.[5][6]

Rim101_Pathway cluster_membrane Plasma Membrane cluster_endosome Endosome cluster_nucleus Nucleus Sensor_Complex Sensor Complex (Rim21, Rim9, Dfg16) Rim8 Rim8 (Arrestin-like) Sensor_Complex->Rim8 Activates ESCRT ESCRT Complex Rim8->ESCRT Recruits Rim20 Rim20 (Scaffold) ESCRT->Rim20 Binds This compound This compound (Protease) Rim20->this compound Recruits Rim101_inactive Inactive Rim101 Rim20->Rim101_inactive Recruits This compound->Rim101_inactive Cleaves Rim101_active Active Rim101 Rim101_inactive->Rim101_active Activation Gene_Expression Gene Expression (Alkaline Adaptation) Rim101_active->Gene_Expression Regulates Alkaline_pH Alkaline pH Signal Alkaline_pH->Sensor_Complex Senses

Diagram of the fungal Rim101/PacC pH-responsive signaling pathway.

Experimental Protocols for this compound Analysis

Investigating the structure and function of this compound involves a combination of genetic, molecular, and cell biology techniques.

Key Experimental Methodologies:
  • Protein Localization via Fluorescence Microscopy :

    • Objective : To determine the subcellular localization of this compound in response to pH changes.

    • Protocol : A gene encoding a fluorescent protein (e.g., Green Fluorescent Protein, GFP) is fused in-frame with the endogenous this compound gene. Cells expressing the this compound-GFP fusion protein are cultured in acidic medium (e.g., pH 4.0) and then shifted to an alkaline medium (e.g., pH 8.3).[1] The localization of the GFP signal is monitored over time using fluorescence microscopy. Under acidic conditions, the signal is typically diffuse throughout the cytoplasm, while upon a shift to alkaline pH, the protein coalesces into distinct punctate foci, indicating its recruitment to endosomal complexes.[1][7] This assay is also performed in various mutant backgrounds (e.g., rim20Δ, snf7Δ) to identify factors required for localization.[1]

  • Assessment of Proteolytic Function (Rim101 Cleavage Assay) :

    • Objective : To assay the catalytic activity of this compound by monitoring the cleavage of its substrate, Rim101.

    • Protocol : A strain is engineered to express an epitope-tagged or GFP-tagged version of Rim101. This allows for the detection of both the full-length (inactive) and cleaved (active) forms of the protein. Cells expressing wild-type or mutant versions of this compound are subjected to an alkaline pH shift. Total protein lysates are collected and analyzed by SDS-PAGE followed by Western blotting using an antibody against the tag. The proteolytic activity of this compound is confirmed by the appearance of a smaller, cleaved form of Rim101 in response to the alkaline signal.[2] This assay is critical for testing the functionality of this compound truncation or point mutants.

  • Phenotypic Functional Assays :

    • Objective : To assess the overall biological function of this compound by observing a relevant cellular phenotype.

    • Protocol : The Rim101/PacC pathway is required for tolerance to certain stresses, such as high concentrations of salts like NaCl or LiCl.[1] Therefore, the function of this compound can be assayed by a simple spot dilution growth assay. Strains (wild-type, this compoundΔ, and this compoundΔ expressing mutant alleles) are grown to logarithmic phase, serially diluted, and spotted onto control media and media containing high salt concentrations. A functional this compound will permit growth on the high-salt medium, while a non-functional mutant will fail to grow.[2]

Experimental_Workflow cluster_construct Strain Construction cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_results Expected Results (for loss-of-function) Create_Mutant Generate this compoundΔ mutant (e.g., C-terminal truncation) Culture_Cells Culture cells in acidic medium (pH 4) Create_Mutant->Culture_Cells Tag_Protein Fuse this compound with GFP tag Tag_Protein->Culture_Cells Shift_pH Shift to alkaline medium (pH 8) Culture_Cells->Shift_pH Microscopy Fluorescence Microscopy (Assess Localization) Shift_pH->Microscopy Collect samples Western_Blot Western Blot (Detect Rim101 Cleavage) Shift_pH->Western_Blot Collect samples Growth_Assay Phenotypic Growth Assay (e.g., high salt) Shift_pH->Growth_Assay Collect samples Result_Microscopy Diffuse GFP signal (No puncta formation) Microscopy->Result_Microscopy Result_Western Only full-length Rim101 (No cleavage) Western_Blot->Result_Western Result_Growth No growth on selective medium Growth_Assay->Result_Growth

Workflow for the functional analysis of a candidate this compound mutant.

Logical Relationships of this compound Domains

The two primary domains of this compound have distinct but cooperative functions. The C-terminal region acts as a targeting module, ensuring the protease is delivered to the correct subcellular location—the endosome-associated proteolytic complex—at the right time. The N-terminal domain then executes its catalytic function, cleaving Rim101 to propagate the signal. Neither domain is sufficient on its own for biological activity; the integrity of both is required for proper fungal response to pH.[2]

Domain_Relationships cluster_domains Structural Domains cluster_functions Molecular Functions This compound This compound Protein N_Terminus N-Terminal Domain (Cysteine Protease) This compound->N_Terminus C_Terminus C-Terminal Domain (Regulatory/Localization) This compound->C_Terminus Cleavage Proteolytic Cleavage of Rim101 N_Terminus->Cleavage leads to Localization Recruitment to Rim20-ESCRT Complex C_Terminus->Localization leads to Outcome Functional Protein Activity & Alkaline pH Adaptation Cleavage->Outcome required for Localization->Outcome required for

Logical relationship between this compound domains and their functions.

References

The Nexus of Fungal pH Sensing and Membrane Trafficking: A Technical Guide to the Rim13-ESCRT Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of fungal biology, the ability to sense and adapt to ambient pH is critical for survival, pathogenesis, and virulence. Central to this process is the Pal/Rim signaling pathway, which culminates in the proteolytic activation of the transcription factor Rim101 by the calpain-like protease Rim13. This activation is not a solitary event; it is intricately linked to the fundamental cellular machinery of membrane trafficking, specifically the Endosomal Sorting Complexes Required for Transport (ESCRT) pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the ESCRT machinery, offering a comprehensive resource for researchers investigating fungal pathogenesis and seeking novel antifungal drug targets. We present a synthesis of the current understanding of the signaling cascade, detailed experimental protocols for studying these protein-protein interactions, and visualizations of the key pathways and workflows. While direct quantitative data on binding affinities remain elusive in the current literature, this guide provides a robust framework for future investigations into the biophysical parameters of this critical fungal-specific pathway.

Introduction: The Pal/Rim Pathway and the ESCRT Connection

The Pal/Rim pathway is a conserved signaling cascade in fungi that governs the response to alkaline pH stress. The pathway is initiated by plasma membrane-associated sensor proteins that, in response to an alkaline shift, trigger a signaling cascade that leads to the recruitment of the protease this compound to endosomal membranes.[1][2] It is at this juncture that the Pal/Rim pathway intersects with the ESCRT machinery.

The ESCRT pathway is a ubiquitous eukaryotic system responsible for the formation of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs), a key step in the degradation of transmembrane proteins.[3][4] The ESCRT machinery comprises a series of protein complexes (ESCRT-0, -I, -II, and -III) that act sequentially to recognize, sort, and sequester ubiquitinated cargo into budding vesicles.[5]

The interaction between this compound and the ESCRT pathway is crucial for the proper localization and function of this compound. Specifically, this compound is recruited to a complex formed by the scaffold protein Rim20 and the ESCRT-III component Snf7 on the endosomal membrane.[6][7] This trimeric complex is the active platform for the proteolytic cleavage of the transcription factor Rim101, leading to its activation and subsequent regulation of pH-responsive gene expression.[1]

The Molecular Architecture of the this compound-ESCRT Interaction

The current model for the interaction between this compound and the ESCRT pathway posits a central role for the scaffold protein Rim20 in bridging this compound to the ESCRT-III complex.

  • Rim20, the Adaptor: Rim20 is a Bro1-domain containing protein that acts as an adaptor. Its Bro1 domain has been shown to directly interact with the ESCRT-III subunit Snf7.[8] This interaction is critical for the recruitment of Rim20 to the endosomal membrane where the ESCRT-III complex is assembled.[7]

  • Snf7, the ESCRT-III Anchor: Snf7 is a core component of the ESCRT-III complex, which forms filamentous structures on the endosomal membrane.[9] The α6 helix of Snf7 has been identified as the crucial binding site for Rim20.[3] Deletion of this helix abrogates the Rim20-Snf7 interaction in vivo.[3]

  • This compound, the Protease: this compound is the calpain-like protease responsible for cleaving Rim101. While yeast two-hybrid studies suggest a direct, albeit potentially weak or transient, interaction between this compound and Snf7, in vitro pull-down assays have failed to detect a stable direct interaction.[3][10] This suggests that the interaction is likely stabilized by the presence of Rim20, leading to the formation of a functional this compound-Rim20-Snf7 trimeric complex.[3] The C-terminal region of this compound is essential for its localization and function, and it is hypothesized to be involved in the interaction with the Rim20-Snf7 complex.[4]

Quantitative Data on this compound-ESCRT Interactions

A thorough review of the current literature reveals a notable absence of specific quantitative data, such as binding affinities (Kd values) and kinetic parameters, for the interactions between this compound, Rim20, and Snf7. The interactions are described as transient and likely of low affinity, which can be challenging to measure using standard in vitro techniques. The following table summarizes the qualitative understanding of these interactions.

Interacting ProteinsMethod of DetectionKey FindingsQuantitative Data
Rim20 - Snf7 Yeast Two-Hybrid, Co-ImmunoprecipitationDirect interaction; The Bro1 domain of Rim20 binds to the α6 helix of Snf7.[3][8]Not Available
This compound - Snf7 Yeast Two-HybridSuggests a direct but likely weak or transient interaction.[11]Not Available
This compound - Snf7 GST Pull-down (in vitro)No detectable direct interaction, suggesting the need for a stabilizing factor like Rim20.[3]Not Available
This compound-Rim20-Snf7 Genetic analysis, Co-localization studiesFormation of a trimeric complex is inferred from genetic requirements and co-localization at endosomes.[1][11]Not Available

Signaling Pathway and Experimental Workflows

The this compound-ESCRT Signaling Pathway

The signaling cascade leading to Rim101 activation is a multi-step process involving the coordinated action of the Pal/Rim and ESCRT proteins. The pathway can be visualized as follows:

Rim13_ESCRT_Pathway cluster_membrane Plasma Membrane pH_signal Alkaline pH Signal PalH_PalI PalH/PalI Sensor Complex pH_signal->PalH_PalI activates ESCRT_II ESCRT-II PalH_PalI->ESCRT_II recruits Vps20 Vps20 ESCRT_II->Vps20 recruits Snf7 Snf7 Vps20->Snf7 nucleates polymerization Rim20 Rim20 Snf7->Rim20 binds (via α6 helix) This compound This compound Rim20->this compound recruits Rim101_inactive Rim101 (inactive) Rim20->Rim101_inactive recruits This compound->Rim101_inactive cleaves Rim101_active Rim101 (active) (Transcription Factor) nucleus Nucleus Rim101_active->nucleus translocates to gene_expression pH-responsive Gene Expression nucleus->gene_expression regulates

This compound-ESCRT signaling pathway for Rim101 activation.
Experimental Workflow: Co-Immunoprecipitation

Co-immunoprecipitation (Co-IP) is a key technique to study protein-protein interactions in vivo. The following diagram illustrates a typical workflow for investigating the interaction between a FLAG-tagged this compound and HA-tagged Snf7.

CoIP_Workflow start Start: Yeast culture expressing FLAG-Rim13 and HA-Snf7 lysis Cell Lysis (e.g., glass bead disruption) start->lysis clarification Clarification of Lysate (centrifugation) lysis->clarification preclearing Pre-clearing with non-specific beads (optional) clarification->preclearing incubation Incubation with anti-FLAG antibody preclearing->incubation capture Capture with Protein A/G beads incubation->capture washing Washing steps (multiple rounds) capture->washing elution Elution of protein complexes washing->elution analysis Analysis by SDS-PAGE and Western Blot elution->analysis end End: Detection of HA-Snf7 in FLAG-Rim13 IP analysis->end

Workflow for Co-Immunoprecipitation of this compound and Snf7.
Experimental Workflow: Yeast Two-Hybrid Assay

The yeast two-hybrid (Y2H) system is a powerful genetic method to screen for binary protein interactions. This diagram outlines the process for testing the interaction between this compound (bait) and Snf7 (prey).

Y2H_Workflow start Start: Construct Bait (this compound-BD) and Prey (Snf7-AD) plasmids transformation Co-transform yeast reporter strain start->transformation selection1 Selection on -Leu/-Trp plates transformation->selection1 selection2 Selection on -Leu/-Trp/-His/-Ade plates (+/- 3-AT) selection1->selection2 reporter_assay Reporter Gene Assay (e.g., X-gal) selection2->reporter_assay end End: Positive interaction indicated by growth and reporter activity reporter_assay->end

Workflow for Yeast Two-Hybrid analysis of this compound and Snf7.

Detailed Experimental Protocols

The following sections provide detailed, generalized protocols for the key experimental techniques used to study the this compound-ESCRT interaction. These protocols are based on standard methodologies and should be optimized for specific experimental conditions.

Co-Immunoprecipitation (Co-IP) from Saccharomyces cerevisiae

This protocol is designed for the immunoprecipitation of a FLAG-tagged protein (e.g., this compound) to detect its interaction with an HA-tagged protein (e.g., Snf7).[12][13][14][15]

Materials:

  • Yeast strain expressing FLAG-tagged bait and HA-tagged prey proteins.

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% (v/v) Triton X-100, 1 mM EDTA, with freshly added protease inhibitor cocktail (e.g., cOmplete™, Roche) and phosphatase inhibitors (e.g., PhosSTOP™, Roche).

  • Wash Buffer: Lysis buffer with a potentially higher salt concentration (e.g., 300-500 mM NaCl) to reduce non-specific binding.

  • Elution Buffer: 1x SDS-PAGE sample buffer or 3x FLAG peptide solution (150-200 µg/mL in TBS).

  • Anti-FLAG M2 affinity gel (e.g., Sigma-Aldrich).

  • Anti-HA antibody for Western blotting.

  • Glass beads (0.5 mm diameter).

Procedure:

  • Cell Culture and Harvest: Grow yeast cells to mid-log phase (OD600 ≈ 0.8-1.0) in appropriate selective media. Harvest 50-100 OD600 units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Cell Lysis:

    • Wash the cell pellet once with ice-cold water and once with ice-cold Lysis Buffer.

    • Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.

    • Add an equal volume of acid-washed glass beads.

    • Lyse the cells by vigorous vortexing for 30-second intervals, with 1-minute cooling on ice in between, for a total of 6-8 cycles.

  • Lysate Clarification: Centrifuge the lysate at 13,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled microfuge tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Immunoprecipitation:

    • Equilibrate the anti-FLAG M2 affinity gel by washing three times with Lysis Buffer.

    • Incubate 1-2 mg of total protein lysate with 20-30 µL of equilibrated anti-FLAG beads.

    • Rotate the mixture for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Remove the supernatant (this is the "unbound" fraction).

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

  • Elution:

    • For elution with SDS-PAGE sample buffer, add 50 µL of 2x sample buffer directly to the beads and boil for 5 minutes.

    • For native elution, add 50 µL of 3x FLAG peptide solution and incubate for 30 minutes at 4°C with gentle agitation.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect the co-immunoprecipitated prey protein.

Yeast Two-Hybrid (Y2H) Assay

This protocol outlines the steps for a GAL4-based yeast two-hybrid screen.[1][3][9][16][17]

Materials:

  • Saccharomyces cerevisiae reporter strain (e.g., AH109 or Y2HGold).

  • Bait plasmid (e.g., pGBKT7) containing the gene of interest fused to the GAL4 DNA-binding domain (BD).

  • Prey plasmid (e.g., pGADT7) containing the interacting partner fused to the GAL4 activation domain (AD).

  • Appropriate selective media (SD/-Leu, SD/-Trp, SD/-Leu/-Trp, SD/-Leu/-Trp/-His, SD/-Leu/-Trp/-Ade).

  • X-gal solution for β-galactosidase assay.

Procedure:

  • Plasmid Construction: Clone the coding sequence of this compound into the bait vector and Snf7 into the prey vector.

  • Yeast Transformation: Co-transform the yeast reporter strain with the bait and prey plasmids using the lithium acetate (B1210297) method.

  • Selection for Transformants: Plate the transformed cells on SD/-Leu/-Trp plates to select for cells that have taken up both plasmids. Incubate at 30°C for 2-4 days.

  • Interaction Selection:

    • Patch colonies from the SD/-Leu/-Trp plates onto selective media:

      • SD/-Leu/-Trp (growth control).

      • SD/-Leu/-Trp/-His (medium stringency selection).

      • SD/-Leu/-Trp/-His with 3-aminotriazole (3-AT) (to suppress leaky HIS3 expression).

      • SD/-Leu/-Trp/-Ade (high stringency selection).

    • Incubate at 30°C for 3-7 days and monitor for growth.

  • Reporter Gene Assay (β-galactosidase):

    • Perform a colony-lift filter assay using X-gal to detect β-galactosidase activity.

    • A blue color indicates a positive interaction.

  • Controls:

    • Positive Control: Co-transform with plasmids known to encode interacting proteins (e.g., p53 and SV40 large T-antigen).

    • Negative Control: Co-transform the bait plasmid with an empty prey vector, and the prey plasmid with an empty bait vector.

    • Auto-activation Control: Transform the bait plasmid alone and check for growth on selective media to ensure it does not auto-activate the reporter genes.

In Vitro GST Pull-Down Assay

This assay can be used to test for a direct interaction between purified proteins.[5][8][18][19][20]

Materials:

  • Purified GST-tagged bait protein (e.g., GST-Rim20).

  • Purified prey protein with a different tag (e.g., His-Snf7 or untagged this compound).

  • Glutathione-Sepharose beads.

  • Binding Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% (v/v) NP-40, 1 mM DTT, 10% glycerol.

  • Wash Buffer: Binding buffer with potentially increased salt or detergent concentration.

  • Elution Buffer: 10-20 mM reduced glutathione (B108866) in 50 mM Tris-HCl pH 8.0.

Procedure:

  • Immobilization of Bait Protein:

    • Incubate a defined amount of purified GST-Rim20 with equilibrated Glutathione-Sepharose beads for 1-2 hours at 4°C.

    • Wash the beads three times with Binding Buffer to remove unbound protein.

  • Binding Reaction:

    • Add the purified prey protein (e.g., His-Snf7 and/or this compound) to the beads with immobilized GST-Rim20.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and wash 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins by incubating the beads with Elution Buffer for 10-20 minutes at room temperature.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting.

Conclusion and Future Directions

The interaction between the pH-sensing protease this compound and the ESCRT pathway represents a fascinating example of the co-option of core cellular machinery for a specialized signaling function in fungi. The current model, in which Rim20 acts as a crucial adaptor to link this compound to the ESCRT-III component Snf7, provides a solid framework for understanding this process. However, the lack of quantitative data on the binding affinities and stoichiometry of the this compound-Rim20-Snf7 complex is a significant knowledge gap.

Future research should focus on:

  • Quantitative Biophysical Characterization: Employing techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) with purified recombinant proteins to determine the binding affinities and thermodynamics of the this compound-Rim20, Rim20-Snf7, and potentially the trimeric complex interactions.

  • Structural Biology: Solving the high-resolution structure of the this compound-Rim20-Snf7 complex, or sub-complexes, using X-ray crystallography or cryo-electron microscopy. This would provide definitive insights into the stoichiometry and the precise molecular interfaces of the interactions.

  • In Vitro Reconstitution of Rim101 Cleavage: Developing a fully reconstituted in vitro system with purified this compound, Rim20, Snf7, and Rim101 on liposomes to dissect the minimal requirements for Rim101 processing.

A deeper, quantitative understanding of the this compound-ESCRT interaction will not only illuminate a fundamental aspect of fungal biology but also has the potential to uncover novel strategies for the development of targeted antifungal therapeutics that disrupt this essential pH-sensing and virulence pathway.

References

Transcriptional Regulation of the Fungal Gene RIM13: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The RIM13 gene, encoding a calpain-like cysteine protease, is a critical component of the conserved fungal Rim101/PacC signal transduction pathway. This pathway is the principal mechanism by which fungi adapt to ambient alkaline pH, a crucial factor for survival and pathogenicity. The this compound protease is responsible for the proteolytic activation of the master transcription factor Rim101p, which orchestrates the pH-responsive transcriptional program. Intriguingly, the expression of this compound itself is modulated by ambient pH, suggesting a finely tuned regulatory circuit. This technical guide provides an in-depth examination of the transcriptional regulation of the this compound gene, summarizing the core signaling cascade, presenting quantitative expression data, and detailing the key experimental methodologies used in its study.

The Core Regulatory Hub: The Rim101/PacC Signaling Pathway

The transcriptional regulation of this compound is inextricably linked to the function of the Rim101/PacC pathway. This signaling cascade is a sophisticated environmental sensing system that translates an external alkaline pH signal into a nuclear transcriptional response. The pathway is highly conserved across diverse fungal species, including Saccharomyces cerevisiae, Candida albicans, and Aspergillus nidulans.[1][2]

The pathway can be functionally divided into three main modules:

  • Plasma Membrane Sensing Complex: An external alkaline pH signal is first detected by a complex of transmembrane proteins, including Rim21, Dfg16, and Rim9.[3] This leads to the activation of the arrestin-like protein Rim8.[3]

  • ESCRT-Mediated Signal Transduction: The signal is then transduced from the plasma membrane to endosomal compartments in a manner dependent on the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[2][4]

  • Proteolytic Activation Complex: At the late endosome, a proteolytic complex assembles, consisting of the scaffold protein Rim20 and the calpain-like protease this compound.[2][4] This complex is responsible for the C-terminal proteolytic cleavage of the latent transcription factor Rim101p (PacC in Aspergillus).[3][5] This cleavage event activates Rim101p, allowing it to translocate to the nucleus.[3]

Once in the nucleus, the activated Rim101p transcription factor binds to the promoter of target genes to either activate or repress their expression, thereby mounting an appropriate adaptive response to the alkaline environment.[6] In S. cerevisiae, Rim101p primarily functions as a repressor of other transcriptional repressors (e.g., NRG1), leading to the indirect activation of its ultimate target genes.[7][8]

Rim101_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Endosome cluster_nucleus Nucleus Alkaline_pH Alkaline pH (Signal) Sensing_Complex Rim21 / Dfg16 / Rim9 (Sensor Complex) Alkaline_pH->Sensing_Complex 1. Sensed Rim8 Rim8 (Arrestin-like) Sensing_Complex->Rim8 2. Activates ESCRT ESCRT Machinery Rim8->ESCRT 3. Recruits Proteolytic_Complex Rim20 (Scaffold) + This compound (Protease) ESCRT->Proteolytic_Complex 4. Assembles Rim101_inactive Rim101p (Inactive) Proteolytic_Complex->Rim101_inactive 5. Cleaves Rim101_active Rim101p (Active) Rim101_inactive->Rim101_active Target_Genes Target Gene Expression Rim101_active->Target_Genes 6. Regulates

Caption: The conserved fungal Rim101/PacC signaling pathway.

pH-Dependent Transcriptional Regulation of this compound

Evidence from transcriptomic studies in Candida albicans demonstrates that the this compound gene is itself a target of pH-responsive regulation. RNA-sequencing (RNA-Seq) experiments comparing gene expression at acidic versus alkaline pH revealed that this compound mRNA levels are significantly upregulated under alkaline conditions. This suggests the existence of a positive feedback loop, where the activation of the Rim101 pathway leads to increased expression of one of its key enzymatic components, potentially amplifying the response to a persistent alkaline signal.

Data Presentation: this compound Gene Expression

The following table summarizes quantitative RNA-Seq data for this compound and other core Rim pathway components from Candida albicans strain SC5314, comparing expression at alkaline pH (7.6) versus acidic pH (4).

GeneFunctionFold Change (pH 7.6 vs pH 4)Regulation at Alkaline pHData Source
This compound Calpain-like Protease Upregulated Upregulated [3]
RIM101Transcription FactorUpregulatedUpregulated[3]
RIM8Arrestin-like ProteinDownregulatedDownregulated[3]

Note: Specific fold-change values were noted as significant but not quantified in the source text.

Putative Transcriptional Activator: Rim101p

Given that this compound is upregulated in response to the same alkaline signal that activates the Rim101 pathway, the activated Rim101p transcription factor is the most probable direct regulator of the this compound promoter. The consensus DNA binding site for Rim101p and its homologs has been identified as 5'-GCCAAG-3'.[7][9] It is hypothesized that upon activation, Rim101p binds to this motif within the this compound promoter to enhance its transcription. To date, direct binding of Rim101p to the this compound promoter has not been confirmed via Chromatin Immunoprecipitation (ChIP-seq), representing a key area for future investigation.

Experimental Protocols

The study of this compound transcriptional regulation relies on a suite of powerful molecular biology techniques. Detailed methodologies for the key experiments are provided below.

RNA-Sequencing (RNA-Seq) for Differential Gene Expression Analysis

RNA-Seq is used to quantify the entire population of transcripts (the transcriptome) within a cell under specific conditions. It is the gold standard for analyzing differential gene expression.[10][11]

Objective: To compare the transcript levels of this compound and other genes in fungal cells grown at acidic versus alkaline pH.

Methodology:

  • Cell Culture and RNA Extraction:

    • Grow fungal cultures (e.g., S. cerevisiae, C. albicans) in appropriate liquid media buffered to the desired pH (e.g., pH 4 and pH 8). Grow cells to mid-log phase.

    • Harvest cells by centrifugation and immediately freeze in liquid nitrogen to preserve the transcriptional profile.

    • Extract total RNA using a hot acid phenol-chloroform method or a commercial kit, ensuring high purity and integrity. Treat with DNase I to remove contaminating genomic DNA.

  • Library Preparation:

    • Isolate messenger RNA (mRNA) from the total RNA population using oligo(dT)-coated magnetic beads, which bind to the poly(A) tails of eukaryotic mRNAs.

    • Fragment the purified mRNA into smaller pieces (typically 150-300 nucleotides) using enzymatic or chemical methods.

    • Synthesize first-strand complementary DNA (cDNA) from the RNA fragments using reverse transcriptase and random hexamer primers.

    • Synthesize the second cDNA strand using DNA Polymerase I and RNase H.

    • Perform end-repair on the double-stranded cDNA fragments to create blunt ends. Add a single 'A' base to the 3' ends (adenylation).

    • Ligate sequencing adapters to the ends of the cDNA fragments. These adapters contain sequences necessary for binding to the sequencer flow cell and for indexing (barcoding) different samples.

    • Amplify the adapter-ligated library via PCR to generate a sufficient quantity of DNA for sequencing.

  • High-Throughput Sequencing:

    • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina). The sequencer reads the nucleotide sequence of millions of fragments in parallel.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic or BBDuk.[10]

    • Alignment: Align the cleaned reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

    • Quantification: Count the number of reads that map to each annotated gene in the genome using tools like HTSeq-count or featureCounts.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R/Bioconductor to normalize the raw counts and identify genes that are significantly up- or downregulated between the acidic and alkaline pH conditions.[12]

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline Start Fungal Cells (e.g., pH 4 vs pH 8) RNA_Extraction 1. Total RNA Extraction Start->RNA_Extraction mRNA_Isolation 2. mRNA Isolation (Poly-A Selection) RNA_Extraction->mRNA_Isolation Fragmentation 3. RNA Fragmentation mRNA_Isolation->Fragmentation cDNA_Synthesis 4. cDNA Synthesis Fragmentation->cDNA_Synthesis Library_Prep 5. Adapter Ligation & PCR Amplification cDNA_Synthesis->Library_Prep Sequencing 6. High-Throughput Sequencing Library_Prep->Sequencing QC 7. Quality Control (FastQC) Sequencing->QC Alignment 8. Alignment to Reference Genome QC->Alignment Quantification 9. Read Counting (per gene) Alignment->Quantification DEA 10. Differential Expression Analysis Quantification->DEA Results Differentially Expressed Genes DEA->Results ChIP_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatics Pipeline Start Yeast Cells with Epitope-Tagged TF Crosslink 1. Formaldehyde Cross-linking Start->Crosslink Lysis 2. Cell Lysis & Chromatin Shearing Crosslink->Lysis IP 3. Immunoprecipitation (Antibody + Beads) Lysis->IP Wash 4. Wash to Remove Non-specific Binding IP->Wash Elute 5. Elution & Reverse Cross-links Wash->Elute Purify 6. DNA Purification Elute->Purify Library 7. Sequencing Library Preparation Purify->Library Sequencing 8. High-Throughput Sequencing Library->Sequencing Alignment 9. Alignment to Reference Genome Sequencing->Alignment PeakCalling 10. Peak Calling (e.g., MACS2) Alignment->PeakCalling Analysis 11. Motif Discovery & Downstream Analysis PeakCalling->Analysis Results Genome-wide Binding Sites Analysis->Results

References

role of RIm13 in fungal sporulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Role of Rim13 in Fungal Sporulation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the fungal kingdom, adaptation to environmental fluctuations is paramount for survival, growth, and propagation. A key adaptive mechanism is the response to ambient pH, governed by the highly conserved Rim101/PacC signaling pathway. This pathway is integral to various cellular processes, including ion homeostasis, morphogenesis, and, critically, the developmental process of sporulation. At the heart of this pathway lies this compound, a calpain-like cysteine protease responsible for the proteolytic activation of the master transcription factor, Rim101 (or PacC in filamentous fungi). This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound mediates the pH-dependent signal to initiate sporulation, presents quantitative data on its function, details key experimental protocols for its study, and visualizes the critical signaling cascades.

The Rim101/PacC Signaling Pathway: A Conserved pH-Sensing System

Fungi must adapt to a wide range of external pH levels. The Rim101/PacC pathway is the primary signal transduction cascade responsible for sensing and responding to neutral-to-alkaline pH.[1][2][3] In Saccharomyces cerevisiae, the model organism where this pathway is extensively studied, sporulation is initiated under specific nutrient-deprived conditions, which often lead to an alkalization of the environment through the metabolism of non-fermentable carbon sources.[1][4] This environmental pH shift is the primary trigger for the Rim101 pathway's role in sporulation.

The pathway can be functionally divided into two main modules: an upstream pH-sensing complex at the plasma membrane and a downstream proteolytic activation complex associated with the endosomal sorting complex required for transport (ESCRT) machinery.[2][5]

Pathway Components:

  • Sensing Complex: Comprises transmembrane proteins (Rim21, Rim9, Dfg16) and an arrestin-like protein (Rim8).[2][6]

  • ESCRT Machinery: A series of protein complexes (ESCRT-I, -II, -III) that serve as a scaffold for the proteolytic components.[5][7]

  • Proteolytic Complex: Includes the scaffold protein Rim20 and the calpain-like protease this compound.[2][7]

  • Transcription Factor: The C₂H₂ zinc finger transcription factor Rim101 (PacC in Aspergillus nidulans).[1][3]

Upon an alkaline shift, the sensing complex is thought to initiate a signal that leads to the recruitment of the ESCRT machinery. This assembly provides a platform for Rim20 and this compound to bind and process the inactive, full-length Rim101 precursor.[5][7][8]

Rim101_Pathway_Overview cluster_sensing Plasma Membrane pH Sensing cluster_processing Endosome-Associated Processing cluster_nucleus Nuclear Function Alkaline_pH Alkaline pH (Signal) Sensing_Complex Sensing Complex (Rim21, Rim9, Rim8) Alkaline_pH->Sensing_Complex ESCRT ESCRT Complexes Sensing_Complex->ESCRT Signal Transduction Proteolytic_Complex Proteolytic Complex (Rim20, this compound) ESCRT->Proteolytic_Complex Rim101_Active Rim101 (Active) Proteolytic_Complex->Rim101_Active Cleavage Rim101_Full Rim101 (Inactive) Rim101_Full->Proteolytic_Complex Nucleus Nucleus Rim101_Active->Nucleus Gene_Expression Target Gene Regulation Nucleus->Gene_Expression

Fig. 1: Overview of the Fungal Rim101/PacC pH-Sensing Pathway.

This compound: The Executioner Protease

This compound is a calpain-like cysteine protease that is essential for the proteolytic processing of Rim101.[9][10] In its absence, Rim101 remains in its full-length, inactive state, leading to a failure to adapt to alkaline pH and a severe defect in sporulation.[9][11]

Under acidic conditions, this compound-GFP fusion proteins show diffuse cytoplasmic localization.[2][7] However, upon a shift to alkaline pH, this compound coalesces into distinct punctate foci, which co-localize with the scaffold protein Rim20 at endosomal membranes.[2][7] This recruitment and localization are dependent on a functional ESCRT pathway.[7] The protease activity of this compound is directly responsible for the C-terminal cleavage of Rim101, removing an inhibitory domain and allowing the now-activated transcription factor to translocate to the nucleus and regulate gene expression.[2][10][11]

The Molecular Link Between this compound and Sporulation

The initiation of meiosis and sporulation in S. cerevisiae is controlled by the master transcriptional activator, IME1 (Initiator of Meiosis 1). The expression of IME1 is itself tightly regulated by a network of activators and repressors. The Rim101 pathway feeds into this network by controlling key repressors of IME1.

The mechanism proceeds as follows:

  • Environmental Cue: Starvation for a fermentable carbon source and nitrogen limitation leads cells to respire, metabolizing non-fermentable carbon sources. This process raises the extracellular pH.[1][4]

  • Pathway Activation: The alkaline pH activates the Rim101 pathway.

  • This compound-Mediated Cleavage: this compound, as part of the proteolytic complex, cleaves and activates Rim101.[1][11]

  • Repression of Repressors: Activated Rim101 moves to the nucleus and acts as a transcriptional repressor. Its key targets in the context of sporulation are the genes NRG1 and SMP1, which themselves encode transcriptional repressors of IME1.[1][6]

  • IME1 Activation: By repressing the expression of NRG1 and SMP1, Rim101 alleviates the repression on the IME1 promoter, leading to IME1 transcription.

  • Sporulation Initiation: Ime1 protein then activates the downstream cascade of meiotic and sporulation-specific genes, committing the cell to spore formation.

Therefore, this compound is the critical enzymatic link that translates the external pH signal into the decisive proteolytic event that ultimately triggers the entire sporulation program. Deletion of this compound or other key pathway components blocks Rim101 processing, leading to continued repression of IME1 and a consequent failure to sporulate.[9][12]

Sporulation_Activation_Pathway pH Alkaline pH (from Respiration) Rim_Pathway Rim Pathway Activation (Rim8, Rim20, ESCRT...) pH->Rim_Pathway This compound This compound (Protease) Rim_Pathway->this compound Rim101_active Rim101 (Active) This compound->Rim101_active Proteolytic Cleavage Rim101_inactive Rim101 (Inactive) Rim101_inactive->this compound Substrate SMP1_NRG1 Repressors (Smp1, Nrg1) Rim101_active->SMP1_NRG1 Represses Transcription IME1 IME1 Gene SMP1_NRG1->IME1 Repress Sporulation Meiosis & Sporulation IME1->Sporulation Activates

Fig. 2: this compound-Mediated Activation of the Sporulation Program.

Data Presentation: Phenotypic Consequences of this compound Disruption

Quantitative data on this compound protease kinetics are sparse in the literature. However, its functional importance is clearly demonstrated through the phenotypic analysis of deletion mutants across various fungi.

Fungus Genotype Condition Phenotype Quantitative Observation Reference
S. cerevisiaeThis compoundΔSporulation Medium (Alkaline pH)Defective SporulationSporulation efficiency is severely reduced or absent.[1][9][12]
S. cerevisiaeThis compoundΔAlkaline pH (e.g., pH 8.0)Poor GrowthImpaired growth and colony formation.[11]
S. cerevisiaeThis compoundΔHigh Salt (e.g., LiCl)SensitiveIncreased sensitivity to specific cations.[13]
C. albicansThis compound-/-Alkaline pH (e.g., pH 8.0)Filamentation DefectFails to switch from yeast to hyphal growth form.[10][13]
C. albicansThis compound-/-Extreme Alkaline pH (e.g., pH 10)Growth DefectInability to grow, unlike wild-type.[13]
C. albicansThis compound-/-Murine Corneal Infection ModelAvirulentFully attenuated virulence compared to wild-type.[14]
A. gossypiiAgrim101Δ*Alkaline Sporulation MediumNo SporulationEssential for sporulation specifically at alkaline pH.[1]
C. neoformansThis compoundΔAlkaline pH (e.g., pH 8.0)Growth DefectReduced tolerance to alkaline conditions.[15]

*Note: Data for Agrim101Δ is shown as a proxy for the direct downstream effect of a non-functional Rim pathway, which is phenocopied by this compoundΔ.

Experimental Protocols: Methodologies for Studying this compound Function

Investigating the role of this compound requires a combination of genetic, biochemical, and cell biology techniques.

Western Blot Analysis of Rim101 Processing

This is the most direct assay to confirm the proteolytic function of this compound.

  • Strain Construction: Engineer strains expressing an epitope-tagged version of Rim101 (e.g., Rim101-HA, Rim101-V5) in both a wild-type (WT) and a this compoundΔ background.

  • Culture Conditions: Grow cells to mid-log phase in standard acidic medium (e.g., YPD, pH ~5.0).

  • Induction: Shift one aliquot of each culture to an alkaline medium (e.g., YPD buffered to pH 8.0 with HEPES) for a specified time (e.g., 1-2 hours). Keep another aliquot in acidic medium as a control.

  • Protein Extraction: Harvest cells and prepare total protein extracts using a standard method (e.g., TCA precipitation or glass bead lysis).

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a nitrocellulose or PVDF membrane, and probe with an antibody against the epitope tag (e.g., anti-HA).

  • Analysis: In the WT strain under alkaline conditions, two bands should be visible: the full-length inactive precursor and a smaller, proteolytically processed active form. In the this compoundΔ mutant, only the full-length precursor band will be present under all conditions, demonstrating that this compound is required for the cleavage.[10][11]

Sporulation Efficiency Assay

This assay quantifies the impact of this compound deletion on the developmental outcome.

  • Pre-culture: Grow diploid WT and this compoundΔ strains in a pre-sporulation medium containing a non-fermentable carbon source (e.g., YPA - Yeast extract, Peptone, Acetate) to derepress respiratory genes.

  • Induction of Sporulation: Wash cells and resuspend them in a nitrogen-deficient sporulation medium (e.g., 1% potassium acetate).

  • Incubation: Incubate with vigorous shaking at an appropriate temperature (e.g., 30°C) for 24-72 hours.

  • Quantification: At various time points, take aliquots of the cultures and examine them under a light microscope. Count the number of asci (sacs containing spores, typically 2-4) and the total number of cells (vegetative cells + asci).

  • Calculation: Sporulation efficiency is calculated as: (Number of Asci / Total Cells) * 100%. The this compoundΔ strain is expected to have a near-zero sporulation efficiency.[16]

Fluorescence Microscopy of this compound Localization

This method visualizes the pH-dependent recruitment of this compound.

  • Strain Construction: Create a strain where the endogenous this compound gene is tagged with a fluorescent protein (e.g., GFP) at its C-terminus.

  • Culturing and Induction: Grow the this compound-GFP strain in acidic liquid medium. Mount a sample on a microscope slide for a "time zero" image, which should show diffuse fluorescence.

  • Alkaline Shift: Add a buffering agent (e.g., HEPES to pH 8.0) to the culture.

  • Time-Lapse Microscopy: Acquire images at set intervals following the pH shift.

  • Analysis: Observe the transition from diffuse cytoplasmic fluorescence to the formation of bright, distinct puncta, indicating the recruitment of this compound to the endosomal proteolytic complex.[2][7]

Experimental_Workflow WT Wild-Type (WT) Strain Sporulation_Assay Sporulation Efficiency Assay WT->Sporulation_Assay Western_Blot Western Blot for Rim101 Processing WT->Western_Blot Mutant This compoundΔ Mutant Strain Mutant->Sporulation_Assay Mutant->Western_Blot Result_Spo WT: Forms Asci This compoundΔ: No Asci Sporulation_Assay->Result_Spo Result_WB WT: Processed Rim101 This compoundΔ: Full-length only Western_Blot->Result_WB Microscopy This compound-GFP Localization Result_Micro WT: pH-induced puncta (Requires separate GFP strain) Microscopy->Result_Micro

Fig. 3: Workflow for Characterizing this compound Function.

Conclusion and Implications for Drug Development

This compound is an indispensable component of the fungal pH response pathway, acting as the direct enzymatic link between an environmental alkaline signal and the initiation of sporulation. Its function as a calpain-like protease that activates the master regulator Rim101 is highly conserved across the fungal kingdom. This conservation, coupled with its critical role in the virulence of major human pathogens like Candida albicans and Cryptococcus neoformans, makes the Rim101 pathway, and this compound specifically, an attractive target for the development of novel antifungal therapeutics.[13][14][17] The absence of a homologous pathway in humans suggests that inhibitors targeting this compound could offer high specificity with minimal off-target effects. Future research should focus on the structural biology of this compound to facilitate structure-based drug design and further elucidate its regulation and potential additional substrates within the fungal cell.

References

Catalytic Mechanism of RIm13 Cysteine Protease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 18, 2025

Abstract

RIm13, a calpain-like cysteine protease, is a pivotal enzyme in the pH-responsive Pal/Rim signaling pathway in fungi, including the opportunistic human pathogen Aspergillus fumigatus. This pathway is essential for adaptation to alkaline environments, a critical aspect of fungal virulence. This compound mediates the proteolytic activation of the transcription factor PacC (Rim101p in yeast), a key event in the transcriptional regulation of pH-responsive genes. This technical guide provides a comprehensive overview of the catalytic mechanism of this compound, its role in the Pal/Rim signaling cascade, and detailed experimental protocols for its study. While specific kinetic and structural data for Aspergillus fumigatus this compound are not extensively available in the current literature, this guide synthesizes information from its orthologs and the broader family of C14 cysteine proteases to provide a robust framework for researchers.

Introduction to this compound Cysteine Protease

This compound is classified as a metacaspase belonging to the C14 family of cysteine peptidases (MEROPS clan CD). These proteases are characterized by a catalytic dyad composed of a cysteine and a histidine residue. In the context of the Pal/Rim pathway, this compound is the effector protease that cleaves the C-terminal inhibitory domain of the PacC/Rim101p transcription factor. This cleavage is a prerequisite for the transcription factor's nuclear localization and subsequent regulation of gene expression in response to alkaline pH stress. Given its crucial role in fungal adaptation and virulence, this compound presents a potential target for the development of novel antifungal therapeutics.

The Pal/Rim Signaling Pathway and this compound Activation

The Pal/Rim pathway is a conserved signaling cascade in fungi that senses and responds to changes in ambient pH. The pathway culminates in the this compound-mediated proteolytic activation of PacC/Rim101p.

The signaling cascade can be summarized as follows:

  • Sensing: Changes in external pH are detected by a plasma membrane-associated complex, which includes the transmembrane proteins PalH and PalI.

  • Signal Transduction: The signal is transduced through a series of scaffold proteins, including PalF and PalC, leading to the recruitment of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery.

  • Proteolytic Complex Assembly: this compound, along with the scaffold protein Rim20, is recruited to the endosomal membrane where it forms a proteolytic complex.

  • PacC/Rim101p Cleavage: The full-length, inactive PacC/Rim101p is recruited to this complex and is cleaved by this compound. This proteolytic event removes a C-terminal inhibitory domain.

  • Transcriptional Regulation: The processed, active form of PacC/Rim101p translocates to the nucleus and modulates the expression of genes required for adaptation to alkaline pH.

Pal_Rim_Signaling_Pathway Alkaline pH Signal cluster_plasma_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Membrane cluster_nucleus Nucleus cluster_processing PalH PalH (Sensor) PalF PalF PalH->PalF PalI PalI (Sensor) PalI->PalF PalC PalC PalF->PalC ESCRT ESCRT Complexes PalC->ESCRT Rim20 Rim20 ESCRT->Rim20 This compound This compound (Protease) Rim20->this compound Recruitment PacC_inactive Inactive PacC This compound->PacC_inactive Cleavage PacC_active Active PacC DNA DNA PacC_active->DNA Binds Gene Expression Gene Expression DNA->Gene Expression

Figure 1: The Pal/Rim signaling pathway leading to this compound-mediated PacC activation.

The Catalytic Mechanism of this compound

As a C14 cysteine protease, this compound utilizes a catalytic dyad of cysteine and histidine to hydrolyze the peptide bond of its substrate, PacC/Rim101p. While the specific active site residues of Aspergillus fumigatus this compound have not been experimentally determined, sequence alignments with its well-characterized ortholog in Saccharomyces cerevisiae (UniProt: Q03792) strongly suggest the catalytic dyad.

The proposed catalytic mechanism involves a two-step process: acylation and deacylation.

  • Nucleophilic Attack (Acylation): The histidine residue acts as a general base, deprotonating the thiol group of the cysteine residue. The resulting highly reactive thiolate anion performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the PacC/Rim101p substrate. This forms a tetrahedral intermediate.

  • Formation of Acyl-Enzyme Intermediate: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal portion of the substrate is released, and a covalent acyl-enzyme intermediate is formed between the cysteine thiol and the new C-terminus of the substrate.

  • Deacylation: A water molecule enters the active site and is activated by the histidine residue, which now acts as a general base. The activated water molecule attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate.

  • Enzyme Regeneration: This intermediate collapses, releasing the C-terminal portion of the substrate and regenerating the free, active enzyme.

Catalytic_Mechanism cluster_enzyme This compound Active Site start 1. Substrate Binding & Nucleophilic Attack intermediate1 2. Tetrahedral Intermediate Formation start->intermediate1 Cys-SH attacks a-CO of substrate Substrate PacC Substrate acyl_enzyme 3. Acyl-Enzyme Intermediate & Product 1 Release intermediate1->acyl_enzyme Peptide bond cleavage intermediate2 4. Water Attack & Tetrahedral Intermediate acyl_enzyme->intermediate2 H2O attacks acyl-enzyme Product1 Product 1 (N-terminal fragment) end 5. Enzyme Regeneration & Product 2 Release intermediate2->end Release of C-terminal fragment Water end->start Regenerated Enzyme Product2 Product 2 (C-terminal fragment) Cys Cys-S⁻ His His-Im⁺H Purification_Workflow start 1. Gene Cloning (this compound into pPICZα A) transformation 2. Transformation into P. pastoris X-33 start->transformation expression 3. Methanol-Induced Expression transformation->expression harvest 4. Harvest Supernatant (Centrifugation) expression->harvest imac 5. Immobilized Metal Affinity Chromatography (IMAC) harvest->imac sec 6. Size Exclusion Chromatography (SEC) imac->sec end 7. Pure this compound Protein (SDS-PAGE & Western Blot) sec->end

post-translational modifications of RIm13

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Post-Translational Regulation of Rim13

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a calpain-like protease that is a critical component of the conserved fungal pH-responsive Rim101/PacC signaling pathway. This pathway is essential for fungal adaptation to alkaline environments and plays a significant role in the virulence of pathogenic fungi. While classical post-translational modifications (PTMs) such as phosphorylation and ubiquitination are common regulatory mechanisms for signaling proteins, a comprehensive review of the current scientific literature indicates that the primary and best-understood mode of this compound regulation is not through direct covalent modification of the protein itself. Instead, this compound function is tightly controlled at the post-translational level through dynamic changes in its subcellular localization and its assembly into a larger proteolytic complex.

This technical guide provides a detailed overview of the molecular mechanisms governing the regulation of this compound. We will explore its role within the Rim101/PacC pathway, the signaling cues that trigger its relocalization, its interaction with the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, and the experimental methodologies used to elucidate these processes. This document is intended to be a valuable resource for researchers studying fungal pH signaling, pathogenesis, and for those interested in the development of novel antifungal therapeutics targeting this pathway.

The Rim101/PacC Signaling Pathway: An Overview

The Rim101/PacC pathway is a conserved signal transduction cascade in fungi that allows them to sense and respond to changes in ambient pH.[1] The ultimate output of this pathway is the proteolytic activation of the zinc finger transcription factor Rim101 (in yeasts) or PacC (in filamentous fungi).[1][2] Activated Rim101/PacC then translocates to the nucleus to regulate the expression of pH-responsive genes.[2]

The pathway can be conceptually divided into two modules: an upstream sensing complex at the plasma membrane and a downstream proteolytic complex associated with endosomes.[1] this compound is the catalytic subunit of this downstream proteolytic complex.[1][3][4]

Rim101_Pathway cluster_sensing Plasma Membrane Sensing Complex cluster_proteolytic Endosomal Proteolytic Complex cluster_cytosol Rim21 Rim21/Dfg16 Rim8 Rim8 (Arrestin-like) Rim21->Rim8 Rim9 Rim9 Rim9->Rim8 ESCRT ESCRT Machinery Rim8->ESCRT Recruits Rim20 Rim20 (Scaffold) This compound This compound (Protease) Rim20->this compound Binds Rim101_inactive Rim101 (Inactive) + C-terminal domain Rim20->Rim101_inactive Binds This compound->Rim101_inactive Cleaves C-terminus ESCRT->Rim20 Recruits Rim101_active Rim101 (Active) nucleus Nucleus Rim101_active->nucleus Translocates to gene_expression pH-responsive Gene Expression nucleus->gene_expression Regulates Alkaline_pH Alkaline pH Alkaline_pH->Rim21 Senses

Figure 1: The Fungal Rim101/PacC pH-Responsive Signaling Pathway.

Regulation of this compound via Subcellular Localization

A primary mechanism for controlling this compound activity is through its dynamic, signal-dependent localization. In acidic conditions, this compound is diffusely distributed throughout the cytoplasm.[2][3][5] However, upon a shift to alkaline pH, this compound rapidly coalesces into distinct punctate foci.[2][3][5] This relocalization is a key regulatory event, as it brings this compound into proximity with its substrate, Rim101, and other necessary components of the proteolytic machinery.

The formation of these this compound-containing foci is dependent on the ESCRT machinery, which is typically involved in the formation of multivesicular bodies (MVBs) and endosomal sorting.[2][3] Specifically, mutations in ESCRT components, such as the AAA-ATPase Vps4 or the ESCRT-III subunit Snf7, disrupt the formation of this compound foci.[3] This indicates that the assembly of the active proteolytic complex occurs on endosomal membranes.

The localization of this compound is also tightly coupled with the scaffold protein Rim20. In the absence of Rim20, this compound fails to localize to foci, highlighting the role of Rim20 in recruiting this compound to the site of activation.[3] Studies have shown that this compound and Rim20 colocalize in these punctate structures.[2][3]

Quantitative Analysis of this compound Localization

The dynamics of this compound localization have been quantified through fluorescence microscopy, typically by observing a functional this compound-GFP fusion protein.

ConditionObservationQuantitative DataReference
Acidic pH (e.g., pH 4.0) Diffuse cytoplasmic GFP signal.< 5% of cells show foci.[3]
Alkaline pH shift (e.g., to pH 8.3) Rapid formation of punctate GFP foci.Peak foci formation (up to 25-30% of cells) occurs within 8 minutes, then drops to a steady-state level (~10% of cells).[3]
vps4Δ mutant Constitutive formation of this compound-GFP foci, regardless of pH.Elevated levels of foci in both acidic and alkaline conditions.[2][3]
rim20Δ mutant (in vps4Δ background) Formation of this compound-GFP foci is blocked.Levels of foci are greatly reduced.[3]
snf7Δ mutant (in vps4Δ background) Formation of this compound-GFP foci is blocked.Levels of foci are greatly reduced.[3]
rim101Δ mutant Elevated accumulation of this compound-GFP foci after an alkaline shift.Increased number of cells with foci compared to wild-type.[3][6]

Experimental Protocols

Analysis of this compound-GFP Localization in Saccharomyces cerevisiae

This protocol describes a standard method for observing the pH-dependent localization of this compound using a C-terminally tagged this compound-GFP fusion protein.

1. Strain and Culture Preparation:

  • Use a S. cerevisiae strain expressing a functional, genomically integrated this compound-GFP allele.

  • Grow cells overnight in a standard rich medium (e.g., YPD) at 30°C with shaking to reach the mid-logarithmic phase of growth (OD600 of 0.5-0.8).

2. pH Shift:

  • Harvest a defined volume of the cell culture by centrifugation (e.g., 1 mL at 3,000 x g for 2 minutes).

  • Resuspend the cell pellet in a buffered synthetic medium. For the control (acidic) condition, use a medium like Complete Supplement Mixture (CSM) buffered to pH 4.0 with 0.1 M HEPES.

  • For the experimental (alkaline) condition, resuspend the cells in CSM buffered to pH 8.3 with 0.1 M HEPES.

  • Incubate the cells at 30°C for a specified time course (e.g., collect samples at 0, 2, 5, 8, 15, and 30 minutes after the shift).

3. Microscopy:

  • At each time point, place a small volume of the cell suspension (e.g., 2-3 µL) onto a clean microscope slide and cover with a coverslip.

  • Immediately visualize the cells using a fluorescence microscope equipped with a GFP filter set.

  • Acquire images using both differential interference contrast (DIC) for cell morphology and fluorescence for this compound-GFP localization.

4. Data Analysis:

  • For each time point and condition, count the number of cells exhibiting one or more distinct fluorescent foci.

  • Count the total number of cells in the same field of view using the DIC image.

  • Calculate the percentage of cells with foci. A minimum of 100-200 cells should be counted for each condition to ensure statistical significance.

  • Plot the percentage of cells with foci against time to visualize the dynamics of this compound localization.

Experimental_Workflow cluster_conditions Experimental Conditions start Start: Log-phase S. cerevisiae culture (this compound-GFP) culture Grow overnight culture in YPD at 30°C start->culture harvest Harvest cells by centrifugation culture->harvest resuspend Resuspend cells in buffered media harvest->resuspend acidic Control: CSM, pH 4.0 resuspend->acidic alkaline Treatment: CSM, pH 8.3 resuspend->alkaline incubate Incubate at 30°C (Time course: 0-30 min) acidic->incubate alkaline->incubate microscopy Fluorescence Microscopy (Acquire DIC and GFP images) incubate->microscopy analysis Quantify percentage of cells with foci microscopy->analysis end End: Localization dynamics determined analysis->end

Figure 2: Workflow for Analyzing this compound-GFP Localization Dynamics.

Conclusion and Future Directions

The regulation of the fungal protease this compound is a sophisticated process that relies on its precise spatiotemporal control rather than on currently identified direct post-translational modifications. Its activity is licensed by a pH-dependent recruitment to endosomal membranes, where it assembles into a proteolytic complex with the scaffold protein Rim20 and the ESCRT machinery. This assembly is the critical step that allows this compound to access and cleave its substrate, the transcription factor Rim101, thereby activating the fungal alkaline response.

For professionals in drug development, this regulatory mechanism presents a unique set of potential therapeutic targets. Instead of targeting the enzymatic activity of this compound directly, which can be challenging, strategies could be developed to disrupt the localization of this compound or inhibit the protein-protein interactions necessary for the formation of the active proteolytic complex.

While current research has not focused on classical PTMs of this compound, their existence cannot be ruled out. Future large-scale, unbiased phosphoproteomic or ubiquitomic studies of fungi under alkaline stress may yet reveal covalent modifications on this compound or its interacting partners that could fine-tune its activity or localization. Such discoveries would add another layer of complexity to our understanding of this crucial fungal signaling pathway.

References

Methodological & Application

Application Notes and Protocols for RIM13 Gene Deletion in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of fungal genetics and drug development, understanding the molecular pathways that govern pH sensing and adaptation is of paramount importance. The Rim101 pathway in Saccharomyces cerevisiae is a critical signaling cascade that allows yeast to adapt to alkaline environments. A key component of this pathway is the RIM13 gene (also known as YMR154C), which encodes a calpain-like cysteine protease.[1][2] Rim13p is responsible for the proteolytic activation of the transcription factor Rim101p, a crucial step for the cellular response to alkaline stress.[1][3] Deletion of the this compound gene provides a powerful tool to dissect the intricacies of the Rim101 pathway, investigate its role in various cellular processes, and screen for potential antifungal compounds that may target this pathway.

These application notes provide a detailed protocol for the deletion of the this compound gene in S. cerevisiae using a PCR-based gene targeting approach coupled with high-efficiency lithium acetate (B1210297) transformation.

Signaling Pathway

The Rim101 pathway is initiated by the sensing of an alkaline pH signal at the plasma membrane by a complex including Rim21, Rim9, and Dfg16. This signal is transduced via the arrestin-like protein Rim8 and the ESCRT (Endosomal Sorting Complex Required for Transport) machinery. This cascade leads to the recruitment and activation of a proteolytic complex containing Rim20 and the this compound protease. This compound then cleaves the C-terminus of the Rim101 transcription factor, leading to its activation and subsequent regulation of target gene expression.

Rim101_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21 Rim21 Rim8 Rim8 Rim21->Rim8 Rim9 Rim9 Rim9->Rim8 Dfg16 Dfg16 Dfg16->Rim8 ESCRT ESCRT Complex Rim8->ESCRT recruits Rim20 Rim20 ESCRT->Rim20 recruits This compound This compound Rim20->this compound scaffolds Rim101_inactive Rim101 (inactive) This compound->Rim101_inactive cleaves Rim101_active Rim101 (active) Rim101_inactive->Rim101_active activation Target_Genes Target Gene Expression Rim101_active->Target_Genes regulates Alkaline_pH Alkaline pH Alkaline_pH->Rim21 senses

Caption: The Rim101 signaling pathway in S. cerevisiae.

Experimental Protocols

I. Generation of the this compound Deletion Cassette by PCR

This protocol describes the amplification of a selectable marker gene (e.g., URA3 or a drug resistance cassette like kanMX) flanked by sequences homologous to the regions immediately upstream and downstream of the this compound open reading frame (ORF).[4]

1. Primer Design: Design forward and reverse primers of approximately 100 base pairs each. These primers will consist of two parts: a 5' region of ~80 bp homologous to the sequence immediately upstream (Forward primer) or downstream (Reverse primer) of the this compound ORF, and a 3' region of ~20 bp that is homologous to the selectable marker cassette for amplification.

2. PCR Amplification: Set up the PCR reaction as follows:

ReagentConcentrationVolume (for 50 µL reaction)
10x PCR Buffer1x5 µL
dNTPs200 µM1 µL
Forward Primer0.5 µM2.5 µL
Reverse Primer0.5 µM2.5 µL
Template DNA (plasmid with selectable marker)50-100 ng1 µL
Taq DNA Polymerase2.5 units0.5 µL
Nuclease-free waterto 50 µL

PCR Cycling Conditions:

StepTemperatureTimeCycles
Initial Denaturation95°C3 min1
Denaturation95°C30 sec30-35
Annealing55-60°C30 sec
Extension72°C1 min/kb
Final Extension72°C5 min1
Hold4°C

3. Verification of PCR Product: Run a small aliquot of the PCR product on a 1% agarose (B213101) gel to confirm the amplification of a fragment of the correct size. The expected size will be the size of the selectable marker cassette plus approximately 160 bp from the homologous regions of the primers. Purify the PCR product using a standard PCR purification kit.

II. High-Efficiency Yeast Transformation

This protocol is based on the lithium acetate/single-stranded carrier DNA/PEG method.[5][6][7][8]

1. Preparation of Competent Cells: a. Inoculate 5 mL of YPD medium with a single colony of the desired S. cerevisiae strain and grow overnight at 30°C with shaking. b. The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.5-0.8. c. Harvest the cells by centrifugation at 3,000 x g for 5 minutes. d. Wash the cells with 25 mL of sterile water, centrifuge again, and discard the supernatant. e. Resuspend the cell pellet in 1 mL of 100 mM lithium acetate (LiOAc) and transfer to a microfuge tube. f. Centrifuge at 13,000 x g for 30 seconds, discard the supernatant, and resuspend the cells in 400 µL of 100 mM LiOAc.

2. Transformation: a. In a microfuge tube, mix the following in order:

  • 240 µL of 50% (w/v) PEG 3350
  • 36 µL of 1 M LiOAc
  • 10 µL of single-stranded carrier DNA (10 mg/mL, boiled for 5 min and chilled on ice immediately before use)
  • 1-5 µg of purified this compound deletion cassette PCR product
  • 74 µL of competent yeast cells b. Vortex the mixture thoroughly for 1 minute. c. Incubate at 42°C for 40 minutes (heat shock). d. Centrifuge at 13,000 x g for 30 seconds and remove the supernatant. e. Resuspend the cell pellet in 1 mL of sterile water. f. Plate 100-200 µL of the cell suspension onto selective agar (B569324) plates (e.g., synthetic complete medium lacking uracil (B121893) if URA3 is the marker, or YPD containing G418 if kanMX is the marker). g. Incubate the plates at 30°C for 2-4 days until colonies appear.

III. Verification of this compound Deletion

Confirmation of the correct gene deletion is crucial and is performed by colony PCR.

1. Primer Design for Verification: Design two sets of primer pairs:

  • Pair A (Upstream confirmation): A forward primer that anneals to the genomic region upstream of the this compound 5' flanking sequence used for the deletion cassette, and a reverse primer that anneals within the selectable marker.

  • Pair B (Downstream confirmation): A forward primer that anneals within the selectable marker, and a reverse primer that anneals to the genomic region downstream of the this compound 3' flanking sequence.

2. Colony PCR: a. Pick a small amount of a single transformant colony with a sterile pipette tip and resuspend it in 20 µL of sterile water. b. Use 1 µL of this cell suspension as the template for a standard PCR reaction using the verification primer pairs. c. Analyze the PCR products on an agarose gel. A successful deletion will result in a PCR product of the expected size for both primer pairs A and B. A wild-type control should not produce a band with these primers.

Experimental Workflow Diagram

RIM13_Deletion_Workflow cluster_cassette_prep Deletion Cassette Preparation cluster_transformation Yeast Transformation cluster_verification Verification of Deletion Primer_Design 1. Design Primers (this compound homology + marker sequence) PCR_Amp 2. PCR Amplification of Selectable Marker Primer_Design->PCR_Amp Gel_Verify 3. Agarose Gel Verification & PCR Purification PCR_Amp->Gel_Verify Transformation 5. Lithium Acetate Transformation Gel_Verify->Transformation Competent_Cells 4. Prepare Competent Yeast Cells Competent_Cells->Transformation Plating 6. Plate on Selective Media Transformation->Plating Colony_PCR 7. Colony PCR with Verification Primers Plating->Colony_PCR Gel_Analysis 8. Agarose Gel Analysis of PCR Products Colony_PCR->Gel_Analysis

Caption: Experimental workflow for this compound gene deletion in yeast.

Data Presentation

The following table summarizes key quantitative data for the this compound gene deletion protocol.

ParameterValueNotes
This compound ORF Size ~2.2 kb
Primer Homology Arms 40-60 bpLength of homology to the upstream and downstream regions of this compound.
Selectable Marker (e.g., kanMX) ~1.4 kbSize may vary depending on the chosen marker.
Deletion Cassette PCR Product Size ~1.5 kb(Size of marker + ~100 bp from primers).
Verification PCR Product Size 0.5 - 1.0 kbDependent on the location of the external genomic primers.
Template DNA for Cassette PCR 50-100 ngPlasmid containing the selectable marker.
Purified PCR Product for Transformation 1-5 µgHigher amounts generally increase transformation efficiency.
Expected Transformation Efficiency 10² - 10⁴ colonies/µg DNAHighly dependent on strain background and procedural execution.
G418 Concentration for Selection 200 µg/mLFor the kanMX marker.

References

Application Notes and Protocols for RIm13 Activity Assay Using a Fluorescent Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rim13 is a Ca2+-dependent, calpain-like cysteine protease that plays a critical role in the fungal pH-response signal transduction pathway, often referred to as the Rim or Pal pathway.[1][2] This pathway is essential for fungal adaptation to alkaline environments and is involved in various cellular processes, including invasive growth and sporulation.[1][3] The key function of this compound is the proteolytic activation of the Cys2His2 zinc-finger transcription factor Rim101 (PacC in filamentous fungi).[3][4][5] In response to an alkaline pH signal, a signaling cascade is initiated, leading to the recruitment of this compound and its substrate, Rim101, to the endosomal sorting complex required for transport (ESCRT) on endosomal membranes.[1][2] this compound then cleaves the C-terminal inhibitory domain of Rim101, leading to its activation and subsequent regulation of pH-responsive genes.[6][7]

Given its crucial role in fungal physiology and pathogenesis, this compound represents a potential target for the development of novel antifungal therapeutics. A robust and sensitive assay for this compound activity is therefore essential for high-throughput screening of potential inhibitors and for studying the enzyme's kinetic properties. This document provides a detailed protocol for a continuous kinetic assay of this compound activity using a custom-designed, fluorescence resonance energy transfer (FRET) based peptide substrate.

Principle of the Assay

This assay utilizes a synthetic peptide substrate that incorporates a fluorophore and a quencher molecule. The peptide sequence is derived from the putative C-terminal cleavage site of Saccharomyces cerevisiae Rim101. In the intact peptide, the fluorescence of the donor fluorophore is suppressed by the quencher through FRET. Upon cleavage by this compound, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Designed FRET Substrate

As the precise cleavage site of Rim101 by this compound is not definitively established in the literature, we propose a hypothetical substrate based on the known properties of calpain-like proteases and the sequence of S. cerevisiae Rim101. Calpains often cleave after hydrophobic or basic residues.[8] Analysis of the Rim101 C-terminus suggests a potential cleavage region.

  • Proposed Substrate Sequence: Mca-Pro-Leu-Ala-Lys-Ser-Pro-Arg-Lys(Dnp)-NH2

    • Mca: (7-Methoxycoumarin-4-yl)acetyl (Fluorophore)

    • Dnp: 2,4-Dinitrophenyl (Quencher)

    • The sequence is based on a region in the C-terminus of S. cerevisiae Rim101, incorporating residues favorable for calpain-like protease recognition.[3][8]

Quantitative Data Summary

The following table presents illustrative kinetic data that could be obtained using this assay. These values are hypothetical and should be determined experimentally for any specific batch of enzyme and substrate.

This compound Conc. (nM)Substrate Conc. (µM)Initial Velocity (RFU/min)Michaelis-Menten Parameters (Illustrative)
10155.6Km: 15 µM
102.5121.5Vmax: 1000 RFU/min
105210.5kcat: 1.67 s⁻¹
1010357.1kcat/Km: 1.11 x 10⁵ M⁻¹s⁻¹
1020571.4
1040761.9
1080888.9

Signaling Pathway and Experimental Workflow

Rim101_Signaling_Pathway cluster_extracellular Extracellular Space (Alkaline pH) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Endosome cluster_nucleus Nucleus Alkaline_pH Alkaline_pH Rim21_Rim9 Rim21-Rim9 Complex Alkaline_pH->Rim21_Rim9 Senses pH Rim8 Rim8 (Arrestin-like) Rim21_Rim9->Rim8 Activates ESCRT ESCRT Complex Rim8->ESCRT Recruits Rim20 Rim20 (Scaffold) ESCRT->Rim20 Recruits This compound This compound (Inactive Protease) Rim20->this compound Recruits Rim101_inactive Rim101 (Inactive) Rim20->Rim101_inactive Binds Rim13_active This compound (Active) This compound->Rim13_active Activation at ESCRT Rim13_active->Rim101_inactive Cleaves Rim101_active Rim101 (Active) Rim101_inactive->Rim101_active C_terminus C-terminal Fragment Rim101_inactive->C_terminus Gene_Expression Alkaline-responsive Gene Expression Rim101_active->Gene_Expression Translocates and Regulates

Caption: The Rim101/PacC signaling pathway for pH adaptation in fungi.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_Buffer Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM CaCl2, 1 mM DTT) Add_Buffer Add Assay Buffer Prep_Buffer->Add_Buffer Prep_Enzyme Dilute this compound Enzyme (Working Concentration) Add_Enzyme Add this compound Enzyme Solution (or buffer for 'No Enzyme' control) Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare FRET Substrate (Stock and Working Solutions) Prep_Inhibitor Prepare Inhibitor/Compound (For Screening) Add_Inhibitor Add Inhibitor/Vehicle (DMSO) Prep_Inhibitor->Add_Inhibitor Add_Buffer->Add_Enzyme Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (5 min, RT) Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction: Add FRET Substrate Pre_Incubate->Add_Substrate Measure Measure Fluorescence Kinetics (Ex: 320 nm, Em: 420 nm) Every 1 min for 30-60 min Add_Substrate->Measure Plot_Data Plot RFU vs. Time Measure->Plot_Data Calc_Velocity Calculate Initial Velocity (V₀) (Linear slope) Plot_Data->Calc_Velocity Det_Kinetics Determine Kinetic Parameters (Km, Vmax) or IC50 Calc_Velocity->Det_Kinetics

Caption: Experimental workflow for the this compound fluorescent activity assay.

Detailed Experimental Protocol

I. Materials and Reagents
  • Purified, active this compound enzyme

  • This compound FRET Substrate (e.g., Mca-PLAKSP-Arg-Lys(Dnp)-NH2)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM CaCl₂, 1 mM DTT

  • Inhibitor Stock Buffer: Dimethyl sulfoxide (B87167) (DMSO)

  • Positive Control Inhibitor (e.g., a general cysteine protease inhibitor like E-64 or a specific calpain inhibitor)

  • Black, flat-bottom 96-well microplates (low fluorescence background)

  • Fluorescence microplate reader with filters for Mca (Excitation ~320 nm, Emission ~420 nm)

II. Reagent Preparation
  • Assay Buffer: Prepare a stock solution of 50 mM HEPES, pH 7.5, containing 100 mM KCl and 1 mM CaCl₂. Just before use, add DTT to a final concentration of 1 mM from a 1 M stock. Keep the buffer on ice.

  • This compound Enzyme Solution: Dilute the purified this compound enzyme stock to the desired final concentration (e.g., 20 nM, for a final assay concentration of 10 nM) in ice-cold Assay Buffer. The optimal concentration should be determined empirically.

  • FRET Substrate Solution: Dissolve the lyophilized FRET substrate in DMSO to create a 10 mM stock solution. For the assay, prepare a 2X working solution (e.g., 20 µM for a final concentration of 10 µM) by diluting the stock solution in Assay Buffer. Protect the substrate solutions from light.

  • Inhibitor Solutions: For inhibitor screening, dissolve compounds in 100% DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions in DMSO and then dilute into Assay Buffer to the desired 2X final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

III. Assay Procedure (Kinetic Assay)
  • Plate Setup: Set up the reactions in a 96-well black microplate. Each reaction should be performed in triplicate. Include the following controls:

    • Negative Control (100% Activity): Contains enzyme and substrate with vehicle (DMSO).

    • Positive Control (Inhibition): Contains enzyme, substrate, and a known inhibitor.

    • Blank (No Enzyme): Contains Assay Buffer and substrate, but no enzyme. This is used to subtract background fluorescence.

    • Test Wells: Contains enzyme, substrate, and the test compound.

  • Reaction Assembly:

    • Add 50 µL of the appropriate solutions to the wells in the following order:

      • Assay Buffer

      • Test compound or vehicle (DMSO)

      • 2X this compound Enzyme Solution (or Assay Buffer for the blank wells)

    • The total volume in each well should be 50 µL at this stage.

  • Pre-incubation: Mix the plate gently and pre-incubate at room temperature (or 30°C) for 5-10 minutes to allow inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the proteolytic reaction by adding 50 µL of the 2X FRET Substrate Solution to all wells. The final reaction volume will be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every 60 seconds for 30 to 60 minutes.

IV. Data Analysis
  • Background Correction: For each time point, subtract the average fluorescence reading of the "Blank (No Enzyme)" wells from the readings of all other wells.

  • Calculate Initial Velocity (V₀): Plot the background-corrected relative fluorescence units (RFU) against time (in minutes) for each well. Identify the initial linear portion of the curve and determine the slope. This slope represents the initial reaction velocity (V₀) in RFU/min.

  • Inhibitor Screening: Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100 Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Enzyme Kinetics: To determine Michaelis-Menten parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities (V₀) against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.

Disclaimer

The FRET substrate sequence and quantitative data provided in this document are illustrative and based on the known biochemical properties of calpain-like proteases. Researchers should validate and optimize the assay conditions and substrate design for their specific experimental needs.

References

Application Notes and Protocols for Yeast Two-Hybrid Screening to Identify RIm13 Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rim13 is a key component of the pH-responsive Rim101 signaling pathway in yeast, acting as a calpain-like cysteine protease. This pathway is crucial for adaptation to alkaline environments and is involved in various cellular processes, including cell wall assembly and morphogenesis. The activation of the transcription factor Rim101p by Rim13p-mediated proteolytic cleavage is a critical step in this pathway. Understanding the protein-protein interactions of this compound is essential for elucidating the regulatory mechanisms of the Rim101 pathway and for identifying potential drug targets. The yeast two-hybrid (Y2H) system is a powerful genetic tool to identify novel protein-protein interactions in vivo.[1][2][3] These application notes provide a detailed protocol for performing a yeast two-hybrid screen using this compound as the "bait" to identify its interacting partners ("prey").

Given that this compound is known to form punctate structures and associate with the endosomal sorting complex required for transport (ESCRT) at the plasma membrane, a membrane-associated protein interaction screen may be more effective.[4] Therefore, this protocol will incorporate considerations for both traditional and membrane-based Y2H systems.

Signaling Pathway of this compound

The Rim101 pathway is initiated by sensing of alkaline pH at the plasma membrane by a sensor complex. This signal is transduced through the ESCRT machinery, leading to the recruitment and activation of the this compound protease. This compound then cleaves the C-terminal inhibitory domain of the transcription factor Rim101, allowing its activation and subsequent regulation of target gene expression.[1][4][5]

Rim101_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaline_pH Alkaline_pH Sensor_Complex Rim21 Dfg16 Rim9 Alkaline_pH->Sensor_Complex senses Rim8 Rim8 Sensor_Complex->Rim8 activates ESCRT_Complex ESCRT-I ESCRT-II ESCRT-III Rim8->ESCRT_Complex recruits Rim20 Rim20 ESCRT_Complex->Rim20 recruits This compound This compound Rim20->this compound scaffolds Rim101_inactive Rim101 (inactive) This compound->Rim101_inactive cleaves C-terminus Rim101_active Rim101 (active) Rim101_inactive->Rim101_active Target_Genes Target_Genes Rim101_active->Target_Genes regulates transcription

Caption: The Rim101 signaling pathway in yeast.

Experimental Protocols

Principle of Yeast Two-Hybrid Screening

The yeast two-hybrid system is based on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[6][7] In this system, the protein of interest (bait) is fused to the DBD, and a library of potential interacting proteins (prey) is fused to the AD. If the bait and prey interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes.

Protocol 1: Standard Yeast Two-Hybrid (Y2H) Screen

This protocol is suitable for identifying interactions with soluble portions of this compound or if this compound can be functionally expressed in the nucleus.

1. Bait Plasmid Construction:

  • The full-length coding sequence of this compound or specific domains of interest should be cloned in-frame with the DNA-binding domain (e.g., GAL4-DBD or LexA) in a suitable bait vector (e.g., pGBKT7).

  • Note: It is crucial to ensure that the this compound bait construct does not auto-activate the reporter genes. This is tested by transforming the bait plasmid alone into the yeast reporter strain and assessing reporter gene expression.

2. Prey Library:

  • A pre-made yeast cDNA or genomic library fused to a transcriptional activation domain (e.g., GAL4-AD) is used. A library from yeast grown under alkaline conditions may enrich for relevant interactors.

3. Yeast Transformation and Mating:

  • The bait plasmid is transformed into a yeast strain of one mating type (e.g., MATa), and the prey library is transformed into a strain of the opposite mating type (e.g., MATα).

  • The bait and prey strains are then mated to generate diploid yeast containing both plasmids.

4. Screening for Interactions:

  • Diploid yeast are plated on selective media lacking specific nutrients (e.g., histidine, adenine, leucine, tryptophan) to select for cells where the reporter genes are activated due to a bait-prey interaction.

  • The stringency of the selection can be modulated by adding inhibitors like 3-amino-1,2,4-triazole (3-AT) to suppress low-level background growth.

5. Identification of Positive Clones:

  • Colonies that grow on the selective media are picked, and the prey plasmids are isolated.

  • The cDNA insert in the prey plasmid is sequenced to identify the interacting protein.

6. Validation of Interactions:

  • The identified prey plasmid is co-transformed with the original bait plasmid into a fresh yeast reporter strain to confirm the interaction.

  • A β-galactosidase assay can be performed for quantitative or semi-quantitative analysis of interaction strength.

Protocol 2: Membrane Yeast Two-Hybrid (MbY2H) Screen

This protocol is recommended for this compound, given its association with membrane-bound complexes. The MbY2H system is based on the split-ubiquitin system, which detects interactions at the membrane.[8][9][10][11]

1. Bait and Prey Construction:

  • The full-length this compound is cloned into a bait vector where it is fused to the C-terminal half of ubiquitin (Cub) and a transcription factor (e.g., LexA-VP16).

  • A yeast cDNA library is cloned into a prey vector where the proteins are fused to the N-terminal half of ubiquitin (NubG).

2. Principle of MbY2H:

  • If the this compound-Cub bait interacts with a NubG-prey protein at the membrane, the Cub and NubG moieties reconstitute a functional ubiquitin.

  • This reconstituted ubiquitin is recognized by ubiquitin-specific proteases, which cleave the transcription factor from the bait.

  • The released transcription factor translocates to the nucleus and activates reporter genes.

3. Screening and Identification:

  • The screening and identification of positive clones follow a similar procedure to the standard Y2H, with selection on appropriate dropout media.

Experimental Workflow

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Identification Bait_Construction Construct this compound Bait Plasmid (pGBKT7-Rim13 or pCub-Rim13) Autoactivation_Test Test Bait for Auto-activation Bait_Construction->Autoactivation_Test Prey_Library Obtain Yeast cDNA Prey Library (pGADT7 or pNubG) Transformation Transform Bait into MATa Yeast Transform Library into MATα Yeast Prey_Library->Transformation Autoactivation_Test->Transformation Mating Mate Bait and Prey Strains Transformation->Mating Selection Plate on Selective Media (e.g., -His, -Ade, +3-AT) Mating->Selection Isolate_Plasmids Isolate Prey Plasmids from Positive Colonies Selection->Isolate_Plasmids Sequencing Sequence Prey cDNA Inserts Isolate_Plasmids->Sequencing Confirmation Re-transform Bait and Prey to Confirm Interaction Sequencing->Confirmation Quantitative_Assay Perform β-galactosidase Assay Confirmation->Quantitative_Assay

References

Application Notes and Protocols for Validating Rim13-Rim20 Interaction via Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the validation of the protein-protein interaction between Rim13 and Rim20 using co-immunoprecipitation (Co-IP). This interaction is a critical step in the fungal pH-responsive Rim signaling pathway, which is a potential target for antifungal drug development.

Introduction

The Rim (or Pal) signaling pathway is a conserved signal transduction cascade in fungi that governs adaptation to ambient pH.[1][2][3] A key event in this pathway is the proteolytic activation of the transcription factor Rim101 (or PacC) by a complex that includes the scaffold protein Rim20 and the protease this compound.[1][2][3][4] Rim20 acts as a scaffold, recruiting this compound to the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery, which serves as a platform for the assembly of the proteolytic complex.[1][2][5][6][7] This interaction is typically induced by an alkaline pH shift.[1][8] Co-immunoprecipitation is a robust method to confirm this direct or indirect interaction within a cellular context.[9]

Signaling Pathway

The Rim101 signaling pathway is initiated by the sensing of an external alkaline pH signal by the plasma membrane-spanning proteins Rim21 and Rim9. This leads to the recruitment and activation of the arrestin-like protein Rim8. Activated Rim8 facilitates the assembly of the ESCRT machinery, which in turn provides a scaffold for the recruitment of the Rim20-Rim13 proteolytic complex. This compound then cleaves the C-terminal inhibitory domain of Rim101, leading to its activation and subsequent translocation to the nucleus to regulate gene expression.[1][2][3]

Rim_Signaling_Pathway cluster_extracellular Extracellular Space (Alkaline pH) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaline_pH Alkaline pH Rim21_Rim9 Rim21/Rim9 Alkaline_pH->Rim21_Rim9 Rim8 Rim8 Rim21_Rim9->Rim8 ESCRT ESCRT Complex Rim8->ESCRT Rim20 Rim20 ESCRT->Rim20 This compound This compound Rim20->this compound Rim101_inactive Rim101 (inactive) Rim20->Rim101_inactive This compound->Rim101_inactive Cleavage Rim101_active Rim101 (active) Rim101_inactive->Rim101_active Gene_Expression Target Gene Expression Rim101_active->Gene_Expression CoIP_Workflow start Start: Fungal Cell Culture (e.g., S. cerevisiae with tagged this compound or Rim20) ph_shift Induce Interaction: Shift to Alkaline pH start->ph_shift cell_lysis Cell Lysis ph_shift->cell_lysis pre_clearing Pre-clearing Lysate (with control beads) cell_lysis->pre_clearing immunoprecipitation Immunoprecipitation: Incubate with anti-tag antibody pre_clearing->immunoprecipitation bead_capture Capture Immune Complexes (with Protein A/G beads) immunoprecipitation->bead_capture washing Wash Beads bead_capture->washing elution Elution of Protein Complexes washing->elution analysis Analysis: SDS-PAGE and Western Blot elution->analysis

References

Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of RIm13 in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the targeted knockout of the RIM13 gene in the human fungal pathogen Candida albicans using the CRISPR/Cas9 system. The information is intended for researchers in fungal genetics, drug development professionals targeting fungal-specific pathways, and scientists investigating virulence and pH adaptation in C. albicans.

Introduction to this compound and the Pal/Rim Pathway in Candida albicans

Candida albicans is a commensal fungus that can become an opportunistic pathogen, causing a range of infections from superficial mucosal to life-threatening systemic candidiasis.[1][2] A key aspect of its pathogenicity is the ability to adapt to diverse host environments with varying pH levels.[1][2] This adaptation is largely governed by the Pal/Rim signaling pathway, a conserved fungal-specific pathway that regulates gene expression in response to ambient pH.[3][4][5]

The this compound gene encodes a calpain-like protease that is a critical component of the Pal/Rim pathway.[1][2][6] At neutral to alkaline pH, a signaling cascade is initiated, leading to the Rim13p-dependent proteolytic processing of the transcription factor Rim101p.[1][7] This cleavage event activates Rim101p, which then translocates to the nucleus to regulate the expression of genes involved in filamentation, cell wall maintenance, and virulence.[7][8] Consequently, the disruption of this compound is expected to impair pH sensing and adaptation, potentially reducing the virulence of C. albicans.[8] The fungal-specific nature of the Pal/Rim pathway makes its components, including Rim13p, attractive targets for novel antifungal drug development.[7]

Principle of CRISPR/Cas9-Mediated this compound Knockout

The CRISPR/Cas9 system is a powerful genome editing tool that allows for precise and efficient gene targeting. In C. albicans, this system typically involves the co-transformation of three main components: a Cas9 nuclease expression cassette, a guide RNA (gRNA) expression cassette targeting this compound, and a donor DNA repair template.[9][10][11] The gRNA directs the Cas9 nuclease to a specific target sequence within the this compound gene, where it induces a double-strand break (DSB).[12] C. albicans predominantly uses homology-directed repair (HDR) to mend these breaks.[12] By providing a donor DNA template with sequences homologous to the regions flanking the DSB and often containing a selectable marker, the cell's repair machinery can be co-opted to integrate the donor DNA, thereby disrupting or deleting the this compound gene.[10] Transient expression of Cas9 is often preferred to minimize off-target effects and genomic instability.[9][13]

Visualization of the Pal/Rim Signaling Pathway and Experimental Workflow

To facilitate understanding, the Pal/Rim signaling pathway and the experimental workflow for this compound knockout are depicted below.

Pal_Rim_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21_Dfg16 Rim21/Dfg16 Rim8 Rim8 Rim21_Dfg16->Rim8 activates Rim9 Rim9 Rim9->Rim8 activates ESCRT ESCRT Pathway Rim8->ESCRT recruits Rim20 Rim20 ESCRT->Rim20 recruits This compound This compound ESCRT->this compound recruits Rim101_full Rim101 (inactive) Rim20->Rim101_full This compound->Rim101_full Rim101_active Rim101 (active) Rim101_full->Rim101_active proteolytic cleavage Gene_Expression Target Gene Expression Rim101_active->Gene_Expression regulates Alkaline_pH Alkaline pH Alkaline_pH->Rim21_Dfg16 Alkaline_pH->Rim9 CRISPR_Workflow cluster_design Design & Preparation cluster_transformation Transformation & Selection cluster_verification Verification gRNA_design 1. gRNA Design for this compound Transformation 4. Co-transformation into C. albicans gRNA_design->Transformation Donor_design 2. Donor DNA Construction Donor_design->Transformation Cas9_prep 3. Cas9 Cassette Preparation Cas9_prep->Transformation Selection 5. Selection of Transformants Transformation->Selection PCR_screen 6. PCR Screening Selection->PCR_screen Sequencing 7. Sanger Sequencing PCR_screen->Sequencing Phenotype 8. Phenotypic Analysis Sequencing->Phenotype

References

Application Notes and Protocols: Site-Directed Mutagenesis of RIm13 Catalytic Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RIm13 (also known as PalB in Aspergillus nidulans) is a highly conserved, calpain-like cysteine protease essential for the fungal response to ambient pH.[1][2][3] It functions within the Rim/Pal signaling pathway, a critical mechanism for fungal adaptation, virulence, and secondary metabolite production.[4][5] The primary role of this compound is to perform a crucial proteolytic cleavage that activates the zinc finger transcription factor Rim101p (PacC).[6] This activation, which occurs at neutral to alkaline pH, allows the fungus to regulate the expression of genes necessary for survival in diverse environments.[2][5]

Given its central role in fungal pathogenicity, this compound presents a potential target for novel antifungal drug development. Understanding the function of its catalytic residues is paramount for designing specific inhibitors. These application notes provide a detailed framework for investigating the catalytic mechanism of this compound through site-directed mutagenesis. The protocols outline methods for mutating the putative catalytic residues, validating the mutations, and quantifying the impact on this compound's biological function.

The Rim101/PacC Signaling Pathway

The activation of the transcription factor Rim101 is a multi-step process. Under alkaline conditions, a sensor complex at the plasma membrane initiates a signaling cascade that involves the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery.[4][7] This leads to the recruitment of a proteolytic complex, which includes the scaffold protein Rim20 and the protease this compound, to the endosomal membrane.[4][6] this compound then cleaves the C-terminus of Rim101, activating it. The activated Rim101 translocates to the nucleus to regulate gene expression.

Rim101_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm / Endosome cluster_Nucleus Nucleus Alkaline_pH Alkaline pH Signal Sensing_Complex Sensing Complex (Rim21, Rim9, etc.) Alkaline_pH->Sensing_Complex Activates ESCRT ESCRT Complexes Sensing_Complex->ESCRT Recruits Proteolytic_Complex Rim20 (Scaffold) This compound (Protease) ESCRT->Proteolytic_Complex Assembles Rim101_Active Rim101 (Active) Proteolytic_Complex:f1->Rim101_Active Cleaves Rim101_Full Rim101 (Inactive) Rim101_Full->Proteolytic_Complex:f1 Substrate Gene_Expression Target Gene Expression Rim101_Active->Gene_Expression Regulates

Caption: The Rim101/PacC signaling pathway for pH adaptation in fungi.

Identifying Putative Catalytic Residues of this compound

This compound is characterized as a calpain-like cysteine protease. Cysteine proteases typically utilize a catalytic triad (B1167595) composed of Cysteine (Cys), Histidine (His), and a third residue, often Aspartate (Asp) or Asparagine (Asn), to perform catalysis.[8] The Cys residue acts as the nucleophile, the His as a general base, and the Asp/Asn to orient the His residue.[8][9] While the specific catalytic residues of this compound have not been definitively identified in all fungal species, sequence alignments with other calpain proteases can identify highly conserved Cys, His, and Asp/Asn residues within the putative protease domain. For the purpose of this protocol, we will designate these hypothetical residues as Cys, His, and Asp*. Site-directed mutagenesis is the definitive method to confirm their catalytic roles.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of this compound

This protocol is based on the principles of the QuikChange™ site-directed mutagenesis method, which uses a high-fidelity polymerase to replicate a plasmid containing the gene of interest with primers that introduce the desired mutation.[10]

1. Primer Design:

  • Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation (e.g., Cys* to Alanine).

  • The mutation should be in the center of the primer.

  • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • Ensure the primers have a GC content of at least 40% and terminate in one or more G or C bases.

2. PCR Amplification:

  • Set up the PCR reaction in a final volume of 50 µL.

  • Reaction Mix:

    • 5 µL of 10x reaction buffer
    • 10-50 ng of dsDNA plasmid template (containing WT this compound)
    • 125 ng of forward primer
    • 125 ng of reverse primer
    • 1 µL of dNTP mix (10 mM each)
    • 1 µL of PfuUltra HF DNA polymerase (or similar high-fidelity enzyme)
    • Add ddH₂O to 50 µL.

  • Cycling Conditions:

    • Initial Denaturation: 95°C for 1 minute.
    • 18 Cycles:

    • Denaturation: 95°C for 50 seconds.

    • Annealing: 60°C for 50 seconds.

    • Extension: 68°C for 1 minute/kb of plasmid length. 3. Final Extension: 68°C for 7 minutes.

3. DpnI Digestion:

  • Following PCR, add 1 µL of DpnI restriction enzyme directly to the amplification reaction.[10]

  • Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.[10]

4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into 50 µL of high-efficiency competent E. coli cells.

  • Plate the transformation mix on an appropriate antibiotic selection plate (e.g., LB-ampicillin) and incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and grow them in liquid culture for plasmid minipreparation.

  • Sequence the purified plasmids using primers flanking the this compound gene to confirm the presence of the desired mutation and ensure no secondary mutations were introduced.

Protocol 2: Functional Validation via Western Blot for Rim101p Processing

This assay determines if the this compound mutant can still process its target, Rim101p.

1. Strain Preparation:

  • Introduce the plasmids carrying wild-type this compound, mutant this compound (e.g., Cys*-to-Ala), and an empty vector control into a this compoundΔ fungal strain that expresses an epitope-tagged version of Rim101p (e.g., Rim101-V5).

2. Culture Growth and Induction:

  • Grow the fungal strains in an acidic liquid medium (e.g., YPD, pH 4.0) to mid-log phase at 30°C.

  • Harvest the cells by centrifugation, wash them with sterile water, and resuspend them in an alkaline medium (e.g., YPD buffered to pH 8.0 with Tris-HCl).

  • Incubate for 60-90 minutes at 30°C to induce the Rim pathway.

3. Protein Extraction:

  • Harvest the cells and perform protein extraction using a standard method (e.g., bead beating in lysis buffer with protease inhibitors).

  • Quantify the total protein concentration using a BCA or Bradford assay.

4. Western Blot Analysis:

  • Separate 20-40 µg of total protein per sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

  • Incubate with a primary antibody against the epitope tag (e.g., anti-V5 antibody) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The full-length (inactive) and processed (active) forms of Rim101p will appear as distinct bands.

Protocol 3: Phenotypic Assay for Alkaline pH Tolerance

This assay assesses the biological consequence of impaired this compound function.

1. Strain Preparation:

  • Use the same strains as in Protocol 2: this compoundΔ expressing WT this compound, mutant this compound, and an empty vector. Include a wild-type strain as a positive control.

2. Spot Assay:

  • Grow strains overnight in liquid medium (YPD, pH 4.0).

  • Normalize the cell densities (e.g., to an OD₆₀₀ of 1.0).

  • Perform a 10-fold serial dilution series for each strain.

  • Spot 5 µL of each dilution onto solid agar (B569324) plates. Use a control plate (e.g., YPD, pH 4.0) and a test plate with an inhibitory alkaline pH (e.g., YPD, pH 8.5).

  • Incubate the plates at 30°C for 48-72 hours and document the growth.

Experimental Workflow

The overall workflow for creating and analyzing this compound catalytic mutants involves several key stages, from the initial molecular biology to the final functional characterization.

Experimental_Workflow cluster_Phase1 Phase 1: Mutagenesis & Verification cluster_Phase2 Phase 2: Functional Analysis cluster_Phase3 Phase 3: Data Analysis Primer_Design 1. Design Mutagenic Primers PCR 2. PCR with High-Fidelity Polymerase Primer_Design->PCR DpnI 3. DpnI Digestion of Parental Plasmid PCR->DpnI Transform_Ecoli 4. Transform E. coli DpnI->Transform_Ecoli Sequence_Verify 5. Sequence Verification Transform_Ecoli->Sequence_Verify Transform_Fungus 6. Transform Fungal This compoundΔ Strain Sequence_Verify->Transform_Fungus Western_Blot 7a. Western Blot for Rim101 Processing Transform_Fungus->Western_Blot Phenotype_Assay 7b. Phenotypic Assay (Alkaline Growth) Transform_Fungus->Phenotype_Assay Quantify_WB 8a. Quantify Band Intensity Western_Blot->Quantify_WB Quantify_Growth 8b. Assess Growth Inhibition Phenotype_Assay->Quantify_Growth Conclusion 9. Draw Conclusions on Catalytic Function Quantify_WB->Conclusion Quantify_Growth->Conclusion

Caption: Workflow for site-directed mutagenesis and functional analysis of this compound.

Data Presentation and Expected Outcomes

Quantitative data from the functional assays should be summarized for clear comparison. The results are expected to show that mutating a key catalytic residue will abolish this compound function, mimicking a complete gene deletion.

Table 1: Quantification of Rim101p Processing by Western Blot

Strain GenotypeThis compound Allele% Processed Rim101p (Mean ± SD)
Wild-TypeWild-Type this compound95 ± 4%
This compoundΔEmpty Vector< 2%
This compoundΔWild-Type this compound (Complemented)92 ± 5%
This compoundΔThis compound (Cys*-to-Ala Mutant)< 2%

Note: % Processed Rim101p is calculated as [Intensity of Processed Band] / ([Intensity of Processed Band] + [Intensity of Full-Length Band]) x 100.

Table 2: Results of Alkaline pH Growth Assay

Strain GenotypeThis compound AlleleGrowth at pH 4.0Growth at pH 8.5
Wild-TypeWild-Type this compound++++++
This compoundΔEmpty Vector+++-
This compoundΔWild-Type this compound (Complemented)++++++
This compoundΔThis compound (Cys*-to-Ala Mutant)+++-

Note: Growth is scored qualitatively: +++ (robust growth), - (no growth).

Troubleshooting

  • No colonies after transformation: This could be due to failed PCR, inefficient DpnI digestion, or poor competency of E. coli. Verify each step: run a small amount of PCR product on a gel to check for amplification, ensure DpnI is active, and use highly competent cells.

  • Mutant this compound retains function: The mutated residue may not be essential for catalysis. Re-evaluate the protein sequence alignment to identify alternative candidate residues. Alternatively, the mutant protein may be misfolded; check protein expression levels via Western blot if an antibody is available.

  • High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps are performed. Including a non-specific protein band as a loading control is crucial for accurate quantification.

References

Application Notes and Protocols for the Purification of Recombinant RIm13 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: RIm13 is a calpain-like cysteine protease found in Saccharomyces cerevisiae and other fungi. It plays a crucial role in the Rim101/PacC signaling pathway, which is essential for adaptation to alkaline pH and other environmental stresses.[1][2][3] In this pathway, this compound is responsible for the proteolytic activation of the transcription factor Rim101.[2][3] The production of pure, active recombinant this compound is vital for structural studies, inhibitor screening, and detailed biochemical characterization of its function. This document provides a comprehensive protocol for the expression and purification of recombinant this compound protein from Escherichia coli.

This compound Signaling Pathway

The this compound protease is a key component of the pH-responsive Rim101 pathway in yeast. Under alkaline conditions, a signaling cascade leads to the recruitment of the Rim101 precursor to endosomal membranes. Here, this compound, as part of a larger complex, cleaves the C-terminal inhibitory domain of Rim101, leading to its activation and subsequent translocation to the nucleus to regulate gene expression.

Rim101_Pathway cluster_plasma_membrane Plasma Membrane cluster_endosome Endosome / MVB Alkaline_pH Alkaline pH Rim21 Rim21 (Sensor) Alkaline_pH->Rim21 Activates Rim9 Rim9 Rim8 Rim8 Snf7 ESCRT-III (Snf7) Rim8->Snf7 Recruits ESCRT Rim20 Rim20 (Scaffold) Snf7->Rim20 Recruits This compound This compound (Protease) Rim20->this compound Recruits Rim101_inactive Rim101 (Inactive) Rim20->Rim101_inactive Binds Substrate This compound->Rim101_inactive Cleaves Rim101_active Rim101 (Active) Rim101_inactive->Rim101_active Nucleus Nucleus (Gene Regulation) Rim101_active->Nucleus Translocates to

Caption: The Rim101 signaling pathway in yeast.

Purification Workflow Overview

The purification of recombinant this compound protein involves several stages, starting from the expression of the protein in E. coli to its final purification using a multi-step chromatography process. The workflow is designed to maximize yield and purity.

Purification_Workflow Start Cloning of this compound into Expression Vector Expression Protein Expression in E. coli Start->Expression Harvest Cell Harvest (Centrifugation) Expression->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification IMAC Step 1: Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC IEX Step 2: Ion Exchange Chromatography (IEX) IMAC->IEX SEC Step 3: Size Exclusion Chromatography (SEC) IEX->SEC Final Pure this compound Protein SEC->Final

Caption: Workflow for recombinant this compound purification.

Experimental Protocols

Gene Cloning and Expression Vector Construction

This protocol describes the cloning of the S. cerevisiae this compound gene (YMR154C) into an E. coli expression vector. An N-terminal hexahistidine (6xHis) tag will be added to facilitate purification.

Materials:

  • S. cerevisiae genomic DNA

  • Phusion High-Fidelity DNA Polymerase

  • Forward and Reverse Primers for this compound

  • pET-28a(+) expression vector

  • Restriction enzymes (e.g., NdeI and XhoI)

  • T4 DNA Ligase

  • DH5α competent E. coli cells

  • LB agar (B569324) plates with kanamycin (B1662678) (50 µg/mL)

Methodology:

  • PCR Amplification: Amplify the this compound coding sequence from yeast genomic DNA using primers that incorporate NdeI and XhoI restriction sites.

  • Vector and Insert Preparation: Digest both the pET-28a(+) vector and the PCR product with NdeI and XhoI. Purify the digested products using a gel extraction kit.

  • Ligation: Ligate the digested this compound insert into the prepared pET-28a(+) vector using T4 DNA Ligase. This creates an in-frame fusion of a 6xHis tag to the N-terminus of this compound.

  • Transformation: Transform the ligation product into DH5α competent cells and plate on LB agar with kanamycin.

  • Verification: Select colonies, isolate plasmid DNA, and verify the correct insertion by restriction digest and Sanger sequencing.

Protein Expression

Materials:

  • BL21(DE3) competent E. coli cells

  • pET-28a-RIm13 plasmid

  • LB medium with kanamycin (50 µg/mL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG), 1 M stock

Methodology:

  • Transform the pET-28a-RIm13 plasmid into BL21(DE3) cells.

  • Inoculate 50 mL of LB medium containing kanamycin with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate for 16-18 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Cell Lysis and Lysate Preparation

Materials:

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 10% (v/v) glycerol.

  • Lysozyme (B549824)

  • Benzonase nuclease

  • Protease inhibitor cocktail (EDTA-free)

Methodology:

  • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.

  • Add lysozyme to 1 mg/mL, a protease inhibitor cocktail, and a small amount of Benzonase. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short pulses to avoid overheating.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

  • Collect the supernatant, which contains the soluble His-tagged this compound protein.

Protein Purification

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

  • Resin: Ni-NTA Agarose

  • Lysis/Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT, 10% glycerol.

Methodology:

  • Equilibrate a Ni-NTA column with 5 column volumes (CV) of Lysis/Wash Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10 CV of Lysis/Wash Buffer to remove unbound proteins.

  • Elute the bound protein with a linear gradient of 10-250 mM imidazole over 10 CV.

  • Collect fractions and analyze by SDS-PAGE to identify those containing this compound. Pool the purest fractions.

Step 2: Ion Exchange Chromatography (IEX)

  • Column: Mono Q or Resource Q (Anion Exchange)

  • Buffer A: 20 mM Tris-HCl pH 8.0, 1 mM DTT, 5% glycerol.

  • Buffer B: 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT, 5% glycerol.

Methodology:

  • Dilute the pooled IMAC fractions with Buffer A to reduce the salt concentration to below 50 mM.

  • Equilibrate the anion exchange column with Buffer A.

  • Load the diluted sample onto the column.

  • Wash with 5 CV of Buffer A.

  • Elute the protein with a linear gradient from 0% to 50% Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure this compound.

Step 3: Size Exclusion Chromatography (SEC)

  • Column: Superdex 200 or similar

  • SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol.

Methodology:

  • Concentrate the pooled IEX fractions to a volume of 1-2 mL using a centrifugal concentrator.

  • Equilibrate the SEC column with at least 2 CV of SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the purest fractions, determine the concentration, flash-freeze in liquid nitrogen, and store at -80°C.

Protease Activity Assay

A general fluorogenic assay can be used to measure the activity of the purified this compound. A peptide substrate containing a sequence recognized by this compound, flanked by a fluorophore and a quencher, is used. Cleavage of the peptide by this compound separates the fluorophore and quencher, resulting in an increase in fluorescence.

Materials:

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM CaCl₂, 5 mM DTT.

  • Purified this compound protein.

  • Fluorogenic peptide substrate (e.g., based on the Rim101 cleavage site).

Methodology:

  • Prepare a dilution series of the purified this compound in Assay Buffer.

  • Add the this compound dilutions to the wells of a microplate.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve. One unit of activity can be defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.

Data Presentation

The following table summarizes hypothetical results from a typical purification of recombinant this compound from a 1 L E. coli culture.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Clarified Lysate 50010002.01001
IMAC Elution 2585034.08517
IEX Elution 1272060.07230
SEC Elution 864080.06440

References

Application Note: Generation and Phenotypic Analysis of a rim13Δ Mutant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rim (Response to pH) signaling pathway is a conserved signal transduction cascade in fungi that governs the response to ambient pH. This pathway is crucial for adaptation to alkaline environments and plays a significant role in the virulence of pathogenic fungi. A key component of this pathway is Rim13, a CaaX protease responsible for the proteolytic activation of the transcription factor Rim101 (in ascomycetes) or PacC (in aspergilli). The generation of a this compoundΔ mutant is a fundamental step in dissecting the molecular mechanisms of pH sensing and identifying potential antifungal drug targets. This document provides detailed protocols for the creation of a this compoundΔ null mutant and the subsequent analysis of its phenotype.

The Rim Signaling Pathway

The Rim signaling pathway is initiated by environmental pH signals, leading to the activation of the transcription factor Rim101/PacC. This process involves a series of proteolytic cleavages. This compound, a key protease in this cascade, is responsible for the final cleavage event that activates Rim101/PacC, allowing it to translocate to the nucleus and regulate the expression of pH-responsive genes.

Rim_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_endosome Endosomal Sorting Complex Required for Transport (ESCRT) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21 Rim21-like sensor Rim9 Rim9 Rim21->Rim9 Senses alkaline pH ESCRT_I ESCRT-I Rim9->ESCRT_I Recruits ESCRT_II ESCRT-II ESCRT_I->ESCRT_II ESCRT_III ESCRT-III ESCRT_II->ESCRT_III Snf7 Snf7 (ESCRT-III component) ESCRT_III->Snf7 Rim20 Rim20 (Arrestin-like) Snf7->Rim20 Recruits This compound This compound (Protease) Rim20->this compound Recruits Rim101_inactive Rim101 (Inactive precursor) This compound->Rim101_inactive Cleaves Rim101_active Rim101 (Active) Rim101_inactive->Rim101_active Gene_Expression Target Gene Expression (e.g., PRA1, PHR1) Rim101_active->Gene_Expression Regulates Gene_Deletion_Workflow cluster_cassette_prep Deletion Cassette Preparation cluster_transformation Fungal Transformation cluster_verification Mutant Verification p1 Design Primers with Homologous Flanks p2 PCR Amplification of Selectable Marker p1->p2 p3 Purify PCR Product p2->p3 t2 Transform with Deletion Cassette p3->t2 t1 Prepare Competent Fungal Cells t1->t2 t3 Plate on Selective Medium t2->t3 v1 Isolate Genomic DNA from Colonies t3->v1 v2 Diagnostic PCR v1->v2 v3 Confirm Gene Deletion v2->v3

Application Notes and Protocols for Quantitative PCR Analysis of RIm13 Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The RIm13 gene encodes a calpain-like protease that is a key component of the conserved Rim101/PacC signal transduction pathway in fungi. This pathway is crucial for adaptation to changes in ambient pH.[1] Under alkaline conditions, the Rim101/PacC pathway is activated, leading to the proteolytic cleavage of the C-terminal end of the transcription factor Rim101p/PacC. This cleavage activates the transcription factor, which then modulates the expression of genes required for survival and growth in alkaline environments. RIm13p is the protease directly responsible for this critical cleavage event.[1][2]

Given its central role in pH sensing and fungal virulence, the regulation of this compound gene expression is of significant interest. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an ideal technique to study the transcriptional regulation of this compound in response to various stimuli or genetic modifications.[3]

These application notes provide a comprehensive guide for the quantitative analysis of this compound gene expression using qPCR. The protocols are designed for researchers in mycology, infectious disease, and drug development who are investigating fungal pH adaptation and virulence.

The Rim101/PacC Signaling Pathway

The Rim101/PacC pathway is initiated by sensing of an alkaline pH signal at the plasma membrane. This signal is transduced through a series of proteins, including the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery, which ultimately leads to the assembly of a proteolytic complex. This complex, which includes the scaffold protein Rim20, recruits and activates the this compound protease. Activated this compound then cleaves the transcription factor Rim101, allowing it to translocate to the nucleus and regulate the expression of target genes.

Rim101_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaline pH Alkaline pH Rim21 Rim21 Alkaline pH->Rim21 senses Rim8 Rim8 Rim21->Rim8 activates Rim9 Rim9 Dfg16 Dfg16 ESCRT ESCRT Complex Rim8->ESCRT recruits Rim20 Rim20 ESCRT->Rim20 assembles with This compound This compound Rim20->this compound recruits Rim101_inactive Rim101 (inactive) Rim20->Rim101_inactive cleaves This compound->Rim101_inactive cleaves Rim101_active Rim101 (active) Rim101_inactive->Rim101_active Gene_Expression Target Gene Expression Rim101_active->Gene_Expression regulates

Rim101/PacC Signaling Pathway

Experimental Protocols

This section details the complete workflow for the quantitative analysis of this compound gene expression, from fungal cell culture to data analysis.

Fungal Cell Culture and Treatment

This protocol provides a general guideline. Optimal conditions may vary depending on the fungal species and experimental design.

  • Cell Culture: Culture the fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans) in an appropriate liquid medium (e.g., YPD) at the optimal temperature with shaking until the mid-logarithmic growth phase.

  • Experimental Treatment: To investigate the effect of pH on this compound expression, for example, pellet the cells by centrifugation, wash with sterile water, and resuspend in a buffered medium at the desired pH (e.g., pH 4.0 for the control and pH 8.0 for the experimental condition).

  • Incubation: Incubate the cultures for a predetermined time course (e.g., 30, 60, 120 minutes) to allow for transcriptional changes.

  • Cell Harvesting: Harvest the cells by centrifugation, wash with sterile, nuclease-free water, and immediately process for RNA extraction or flash-freeze in liquid nitrogen and store at -80°C.

Total RNA Extraction

High-quality, intact RNA is essential for accurate qPCR results.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA extraction kit).

  • Homogenization: Disrupt the fungal cells using mechanical means such as bead beating or enzymatic digestion with lyticase.

  • RNA Purification: Follow the manufacturer's protocol for the chosen RNA extraction method (e.g., phenol-chloroform extraction followed by ethanol (B145695) precipitation or a column-based purification kit).

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup: In a nuclease-free tube, combine the total RNA (typically 1 µg) with reverse transcription primers (oligo(dT) primers, random hexamers, or a mix of both), dNTPs, and nuclease-free water.

  • Denaturation and Annealing: Heat the mixture to 65°C for 5 minutes to denature the RNA and then place it on ice to allow the primers to anneal.

  • Reverse Transcription: Add the reverse transcriptase enzyme and buffer to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 60 minutes).

  • Enzyme Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 15 minutes.

  • Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative PCR (qPCR)
  • Primer Design and Validation:

    • Use pre-validated primers when available. For Saccharomyces cerevisiae this compound, a pre-designed SYBR Green assay is available from Bio-Rad (Unique Assay ID: qSceCED0005491).[1]

    • If designing new primers, use software such as Primer3Plus to design primers that are 18-24 nucleotides in length, have a GC content of 40-60%, a melting temperature (Tm) of 58-62°C, and produce an amplicon of 70-150 bp. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90% and 110%.

  • Reference Genes: Select at least one stably expressed reference (housekeeping) gene for normalization (e.g., ACT1, TDH3 for S. cerevisiae).

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate on ice. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of cDNA template (diluted)

    • 6 µL of Nuclease-free water

  • Controls: Include no-template controls (NTC) for each primer set to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.

  • Thermal Cycling Conditions: A typical thermal cycling protocol is as follows:

    • Initial Denaturation: 95°C for 3 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 10 seconds

      • Annealing/Extension: 60°C for 30 seconds

    • Melt Curve Analysis: To verify the specificity of the amplification product.

Data Presentation

The results of a qPCR experiment are typically presented as the quantification cycle (Cq), which is the cycle number at which the fluorescence signal crosses a defined threshold. The relative expression of the target gene (this compound) is calculated using the ΔΔCq method, normalized to a reference gene.

Hypothetical Experiment: Analysis of this compound expression in S. cerevisiae after a shift from acidic (pH 4.0) to alkaline (pH 8.0) medium for 60 minutes.

Treatment ConditionTarget GeneCq (mean ± SD)ΔCq (this compound - ACT1)ΔΔCq (ΔCq pH 8.0 - ΔCq pH 4.0)Fold Change (2-ΔΔCq)
pH 4.0 (Control) This compound24.5 ± 0.24.501.0
ACT120.0 ± 0.1
pH 8.0 (Experimental) This compound22.8 ± 0.32.9-1.63.03
ACT119.9 ± 0.2

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the qPCR analysis of this compound gene expression.

qPCR_Workflow node_culture 1. Fungal Cell Culture and Treatment node_rna 2. Total RNA Extraction node_culture->node_rna node_qc1 RNA Quality Control (Spectrophotometry, Gel) node_rna->node_qc1 node_cdna 3. cDNA Synthesis (Reverse Transcription) node_qc1->node_cdna node_qpcr 4. Quantitative PCR (SYBR Green) node_cdna->node_qpcr node_data 5. Data Analysis (ΔΔCq Method) node_qpcr->node_data node_results Results: Relative this compound Expression node_data->node_results

qPCR Experimental Workflow

Conclusion

This application note provides a detailed framework for the quantitative analysis of this compound gene expression in fungi. By following these protocols, researchers can obtain reliable and reproducible data to further elucidate the role of this compound and the Rim101/PacC pathway in fungal physiology and pathogenesis. Adherence to good laboratory practices, including the use of appropriate controls and robust data analysis methods, is essential for generating high-quality results.

References

Application Notes and Protocols for Studying RIm13 Substrate Cleavage In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro study of RIm13, a key calpain-like cysteine protease in the fungal ambient pH signaling pathway. Understanding the activity and substrate specificity of this compound is crucial for elucidating its role in fungal pathogenesis and for the development of novel antifungal therapeutics.

Introduction

In many fungal species, the ability to adapt to changes in ambient pH is critical for survival and virulence. This adaptation is governed by the Pal/Rim signaling pathway, which ultimately leads to the proteolytic activation of the transcription factor PacC/Rim101. This compound (designated PalB in Aspergillus species) is the key protease responsible for the initial, pH-dependent cleavage of PacC/Rim101. This cleavage event is a critical activation step, making this compound a potential target for antifungal drug development.

This document outlines the necessary protocols to express and purify recombinant this compound and to perform in vitro cleavage assays using a synthetic peptide substrate. These methods will enable researchers to screen for this compound inhibitors and to characterize its enzymatic activity in a controlled environment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the in vivo context of this compound function within the Pal/Rim pathway and the general workflow for its in vitro characterization.

Pal_Rim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Alkaline_pH Alkaline pH PalH_PalI PalH/PalI Complex Alkaline_pH->PalH_PalI Sensed by PalF PalF PalH_PalI->PalF Recruits ESCRT ESCRT Machinery PalF->ESCRT Activates PalA_PalB PalA/RIm13 (PalB) Complex ESCRT->PalA_PalB Recruits PacC_cleaved PacC/Rim101 (Cleaved/Active) PalA_PalB->PacC_cleaved Cleavage PacC_full PacC/Rim101 (Full-length) PacC_full->PalA_PalB Substrate Nucleus Nucleus PacC_cleaved->Nucleus Translocates to

Figure 1: Simplified Pal/Rim signaling pathway leading to this compound-mediated PacC cleavage.

In_Vitro_Cleavage_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis expr_purify_this compound Recombinant this compound Expression & Purification incubation In Vitro Cleavage Reaction (this compound + Substrate) expr_purify_this compound->incubation expr_purify_substrate Synthetic Peptide Substrate Synthesis expr_purify_substrate->incubation detection Detection of Cleavage (e.g., Fluorescence, HPLC) incubation->detection kinetics Kinetic Analysis (Km, kcat, IC50) detection->kinetics

Figure 2: General experimental workflow for the in vitro analysis of this compound cleavage activity.

Experimental Protocols

Protocol 1: Recombinant this compound Expression and Purification

This protocol describes the expression of a His-tagged this compound in E. coli and its subsequent purification. As this compound is a fungal protein, it may express as insoluble inclusion bodies in a bacterial host, necessitating a refolding step.

1.1. Gene Synthesis and Cloning:

  • The coding sequence for this compound from the fungal species of interest should be codon-optimized for E. coli expression.

  • Synthesize the gene with a C-terminal or N-terminal Hexa-histidine (6xHis) tag.

  • Clone the tagged this compound gene into a suitable bacterial expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7).

1.2. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Grow the transformed cells in Luria-Bertani (LB) broth containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

  • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

1.3. Cell Lysis and Inclusion Body Isolation:

  • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in lysis buffer (see Table 1).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet the insoluble fraction containing inclusion bodies.

  • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.

1.4. Solubilization and Refolding:

  • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride).

  • Remove any remaining insoluble material by centrifugation.

  • Refold the solubilized protein by rapid dilution or dialysis into a refolding buffer (see Table 1). This step is critical and may require optimization of buffer composition, temperature, and refolding time.

1.5. Purification by Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) column with binding buffer.

  • Load the refolded protein solution onto the column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with elution buffer containing a high concentration of imidazole.

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

1.6. Final Purification and Storage:

  • For higher purity, perform a final polishing step using size-exclusion chromatography.

  • Dialyze the purified protein into a suitable storage buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the purified this compound and store at -80°C.

Buffer Components Purpose
Lysis Buffer50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1 mM PMSFCell disruption and initial protein extraction
Wash Buffer50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM ImidazoleRemoval of non-specific binders from IMAC resin
Elution Buffer50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM ImidazoleElution of His-tagged protein from IMAC resin
Refolding Buffer50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM DTT, 0.5 M ArginineFacilitates proper protein folding
Storage Buffer20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% GlycerolLong-term stability of the purified enzyme

Table 1: Recommended buffer compositions for this compound purification. Concentrations may require optimization.

Protocol 2: In Vitro this compound Cleavage Assay Using a FRET-Based Peptide Substrate

This protocol describes a fluorescence resonance energy transfer (FRET) assay, which is a sensitive and continuous method for monitoring protease activity. It relies on a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the peptide separates the pair, resulting in an increase in fluorescence.

2.1. Design of a FRET Peptide Substrate:

  • The natural substrate of this compound is the PacC/Rim101 transcription factor. While the exact cleavage site can vary, it occurs within a conserved region.

  • A potential FRET peptide substrate can be designed based on the region around the cleavage site in a known PacC protein (e.g., from Aspergillus nidulans). A sequence of 8-12 amino acids flanking the cleavage site is typically sufficient.

  • The peptide should be synthesized with a fluorophore (e.g., EDANS) at one terminus and a quencher (e.g., DABCYL) at the other.

  • Example Hypothetical Substrate Sequence: DABCYL-Lys-Leu-Tyr-Gln -Ala-Glu-EDANS (based on the region around L498 of A. nidulans PacC, with the hypothetical cleavage site in bold).

2.2. In Vitro Cleavage Reaction:

  • Prepare a reaction mixture in a 96-well microplate.

  • The reaction should be performed in an appropriate assay buffer (see Table 2). Given that the Pal/Rim pathway is activated by alkaline pH, a starting pH range of 7.5 to 8.5 is recommended for testing. As this compound is a calpain-like protease, the inclusion of calcium should be tested.

  • Add the FRET peptide substrate to the wells.

  • Initiate the reaction by adding the purified recombinant this compound.

  • The final reaction volume can be 100-200 µL.

Component Stock Concentration Final Concentration
Assay Buffer10x1x
FRET Peptide Substrate1 mM1-10 µM
Recombinant this compound10 µM10-100 nM

Table 2: Suggested components for the in vitro this compound cleavage reaction.

Assay Buffer (1x): 50 mM HEPES or Tris-HCl (pH 7.5-8.5), 150 mM NaCl, 5 mM CaCl₂, 1 mM DTT. The optimal pH and CaCl₂ concentration should be determined empirically.

2.3. Data Acquisition and Analysis:

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Set the excitation and emission wavelengths appropriate for the chosen fluorophore/quencher pair (e.g., Ex: ~340 nm, Em: ~490 nm for EDANS/DABCYL).

  • Record fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • The initial reaction velocity can be calculated from the linear portion of the fluorescence versus time plot.

2.4. Determination of Kinetic Parameters:

  • To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with varying concentrations of the FRET peptide substrate while keeping the enzyme concentration constant.

  • Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

2.5. Inhibitor Screening (IC50 Determination):

  • To screen for inhibitors, perform the assay with a fixed concentration of enzyme and substrate in the presence of varying concentrations of the test compound.

  • Incubate the enzyme with the inhibitor for a short period before adding the substrate.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Alternative and Confirmatory Methods

To validate the results from the FRET assay and to identify the precise cleavage site, other analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): The reaction mixture can be analyzed by reverse-phase HPLC to separate the uncleaved substrate from the cleavage products. The peak areas can be used to quantify the extent of cleavage.

  • Mass Spectrometry (MS): MALDI-TOF or LC-MS/MS can be used to identify the exact mass of the cleavage products, thus confirming the precise cleavage site within the peptide substrate.

These methods are particularly useful for confirming the specificity of the cleavage and for characterizing the activity of this compound on different potential substrates.

Application Notes and Protocols for Screening Inhibitors of Rim13 Proteolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rim13, a calpain-like cysteine protease, is a key component of the conserved Rim101/PacC signaling pathway in fungi.[1][2] This pathway is essential for adaptation to alkaline pH and plays a crucial role in the virulence of pathogenic fungi like Candida albicans and Cryptococcus neoformans.[1][3] this compound-mediated proteolytic cleavage of the C-terminus of the Rim101 transcription factor is the final activation step in this pathway.[1][2][4] Under alkaline conditions, the full-length, inactive Rim101 is processed by this compound to remove its C-terminal inhibitory domain, allowing the activated N-terminal portion to translocate to the nucleus and regulate gene expression.[1][2][4] Given its critical role in fungal pathogenesis, this compound represents a promising target for the development of novel antifungal therapeutics.

These application notes provide a comprehensive guide for establishing a high-throughput screening (HTS) assay to identify and characterize inhibitors of this compound proteolytic activity. The protocols described herein cover the production of recombinant this compound, the design of a specific fluorescent substrate, and the execution of a robust screening assay.

Rim101/PacC Signaling Pathway

The Rim101/PacC pathway is initiated by environmental pH signals sensed at the plasma membrane. This signal is transduced through a series of protein interactions involving the ESCRT (Endosomal Sorting Complex Required for Transport) machinery, culminating in the recruitment and activation of the proteolytic complex at the endosomal membrane. This complex, composed of Rim20, the ESCRT components, and the this compound protease, facilitates the cleavage and activation of Rim101.

Rim101_Pathway Rim101/PacC Signaling Pathway cluster_sensing pH Sensing at Plasma Membrane cluster_escrt ESCRT Complex Recruitment cluster_proteolysis Proteolytic Activation at Endosome cluster_nucleus Nuclear Translocation and Gene Regulation Rim21 Rim21/PalH Rim9 Rim9/PalI Rim8 Rim8/PalF Dfg16 Dfg16 ESCRT_I ESCRT-I Dfg16->ESCRT_I Alkaline_pH Alkaline pH Alkaline_pH->Rim21 ESCRT_II ESCRT-II ESCRT_I->ESCRT_II ESCRT_III ESCRT-III (Snf7) ESCRT_II->ESCRT_III Rim20 Rim20/PalA ESCRT_III->Rim20 This compound This compound/PalB Rim20->this compound Rim101_inactive Rim101/PacC (inactive) Rim20->Rim101_inactive This compound->Rim101_inactive Cleavage Rim101_active Rim101/PacC (active) Nucleus Nucleus Rim101_active->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: A simplified model of the fungal Rim101/PacC signaling pathway.

Data Presentation

The following tables provide examples of quantitative data that can be generated from a high-throughput screen and subsequent inhibitor characterization.

Table 1: High-Throughput Screening (HTS) Hit Summary

Compound IDConcentration (µM)% InhibitionZ'-factor
HTS-0011095.20.85
HTS-0021088.70.85
HTS-0031075.10.85
HTS-0041062.50.85
HTS-0051055.80.85

Table 2: IC50 Values of Confirmed this compound Inhibitors

Compound IDIC50 (µM)Hill Slope
HTS-0011.21.10.99
HTS-0025.80.90.98
Calpeptin15.51.00.99
MDL2817025.31.20.97

Note: Calpeptin and MDL28170 are known calpain inhibitors and can be used as positive controls.

Table 3: Example IC50 Values for Known Calpain 1 Inhibitors[5]

Compound NameStandard TypeStandard Values (in nM)
CID 11199915IC5070.0
CalpeptinIC505.0, 40.0, 52.0, 1000.0
CalpeptinKi7.0

Experimental Protocols

Protocol 1: Recombinant this compound Purification

This protocol describes the expression and purification of His-tagged recombinant this compound from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a this compound expression vector (e.g., pET-28a-Rim13)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity resin

  • Chromatography columns

  • Sonicator

  • Centrifuge

Procedure:

  • Inoculate a starter culture of E. coli expressing His-Rim13 in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10-20 column volumes of Wash Buffer.

  • Elute the recombinant this compound with Elution Buffer.

  • Analyze the purified protein by SDS-PAGE and confirm its identity by Western blot using an anti-His antibody.

  • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and store at -80°C.

Protocol 2: FRET-Based Assay for this compound Proteolytic Activity

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay for measuring this compound activity, suitable for high-throughput screening. The assay utilizes a synthetic peptide substrate containing the Rim101 cleavage site flanked by a FRET donor and acceptor pair. In its intact form, the substrate's fluorescence is quenched. Upon cleavage by this compound, the donor and acceptor are separated, resulting in an increase in fluorescence.

FRET Substrate Design:

The Rim101/PacC family of transcription factors has a conserved proteolytic processing site. A suitable FRET substrate can be designed based on the consensus cleavage sequence. For example, a peptide containing the sequence flanked by a suitable FRET pair like a fluorophore (e.g., MCA) and a quencher (e.g., DNP). A potential substrate sequence could be: (Fluorophore)-GCCAAG- (Quencher) .[6]

Materials:

  • Purified recombinant this compound

  • FRET peptide substrate

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM CaCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Calpeptin)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense test compounds and controls into the wells of a 384-well plate. Typically, a final concentration of 10 µM is used for primary screening.

  • Enzyme Addition: Add purified this compound (final concentration to be determined empirically, typically in the nanomolar range) to each well containing the test compounds.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Initiate the proteolytic reaction by adding the FRET substrate to each well (final concentration should be at or below the Km).

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 328 nm and emission at 393 nm for an MCA/DNP pair). Readings should be taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each well by determining the linear slope of the fluorescence signal over time.

    • Determine the percent inhibition for each compound using the following formula: % Inhibition = [1 - (v₀_inhibitor / v₀_DMSO)] x 100

    • Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - [(3σ_positive + 3σ_negative) / |μ_positive - μ_negative|] (where σ is the standard deviation and μ is the mean of the positive and negative controls). A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 3: IC50 Determination

For compounds identified as "hits" in the primary screen, a dose-response analysis is performed to determine their half-maximal inhibitory concentration (IC50).

Procedure:

  • Prepare serial dilutions of the hit compounds.

  • Perform the FRET-based assay as described in Protocol 2 with the varying concentrations of the inhibitor.

  • Plot the reaction velocities as a function of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow and Logic

The overall process for screening and identifying this compound inhibitors involves several sequential steps, from target preparation to hit validation.

HTS_Workflow High-Throughput Screening Workflow for this compound Inhibitors cluster_prep Assay Development & Preparation cluster_screen Primary Screening cluster_validation Hit Validation & Characterization cluster_lead Lead Optimization Purification Recombinant this compound Purification Assay_Dev Assay Optimization (Enzyme/Substrate Conc., Buffer) Purification->Assay_Dev Substrate FRET Substrate Design & Synthesis Substrate->Assay_Dev HTS High-Throughput Screen (Single Concentration) Assay_Dev->HTS Hit_ID Hit Identification (% Inhibition > 50%) HTS->Hit_ID Dose_Response IC50 Determination (Dose-Response Curves) Hit_ID->Dose_Response Selectivity Selectivity Assays (vs. other proteases) Dose_Response->Selectivity Mechanism Mechanism of Action Studies Dose_Response->Mechanism SAR Structure-Activity Relationship (SAR) Selectivity->SAR Mechanism->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols for Analyzing Rim13-ESCRT Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for studying the formation of the Rim13-ESCRT complex, a crucial component of the fungal pH-responsive Rim101 signaling pathway. Understanding the interactions within this complex is vital for elucidating fungal pathogenesis and identifying potential antifungal drug targets.

Introduction to the this compound-ESCRT Complex

In fungi such as Saccharomyces cerevisiae, the Rim101 pathway is a key signaling cascade that allows the cell to adapt to alkaline environmental pH. This pathway culminates in the proteolytic activation of the transcription factor Rim101 by the calpain-like protease, this compound. This activation is not a solitary event but occurs within a larger protein assembly where the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery plays a pivotal role.

The core of this interaction involves the ESCRT-III subunit Snf7, which acts as a scaffold. Upon an alkaline stimulus, components of the Rim101 pathway, including this compound, are recruited to the plasma membrane or endosomal membranes.[1][2] The Bro1-domain protein, Rim20, is a key adapter that directly binds to Snf7, and this interaction is thought to be a prerequisite for the stable association and function of this compound within the complex.[1][3] While a direct interaction between this compound and Snf7 has not been conclusively demonstrated in vitro, genetic and in vivo data strongly support their co-localization and functional interdependence within a higher-order complex.[1][3]

This document outlines several key techniques to investigate the formation and dynamics of the this compound-ESCRT complex.

Key Protein Interactions in the this compound-ESCRT Pathway

The formation of the functional this compound-ESCRT complex involves a series of protein-protein interactions. The central hub for this complex is the ESCRT-III component, Snf7.

  • Rim20-Snf7 Interaction: This is a well-characterized interaction where the Bro1 domain of Rim20 binds to the C-terminal α6 helix of Snf7.[1][4] This interaction is essential for both the multivesicular body (MVB) sorting function of the ESCRT pathway and the signaling function of the Rim101 pathway.

  • This compound-Snf7/Rim20 Complex: this compound's association with the ESCRT machinery is dependent on both Snf7 and Rim20.[3] It is hypothesized that Rim20 binding to Snf7 creates a stable platform for the recruitment and/or activation of this compound.[1]

  • Upstream ESCRT Components: The recruitment and assembly of the Snf7-containing ESCRT-III filaments are initiated by upstream ESCRT components, including ESCRT-I and ESCRT-II, which are in turn recruited by pH-sensing components of the Rim pathway at the plasma membrane.[2][5]

Data Presentation: Quantitative and Semi-Quantitative Interaction Analysis

While direct quantitative data for the this compound-ESCRT interaction is not yet available in the literature, semi-quantitative and qualitative data from various techniques can be summarized to understand the complex formation.

Interacting ProteinsTechniqueResultReference
Rim20 - Snf7Yeast Two-HybridStrong Interaction[5]
Rim20 - Snf7 (α6 helix)GST PulldownDirect Interaction[1][4]
This compound - Snf7GST PulldownNo direct interaction detected[1]
This compound - Snf7Co-immunoprecipitationInteraction detected in the presence of Rim20[3]
Vps23 (ESCRT-I) - Vps20 (ESCRT-III)Yeast Two-HybridInteraction Detected[4]
Vps25 (ESCRT-II) - Vps20 (ESCRT-III)Yeast Two-HybridInteraction Detected[5]

Mandatory Visualization: Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound-ESCRT Complex Formation

Rim13_ESCRT_Pathway cluster_membrane Plasma Membrane / Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus pH_signal Alkaline pH Signal Rim21_complex Rim21/Rim9 Sensor Complex pH_signal->Rim21_complex activates Rim8 Rim8 Rim21_complex->Rim8 recruits ESCRT_I_II ESCRT-I / ESCRT-II Rim8->ESCRT_I_II recruits Vps20 Vps20 ESCRT_I_II->Vps20 recruits Snf7 Snf7 (Scaffold) Vps20->Snf7 nucleates polymerization Rim20 Rim20 (Adapter) Snf7->Rim20 binds (α6 helix) Rim101_proc Rim101 Processing Snf7->Rim101_proc forms processing complex This compound This compound (Protease) Rim20->this compound recruits/ stabilizes Rim20->Rim101_proc forms processing complex This compound->Rim101_proc forms processing complex Rim101_active Rim101 (Active) Rim101_proc->Rim101_active cleavage Rim101_inactive Rim101 (Inactive) Rim101_inactive->Rim101_proc substrate Gene_expression Gene Expression Rim101_active->Gene_expression regulates CoIP_Workflow start Yeast Cell Culture (e.g., expressing tagged this compound or Snf7) lysis Cell Lysis (Non-denaturing buffer) start->lysis clarification Clarification of Lysate (Centrifugation) lysis->clarification incubation Incubation with Antibody-coupled Beads (e.g., anti-HA, anti-GFP) clarification->incubation washing Washing Steps (Remove non-specific binders) incubation->washing elution Elution of Protein Complex washing->elution analysis Analysis by SDS-PAGE and Western Blot (Detect co-precipitated proteins) elution->analysis end Identification of Interacting Partners analysis->end

References

Application Notes and Protocols for Creating and Assessing C-Terminal Truncations of RIm13

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RIm13, a calpain-like cysteine protease, is a key component of the fungal pH-responsive Pal/Rim signaling pathway.[1][2][3] This pathway is crucial for fungal adaptation to alkaline environments and plays a significant role in the virulence of pathogenic fungi.[2][3][4] this compound is responsible for the proteolytic activation of the transcription factor Rim101 (PacC in filamentous fungi), which orchestrates the downstream transcriptional response to alkaline pH.[2][5][6] The C-terminal region of this compound is essential for its biological function and proper localization within the cell.[7][8][9] Studies have shown that even minor truncations of the C-terminus can lead to a complete loss of this compound function.[7] Therefore, creating and analyzing C-terminal truncations of this compound is a valuable strategy to dissect its structure-function relationships, understand its role in the Pal/Rim pathway, and identify potential targets for novel antifungal therapies.

These application notes provide detailed protocols for generating C-terminal truncations of this compound and assessing their functional consequences.

Signaling Pathway and Experimental Rationale

The Pal/Rim pathway is initiated at the plasma membrane upon sensing an alkaline pH signal.[2] This signal is transduced through a series of proteins, leading to the recruitment of an endosomal sorting complex required for transport (ESCRT)-associated complex that includes this compound and its scaffold protein Rim20.[8][9][10] this compound then cleaves the C-terminal inhibitory domain of Rim101, leading to its activation and subsequent translocation to the nucleus to regulate gene expression.[2][11]

The rationale for creating C-terminal truncations of this compound is to identify specific domains or residues within this region that are critical for its catalytic activity, its interaction with other proteins in the pathway (e.g., Rim20, Snf7), or its correct subcellular localization.[8][9]

Pal/Rim Signaling Pathway

Pal_Rim_Pathway Pal/Rim Signaling Pathway for Rim101 Activation cluster_PM Plasma Membrane cluster_Endosome Endosome cluster_Cytosol Cytosol cluster_Nucleus Nucleus Alkaline_pH Alkaline pH Signal Rim21_PalH Rim21/PalH Alkaline_pH->Rim21_PalH Sensed by Rim8_PalF Rim8/PalF Rim21_PalH->Rim8_PalF Rim9_PalI Rim9/PalI Rim9_PalI->Rim8_PalF ESCRT ESCRT Complex Rim8_PalF->ESCRT Recruits Rim20_PalA Rim20/PalA ESCRT->Rim20_PalA Scaffolds Rim13_PalB This compound/PalB Rim20_PalA->Rim13_PalB Recruits Rim101_PacC_inactive Rim101/PacC (Inactive) Rim13_PalB->Rim101_PacC_inactive Cleaves C-terminus Rim23_PalC Rim23/PalC Rim23_PalC->Rim13_PalB Rim101_PacC_active Rim101/PacC (Active) Rim101_PacC_inactive->Rim101_PacC_active Activation Gene_Expression Target Gene Expression Rim101_PacC_active->Gene_Expression Regulates

Caption: Fungal Pal/Rim pathway for pH sensing and signaling.

Experimental Protocols

Protocol 1: Generation of C-Terminal this compound Truncations using PCR-Based Mutagenesis

This protocol describes the generation of C-terminal truncations of the this compound gene by introducing premature stop codons using site-directed mutagenesis.

Materials:

  • Yeast strain expressing wild-type this compound

  • Plasmid carrying the this compound gene

  • High-fidelity DNA polymerase

  • Custom-designed mutagenic primers (forward and reverse)

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

  • Yeast transformation reagents

Procedure:

  • Primer Design: Design forward and reverse primers that introduce a premature stop codon (e.g., TAA, TAG, or TGA) at the desired truncation site within the this compound coding sequence. The primers should have a melting temperature (Tm) between 55-65°C and be 25-45 nucleotides in length with the mutation in the middle.

  • PCR Amplification:

    • Set up a PCR reaction using the plasmid containing the wild-type this compound gene as a template.

    • Use a high-fidelity DNA polymerase to minimize secondary mutations.

    • A typical reaction mixture includes: 1x PCR buffer, 200 µM dNTPs, 0.5 µM each of forward and reverse primers, 50 ng of template DNA, and 1-2.5 units of DNA polymerase in a final volume of 50 µL.

    • Perform PCR with an initial denaturation at 95°C for 2 minutes, followed by 18-25 cycles of denaturation at 95°C for 30 seconds, annealing at 55-60°C for 30 seconds, and extension at 72°C for 1 minute/kb of plasmid length. Final extension at 72°C for 5-10 minutes.

  • DpnI Digestion:

    • Add 1 µL of DpnI restriction enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation into E. coli:

    • Transform 5-10 µL of the DpnI-treated PCR product into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Plasmid Purification and Sequencing:

    • Select several colonies and grow them in liquid LB medium.

    • Purify the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired truncation by DNA sequencing.

  • Yeast Transformation:

    • Transform the confirmed plasmid carrying the truncated this compound allele into a this compoundΔ yeast strain.

    • Select for transformants on appropriate selective media.

  • Verification of Protein Expression:

    • Confirm the expression of the truncated this compound protein by Western blotting using an antibody against this compound or an epitope tag fused to the protein.

Experimental Workflow for Generating this compound Truncations

Experimental_Workflow Workflow for Generating and Verifying this compound C-terminal Truncations cluster_Cloning Molecular Cloning cluster_Yeast Yeast Genetics cluster_Functional_Assays Functional Assessment Primer_Design Design Mutagenic Primers PCR Site-Directed Mutagenesis PCR Primer_Design->PCR DpnI_Digestion DpnI Digestion of Template PCR->DpnI_Digestion Ecoli_Transformation E. coli Transformation DpnI_Digestion->Ecoli_Transformation Plasmid_Verification Plasmid Purification & Sequencing Ecoli_Transformation->Plasmid_Verification Yeast_Transformation Yeast Transformation (this compoundΔ strain) Plasmid_Verification->Yeast_Transformation Verified Plasmid Protein_Expression Verify Truncated Protein Expression (Western Blot) Yeast_Transformation->Protein_Expression Phenotypic_Assays Phenotypic Assays (pH, Salt) Protein_Expression->Phenotypic_Assays Verified Strain Rim101_Processing_Assay Rim101 Processing Assay Protein_Expression->Rim101_Processing_Assay Verified Strain

Caption: A streamlined workflow for creating and testing this compound truncations.

Protocol 2: Functional Assessment of this compound Truncations

This protocol outlines key experiments to assess the functionality of the C-terminally truncated this compound proteins.

A. Alkaline pH and Salt Stress Sensitivity Assays

Mutations in the Pal/Rim pathway often lead to sensitivity to alkaline pH and high salt concentrations.[3][9]

Materials:

  • Yeast strains: wild-type, this compoundΔ, and strains expressing truncated this compound alleles.

  • YPD (Yeast extract-Peptone-Dextrose) agar plates.

  • YPD agar plates buffered to pH 8.0 with HEPES.

  • YPD agar plates containing 1 M NaCl or 150 mM LiCl.[3]

  • Sterile water.

  • 37°C incubator.

Procedure:

  • Prepare Yeast Cultures: Grow overnight cultures of each yeast strain in liquid YPD medium at 30°C.

  • Serial Dilutions: Adjust the cell density of each culture to an OD600 of 1.0. Prepare 10-fold serial dilutions (10⁻¹, 10⁻², 10⁻³, 10⁻⁴) in sterile water.

  • Spotting: Spot 5 µL of each dilution onto the YPD control plates, YPD pH 8.0 plates, and YPD plates with high salt.

  • Incubation: Incubate the plates at 30°C for 2-3 days.

  • Analysis: Document the growth of each strain by photography. Compare the growth of the strains expressing truncated this compound to the wild-type and this compoundΔ strains. A functional this compound will support growth under alkaline and high salt conditions, while non-functional truncations will exhibit growth defects similar to the this compoundΔ strain.

B. Rim101 Processing Assay

This assay directly measures the proteolytic activity of this compound by monitoring the cleavage of Rim101.

Materials:

  • Yeast strains expressing a C-terminally epitope-tagged Rim101 (e.g., Rim101-V5).

  • Yeast lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Glass beads.

  • Protein concentration assay kit (e.g., BCA assay).

  • SDS-PAGE gels.

  • Western blotting apparatus and reagents.

  • Primary antibody against the epitope tag (e.g., anti-V5).

  • HRP-conjugated secondary antibody.

  • Chemiluminescence detection reagents.

Procedure:

  • Yeast Culture and Induction: Grow yeast cultures to mid-log phase in acidic medium (e.g., YPD, pH 4.0). To induce the Pal/Rim pathway, shift the cells to alkaline medium (e.g., YPD buffered to pH 8.0) for 1-2 hours.

  • Protein Extraction:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by vortexing with glass beads.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with the primary antibody against the Rim101 epitope tag.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

  • Analysis: The full-length, inactive form of Rim101 will be detected in all strains under acidic conditions. Upon shifting to alkaline pH, a smaller, processed (active) form of Rim101 will appear in strains with functional this compound. The absence of the processed form in strains expressing truncated this compound indicates a loss of function.

Data Presentation

The following tables provide a template for summarizing quantitative data from the functional assessment of this compound C-terminal truncations.

Table 1: Phenotypic Analysis of this compound C-Terminal Truncations

This compound AlleleGrowth on YPD (pH 4.0)Growth on YPD (pH 8.0)Growth on YPD + 1M NaCl
Wild-type+++++++++
This compoundΔ+++--
This compound (Full-length)+++++++++
This compound-ΔC10+++--
This compound-ΔC20+++--
This compound-ΔC50+++--

Growth is scored qualitatively: +++ (wild-type growth), ++ (reduced growth), + (poor growth), - (no growth).

Table 2: Quantification of Rim101 Processing

This compound AlleleCondition% Processed Rim101
Wild-typepH 4.0< 5%
Wild-typepH 8.085%
This compoundΔpH 8.0< 5%
This compound (Full-length)pH 8.083%
This compound-ΔC10pH 8.0< 5%
This compound-ΔC20pH 8.0< 5%
This compound-ΔC50pH 8.0< 5%

% Processed Rim101 is calculated from densitometry analysis of Western blots: (Intensity of processed band) / (Intensity of processed band + Intensity of full-length band) x 100.

Conclusion

The creation and functional analysis of C-terminal truncations of this compound provide a powerful approach to elucidate the molecular mechanisms governing its function within the Pal/Rim signaling pathway. The protocols and data presentation formats outlined in these application notes offer a systematic framework for researchers to investigate the role of the this compound C-terminus, which may facilitate the development of novel antifungal strategies targeting this essential pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Expression of Recombinant RIm13 in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of recombinant RIm13 in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with producing this yeast calpain-like protease. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low protein yield.

Frequently Asked Questions (FAQs)

Q1: Why is the expression of my recombinant this compound protein low in E. coli?

Low expression of a eukaryotic protein like this compound in a prokaryotic host such as E. coli is a common challenge and can be attributed to several factors:

  • Codon Bias: The codons used in the yeast this compound gene may be rare in E. coli, leading to translational stalling and reduced protein synthesis.[1][2][3]

  • Protein Toxicity: As a protease, this compound may exhibit toxicity to the E. coli host if it becomes active, leading to cell growth inhibition or death upon induction.[4][5]

  • Inclusion Body Formation: The high rate of protein expression and the different cellular environment in E. coli can lead to misfolding and aggregation of this compound into insoluble inclusion bodies.[6][7]

  • Suboptimal Expression Conditions: Factors such as the choice of expression vector, E. coli strain, induction temperature, and inducer concentration can significantly impact protein yield.[8][9][10]

  • Lack of Post-Translational Modifications: E. coli lacks the machinery for many eukaryotic post-translational modifications that may be necessary for the proper folding and stability of this compound.[11]

Q2: What is the first step I should take to troubleshoot low this compound expression?

The initial and most critical step is to determine if the protein is being produced but is insoluble (forming inclusion bodies) or if there is a genuine lack of expression. You can analyze both the soluble and insoluble fractions of your cell lysate by SDS-PAGE and Western blot (if you have an antibody against this compound or a fusion tag). This will guide your subsequent troubleshooting strategy.

Q3: How can I address the issue of codon bias for the this compound gene?

Codon optimization involves synthesizing a new version of the this compound gene where the codons are replaced with those most frequently used in E. coli without altering the amino acid sequence.[2][3][12][13] This can significantly enhance translational efficiency. Alternatively, you can use E. coli expression strains that are engineered to carry plasmids containing extra copies of genes for rare tRNAs, such as Rosetta™(DE3) strains.[1][9]

Q4: My this compound protein is found in inclusion bodies. What can I do?

Formation of inclusion bodies indicates that the protein is being expressed but is misfolding and aggregating. To obtain soluble protein, you can either:

  • Optimize Expression Conditions to Promote Soluble Expression:

    • Lower the induction temperature: Reducing the temperature to 15-25°C after induction slows down protein synthesis, which can promote proper folding.[8][14][15][16][17][18]

    • Reduce the inducer (IPTG) concentration: This can lower the rate of protein expression, reducing the burden on the cell's folding machinery.

    • Use a weaker promoter or a lower copy number plasmid: This also helps to decrease the expression rate.[8]

    • Co-express molecular chaperones: Chaperones can assist in the proper folding of your protein.

  • Purify from Inclusion Bodies and Refold:

    • This involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride, and then refolding the protein into its active conformation.[6][7][19][20][21] This process often requires extensive optimization.

Q5: What E. coli strains are recommended for expressing a potentially toxic protein like this compound?

For potentially toxic proteins, it is crucial to use an expression system with tight regulation of basal expression. Strains like BL21(DE3)pLysS or BL21-AI are good choices. The pLysS plasmid in the former produces T7 lysozyme, which inhibits basal T7 RNA polymerase activity.[4][22] The BL21-AI strain has the T7 RNA polymerase gene under the control of the very tight arabinose-inducible araBAD promoter.[4] Strains like C41(DE3) and C43(DE3) have mutations that allow them to tolerate the expression of some toxic proteins.[1][4][10]

Troubleshooting Guides

Guide 1: No or Very Low this compound Expression Detected

This guide provides a systematic approach to troubleshoot cases where little to no recombinant this compound is detected in either the soluble or insoluble fractions of the E. coli lysate.

Troubleshooting Workflow for No/Low this compound Expression

G start Start: No/Low this compound Expression check_vector 1. Verify Vector Integrity - Sequence the entire expression cassette - Check for mutations or frameshifts start->check_vector check_transformation 2. Assess Transformation and Colony Selection - Use fresh competent cells - Plate on appropriate antibiotic concentration check_vector->check_transformation optimize_induction 3. Optimize Induction Conditions - Vary IPTG concentration (0.1 - 1 mM) - Induce at different cell densities (OD600 0.4 - 0.8) - Vary induction time (4h to overnight) check_transformation->optimize_induction change_strain 4. Switch Expression Strain - Try strains for codon bias (e.g., Rosetta(DE3)) - Use strains for toxic proteins (e.g., BL21(DE3)pLysS, C41(DE3)) optimize_induction->change_strain codon_optimization 5. Codon Optimize this compound Gene - Synthesize a gene with E. coli-optimized codons change_strain->codon_optimization end_soluble Soluble this compound Expression Achieved codon_optimization->end_soluble

Caption: Troubleshooting flowchart for undetectable this compound expression.

Guide 2: this compound is Expressed but Predominantly in Inclusion Bodies

This guide focuses on strategies to increase the yield of soluble this compound when it is primarily found in the insoluble fraction.

Troubleshooting Workflow for this compound in Inclusion Bodies

G start Start: This compound in Inclusion Bodies lower_temp 1. Lower Induction Temperature - Test 15°C, 18°C, 25°C overnight start->lower_temp reduce_iptg 2. Reduce IPTG Concentration - Titrate from 0.5 mM down to 0.05 mM lower_temp->reduce_iptg change_vector_strain 3. Change Vector/Host System - Use a weaker promoter (e.g., lac) - Use a lower copy number plasmid - Try solubility-enhancing strains (e.g., ArcticExpress) reduce_iptg->change_vector_strain solubilization_refolding 4. Solubilization and Refolding - Isolate inclusion bodies - Solubilize with urea or GdnHCl - Refold by dialysis or dilution change_vector_strain->solubilization_refolding end_soluble Soluble this compound Obtained solubilization_refolding->end_soluble

Caption: Strategies to obtain soluble this compound from inclusion bodies.

Data Presentation

The following tables present representative quantitative data from typical optimization experiments for expressing a challenging eukaryotic protein in E. coli. These should serve as a guide for designing your own experiments for this compound expression.

Table 1: Effect of Induction Temperature and IPTG Concentration on Soluble this compound Yield

Induction Temperature (°C)IPTG Concentration (mM)Soluble this compound Yield (mg/L of culture)
371.0< 0.1 (Mostly in inclusion bodies)
370.10.2
251.00.5
250.11.5
181.02.0
180.13.5

Note: Yields are hypothetical and for illustrative purposes.

Table 2: Comparison of Soluble this compound Expression in Different E. coli Strains

E. coli StrainKey FeatureSoluble this compound Yield (mg/L of culture)
BL21(DE3)Standard expression1.2
BL21(DE3)pLysSTighter control of basal expression2.5
Rosetta™(DE3)Supplies tRNAs for rare codons3.8
C41(DE3)Tolerates toxic proteins3.1
ArcticExpress™(DE3)Co-expresses cold-adapted chaperones4.5

Note: Yields are hypothetical and for illustrative purposes, assuming induction at 18°C with 0.1 mM IPTG.

Experimental Protocols

Protocol 1: Low-Temperature Expression of Recombinant this compound

This protocol is designed to enhance the soluble expression of this compound by reducing the rate of protein synthesis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)pLysS) transformed with the this compound expression plasmid.

  • LB medium with the appropriate antibiotic.

  • 1 M IPTG stock solution.

  • Incubator shaker.

  • Spectrophotometer.

  • Centrifuge.

Procedure:

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony from a fresh plate.

  • Incubate overnight at 37°C with shaking (220 rpm).

  • The next morning, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.

  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18°C) by placing it in an ice-water bath for 15-20 minutes.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Incubate at 18°C with shaking for 16-20 hours.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Solubilization and On-Column Refolding of His-tagged this compound from Inclusion Bodies

This protocol describes a method to purify and refold His-tagged this compound that has been expressed in inclusion bodies.

Materials:

  • Cell pellet containing this compound inclusion bodies.

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, 10 µg/mL DNase I.

  • Inclusion Body Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100.

  • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea (or 6 M guanidine hydrochloride).

  • Refolding Buffer Gradient:

    • Buffer A: Solubilization Buffer.

    • Buffer B: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole (no urea).

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the cell pellet in Lysis Buffer.

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice until the viscosity is reduced.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

    • Wash the inclusion body pellet with Inclusion Body Wash Buffer and centrifuge again. Repeat this step twice.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in Solubilization Buffer.

    • Stir at room temperature for 1-2 hours until the pellet is completely dissolved.

    • Centrifuge at 15,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.

  • On-Column Refolding and Purification:

    • Equilibrate a Ni-NTA column with Solubilization Buffer.

    • Load the solubilized protein onto the column.

    • Wash the column with Solubilization Buffer.

    • Create a linear gradient from 100% Buffer A to 100% Buffer B over several column volumes to gradually remove the denaturant and allow the protein to refold while bound to the resin.

    • Wash the column with Buffer B.

    • Elute the refolded this compound with Elution Buffer.

    • Analyze the eluted fractions by SDS-PAGE.

Signaling Pathway

This compound is a key component of the Rim101/PacC signaling pathway in yeast, which is responsible for adaptation to alkaline pH. The activation of the transcription factor Rim101p is mediated by proteolytic cleavage, a process in which this compound plays a crucial role.

Rim101 Signaling Pathway in Yeast

Rim101_Pathway cluster_membrane Plasma Membrane Rim21 Rim21 (Sensor) Rim8 Rim8 Rim21->Rim8 recruits Alkaline_pH Alkaline pH Alkaline_pH->Rim21 activates ESCRT_Complex ESCRT Complex (e.g., Snf7) Rim8->ESCRT_Complex recruits Rim20 Rim20 (Scaffold) ESCRT_Complex->Rim20 recruits This compound This compound (Protease) Rim20->this compound recruits Rim101_inactive Rim101p (Inactive) This compound->Rim101_inactive cleaves Rim101_active Rim101p (Active) Rim101_inactive->Rim101_active Nucleus Nucleus Rim101_active->Nucleus translocates to Gene_Expression Alkaline-responsive Gene Expression Nucleus->Gene_Expression regulates

Caption: The Rim101 pathway for alkaline pH adaptation in yeast.

References

Technical Support Center: Troubleshooting Weak Rim13-GFP Signal in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a weak Rim13-GFP signal in Saccharomyces cerevisiae.

Troubleshooting Guide

This guide is designed to help you systematically identify and resolve common issues leading to a weak or undetectable this compound-GFP signal.

Question: My this compound-GFP signal is very faint or undetectable. What are the first steps I should take?

Answer:

Start by verifying the basics of your experiment. A weak signal can often be traced back to issues with the strain, plasmid, or initial experimental conditions.

Initial Verification Checklist:

  • Confirm Genotype: Verify the correct integration of the GFP tag at the this compound locus or the presence of the correct this compound-GFP expression plasmid through PCR and sequencing.

  • Check Expression Conditions: this compound is part of the RIM101 pathway, which is activated under alkaline conditions.[1][2][3][4] Ensure you are inducing the pathway correctly.

    • This compound-GFP is often dispersed and faint in acidic medium (e.g., pH 4) but forms punctate foci in alkaline medium (e.g., pH 8.3).[1][2][3][4][5]

  • Positive Control: Image a yeast strain with a known strong GFP signal (e.g., a cytosolic GFP or a GFP-tagged protein with high abundance) using the exact same microscopy settings. This will help determine if the issue is with your sample or the microscope setup.

  • Negative Control: Image a wild-type (non-GFP) strain to assess the level of autofluorescence.

Question: I've confirmed my strain and induction, but the signal is still weak. What molecular and cellular factors could be at play?

Answer:

Several factors related to the this compound protein itself and its expression can lead to a weak signal.

Potential Causes and Solutions:

  • Low Protein Abundance: this compound is a low-abundance protein. The median abundance is reported to be around 432 molecules per cell.[6]

    • Solution: Consider using a stronger promoter if you are using a plasmid-based expression system. However, be aware that overexpression can lead to mislocalization and artifacts. For chromosomally tagged this compound-GFP, a weak signal is expected and requires sensitive imaging settings.

  • Protein Instability/Degradation: The this compound-GFP fusion protein might be unstable or rapidly degraded.

    • Solution: Perform a Western blot to check the integrity of the this compound-GFP fusion protein. You should see a band at the expected molecular weight (this compound is ~83 kDa, so the fusion protein should be ~110 kDa). The presence of a band corresponding to free GFP (~27 kDa) indicates degradation of the fusion protein.

  • Codon Optimization: The GFP variant you are using might not be optimized for yeast codon usage, leading to poor translation.[7]

    • Solution: If constructing a new fusion, use a yeast-optimized GFP (yEGFP).[8][9] Studies have shown that codon optimization can increase fluorescence intensity significantly.[7]

  • Cell Growth Phase: The expression level of this compound might vary with the cell growth phase.

    • Solution: Harvest cells in the mid-log phase (OD600 of ~0.5-0.8) for imaging, as this is typically when cells are most active and protein expression is stable.[10]

Question: Could my microscopy setup be the reason for the weak signal?

Answer:

Absolutely. Optimizing your microscopy and imaging parameters is critical, especially for low-abundance proteins like this compound.

Microscopy Optimization Checklist:

  • Objective Lens: Use a high numerical aperture (NA) oil immersion objective (e.g., 60x or 100x with NA 1.4) for maximum light collection.[11]

  • Excitation and Emission Filters: Ensure you are using a filter set appropriate for GFP (e.g., excitation ~488 nm, emission ~510-530 nm).[11]

  • Exposure Time and Laser Power: Increase the exposure time and/or laser power. Be cautious, as this can also increase photobleaching and phototoxicity.

  • Photobleaching: GFP signal can be lost due to photobleaching.

    • Solutions:

      • Minimize the exposure of your sample to the excitation light.

      • Use an anti-fade mounting medium.

      • Consider using more photostable GFP variants if constructing a new fusion.

  • Autofluorescence: Yeast cells, especially when grown in rich media like YPD, can have significant autofluorescence, which can obscure a weak GFP signal.[12]

    • Solutions:

      • Grow cells in a synthetic defined (SD) medium, which has lower autofluorescence.[12]

      • If you must use rich media, switch the cells to SD medium for at least an hour before imaging.[12]

      • Strains with mutations in the adenine (B156593) synthesis pathway (e.g., ade2) can accumulate a fluorescent intermediate.[12] If using such a strain, supplement the medium with extra adenine.[12]

Data Presentation: Comparing Experimental Conditions

The following table provides a hypothetical example of how to quantify and compare fluorescence intensity under different conditions to troubleshoot your experiment.

ConditionMean Cellular Fluorescence (Arbitrary Units)Percentage of Cells with Punctate FociNotes
Acidic Medium (pH 4.0) 150 ± 20< 5%Expected to have a faint, diffuse signal.[2][5]
Alkaline Medium (pH 8.3) 450 ± 5030-40%Signal should be brighter with visible foci.[2][5]
Wild-Type (No GFP) 80 ± 100%Represents background autofluorescence.
Positive Control (e.g., PGK1-GFP) 2500 ± 200N/AHigh-abundance cytosolic protein.

Experimental Protocols

Protocol 1: Yeast Protein Extraction for Western Blotting

This protocol is for extracting total protein from yeast cells to check for this compound-GFP expression and integrity.

  • Grow a 10 mL culture of your yeast strain to mid-log phase (OD600 ≈ 0.8).

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cell pellet with 1 mL of sterile water and centrifuge again.

  • Resuspend the pellet in 200 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 2 mM DTT, and a protease inhibitor cocktail).

  • Add an equal volume of acid-washed glass beads (425-600 µm).

  • Vortex vigorously for 1 minute, then place on ice for 1 minute. Repeat this cycle 5-6 times to lyse the cells.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (total protein extract) to a new tube.

  • Determine the protein concentration using a Bradford or BCA assay.

Protocol 2: Western Blotting for this compound-GFP
  • Mix your protein extract with an appropriate volume of Laemmli sample buffer and boil for 5 minutes.

  • Load 20-40 µg of total protein per lane on an SDS-PAGE gel (a 10% gel should be suitable).

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody against GFP overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Diagram 1: this compound Signaling Pathway

Rim13_Pathway Simplified Rim101/Rim13 Signaling Pathway in Yeast cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21 Rim21 (Sensor) Rim8 Rim8 Rim21->Rim8 Recruits Alkaline_pH Alkaline pH (Signal) Alkaline_pH->Rim21 Activates Snf7 Snf7 (ESCRT) Rim8->Snf7 Rim20 Rim20 (Scaffold) This compound This compound (Protease) Rim20->this compound Recruits Rim101_inactive Rim101 (Inactive) This compound->Rim101_inactive Cleaves Snf7->Rim20 Rim101_active Rim101 (Active) Rim101_inactive->Rim101_active Gene_Expression Alkaline-Responsive Gene Expression Rim101_active->Gene_Expression Activates

Caption: Simplified Rim101/Rim13 signaling pathway in yeast.

Diagram 2: Troubleshooting Workflow

Caption: Troubleshooting workflow for weak this compound-GFP signal.

Frequently Asked Questions (FAQs)

Q1: Is this compound-GFP expected to have a strong signal?

A1: No, this compound is a relatively low-abundance protein, so a chromosomally tagged this compound-GFP is expected to have a weaker signal compared to overexpressed proteins or highly abundant endogenous proteins.[6] The signal is typically faint and diffuse in acidic conditions and forms transient, punctate foci under alkaline conditions.[2]

Q2: My Western blot shows a band for free GFP. What does this mean?

A2: This indicates that the this compound-GFP fusion protein is being cleaved, either by cellular proteases or during the extraction process. This will lead to a weaker or non-existent localized signal, as the GFP is no longer attached to this compound. Ensure you use a protease inhibitor cocktail during protein extraction.

Q3: Can the position of the GFP tag (N- or C-terminus) affect the signal?

A3: Yes, the position of the GFP tag can affect the function, localization, and stability of the fusion protein. For most yeast proteins, a C-terminal tag is less likely to interfere with N-terminal signal sequences. The functional this compound-GFP fusions reported in the literature have the GFP tag at the C-terminus.[2][5]

Q4: Why does the this compound-GFP signal change with pH?

A4: this compound is a key component of the pH-responsive RIM101 pathway.[1][13][14] This pathway is activated by alkaline pH, which leads to the recruitment of this compound and other pathway components to the plasma membrane and endosomes, resulting in the formation of observable punctate foci.[15][16] In acidic conditions, the pathway is inactive, and this compound-GFP is dispersed throughout the cytoplasm, resulting in a faint, diffuse signal.[2][3][4]

Q5: I'm using a strain with an ade- mutation. Could this be a problem?

A5: Yes, many common laboratory yeast strains have mutations in the adenine biosynthesis pathway (e.g., ade2). These strains can accumulate a fluorescent intermediate in the vacuole, especially when adenine is limited in the medium, which can interfere with the GFP signal.[12] To mitigate this, you can add extra adenine to your growth medium.[12]

References

optimizing pH conditions for RIm13 activity assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with RIm1s3 activity assays. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental conditions and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is RIm13 and what is its primary function?

A1: this compound is a calpain-like cysteine protease.[1][2] Its primary function is to activate the transcription factor Rim101p (or PacC in some fungi) through proteolytic cleavage.[3][4] This activation is a central step in the Rim101/PacC signaling pathway, which allows fungal cells to adapt to alkaline environmental pH.[3][5]

Q2: What is the mechanism of this compound activation?

A2: this compound activation is triggered by an external alkaline pH signal.[3][4] This signal is transduced from the plasma membrane, leading to the assembly of a proteolytic complex that includes the scaffold protein Rim20 and components of the Endosomal Sorting Complex Required for Transport (ESCRT).[2][3] this compound is recruited to this complex, where it can then access and cleave its substrate, the full-length Rim101p.[3][6] In living cells, this compound is typically dispersed in the cytoplasm under acidic conditions and relocates to distinct puncta at the plasma membrane or endosomes upon a shift to alkaline pH.[4][7]

Q3: What pH range is known to activate the this compound pathway in vivo?

A3: The this compound pathway is activated in response to neutral to alkaline pH conditions.[1][6] In Saccharomyces cerevisiae, the pathway is induced by shifting cells from acidic media (e.g., pH 4.0) to alkaline media (e.g., pH 8.0 or 8.3).[7][8] In Candida albicans, Rim13p-dependent processing of Rim101p occurs at neutral-to-alkaline pHs, although a distinct processed form of Rim101p has also been observed at acidic pHs.[1]

Q4: Is a direct in vitro assay for this compound activity feasible?

A4: Yes, an in vitro assay is feasible but requires careful consideration of the necessary components. Since this compound is part of a larger complex in vivo, its activity in a purified system might have different requirements. A typical in vitro assay would involve purified, active this compound protease, a purified substrate (e.g., a recombinant fragment of Rim101p containing the cleavage site), and a suitable buffer system. Optimizing the pH of this buffer is critical for detecting activity.

Troubleshooting Guide: this compound Activity Assays

This guide addresses common issues encountered during this compound activity assays, both in vivo and in vitro.

Problem Possible Cause Recommended Solution
No or Low Proteolytic Cleavage of Rim101p (In Vivo Assay) 1. Incorrect pH Shift: The pH of the induction medium is not sufficiently alkaline to trigger the pathway.Verify the final pH of your culture medium after adding all components. Use a reliable buffer like HEPES for alkaline conditions (e.g., 100 mM HEPES at pH 8.0-8.3).[8]
2. Non-functional Pathway Components: Mutations in upstream components of the Rim101 pathway (e.g., Rim21, Rim8, Rim20, or ESCRT proteins like Snf7) can prevent this compound activation.[2][3][6]Use a wild-type control strain known to have a functional Rim101 pathway. If using mutant strains, confirm the integrity of the pathway components required for this compound activation.
3. Defective this compound or Rim101p: The this compound enzyme or the Rim101p substrate may have mutations that prevent interaction or cleavage. The epitope tag on Rim101p could also interfere with processing.Sequence the this compound and RIM101 genes to check for mutations. Test different tagging strategies or positions for the Rim101p reporter.
No or Low Activity (In Vitro Assay) 1. Suboptimal Buffer pH: The pH of the reaction buffer is outside the optimal range for this compound catalytic activity.Perform a pH optimization experiment. Test a range of buffers covering neutral to alkaline pH (e.g., pH 6.5 to 9.0) in small increments. See the protocol and data template below.
2. Inactive this compound Enzyme: The purified this compound may be misfolded, inactive, or degraded. Calpain-like proteases often have specific storage and handling requirements.Purify the enzyme under non-denaturing conditions. Include protease inhibitors (other than those targeting cysteine proteases) during purification. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.
3. Substrate Issues: The substrate (e.g., recombinant Rim101p fragment) may be misfolded, aggregated, or lacking the necessary conformation for recognition and cleavage by this compound.Ensure the substrate is soluble and properly folded. Run the substrate on a native or SDS-PAGE gel to check for integrity and purity. Consider using a smaller, synthetic peptide substrate that spans the known cleavage site.
4. Missing Co-factors: Although not explicitly documented for the catalytic step, calpain-like proteases can sometimes require ions (e.g., Ca²⁺) for stability or full activity. The in vivo complex (Rim20, ESCRT) may also play a role in enhancing activity.While the Rim101 pathway itself is calcium-independent, it may be worth empirically testing the effect of divalent cations like Ca²⁺ or Mg²⁺ in the in vitro buffer, as well as including purified Rim20 to see if it enhances activity.

Experimental Protocols

Protocol 1: In Vivo Assay for this compound-mediated Rim101 Processing

This method is adapted from studies in S. cerevisiae and is used to assess this compound function within the cell.[3]

  • Strain and Plasmid Preparation:

    • Use a yeast strain (e.g., this compoundΔ) transformed with a plasmid expressing a C-terminally tagged Rim101p (e.g., URA3-V5-RIM101).

    • Include a wild-type strain and an empty vector control.

  • Cell Culture and pH Shift:

    • Grow yeast cells overnight in a standard rich medium (e.g., YPD) at 30°C.

    • Dilute the overnight culture into fresh acidic medium (e.g., CSM buffered to pH 4.0) and grow to the mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest the cells by centrifugation (e.g., 3000 x g for 5 minutes).

    • Resuspend the cell pellet in alkaline induction medium (e.g., CSM containing 0.1 M HEPES, buffered to pH 8.3).

    • Incubate at 30°C for a defined period (e.g., 10-60 minutes). A time-course experiment is recommended.

  • Protein Extraction and Analysis:

    • Harvest the cells post-induction.

    • Prepare protein extracts using a standard method (e.g., TCA precipitation or lysis with glass beads).

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Perform immunoblotting using an antibody against the tag on Rim101p (e.g., anti-V5 antibody).

    • The appearance of a smaller, cleaved form of Rim101p indicates this compound activity.

Protocol 2: Recommended Procedure for In Vitro this compound Activity Assay and pH Optimization

This protocol provides a framework for establishing a direct enzymatic assay and optimizing its pH.

  • Reagent Preparation:

    • Purified this compound: Prepare highly purified, active this compound enzyme.

    • Substrate: Prepare a purified recombinant fragment of Rim101p containing the cleavage site or a synthetic fluorogenic peptide substrate.

    • Buffer Series: Prepare a series of 10x concentrated buffers with overlapping pH ranges (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.5, HEPES for pH 7.5-8.5, TAPS for pH 8.5-9.0).

  • Assay Setup:

    • On ice, prepare a master mix containing the reaction buffer at 1x concentration, substrate at a fixed concentration (e.g., 1-10 µM), and any other required components (e.g., DTT for the cysteine protease).

    • Aliquot the master mix into reaction tubes for each pH to be tested.

    • Pre-incubate the tubes at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a fixed amount of purified this compound enzyme to each tube. Include a "no-enzyme" control for each pH.

    • Incubate the reactions at 30°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Detection of Activity:

    • If using recombinant Rim101p: Analyze the reaction aliquots by SDS-PAGE and Coomassie staining or Western blot to visualize the disappearance of the full-length substrate and the appearance of cleavage products. Quantify band intensity using densitometry.

    • If using a fluorogenic substrate: Measure the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • For each pH value, calculate the initial reaction rate.

    • Plot the reaction rate as a function of pH to determine the optimal pH for this compound activity.

Data Presentation

Table 1: Summary of pH Effects on the this compound Pathway In Vivo
OrganismExperimental ConditionObserved Effect on this compound PathwayReference
Candida albicansShift to M199 medium at pH 8Required for alkaline pH-induced filamentation.[1]
Candida albicansGrowth at neutral-to-alkaline pHRim13p-dependent proteolytic processing of Rim101p.[1]
S. cerevisiaeShift from acidic (YPD) to alkaline medium (CSM + 0.1M HEPES, pH 8.3)Induction of this compound-GFP foci formation.[3][8]
S. cerevisiaeGrowth in acidic medium (pH 4.0)This compound-GFP is dispersed throughout the cell.[4][7]
C. neoformansIncubation at pH 8Required for growth tolerance.[6]
Table 2: Template for Recording In Vitro this compound Activity at Various pH Values
BufferpHSubstrate Concentration (µM)Enzyme Concentration (nM)Initial Rate (Product Formed/min)Notes
MES6.01050
MES6.51050
PIPES7.01050
HEPES7.51050
HEPES8.01050
TAPS8.51050
TAPS9.01050

Visual Guides

This compound Signaling Pathway

Rim13_Signaling_Pathway cluster_membrane Plasma Membrane Alkaline_pH Alkaline pH (Signal) Rim21 Rim21 (Sensor) Alkaline_pH->Rim21 1. Sensed by Rim8 Rim8 Rim21->Rim8 2. Recruits ESCRT ESCRT Complex Rim8->ESCRT 3. Recruits Rim20 Rim20 (Scaffold) ESCRT->Rim20 4. Recruits Rim13_cyto This compound (Cytoplasm) Rim20->Rim13_cyto 5. Recruits Rim13_active This compound (Active Complex) Rim20->Rim13_active Rim101_cleaved Processed Rim101p (Active) Rim13_active->Rim101_cleaved 7. Cleavage Rim101_full Full-length Rim101p (Inactive) Rim101_full->Rim13_active 6. Substrate for Nucleus Nucleus Rim101_cleaved->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression 9. Regulates

Caption: The Rim101/PacC signaling pathway for adaptation to alkaline pH.

Experimental Workflow for pH Optimization

pH_Optimization_Workflow A Prepare Reagents (Purified this compound, Substrate) C Set Up Reactions (One for each pH value) A->C B Prepare Buffer Series (pH 6.0 - 9.0) B->C D Initiate Reaction (Add this compound Enzyme) C->D E Incubate & Collect Time Points D->E F Stop Reaction & Analyze Samples (e.g., SDS-PAGE or Fluorescence) E->F G Quantify Product Formation (Calculate Initial Rates) F->G H Plot Rate vs. pH G->H I Identify Optimal pH H->I

Caption: Workflow for determining the optimal pH for an in vitro this compound assay.

References

Technical Support Center: Overcoming Poor Viability of rim13Δ Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rim13Δ mutant strains. The information provided aims to address common issues related to the poor viability and other phenotypic challenges encountered during experiments with these strains.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene?

A1: The this compound gene encodes a calpain-like cysteine protease, Rim13p.[1][2][3] This enzyme plays a crucial role in the pH-responsive RIM101 signaling pathway in fungi.[1][3] Its primary function is to proteolytically cleave and activate the transcription factor Rim101p in response to alkaline pH.[1][4]

Q2: What are the expected phenotypes of a this compoundΔ mutant strain?

A2: Deletion of the this compound gene results in a range of observable phenotypes, primarily related to the inability to adapt to alkaline conditions. These include:

  • Sensitivity to alkaline pH: this compoundΔ mutants exhibit significantly reduced growth or complete growth inhibition at neutral to alkaline pH (pH ≥ 7.5).[5]

  • Sensitivity to cations: These mutants are often hypersensitive to high concentrations of cations such as lithium (LiCl).[6]

  • Drug sensitivity: Increased sensitivity to certain drugs, like hygromycin B, is a common characteristic.[5]

  • Defective filamentation: The ability to switch from yeast-form to filamentous growth in response to alkaline pH is impaired.[1]

  • Reduced sporulation efficiency: The formation of spores is often less efficient compared to wild-type strains.

  • Cell wall defects: Mutants in the RIM101 pathway, including this compoundΔ, can have altered cell wall structure and integrity.[7]

Q3: Why is my this compoundΔ mutant strain showing poor viability?

A3: The "poor viability" of this compoundΔ strains is a direct consequence of the non-functional RIM101 pathway. This pathway is essential for adapting to environmental stresses, particularly alkaline pH. Without a functional Rim13p, the Rim101p transcription factor remains inactive, preventing the expression of genes required for growth and survival under these challenging conditions.[1][6] The poor viability can manifest as slow growth, a high rate of cell death, or an inability to grow under specific experimental conditions.

Troubleshooting Guides

Issue 1: Slow Growth or No Growth of this compoundΔ Mutant on Standard Media
  • Question: My this compoundΔ mutant is not growing or growing very slowly even on standard YPD or SD media. What could be the issue?

  • Answer:

    • pH of the medium: Standard laboratory media can become slightly alkaline upon autoclaving or during storage. Given the high sensitivity of this compoundΔ mutants to alkaline pH, it is crucial to ensure the pH of your media is acidic (pH 4.0-5.5). You can adjust the pH of your media before autoclaving using a strong acid like HCl.

    • Genetic background: The severity of the this compoundΔ phenotype can vary depending on the yeast strain background. Some backgrounds may be more robust than others.

    • Suppressor mutations: It is possible to screen for spontaneous or induced suppressor mutations that can rescue the growth defect. This can be achieved by plating a large number of mutant cells on selective media (e.g., high pH) and isolating any colonies that manage to grow.

Issue 2: Difficulty in Observing Phenotypes Other Than pH Sensitivity
  • Question: I am trying to assess other phenotypes like filamentation or sporulation, but the initial poor growth of the this compoundΔ mutant is confounding the results. How can I overcome this?

  • Answer:

    • Pre-culture conditions: To ensure you start your experiment with a healthy population of cells, pre-culture your this compoundΔ strain in a supportive environment. This typically means using a buffered acidic medium (e.g., YPD buffered to pH 4.0) and ensuring the cells are in the logarithmic growth phase before transferring them to the experimental conditions.

    • Media optimization: For specific assays, you may need to modify the media to support initial growth while still allowing for the observation of the desired phenotype. For example, for sporulation assays, ensure the pre-sporulation medium is optimized for healthy growth before shifting to the sporulation medium.

Data Presentation: Comparative Viability of RIM101 Pathway Mutants

The following tables summarize the expected quantitative differences in viability and phenotype between wild-type and RIM101 pathway mutants (rim101Δ is used as a proxy for this compoundΔ due to similar reported phenotypes).

Table 1: Effect of pH on Cell Size

StrainpH 3.5 (Cell Volume fL)pH 5.5 (Cell Volume fL)pH 7.5 (Cell Volume fL)
Wild-type~35~40~50
rim101Δ~30~32~35

Data adapted from a study on the effect of pH on yeast cell size, showing that while wild-type cells increase in size at alkaline pH, this response is suppressed in RIM101 pathway mutants.[8][9]

Table 2: Relative Growth of RIM101 Pathway Mutants under Stress Conditions

ConditionWild-typerim101Δ
YPD pH 8.0+++-
YPD + 150 mM LiCl+++-
YPD + 150 µg/mL Hygromycin B+++-

This table provides a semi-quantitative representation based on spot assay data. '+++' indicates robust growth, while '-' indicates no or very poor growth. Data is inferred from studies on various RIM101 pathway mutants which consistently show these sensitivities.[5]

Experimental Protocols

Protocol 1: Assessing Sensitivity to Alkaline pH
  • Media Preparation: Prepare YPD agar (B569324) plates buffered to a range of pH values (e.g., pH 5.5, 7.0, 7.5, 8.0) using 100 mM HEPES buffer.

  • Cell Culture: Grow wild-type and this compoundΔ strains overnight in liquid YPD at 30°C.

  • Serial Dilutions: Prepare 10-fold serial dilutions of each culture.

  • Spotting: Spot 5 µL of each dilution onto the prepared YPD plates with varying pH.

  • Incubation: Incubate the plates at 30°C for 2-4 days.

  • Analysis: Document the growth of each strain at the different pH levels. A significant reduction in the growth of the this compoundΔ strain at pH 7.5 and above is expected.[7]

Protocol 2: Filamentation (Plate-Washing) Assay
  • Cell Culture: Grow wild-type and this compoundΔ strains to saturation in a liquid synthetic defined (SD) medium.

  • Spotting: Spot 10 µL of the saturated culture onto a YEPD agar plate.

  • Incubation: Incubate the plate at 30°C for 3-5 days to allow for colony growth and invasion into the agar.

  • Washing: Gently wash the plate under a stream of water to remove the non-invasive cells from the surface of the agar.

  • Analysis: The remaining cells that have invaded the agar represent filamentous growth. Document the differences in the "scar" of invasive growth between the wild-type and this compoundΔ strains. The this compoundΔ strain is expected to show a significant defect in agar invasion.

Protocol 3: Sporulation Efficiency Assay
  • Pre-sporulation Culture: Inoculate diploid wild-type and this compoundΔ strains into a pre-sporulation medium (e.g., YP-acetate) and grow overnight at 30°C.

  • Sporulation Induction: Wash the cells and resuspend them in a sporulation medium (e.g., 1% potassium acetate).

  • Incubation: Incubate the cultures with vigorous shaking at 25-30°C for 3-5 days.

  • Microscopy: Take aliquots from each culture and examine them under a microscope.

  • Quantification: Count the number of asci (containing spores) and vegetative cells. Calculate the sporulation efficiency as (number of asci / total number of cells) x 100%. The this compoundΔ strain is expected to have a lower sporulation efficiency compared to the wild-type.

Visualizations

RIM101 Signaling Pathway

RIM101_Pathway Rim21 Alkaline pH Sensor (Rim21) ESCRT ESCRT Complexes Rim21->ESCRT Activates Rim20 Rim20 ESCRT->Rim20 Rim13_inactive This compound (inactive) Rim20->Rim13_inactive Activates Rim13_active This compound (active) Rim13_inactive->Rim13_active Rim101_inactive Rim101 (inactive) Rim13_active->Rim101_inactive Cleaves Rim101_active Rim101 (active) Rim101_inactive->Rim101_active Nucleus Nucleus Rim101_active->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Regulates

Caption: The RIM101 signaling pathway for alkaline pH adaptation.

Experimental Workflow: Assessing pH Sensitivity

pHSensitivity_Workflow start Start culture Overnight culture of WT and this compoundΔ strains start->culture dilute Prepare 10-fold serial dilutions culture->dilute spot Spot dilutions onto YPD agar plates (pH 5.5, 7.0, 7.5, 8.0) dilute->spot incubate Incubate at 30°C for 2-4 days spot->incubate analyze Document and compare growth patterns incubate->analyze end End analyze->end

Caption: Workflow for assessing the pH sensitivity of yeast strains.

References

issues with non-specific cleavage in RIm13 in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific cleavage in RIm13 in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

This compound is a cysteine protease that plays a crucial role in the cellular stress response pathway. It is responsible for the specific cleavage of target proteins that initiate downstream signaling cascades, leading to cellular adaptation or apoptosis. Due to its pivotal role in these processes, this compound is a key target for therapeutic drug development.

Q2: What is non-specific cleavage in the context of this compound in vitro assays?

Non-specific cleavage refers to the cleavage of the substrate or other proteins in the assay by this compound in a manner that is not sequence-specific or is independent of the intended catalytic activity. This can also refer to cleavage by contaminating proteases. Such activity leads to high background signals, false positives, and inaccurate assessment of this compound inhibition or activation.

Q3: What are the common causes of non-specific cleavage in this compound assays?

Common causes include:

  • Contaminating Proteases: The recombinant this compound preparation may be contaminated with other proteases from the expression system.

  • Sub-optimal Buffer Conditions: pH, ionic strength, and the presence or absence of specific ions can affect enzyme specificity.

  • High Enzyme Concentration: Excessive concentrations of this compound can lead to promiscuous cleavage.

  • Substrate Impurity or Instability: The substrate itself may be impure or degrade over the course of the assay.

  • Presence of Reducing Agents: While often required for cysteine proteases, high concentrations of reducing agents can sometimes promote non-specific activity.

Troubleshooting Guide: Non-Specific Cleavage

If you are observing higher-than-expected background signal or cleavage of control proteins, consult the following troubleshooting guide.

Problem: High Background Signal in No-Enzyme Control
Possible Cause Recommended Solution
Substrate InstabilityPerform a time-course experiment with the substrate alone to assess its stability in the assay buffer. Consider using a more stable substrate.
Buffer Component InterferenceTest for interference from individual buffer components with the detection reagent.
Contaminated ReagentsUse fresh, high-purity reagents and sterile, nuclease-free water.
Problem: Cleavage in the Presence of a Known this compound Inhibitor
Possible Cause Recommended Solution
Contaminating ProteasesPurify the recombinant this compound using a different chromatography method (e.g., affinity, ion exchange, size exclusion). Analyze the purity of the enzyme preparation by SDS-PAGE and silver staining.
Insufficient Inhibitor ConcentrationTitrate the inhibitor to ensure that the concentration is sufficient to inhibit this compound activity completely.
Non-specific InhibitionTest the inhibitor against a panel of common contaminating proteases (e.g., trypsin, chymotrypsin).
Problem: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent PipettingCalibrate pipettes and use reverse pipetting for viscous solutions.
Edge Effects in PlatesAvoid using the outer wells of the microplate or incubate the plate in a humidified chamber.
Enzyme InstabilityPrepare fresh enzyme dilutions for each experiment and keep them on ice.

Experimental Protocols

Protocol 1: Standard this compound In Vitro Cleavage Assay

This protocol is designed to measure the activity of this compound using a fluorogenic substrate.

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM DTT, 1 mM EDTA

  • Recombinant this compound

  • Fluorogenic Substrate (e.g., Ac-DEVD-AMC)

  • Known this compound Inhibitor (for control)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add 2 µL of the compound dilutions to the wells of the 96-well plate.

  • Add 48 µL of this compound (at 2x final concentration) to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 50 µL of the fluorogenic substrate (at 2x final concentration) to initiate the reaction.

  • Read the fluorescence intensity every 5 minutes for 60 minutes using a fluorometer (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

Quantitative Data Summary

Table 1: Example Results of a Troubled this compound Assay
Condition Average Rate (RFU/min) Standard Deviation Notes
No Enzyme150.220.5High background, suggests substrate instability.
This compound (No Inhibitor)850.745.1
This compound + Inhibitor350.430.8Incomplete inhibition, suggests contaminating protease.
Table 2: Example Results After Troubleshooting
Condition Average Rate (RFU/min) Standard Deviation Notes
No Enzyme10.52.1Background signal significantly reduced.
This compound (No Inhibitor)845.215.3
This compound + Inhibitor12.12.5Complete inhibition achieved.

Visualizations

RIm13_Signaling_Pathway Stress Cellular Stress Upstream_Kinase Upstream Kinase Stress->Upstream_Kinase Pro_this compound Pro-RIm13 (Inactive) Upstream_Kinase->Pro_this compound Phosphorylation This compound This compound (Active) Pro_this compound->this compound Autocatalytic Cleavage Substrate Target Substrate This compound->Substrate Cleavage Cleaved_Substrate Cleaved Substrate Downstream_Signaling Downstream Signaling (e.g., Apoptosis) Cleaved_Substrate->Downstream_Signaling

Caption: Hypothetical signaling pathway for this compound activation and function.

RIm13_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) Start->Prep_Reagents Add_Compounds Add Compounds/Controls to Plate Prep_Reagents->Add_Compounds Add_Enzyme Add this compound Enzyme Add_Compounds->Add_Enzyme Pre_incubation Pre-incubate (15 min) Add_Enzyme->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Read_Fluorescence Read Fluorescence (60 min) Add_Substrate->Read_Fluorescence Analyze_Data Analyze Data (Calculate Rates, IC50) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an this compound in vitro cleavage assay.

improving the efficiency of RIm13 gene knockout

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RIm13 gene knockout experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the efficient targeted disruption of the this compound gene in fungal systems.

Frequently Asked Questions (FAQs)

Q1: What is the function of the this compound gene?

A1: this compound (also known as PalB in some fungi) is a key component of the Rim/Pal pathway, which is a conserved signaling cascade in fungi that governs the response and adaptation to ambient pH.[1][2] this compound is a calpain-like cysteine protease responsible for the proteolytic activation of the transcription factor Rim101/PacC in alkaline conditions.[1][2] This activation is crucial for the regulation of gene expression necessary for survival and growth in alkaline environments.

Q2: Why is knocking out the this compound gene of interest?

A2: Knocking out the this compound gene is a common method to study the function of the Rim/Pal pathway. By disrupting this pathway, researchers can investigate its role in various cellular processes, including pH homeostasis, morphogenesis, secondary metabolism, and pathogenicity in fungal species.

Q3: What are the primary methods for this compound gene knockout?

A3: The most prevalent and efficient method for this compound gene knockout in fungi is CRISPR-Cas9-mediated genome editing.[3][4][5] This technique allows for precise, targeted cleavage of the DNA at the this compound locus, which can then be repaired by the cell's endogenous DNA repair mechanisms, leading to a gene knockout. Traditional methods involving homologous recombination without CRISPR-Cas9 can also be used but are often less efficient.[6][7]

Q4: How can I increase the efficiency of my this compound knockout experiment?

A4: Several strategies can be employed to enhance the efficiency of this compound gene knockout, primarily by promoting homologous recombination (HR) over non-homologous end joining (NHEJ). These include:

  • Disrupting the NHEJ pathway: Knocking out key NHEJ genes such as ku70, ku80, or lig4 can significantly increase the frequency of HR.[8][9][10]

  • Optimizing sgRNA design: The design of the single guide RNA (sgRNA) is critical for efficient Cas9 targeting. Online tools should be used to design sgRNAs with high on-target activity and minimal off-target effects.[11]

  • Using Ribonucleoproteins (RNPs): Delivering the Cas9 protein and sgRNA as a pre-assembled RNP complex can improve editing efficiency and reduce off-target effects.[4][12]

  • Optimizing the donor DNA template: The length of the homology arms in the donor DNA template is crucial. While shorter arms (40-60 bp) can be sufficient with CRISPR-Cas9, longer arms (over 200 bp) may further increase efficiency.[4][8][12]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no transformants 1. Inefficient protoplast formation or transformation.- Optimize the enzyme digestion time and concentration for protoplast preparation. - Ensure the quality and concentration of PEG and other transformation reagents.
2. Poor quality or incorrect concentration of Cas9/sgRNA and donor DNA.- Verify the integrity and concentration of all nucleic acids. - Use freshly prepared plasmids or RNP complexes.
3. Ineffective selection marker.- Confirm the appropriate concentration of the selection agent for your fungal species. - Ensure the resistance gene is expressed correctly.
Low knockout efficiency (high number of wild-type colonies) 1. Predominance of the NHEJ repair pathway.- Create a recipient strain with a deletion in an NHEJ pathway gene (e.g., Δku70 or Δlig4).[8][10]
2. Suboptimal sgRNA performance.- Design and test multiple sgRNAs targeting different sites within the this compound gene.[11] - Perform an in vitro cleavage assay to validate sgRNA activity.
3. Insufficient length of homology arms on the donor DNA.- Increase the length of the homology arms on your donor template to enhance HR frequency.[12]
Off-target mutations 1. Poorly designed sgRNA with potential off-target binding sites.- Use sgRNA design tools that predict and minimize off-target effects.[11] - Consider using a high-fidelity Cas9 variant.
2. High concentration of Cas9/sgRNA.- Titrate the amount of Cas9 plasmid or RNP complex used for transformation to find the lowest effective concentration.[4]
Difficulty in screening for correct knockouts 1. Inefficient PCR screening strategy.- Design multiple PCR primer pairs to confirm both the integration of the selection marker at the target locus and the absence of the this compound gene.
2. Ectopic integration of the donor DNA.- In addition to PCR, perform Southern blot analysis to confirm the correct integration event and copy number.

Quantitative Data on Knockout Efficiency

The following table summarizes reported knockout efficiencies from various studies, highlighting the impact of different optimization strategies.

Fungal SpeciesTarget GeneMethodKey Optimization StrategyKnockout Efficiency (%)Reference
Aspergillus nigerxlnRCRISPR-Cas9Deletion of kusA (Ku70 homolog)>80%[10]
Trichoderma hamatumThpyr4CRISPR-Cas9 with dual sgRNAsCo-transformation with a donor DNA plasmid100%[5]
Trichoderma hamatumThpks1CRISPR-Cas9 with dual sgRNAsCo-transformation with a donor DNA plasmid89.1%[5]
Bipolaris sorokinianaPKS1CRISPR-Cas9 RNPUse of 60-bp homology armsSignificantly increased compared to 40-bp arms[12]
Sporisorium scitamineumMfa2CRISPR-Cas9 via ATMT-21.7–39.1%[9]
Metarhizium robertsii-ATMTDeletion of MrKu7093.4% (from 6.5% in WT)[9]

Experimental Protocols & Methodologies

A generalized protocol for this compound gene knockout in a filamentous fungus using CRISPR-Cas9 is provided below. This should be adapted based on the specific fungal species and available resources.

1. Design of sgRNA and Donor DNA Template:

  • sgRNA Design: Use online tools (e.g., CHOPCHOP, CRISPOR) to design at least two sgRNAs targeting an early exon of the this compound gene to maximize the chance of a frameshift mutation. Ensure the sgRNA target site is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Donor DNA Design: Construct a donor DNA template containing a selection marker (e.g., hygromycin resistance gene, hph) flanked by homology arms corresponding to the regions upstream and downstream of the this compound target site. The length of the homology arms can range from 40 bp to over 1 kb, with longer arms generally favoring higher HR efficiency.

2. Vector Construction or RNP Assembly:

  • Plasmid-based system: Clone the Cas9 gene and the designed sgRNA into an expression vector suitable for your fungal species.

  • RNP-based system: Purify the Cas9 protein and synthesize the sgRNA. Assemble the RNP complex by incubating the Cas9 protein and sgRNA together just before transformation.[4][12]

3. Fungal Transformation:

  • Protoplast Preparation: Generate protoplasts from fresh fungal mycelia by enzymatic digestion.

  • Transformation: Co-transform the fungal protoplasts with the Cas9/sgRNA expression plasmid (or the RNP complex) and the donor DNA template using a polyethylene (B3416737) glycol (PEG)-mediated method.

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent.

4. Screening and Verification of Knockout Mutants:

  • Genomic DNA Extraction: Isolate genomic DNA from the resulting transformants.

  • PCR Screening: Perform PCR analysis to confirm the correct gene replacement event. Use primers that can distinguish between the wild-type this compound locus and the integrated knockout cassette.

  • Sequence Verification: Sequence the PCR products from the targeted locus to confirm the precise integration of the donor DNA and the disruption of the this compound gene.

  • Southern Blot (Optional but Recommended): Perform a Southern blot to confirm single-copy integration of the knockout cassette at the correct genomic locus.

  • Phenotypic Analysis: Assess the phenotype of the knockout mutants, for example, by testing their growth on media with alkaline pH.

Visualizations

experimental_workflow cluster_design Design Phase cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_ver Verification Phase sgRNA_design sgRNA Design for this compound vector_prep Vector Construction or RNP Assembly sgRNA_design->vector_prep donor_design Donor DNA Design (Selection Marker + Homology Arms) transformation Co-transformation donor_design->transformation vector_prep->transformation protoplast_prep Fungal Protoplast Preparation protoplast_prep->transformation selection Selection of Transformants transformation->selection gDNA_extraction Genomic DNA Extraction selection->gDNA_extraction pcr_screening PCR Screening gDNA_extraction->pcr_screening sequencing Sanger Sequencing pcr_screening->sequencing southern_blot Southern Blot pcr_screening->southern_blot

Caption: Experimental workflow for this compound gene knockout using CRISPR-Cas9.

crispr_mechanism cluster_delivery Delivery cluster_cell Fungal Cell cluster_repair DNA Repair Pathways cluster_outcome Outcome Cas9_RNP Cas9-sgRNA RNP Complex Genomic_DNA Genomic DNA (this compound locus) Cas9_RNP->Genomic_DNA Targeting Donor_DNA Donor DNA Template HDR Homologous Recombination (HR) (Precise repair) Donor_DNA->HDR DSB Double-Strand Break (DSB) Genomic_DNA->DSB Cleavage NHEJ NHEJ (Error-prone, indels) DSB->NHEJ DSB->HDR Indel This compound Knockout (Frameshift mutation) NHEJ->Indel Knockin This compound Knockout (Gene replacement) HDR->Knockin

Caption: Mechanism of CRISPR-Cas9 mediated gene knockout in fungi.

troubleshooting_tree start Low Knockout Efficiency? check_transformants Sufficient number of transformants? start->check_transformants optimize_transformation Optimize Transformation Protocol (Protoplasting, PEG, DNA quality) check_transformants->optimize_transformation No check_nhej Using NHEJ-deficient strain (e.g., Δku70)? check_transformants->check_nhej Yes optimize_transformation->start Re-evaluate create_nhej_mutant Create NHEJ-deficient strain check_nhej->create_nhej_mutant No check_sgrna Validated sgRNA efficiency? check_nhej->check_sgrna Yes create_nhej_mutant->start Re-evaluate design_new_sgrna Design and test new sgRNAs check_sgrna->design_new_sgrna No check_homology_arms Sufficient homology arm length? check_sgrna->check_homology_arms Yes design_new_sgrna->start Re-evaluate increase_arm_length Increase homology arm length in donor DNA check_homology_arms->increase_arm_length No success High Efficiency Achieved check_homology_arms->success Yes increase_arm_length->start Re-evaluate

Caption: Troubleshooting decision tree for low this compound knockout efficiency.

References

solving aggregation problems during RIm13 purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of the RIm13 protease, with a specific focus on solving aggregation problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a calpain-like cysteine protease found in Saccharomyces cerevisiae.[1] It plays a crucial role in the Rim101 signaling pathway, which is involved in adaptation to alkaline pH.[1][2] Purification of this compound can be challenging due to its propensity to aggregate. This can be attributed to several factors, including the presence of hydrophobic patches, the potential for incorrect disulfide bond formation, and its association with other proteins in the Rim101 pathway, such as Rim20 and Snf7.[3][4]

Q2: What is the theoretical isoelectric point (pI) of Saccharomyces cerevisiae this compound, and why is it important for purification?

The theoretical isoelectric point (pI) of Saccharomyces cerevisiae this compound (UniProt accession: Q03792) is approximately 6.25 . This value is calculated based on its amino acid sequence. The pI is the pH at which a protein has no net electrical charge.[5] At a pH below its pI, the protein will have a net positive charge, and above its pI, it will have a net negative charge. Proteins are often least soluble at their pI, which can lead to aggregation and precipitation.[5] Therefore, it is critical to work with buffers that have a pH at least 1-1.5 units away from the pI of this compound to maintain its solubility during purification.

Troubleshooting Guide: this compound Aggregation During Purification

Problem: I am observing significant precipitation/aggregation of this compound after cell lysis.

Possible Causes & Solutions:

  • Lysis Buffer pH is too close to the pI of this compound:

    • Solution: Adjust the pH of your lysis buffer to be at least 1-1.5 units away from the calculated pI of 6.25. For this compound, a buffer with a pH of 7.5-8.0 would be a good starting point.

  • High Protein Concentration:

    • Solution: Increase the volume of lysis buffer to reduce the initial concentration of this compound.

  • Disulfide Bond Formation:

    • Solution: Include a reducing agent in your lysis buffer to prevent the formation of incorrect disulfide bonds. Common choices include Dithiothreitol (DTT) or β-mercaptoethanol (BME).

Problem: this compound is aggregating during affinity chromatography (e.g., Ni-NTA for His-tagged protein).

Possible Causes & Solutions:

  • Inappropriate Buffer Composition:

    • Solution: Supplement your binding, wash, and elution buffers with additives that enhance protein stability. A screening approach is often necessary to find the optimal conditions.

  • High Local Concentration on the Column:

    • Solution: Load the lysate at a slower flow rate to prevent high local concentrations of the protein on the resin. Consider using a larger column volume if overloading is suspected.

Problem: My purified this compound aggregates during concentration or storage.

Possible Causes & Solutions:

  • Suboptimal Buffer Conditions for Long-Term Stability:

    • Solution: Perform a buffer screen to identify conditions that maintain the solubility and stability of the purified protein. This can involve varying the pH, salt concentration, and testing different additives.

  • Freeze-Thaw Cycles:

    • Solution: Aliquot the purified protein into smaller, single-use volumes to minimize freeze-thaw cycles. Add a cryoprotectant, such as glycerol (B35011) (10-25%), to the storage buffer.

Buffer Additives for Preventing this compound Aggregation

A systematic screening of buffer additives is a powerful strategy to enhance the solubility and stability of this compound. The following table summarizes common additives, their mechanisms of action, and typical working concentrations.

Additive CategoryExample AdditivesMechanism of ActionTypical Concentration
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME), TCEPPrevent oxidation of cysteine residues and incorrect disulfide bond formation.1-10 mM
Sugars/Polyols Glycerol, Sucrose, TrehaloseStabilize protein structure by promoting preferential hydration.5-25% (v/v) or 0.1-1 M
Amino Acids L-Arginine, L-Glutamic AcidSuppress aggregation by interacting with hydrophobic surfaces.50-500 mM
Non-detergent Sulfobetaines NDSB-201Stabilize the native protein conformation.0.1-1 M
Mild Detergents Tween-20, Triton X-100Prevent hydrophobic interactions that lead to aggregation.0.01-0.1% (v/v)
Salts NaCl, KClModulate ionic interactions and can stabilize protein structure.150-500 mM

Experimental Protocols

Protocol 1: Small-Scale Solubility Screen for this compound

This protocol allows for the rapid screening of various buffer conditions to identify those that best maintain this compound solubility.

  • Preparation of this compound Lysate:

    • Resuspend the cell pellet expressing this compound in a base lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Lyse the cells using your standard method (e.g., sonication, French press).

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet insoluble material.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Buffer Screen Setup:

    • Prepare a series of 1.5 mL microcentrifuge tubes, each containing a different buffer condition to be tested. Use the base lysis buffer and add one or a combination of the additives from the table above.

    • Add an equal amount of the soluble this compound lysate to each tube.

    • Incubate the tubes under conditions that mimic your purification process (e.g., 4°C with gentle agitation for 1-2 hours).

  • Analysis of Solubility:

    • Centrifuge all tubes at high speed for 15 minutes at 4°C.

    • Carefully separate the supernatant (soluble fraction) from the pellet (insoluble/aggregated fraction).

    • Analyze both the supernatant and the resuspended pellet by SDS-PAGE and Coomassie staining or Western blot using an antibody against this compound or its tag.

    • The buffer condition that results in the highest amount of this compound in the supernatant is considered optimal for solubility.

Protocol 2: General Purification of His-tagged this compound with Aggregation Countermeasures

This protocol provides a starting point for the purification of His-tagged this compound, incorporating strategies to mitigate aggregation.

  • Cell Lysis:

    • Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), 5 mM DTT, 10% glycerol).

    • Lyse the cells and clarify the lysate by centrifugation as described in Protocol 1.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with the lysis buffer.

    • Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5-1 mL/min).

    • Wash the column with 10-20 column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 5 mM DTT, 10% glycerol).

    • Elute the His-tagged this compound with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 5 mM DTT, 10% glycerol).

  • Size Exclusion Chromatography (Optional Polishing Step):

    • Concentrate the eluted this compound fraction using a centrifugal concentrator with an appropriate molecular weight cutoff. Be cautious not to over-concentrate, as this can induce aggregation.

    • Equilibrate a size exclusion chromatography column with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol).

    • Load the concentrated protein and collect fractions corresponding to the expected molecular weight of monomeric this compound.

Visualizations

This compound in the Rim101 Signaling Pathway

The following diagram illustrates the position of this compound within the Rim101 signaling pathway, which is activated by alkaline pH.

Rim101_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Alkaline_pH Alkaline pH Rim21 Rim21 (Sensor) Alkaline_pH->Rim21 Activates Rim8 Rim8 Rim21->Rim8 Recruits ESCRT_Complex ESCRT Complex (e.g., Snf7) Rim8->ESCRT_Complex Recruits Rim20 Rim20 (Scaffold) ESCRT_Complex->Rim20 Recruits This compound This compound (Protease) Rim20->this compound Recruits Rim101_inactive Rim101 (Inactive) This compound->Rim101_inactive Cleaves Rim101_active Rim101 (Active) Transcription Factor Rim101_inactive->Rim101_active

Caption: A simplified diagram of the Rim101 signaling pathway.

Experimental Workflow for this compound Purification

This workflow outlines the key steps and decision points in a typical this compound purification protocol.

RIm13_Purification_Workflow Start Start: E. coli expressing His-tagged this compound Cell_Lysis Cell Lysis (in optimized buffer) Start->Cell_Lysis Clarification Clarification (Centrifugation) Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (Ni-NTA) Clarification->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Aggregation_Check1 Check for Aggregation Elution->Aggregation_Check1 Concentration Concentration Aggregation_Check1->Concentration No Aggregation Troubleshoot Troubleshoot: - Optimize Buffer - Additives Screen Aggregation_Check1->Troubleshoot Aggregation Aggregation_Check2 Check for Aggregation Concentration->Aggregation_Check2 SEC Size Exclusion Chromatography Aggregation_Check2->SEC No Aggregation Aggregation_Check2->Troubleshoot Aggregation Final_Product Purified Monomeric This compound SEC->Final_Product Troubleshoot->Cell_Lysis

Caption: A workflow for the purification of this compound with troubleshooting checkpoints.

References

Technical Support Center: Expression of Full-Length Active RIm13

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges in expressing and purifying full-length, active RIm13, a key cysteine protease in the fungal pH-responsive signaling pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the expression and purification of full-length active this compound.

Problem Possible Cause Suggested Solution
Low or no expression of this compound Codon usage not optimized for the expression host.Synthesize a codon-optimized gene for your specific expression system (e.g., E. coli, S. cerevisiae).
Toxicity of the protease to the host cells.Lower the induction temperature (e.g., 16-20°C) and use a lower concentration of the inducing agent (e.g., IPTG). Consider using a weaker promoter or a tightly regulated expression system.
Plasmid instability.Always use freshly transformed cells for each expression experiment.
This compound is found in inclusion bodies (insoluble) High expression rate leading to misfolding.Reduce the expression temperature and inducer concentration.
Lack of proper chaperones or post-translational modifications in the expression host.Co-express with molecular chaperones. Consider switching to a eukaryotic expression system like Saccharomyces cerevisiae or Pichia pastoris, which may provide a more suitable environment for folding.
The protein is inherently prone to aggregation when overexpressed.Optimize the lysis buffer with additives like glycerol, non-ionic detergents, or arginine to improve solubility. If insolubility persists, develop a protocol for protein refolding from inclusion bodies.
Purified this compound shows no or low activity Protein is misfolded.If purified from inclusion bodies, screen various refolding conditions. If expressed in a soluble form, ensure purification conditions are mild and do not cause denaturation.
Absence of essential co-factors or interacting partners.This compound's activity is dependent on its interaction with the ESCRT machinery, particularly Rim20. Co-expression with Rim20 may be necessary to obtain a functional complex.
Autoproteolysis during purification.Perform all purification steps at low temperatures (4°C) and consider adding a reversible cysteine protease inhibitor during the initial purification stages, which will need to be removed before the activity assay.
Degradation of this compound during purification Autolysis of the protease.Adjust the pH of the purification buffers to a range where this compound's activity is reduced. Add a reversible cysteine protease inhibitor that can be removed later. Work quickly and keep samples on ice at all times.
Contamination with other proteases from the host.Use a protease inhibitor cocktail specific to the expression host during cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal expression system for full-length active this compound?

A1: While E. coli is a common choice for recombinant protein expression, obtaining full-length, active this compound can be challenging due to its eukaryotic origin and its dependence on other proteins for activity. A eukaryotic system, such as Saccharomyces cerevisiae or Pichia pastoris, is often a better choice as it can provide a more suitable environment for proper protein folding and potential post-translational modifications.

Q2: Why is my full-length this compound inactive after purification?

A2: The inactivity of purified this compound is often due to its dependence on the ESCRT complex for proper localization and function.[1] this compound requires interaction with the scaffold protein Rim20, which in turn associates with the ESCRT complex on endosomal vesicles.[1] Expressing this compound in isolation may result in a misfolded or inactive protein. Consider co-expressing this compound with Rim20 to facilitate the formation of an active complex.

Q3: How can I prevent my this compound protein from degrading during purification?

A3: As a cysteine protease, this compound is susceptible to autolysis. To minimize degradation, it is crucial to work at low temperatures (4°C) throughout the purification process. You can also adjust the pH of your buffers to a level that minimizes this compound's activity. The addition of a reversible cysteine protease inhibitor during the initial purification steps can also be effective, but it must be removed before assessing the protein's activity.

Q4: My this compound is consistently expressed in inclusion bodies in E. coli. What should I do?

A4: Expression in inclusion bodies is a common challenge. You can try to improve soluble expression by lowering the induction temperature (e.g., 16-20°C) and reducing the concentration of the inducer (e.g., IPTG). Alternatively, you can embrace the inclusion body formation and develop a robust denaturation and refolding protocol. This typically involves solubilizing the inclusion bodies in a strong denaturant like guanidinium (B1211019) chloride or urea, followed by a gradual removal of the denaturant to allow the protein to refold.

Q5: What is a suitable activity assay for purified this compound?

A5: The most biologically relevant activity assay for this compound is a "Rim101 processing assay". This involves incubating the purified this compound with its substrate, the full-length Rim101 transcription factor, and then detecting the cleavage of Rim101 into its active, shorter form. This can be visualized by a shift in molecular weight on an SDS-PAGE gel and confirmed by Western blotting using an antibody against Rim101.

Quantitative Data Summary

The following table presents illustrative data for the expression and purification of full-length this compound with a His6-tag from a 1-liter S. cerevisiae culture. Please note that these are example values and actual results may vary.

Purification Step Total Protein (mg) This compound (mg) Purity (%) Yield (%)
Cell Lysate1500151100
Ni-NTA Affinity Chromatography50122480
Ion-Exchange Chromatography1099060
Size-Exclusion Chromatography65.4>9536

Experimental Protocols

Expression of His6-Tagged this compound in S. cerevisiae
  • Transformation: Transform the expression vector containing the codon-optimized this compound gene with an N-terminal His6-tag into a suitable S. cerevisiae strain (e.g., W303).

  • Starter Culture: Inoculate a single colony into 50 mL of selective medium and grow overnight at 30°C with shaking.

  • Main Culture: Inoculate 1 L of rich growth medium with the starter culture to an initial OD600 of 0.1. Grow at 30°C with vigorous shaking.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, induce protein expression according to the specific promoter in your vector (e.g., by adding galactose for a GAL promoter).

  • Harvesting: Continue to grow the culture for 16-24 hours at a reduced temperature (e.g., 20°C). Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

Purification of His6-RIm13
  • Cell Lysis: Resuspend the cell pellet in 50 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF, and a commercial protease inhibitor cocktail). Lyse the cells using a high-pressure homogenizer or by glass bead beating.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol). Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol).

  • Ion-Exchange Chromatography: Dilute the eluted fraction with a low-salt buffer and load it onto a cation or anion exchange column (depending on the pI of this compound). Elute with a linear salt gradient.

  • Size-Exclusion Chromatography: Concentrate the fractions containing this compound and load onto a size-exclusion chromatography column to remove aggregates and further purify the protein.

This compound Activity Assay (Rim101 Processing)
  • Substrate: Purify full-length His6-tagged Rim101 from E. coli.

  • Reaction: In a microcentrifuge tube, combine 1 µg of purified full-length Rim101 with varying amounts of purified this compound (e.g., 10-100 ng) in an assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the samples by SDS-PAGE and Western blot using an anti-His antibody to detect the cleavage of full-length Rim101 into its smaller, processed form.

Visualizations

Rim101_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_endosome Endosome Rim21 Rim21 Dfg16_Rim9 Dfg16/Rim9 Rim8 Rim8 Dfg16_Rim9->Rim8 ESCRT_I_II ESCRT-I/II Rim8->ESCRT_I_II Snf7 Snf7 (ESCRT-III) ESCRT_I_II->Snf7 Vps2_24 Vps2/24 (ESCRT-III) Snf7->Vps2_24 Rim20 Rim20 Snf7->Rim20 recruits Vps4 Vps4 Vps2_24->Vps4 This compound This compound Rim20->this compound recruits Rim101_full Rim101 (inactive) This compound->Rim101_full cleaves Rim101_active Rim101 (active) Rim101_full->Rim101_active Alkaline_pH Alkaline pH Alkaline_pH->Rim21 RIm13_Purification_Workflow start S. cerevisiae Culture Expressing His6-RIm13 lysis Cell Lysis & Clarification start->lysis affinity Ni-NTA Affinity Chromatography lysis->affinity ion_exchange Ion-Exchange Chromatography affinity->ion_exchange sec Size-Exclusion Chromatography ion_exchange->sec final_product Purified Full-Length Active this compound sec->final_product qc QC: SDS-PAGE & Activity Assay final_product->qc

References

Technical Support Center: Optimizing Buffer Conditions for RIm13p Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on optimizing buffer conditions for the stability of the Saccharomyces cerevisiae protein Rim13p, a calpain-like cysteine protease involved in the RIM101 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is Rim13p and why is its stability important?

A1: Rim13p is a cysteine protease found in budding yeast (Saccharomyces cerevisiae) that plays a crucial role in the RIM101 signaling pathway.[1] This pathway is essential for adaptation to alkaline pH and weak acid stress.[2][3][4] The stability of purified Rim13p is critical for in vitro studies, including enzymatic assays, structural analysis, and inhibitor screening. Protein aggregation or degradation can lead to loss of function and unreliable experimental results.[5]

Q2: My Rim13p is precipitating during purification. What are the likely causes?

A2: Protein precipitation during purification is a common issue that can arise from several factors:

  • Incorrect pH: Proteins are least soluble at their isoelectric point (pI). If the buffer pH is too close to the pI of Rim13p, it can lead to aggregation.[6]

  • Low Ionic Strength: Insufficient salt concentration can lead to aggregation due to unfavorable electrostatic interactions between protein molecules.[5]

  • Oxidation: Cysteine proteases like Rim13p have a reactive cysteine residue in their active site that is prone to oxidation, which can cause aggregation.[7][8]

  • High Protein Concentration: Overly concentrated protein solutions can increase the likelihood of aggregation.[6]

  • Temperature Stress: Suboptimal temperatures during lysis, purification, or storage can lead to protein unfolding and aggregation.[6]

Q3: What are the key buffer components to consider for optimizing Rim13p stability?

A3: A systematic approach to optimizing your buffer should include the following components:

  • Buffering Agent and pH: Maintain a pH that is at least one unit away from the protein's pI. A pH stability screen is recommended.

  • Salt Concentration: Modulate the ionic strength with salts like NaCl or KCl to prevent aggregation.

  • Reducing Agents: Include reducing agents such as Dithiothreitol (DTT), β-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP) to keep the active site cysteine in a reduced state.[9]

  • Additives and Stabilizers: Small molecules like glycerol (B35011), sugars (sucrose, trehalose), or detergents can help improve solubility and stability.[9][10]

  • Protease Inhibitors: During cell lysis, endogenous proteases are released. Adding a protease inhibitor cocktail can prevent degradation of your target protein.[7]

Q4: How can I determine the optimal buffer conditions for my Rim13p construct?

A4: A buffer optimization screen is the most effective method. This can be done by preparing a matrix of buffer conditions with varying pH, salt concentrations, and additives. The stability of Rim13p in each buffer can be assessed using techniques like differential scanning fluorimetry (DSF), dynamic light scattering (DLS), or a simple turbidity assay.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield After Purification Protein is precipitating on the chromatography column.- Optimize the pH and ionic strength of your lysis and chromatography buffers.[11] - Add a reducing agent (e.g., 1-5 mM DTT or TCEP) to all buffers.[9] - Consider adding a non-ionic detergent (e.g., 0.1% Tween-20) or glycerol (5-10%) to improve solubility.[6]
Protein Aggregates After Elution The elution buffer is not optimal for stability, or the protein concentration is too high.- Elute into a buffer that has been optimized for stability, which may be different from the binding/wash buffer. - Elute in larger volumes to reduce the final protein concentration.[6] - Add stabilizing agents like glycerol or arginine to the elution buffer.
Loss of Enzymatic Activity Over Time The storage buffer is inadequate, leading to degradation or aggregation.- Perform a buffer screen to find the optimal storage conditions (pH, salt, additives). - Aliquot the purified protein and store at -80°C with a cryoprotectant like 20-50% glycerol.[10] - Ensure a reducing agent is present in the storage buffer.[7]
Precipitation During Freeze-Thaw Cycles Ice crystal formation is denaturing the protein.- Increase the concentration of cryoprotectants like glycerol (up to 50%).[10] - Flash-freeze aliquots in liquid nitrogen before transferring to -80°C. - Minimize the number of freeze-thaw cycles by creating single-use aliquots.
Buffer Optimization Strategy

The following table provides a starting point for a systematic buffer screen for Rim13p. Prepare small-scale experiments to test the solubility and stability of the protein in each condition.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Buffer (50mM) HEPESTris-HClMESSodium Acetate
pH 7.58.06.55.5
NaCl (mM) 50150300500
DTT (mM) 1111
Glycerol (%) 051015

Experimental Protocols

Protocol 1: Recombinant Expression and Lysis of His-tagged Rim13p
  • Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding His-tagged Rim13p. Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG. Incubate overnight at a reduced temperature (e.g., 18°C) to improve protein solubility.

  • Cell Harvesting: Centrifuge the culture to pellet the cells. The cell pellet can be stored at -80°C or used immediately.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM TCEP, 10% glycerol, and a protease inhibitor cocktail). Lyse the cells using a sonicator or a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant containing the soluble His-tagged Rim13p is now ready for purification.

Protocol 2: Nickel-Affinity Chromatography
  • Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Binding: Load the clarified lysate onto the column. The His-tagged Rim13p will bind to the nickel resin.

  • Washing: Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the purified Rim13p from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).

Protocol 3: Buffer Exchange and Storage
  • Buffer Exchange: The high imidazole concentration in the elution buffer may not be ideal for long-term stability. Exchange the buffer to an optimized storage buffer using dialysis or a desalting column.

  • Concentration: If necessary, concentrate the protein using a centrifugal filter unit. Be cautious as high concentrations can promote aggregation.

  • Storage: Add a cryoprotectant like glycerol to a final concentration of 20-50%. Aliquot the protein into small, single-use tubes, flash-freeze in liquid nitrogen, and store at -80°C.[10]

Visualizations

RIM101_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21 Rim21p Rim9 Rim9p Rim21->Rim9 Dfg16 Dfg16p Dfg16->Rim9 Rim8 Rim8p Rim9->Rim8 Snf7 Snf7p Rim8->Snf7 Rim20 Rim20p Rim13 Rim13p (Protease) Rim20->this compound Rim101_full Rim101p (Full-length) This compound->Rim101_full Proteolytic Cleavage Rim101_active Rim101p (Active) Rim101_full->Rim101_active Rim101_active_nuc Rim101p Rim101_active->Rim101_active_nuc Translocation Snf7->Rim20 TargetGenes Target Genes Rim101_active_nuc->TargetGenes Regulates Expression Alkaline_pH->Rim21 Alkaline pH Signal

Caption: The RIM101 signaling pathway in Saccharomyces cerevisiae.

Buffer_Optimization_Workflow cluster_assays Stability Assays start Start: Unstable Rim13p Sample design_screen Design Buffer Screen (pH, Salt, Additives) start->design_screen prepare_buffers Prepare Buffer Matrix design_screen->prepare_buffers buffer_exchange Buffer Exchange Rim13p into Test Conditions prepare_buffers->buffer_exchange dls DLS (Aggregation) buffer_exchange->dls dsf DSF (Melting Temp) buffer_exchange->dsf activity_assay Enzymatic Assay buffer_exchange->activity_assay analyze Analyze Results dls->analyze dsf->analyze activity_assay->analyze optimal_buffer Optimal Buffer Identified analyze->optimal_buffer

Caption: Workflow for optimizing Rim13p buffer conditions.

References

troubleshooting false positives in RIm13 yeast two-hybrid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address false positives in RIm13 yeast two-hybrid (Y2H) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound and why is it used in yeast two-hybrid screens?

A1: this compound is a calpain-like cysteine protease found in yeast.[1][2] It plays a crucial role in the Rim101/PacC signaling pathway, which governs adaptation to alkaline pH.[1][3][4] this compound is responsible for the proteolytic cleavage and activation of the Rim101 transcription factor.[1][3][4] In a yeast two-hybrid screen, this compound or its interacting partners can be used as "bait" to identify novel protein-protein interactions within this pathway or to discover proteins from other pathways that may regulate or be regulated by this compound.

Q2: What are the most common causes of false positives in a yeast two-hybrid screen?

A2: False positives in yeast two-hybrid screens, where an interaction is detected that does not occur in vivo, can arise from several factors.[5][6][7] One common cause is the "bait" protein auto-activating the reporter gene in the absence of a true interaction.[8] Overexpression of bait or prey proteins can also lead to non-specific, low-affinity interactions.[5][9] Additionally, some proteins are inherently "sticky" and may interact non-specifically with many other proteins.[8][9] Finally, the artificial nuclear localization of proteins in the Y2H system can lead to interactions that would not normally happen in their native cellular compartments.[9]

Q3: How can I determine if my bait protein (e.g., a this compound fusion) is auto-activating the reporter gene?

A3: To check for auto-activation, transform yeast with your bait plasmid alone (without a prey plasmid). If the yeast cells grow on the selective medium and/or express the reporter gene (e.g., show blue color in a LacZ assay), it indicates that your bait protein is auto-activating transcription.[8][10]

Q4: What strategies can be employed to reduce the rate of false positives in my this compound Y2H screen?

A4: Several strategies can help minimize false positives. Running replicate experiments is crucial to ensure the observed interactions are reproducible.[5] Including a prey-only control provides a baseline for reporter activation.[5] Varying the expression levels of your bait and prey proteins can also help; lowering expression levels can increase the stringency of the assay and reduce non-specific binding.[5] It is also highly recommended to use multiple reporter genes with different sensitivities.[8][11] A true interaction should activate all reporter genes.

Troubleshooting Guides

Guide 1: Investigating High Background or Too Many Colonies

If your screening plates have a high number of colonies, making it difficult to distinguish true positives, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Bait Auto-activationPerform a bait-only control transformation. If auto-activation is confirmed, consider re-cloning the bait using a truncated version that lacks the activation domain.[12]
Leaky Reporter Gene ExpressionIncrease the concentration of the competitive inhibitor for the HIS3 reporter (e.g., 3-Amino-1,2,4-triazole or 3-AT). Perform titration experiments to find the optimal concentration that suppresses background growth without inhibiting true interactions.
Non-specific InteractionsRe-streak putative positive colonies on fresh selective plates to confirm the phenotype. Perform a specificity test by co-transforming the prey plasmid with an unrelated bait protein. True interactors should only interact with the specific bait.[11]
ContaminationEnsure aseptic techniques are used throughout the protocol. Check the sterility of all media and solutions.
Guide 2: Validating Putative Interactions

It is essential to validate all putative interactions from a yeast two-hybrid screen using independent methods.[5]

Validation Method Principle Considerations
Co-immunoprecipitation (Co-IP) Demonstrates interaction between two proteins in a cellular extract by using an antibody to pull down one protein and then detecting the other by Western blotting.[7]This method confirms interactions within a more native cellular context. Requires specific antibodies for at least one of the proteins.[7]
In Vitro Pull-Down Assay One protein is purified and immobilized on beads, which are then used to "pull down" its interacting partner from a cell lysate or a solution of purified protein.Confirms a direct physical interaction. Does not provide information about the interaction within a living cell.
Quantitative Reporter Assays Replace the qualitative X-Gal assay with quantitative assays like the ONPG (o-nitrophenyl-β-D-galactopyranoside) assay to measure the strength of the interaction.[13]Provides a more rigorous, data-driven assessment of interaction strength.[13]
Bimolecular Fluorescence Complementation (BiFC) The two proteins of interest are fused to non-fluorescent fragments of a fluorescent protein. If the proteins interact, the fragments are brought into proximity, reconstituting the fluorescent protein.Allows for visualization of the protein interaction in living cells and can provide information on the subcellular localization of the interaction.

Experimental Protocols

Protocol 1: Bait Auto-Activation Test
  • Prepare competent yeast cells of the appropriate strain.

  • Transform the yeast cells with the following plasmids in separate reactions:

    • Your BD-RIm13 bait plasmid.

    • A positive control plasmid known to auto-activate (if available).

    • An empty BD vector as a negative control.

  • Plate the transformed yeast on both non-selective and selective media (lacking the reporter gene nutrient, e.g., histidine).

  • Incubate the plates at 30°C for 3-5 days.

  • Interpretation: Growth of colonies containing your BD-RIm13 plasmid on the selective medium indicates auto-activation.

Protocol 2: Quantitative β-Galactosidase Assay (ONPG)
  • Grow triplicate liquid cultures of yeast co-transformed with your bait and prey plasmids to mid-log phase in selective media.

  • Harvest the cells by centrifugation and wash with Z-buffer.

  • Resuspend the cell pellets in Z-buffer and lyse the cells by freeze-thaw cycles or by using lyticase.

  • Add ONPG solution to the cell lysates and incubate at 30°C.

  • Stop the reaction by adding sodium carbonate when a yellow color develops.

  • Measure the absorbance of the supernatant at 420 nm.

  • Calculate β-galactosidase units to quantify the strength of the interaction.[13]

Visualizations

This compound Signaling Pathway

RIm13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Alkaline_pH Alkaline_pH Rim21_Sensor Rim21_Sensor Alkaline_pH->Rim21_Sensor senses Rim8 Rim8 Rim21_Sensor->Rim8 recruits Rim20 Rim20 Rim8->Rim20 recruits RIm13_Protease RIm13_Protease Rim20->RIm13_Protease recruits Rim101_Inactive Rim101 (Inactive) RIm13_Protease->Rim101_Inactive cleaves Rim101_Active Rim101 (Active) Rim101_Inactive->Rim101_Active Nucleus Nucleus Rim101_Active->Nucleus translocates to

Caption: The this compound signaling pathway in response to alkaline pH.

Yeast Two-Hybrid Troubleshooting Workflow

Y2H_Troubleshooting_Workflow Start Start Y2H_Screen Perform Y2H Screen Start->Y2H_Screen High_Background High Background? Y2H_Screen->High_Background Check_Autoactivation Test Bait Auto-activation High_Background->Check_Autoactivation Yes Isolate_Colonies Isolate Putative Positives High_Background->Isolate_Colonies No Autoactivation_Positive Auto-activation? Check_Autoactivation->Autoactivation_Positive Modify_Bait Modify or Truncate Bait Autoactivation_Positive->Modify_Bait Yes Increase_Stringency Increase 3-AT Concentration Autoactivation_Positive->Increase_Stringency No Modify_Bait->Y2H_Screen Increase_Stringency->Y2H_Screen Confirm_Phenotype Re-streak to Confirm Phenotype Isolate_Colonies->Confirm_Phenotype Specificity_Test Perform Specificity Test with Unrelated Bait Confirm_Phenotype->Specificity_Test Interaction_Specific Interaction Specific? Specificity_Test->Interaction_Specific False_Positive Likely False Positive Interaction_Specific->False_Positive No Validate_Interaction Validate with Orthogonal Methods (e.g., Co-IP) Interaction_Specific->Validate_Interaction Yes True_Positive Confirmed Interaction Validate_Interaction->True_Positive

Caption: A logical workflow for troubleshooting false positives in Y2H.

References

dealing with high background fluorescence in RIm13 imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RIm13 imaging. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the immunofluorescent labeling and imaging of the this compound protease. High background fluorescence is a frequent challenge that can obscure specific signals and compromise data quality. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and optimized protocols to help you achieve high-quality, specific this compound staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its localization important?

A1: this compound is a calpain-like cysteine protease that plays a crucial role in the Rim101/PacC signal transduction pathway in fungi.[1][2][3][4] This pathway is essential for adaptation to alkaline pH and is involved in various cellular processes, including cell wall assembly and virulence.[4][5] this compound is responsible for the proteolytic activation of the Rim101 transcription factor.[1][4] Under acidic conditions, this compound-GFP is typically dispersed in the cytoplasm, but upon a shift to alkaline conditions, it localizes to punctate foci, associating with the ESCRT (Endosomal Sorting Complex Required for Transport) complex at the plasma membrane or endosomes.[1][2][6][7] Visualizing this change in localization is key to understanding the activation of the Rim101 pathway.

Q2: What are the primary causes of high background fluorescence in immunofluorescence?

A2: High background fluorescence can stem from several sources, broadly categorized as:

  • Autofluorescence : Endogenous fluorescence from cellular components like NADH, riboflavin, and lipofuscin, or induced by aldehyde-based fixatives.[8][9]

  • Non-specific Antibody Binding : The primary or secondary antibody may bind to unintended cellular targets due to electrostatic or hydrophobic interactions.[10][11]

  • Protocol Issues : Suboptimal antibody concentrations, insufficient blocking, inadequate washing, or problems with mounting media can all contribute to high background.[12][13]

Q3: How can I determine the source of the high background in my this compound imaging experiment?

A3: A systematic approach using controls is the best way to identify the source of the background noise.[14]

  • Autofluorescence Control : Image an unstained sample that has gone through the fixation and permeabilization process. Any signal you detect is autofluorescence.[14][15]

  • Secondary Antibody Control : Prepare a sample that is incubated with only the secondary antibody (no primary antibody). This will reveal any non-specific binding of the secondary antibody.

  • Isotype Control : Incubate a sample with an isotype control antibody (an antibody of the same class and conjugate as the primary antibody but with no specificity for the target). This helps to determine if the observed staining is due to non-specific binding of the primary antibody.[15]

Troubleshooting High Background Fluorescence

This section provides a step-by-step guide to resolving high background issues. Start with the simplest and most common solutions first.

Problem 1: High Autofluorescence

Symptoms: You observe a generalized, often broad-spectrum, fluorescence in your unstained or control samples. This can be particularly problematic in the green and blue channels.[8]

Solutions:

Solution IDSolution DescriptionRecommended Action
AF-01Change Fixation Method Aldehyde fixatives (formaldehyde, glutaraldehyde) are a major cause of autofluorescence.[9][16] Consider switching to an organic solvent like ice-cold methanol (B129727) or ethanol, especially for cell surface markers.[8][16][17] If aldehyde fixation is necessary, use fresh, high-quality reagents and keep fixation times to a minimum.[15][18]
AF-02Chemical Quenching After aldehyde fixation, treat samples with a quenching agent. Sodium borohydride (B1222165) is commonly used to reduce autofluorescence caused by aldehydes.[9][18] For lipofuscin-induced autofluorescence, particularly in aged tissues, Sudan Black B can be effective.[18][19]
AF-03Photobleaching Before staining, intentionally expose your sample to a high-intensity light source to "burn out" the endogenous fluorophores.[9][20]
AF-04Strategic Fluorophore Selection Shift to fluorophores in the far-red or near-infrared spectrum (e.g., Alexa Fluor 647), as autofluorescence is less pronounced at these longer wavelengths.[8][16][18]
AF-05Remove Red Blood Cells If working with tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence due to heme groups.[8][18]
Problem 2: Non-Specific Antibody Binding

Symptoms: You observe high background in your stained samples, which is absent in the autofluorescence control. The secondary-only control may or may not show a signal.

Solutions:

Solution IDSolution DescriptionRecommended Action
AB-01Optimize Primary Antibody Concentration An excessively high primary antibody concentration is a common cause of non-specific binding.[10][12] Perform a titration experiment to determine the optimal dilution that provides a strong specific signal with low background.[21]
AB-02Optimize Secondary Antibody Concentration Similarly, titrate your secondary antibody to find the lowest concentration that still provides adequate signal amplification without increasing background.
AB-03Improve Blocking Step Insufficient blocking can lead to high background.[10][15] Increase the blocking incubation time (e.g., to 1 hour at room temperature).[22] The blocking serum should ideally be from the same species as the secondary antibody host to prevent cross-reactivity.[23][24] For example, if using a goat anti-rabbit secondary, use normal goat serum for blocking.
AB-04Add Detergent to Buffers Including a mild non-ionic detergent like 0.05% Tween 20 in your wash buffer can help reduce non-specific antibody binding.[23][25]
AB-05Increase Washing Steps Inadequate washing will leave unbound antibodies behind.[10][12] Increase the number and duration of your wash steps (e.g., 3-4 washes of 5-10 minutes each) after both primary and secondary antibody incubations.[14][19]
AB-06Check Secondary Antibody Specificity Ensure you are using a secondary antibody that is specific to the species of your primary antibody. If you are working with tissues that may have endogenous immunoglobulins, consider using pre-adsorbed secondary antibodies.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Dilution

This protocol is essential for determining the ideal primary antibody concentration to maximize the signal-to-noise ratio.

  • Cell Seeding: Seed your fungal cells on coverslips in a multi-well plate and culture them to the desired growth phase.

  • Induction (if applicable): If studying the pH-dependent localization of this compound, shift the cells to an alkaline medium (e.g., pH 8.3) for the appropriate duration before fixation.[6] Include a control group maintained in acidic medium (e.g., pH 4.0).[6]

  • Fixation & Permeabilization: Fix and permeabilize the cells according to your standard protocol.

  • Blocking: Block all samples with a suitable blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[23]

  • Primary Antibody Incubation: Prepare a dilution series of your primary anti-RIm13 antibody (e.g., 1:50, 1:100, 1:250, 1:500, 1:1000) in the blocking buffer. Incubate each coverslip with a different dilution overnight at 4°C. Include a "no primary antibody" control.

  • Washing: Wash the coverslips three times with PBS containing 0.05% Tween 20 for 5 minutes each.[26][25]

  • Secondary Antibody Incubation: Incubate all coverslips with a constant, pre-determined optimal concentration of the appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[26]

  • Final Washes & Mounting: Repeat the washing step (step 6). Mount the coverslips using an antifade mounting medium.

  • Imaging & Analysis: Image all samples using identical acquisition settings. The optimal primary antibody dilution is the one that provides bright, specific staining of this compound foci in the induced sample with minimal background in the control samples.

Protocol 2: Quenching Aldehyde-Induced Autofluorescence

This protocol should be performed after fixation with formaldehyde (B43269) or paraformaldehyde.

  • Fixation and Washing: After fixing your cells, wash them thoroughly with Phosphate-Buffered Saline (PBS) to remove the fixative.

  • Quenching Solution Preparation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is reactive; prepare fresh and handle with care.[9]

  • Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature.

  • Final Washes: Wash the samples three times with PBS for 5 minutes each to remove any residual NaBH₄.[9]

  • Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).

Visualizing Workflows and Pathways

This compound Signaling Pathway

The following diagram illustrates the simplified signaling cascade of the Rim101 pathway upon an alkaline pH shift, leading to the activation and relocalization of this compound.

RIm13_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Alkaline_pH Alkaline pH (External Signal) Rim21_Sensor Rim21 Sensor Complex Alkaline_pH->Rim21_Sensor activates ESCRT_Complex ESCRT Complex Rim21_Sensor->ESCRT_Complex recruits Proteolytic_Complex Assembled Proteolytic Complex (this compound, Rim20, ESCRT) ESCRT_Complex->Proteolytic_Complex Rim13_dispersed This compound (dispersed) Rim13_dispersed->Proteolytic_Complex Rim20 Rim20 Rim20->Proteolytic_Complex Rim101_inactive Rim101 (inactive) Rim101_inactive->Proteolytic_Complex is substrate Rim101_active Rim101 (active) N-terminus Proteolytic_Complex->Rim101_active cleaves Gene_Expression Target Gene Expression Rim101_active->Gene_Expression regulates

Caption: Simplified this compound/Rim101 signaling pathway in response to alkaline pH.

Troubleshooting Workflow for High Background

This flowchart provides a logical sequence of steps to diagnose and solve high background fluorescence issues.

Troubleshooting_Workflow Start Start: High Background Observed Check_Autofluorescence Run Autofluorescence Control (Unstained Sample) Start->Check_Autofluorescence High_AF High Autofluorescence? Check_Autofluorescence->High_AF AF_Solutions Implement Autofluorescence Solutions: - Change Fixation Method - Use Quenching Agent (NaBH₄) - Use Far-Red Fluorophore High_AF->AF_Solutions Yes Check_Secondary Run Secondary-Only Control High_AF->Check_Secondary No End End: Improved Signal-to-Noise AF_Solutions->End High_Secondary_BG High Background? Check_Secondary->High_Secondary_BG Secondary_Solutions Troubleshoot Secondary Antibody: - Titrate Secondary Antibody - Check for Cross-Reactivity - Improve Blocking High_Secondary_BG->Secondary_Solutions Yes Primary_Solutions Troubleshoot Primary Antibody & Protocol: - Titrate Primary Antibody - Increase Wash Steps - Optimize Blocking Buffer High_Secondary_BG->Primary_Solutions No Secondary_Solutions->End Primary_Solutions->End

Caption: A logical workflow for troubleshooting high background fluorescence.

References

strategies to enhance the yield of purified RIm13

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of RIm13. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of recombinant this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the expression and purification of this compound.

Expression Phase

  • Question 1: Why is the expression level of my recombinant this compound low?

    Answer: Low expression of this compound in E. coli can stem from several factors. Codon usage mismatch between the fungus (source of this compound) and E. coli can hinder translation. Using an E. coli strain like Rosetta(DE3)pLysS, which supplies tRNAs for rare codons, can significantly improve expression.[1] Additionally, high levels of expression can be toxic to the host cells. Optimizing induction conditions is critical. This includes lowering the induction temperature (e.g., 16-28°C), reducing the concentration of the inducer (IPTG), and varying the cell density (OD600) at the time of induction.[2][3]

  • Question 2: My this compound protein is expressed, but it's in the insoluble fraction (inclusion bodies). What should I do?

    Answer: Expression as insoluble inclusion bodies is common for eukaryotic proteins in E. coli.[2] To increase the yield of soluble protein, try the following:

    • Lower the induction temperature: Inducing at a lower temperature (e.g., 16-20°C) for a longer period (16-24 hours) slows down protein synthesis, allowing more time for proper folding.[2]

    • Optimize inducer concentration: Use a lower concentration of IPTG (e.g., 0.1-0.25 mM) to reduce the rate of protein expression.[3]

    • Use a different expression strain: Strains like BL21(DE3)pLysS can help reduce basal expression before induction, which can sometimes contribute to insolubility.[1]

    • Co-express chaperones: Chaperone proteins can assist in the proper folding of this compound.

    • Refolding from inclusion bodies: If soluble expression fails, the protein can be purified from inclusion bodies under denaturing conditions (e.g., using 8M urea (B33335) or 6M guanidine-HCl) and subsequently refolded. This often involves a dialysis or on-column refolding step.[2]

Purification Phase

  • Question 3: The yield of this compound is very low after affinity chromatography (e.g., Ni-NTA). How can I improve binding?

    Answer: Poor binding to affinity resin can be due to an inaccessible affinity tag (e.g., His-tag).[4]

    • Accessibility of the Tag: Ensure the tag is not buried within the folded protein. If you suspect this, purification under denaturing conditions may be necessary.[4][5]

    • Buffer Composition: Check the pH of your lysis and binding buffers. Also, ensure there are no agents that can interfere with binding. For Ni-NTA, avoid high concentrations of chelating agents like EDTA or reducing agents like DTT.

    • Lysis Efficiency: Inefficient cell lysis will result in less protein being available to bind the column. Confirm complete lysis by microscopy or by analyzing the cell pellet after lysis. Sonication on ice is a common method.[6]

    • Flow Rate: A high flow rate during lysate loading can reduce the binding efficiency. Try reducing the flow rate to allow more time for the protein to interact with the resin.[7]

  • Question 4: My purified this compound appears degraded on an SDS-PAGE gel. How can I prevent this?

    Answer: As this compound is a cysteine protease, autodegradation or degradation by other host cell proteases is a significant risk.

    • Add Protease Inhibitors: Supplement your lysis buffer with a broad-spectrum protease inhibitor cocktail immediately before use.

    • Work Quickly and at Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[6]

    • Optimize pH: Maintain the protein in a buffer where its proteolytic activity is minimal, if known.

    • Consider a Protease-Deficient Strain: Using protease-deficient E. coli strains can reduce the levels of contaminating proteases.

  • Question 5: My purified this compound is inactive. What could be the cause?

    Answer: Loss of activity can occur due to improper folding or denaturation during purification.

    • Avoid Harsh Elution Conditions: Elution from affinity columns often uses low pH or high concentrations of agents like imidazole (B134444), which can denature the protein.[5] Consider a step-gradient elution to find the lowest possible concentration needed for elution.[5] Alternatively, use a gentle elution buffer or consider a cleavable tag system (e.g., SUMO or TEV protease site) that allows for elution under milder conditions.

    • Proper Refolding: If the protein was purified from inclusion bodies, the refolding protocol is critical. Screen different refolding buffers and conditions to find the optimal one for this compound.

    • Buffer Additives: The final storage buffer may require additives like glycerol (B35011) (5-20%), low concentrations of reducing agents (e.g., DTT), or co-factors to maintain stability and activity.

  • Question 6: My this compound prep has significant contaminants. How can I improve purity?

    Answer: Co-elution of contaminants is a common issue.[5]

    • Optimize Wash Steps: Increase the stringency of your wash steps during affinity chromatography. For His-tagged proteins, this can involve adding a low concentration of imidazole (e.g., 20-40 mM) to the wash buffer to remove weakly bound proteins.[5]

    • Add a Secondary Purification Step: No single chromatography step usually yields a perfectly pure protein. Add an orthogonal purification step, such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC), after the initial affinity step.[1][8] SEC is particularly useful for removing aggregates and smaller contaminants.

Quantitative Data Summary

Optimizing expression conditions is crucial for maximizing the yield of soluble this compound. The following tables present hypothetical data from an optimization experiment.

Table 1: Effect of Induction Temperature on this compound Yield

Induction Temperature (°C)Total this compound (mg/L culture)Soluble this compound (mg/L culture)Soluble Fraction (%)
3745511%
30381232%
20251872%
16221986%

Table 2: Effect of IPTG Concentration on this compound Yield (at 20°C)

IPTG Concentration (mM)Total this compound (mg/L culture)Soluble this compound (mg/L culture)Soluble Fraction (%)
1.0281554%
0.5261765%
0.25251872%
0.1242083%

Detailed Experimental Protocols

Protocol 1: Expression of 6xHis-Tagged this compound in E. coli

  • Transformation: Transform a pET-based expression vector containing the 6xHis-RIm13 gene into E. coli BL21(DE3)pLysS cells.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotics) with the 10 mL overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[3][9]

  • Induction: Cool the culture to 20°C and add IPTG to a final concentration of 0.25 mM.[3]

  • Expression: Continue to incubate the culture for 16-18 hours at 20°C with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[6] Discard the supernatant and store the cell pellet at -80°C.

Protocol 2: Purification of 6xHis-RIm13 via IMAC

All steps should be performed at 4°C.

  • Buffer Preparation:

    • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail.

    • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 40 mM Imidazole.

    • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells using sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).[6]

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[6] Collect the supernatant.

  • Column Equilibration: Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Lysis Buffer (without inhibitors).

  • Binding: Load the clarified supernatant onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound protein with 5 CV of Elution Buffer. Collect 1 mL fractions.

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound. Pool the purest fractions.

  • Buffer Exchange: If necessary, remove the imidazole for downstream applications by dialysis or using a desalting column, exchanging the protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).

Visualizations

experimental_workflow harvest harvest lysis lysis harvest->lysis Cell Pellet clarify clarify lysis->clarify bind bind clarify->bind Supernatant wash wash bind->wash elute elute wash->elute sds_page sds_page elute->sds_page buffer_ex buffer_ex elute->buffer_ex storage storage buffer_ex->storage

troubleshooting_yield start Low Final Yield of Purified this compound check_expression Check Expression Level: Was protein expressed? start->check_expression no_expr No/Low Expression check_expression->no_expr No check_solubility Check Solubility: Is this compound in inclusion bodies? check_expression->check_solubility Yes sol_no_expr Optimize Codons Lower Induction Temp Check Plasmid Sequence no_expr->sol_no_expr insoluble Insoluble Protein check_solubility->insoluble Yes check_binding Check Flow-through/Wash: Is this compound binding to column? check_solubility->check_binding No sol_insoluble Lower Induction Temp Use Denaturing Purification & Refolding insoluble->sol_insoluble no_bind Protein in Flow-through check_binding->no_bind No check_degradation Check Degradation: Are there smaller bands on gel? check_binding->check_degradation Yes sol_no_bind Check Tag Accessibility Reduce Wash Stringency Check Buffer pH/Additives no_bind->sol_no_bind degraded Degradation Occurring check_degradation->degraded Yes final_ok Yield Improved check_degradation->final_ok No sol_degraded Add Protease Inhibitors Work at 4°C Reduce Purification Time degraded->sol_degraded

rim101_pathway nucleus Nucleus alkaline_ph Alkaline pH Signal escrts escrts alkaline_ph->escrts rim20 rim20 rim13_node rim13_node rim20->rim13_node recruits rim101_inactive rim101_inactive rim13_node->rim101_inactive cleaves rim101_active rim101_active rim101_inactive->rim101_active rim101_active->nucleus translocates to

References

avoiding proteolytic degradation during RIm13 extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing proteolytic degradation during the extraction of RIm13, a key calpain-like cysteine protease in the fungal pH-responsive signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to degradation during extraction?

This compound is a cysteine protease involved in the Rim101/PacC signaling pathway, which is crucial for fungal adaptation to alkaline pH.[1][2] Like many proteases, this compound can be subject to autolysis or degradation by other proteases released during cell lysis. Its dynamic localization between the cytoplasm, plasma membrane, and endosomes can also present challenges for efficient and stable extraction.[3][4][5]

Q2: What are the most critical factors to control to prevent this compound degradation?

The three most critical factors are:

  • Temperature: All steps of the extraction should be performed at low temperatures (4°C or on ice) to minimize endogenous protease activity.[6]

  • Protease Inhibitors: The use of a broad-spectrum protease inhibitor cocktail is essential to inactivate a wide range of proteases.

  • Speed: Rapid processing of the sample from cell lysis to storage is crucial to limit the exposure of this compound to active proteases.

Q3: Which type of protease inhibitor cocktail should I use for fungal extracts?

For fungal protein extractions, it is recommended to use a protease inhibitor cocktail that is specifically formulated for yeast and fungi. These cocktails typically contain inhibitors for serine, cysteine, aspartic, and metalloproteases.

Q4: Can the composition of the lysis buffer affect this compound stability?

Yes, the lysis buffer composition is critical. The pH, ionic strength, and presence of detergents can all impact protein stability. It is important to use a buffer that is optimized for maintaining the integrity of your protein of interest. For membrane-associated proteins, the choice of detergent is particularly important for efficient solubilization without denaturation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Inefficient cell lysisFungal cell walls are robust. Consider using mechanical disruption methods such as bead beating with zirconium or glass beads, or enzymatic lysis with lyticase or zymolyase in addition to chemical lysis.[7][8]
This compound is in the insoluble fractionThis compound can associate with membranes.[3][4][5] Ensure your lysis buffer contains detergents suitable for solubilizing membrane proteins (e.g., Triton X-100, NP-40, CHAPS). Consider performing a preliminary extraction of the soluble fraction followed by a more stringent extraction of the membrane fraction.
Degradation of this compound (observed on Western Blot as multiple lower molecular weight bands) Insufficient protease inhibitionEnsure a fresh, broad-spectrum protease inhibitor cocktail is added to the lysis buffer immediately before use. You may need to optimize the concentration of the inhibitor cocktail.
Protease activity during clarificationPerform centrifugation steps at 4°C. Minimize the time between lysis and the addition of the sample to the loading buffer for SDS-PAGE, which will denature proteases.
Sample handlingAvoid repeated freeze-thaw cycles of your cell pellets and lysates. Process samples as quickly as possible.
Protein Aggregation Inappropriate buffer conditionsOptimize the pH and ionic strength of your lysis buffer. The addition of glycerol (B35011) (5-20%) can help to stabilize proteins.[6]
High protein concentrationIf protein aggregation is an issue after purification, consider eluting into a larger volume or a buffer containing stabilizing agents.

Data Presentation: Protease Inhibitor Cocktails for Fungal Extracts

Inhibitor Class Examples of Inhibitors Target Proteases Typical Working Concentration
Serine Proteases AEBSF, PMSFTrypsin-like, Chymotrypsin-like1-5 mM
Cysteine Proteases E-64Papain, Cathepsins, Calpains1-15 µM
Aspartic Proteases Pepstatin APepsin, Cathepsin D1 µM
Metalloproteases EDTA, 1,10-PhenanthrolineThermolysin, Aminopeptidases1-5 mM
Aminopeptidases BestatinLeucine aminopeptidase1-10 µM

Note: The optimal concentration of each inhibitor may need to be determined empirically.

Experimental Protocols

Protocol 1: this compound Extraction from Saccharomyces cerevisiae

This protocol is adapted from general methods for extracting fungal proteins and is optimized for preserving the integrity of this compound.

Materials:

  • Yeast cells expressing this compound

  • Ice-cold sterile water

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% Glycerol

  • Protease Inhibitor Cocktail (for fungal/yeast extracts, 100X)

  • Acid-washed glass beads (0.5 mm diameter)

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge

Procedure:

  • Harvest yeast cells by centrifugation at 3,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold sterile water and centrifuge again.

  • Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer.

  • Add 5 µL of the 100X Protease Inhibitor Cocktail to the cell suspension.

  • Add an equal volume of acid-washed glass beads to the cell suspension in a microcentrifuge tube.

  • Perform bead beating by vortexing vigorously for 30-second intervals, followed by 30 seconds on ice. Repeat this cycle 5-8 times.

  • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the soluble this compound to a fresh, pre-chilled tube.

  • For analysis of membrane-associated this compound, the pellet can be further extracted with a lysis buffer containing a stronger detergent like SDS (1-2%).

  • Determine the protein concentration of the lysate using a standard protein assay.

  • For long-term storage, aliquot the lysate and store at -80°C. Avoid repeated freeze-thaw cycles.

Visualizations

This compound Signaling Pathway

RIm13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkaline pH Alkaline pH Rim21 Rim21 (Sensor) Alkaline pH->Rim21 Sensed by Rim8 Rim8 (Arrestin-like) Rim21->Rim8 Recruits Rim9 Rim9 Rim9->Rim8 ESCRT ESCRT Complex Rim8->ESCRT Activates Rim20 Rim20 (Scaffold) ESCRT->Rim20 Recruits This compound This compound (Protease) Rim20->this compound Recruits Rim101_inactive Rim101 (Inactive) Rim20->Rim101_inactive This compound->Rim101_inactive Cleaves Rim101_active Rim101 (Active) Gene_Expression Target Gene Expression Rim101_active->Gene_Expression Regulates

Caption: The this compound signaling pathway in response to alkaline pH.

Experimental Workflow for this compound Extraction

RIm13_Extraction_Workflow start Start cell_harvest 1. Harvest Yeast Cells (Centrifugation at 4°C) start->cell_harvest wash 2. Wash Cell Pellet (Ice-cold sterile water) cell_harvest->wash lysis 3. Cell Lysis (Lysis buffer + Protease Inhibitors + Bead Beating at 4°C) wash->lysis clarification 4. Clarification of Lysate (Centrifugation at 14,000 x g, 4°C) lysis->clarification supernatant Supernatant (Soluble this compound) clarification->supernatant pellet Pellet (Membrane-associated this compound + Cell Debris) clarification->pellet analysis Downstream Analysis (SDS-PAGE, Western Blot, Activity Assays) supernatant->analysis storage Store at -80°C supernatant->storage

References

Validation & Comparative

A Comparative Guide to the Substrate Specificity of Fungal Proteases: Rim13 and PalB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the calpain-like proteases Rim13 and PalB, key regulators in the fungal pH-responsive signaling pathway. While a definitive, quantitative comparison of their substrate specificity is currently limited by the available research, this document synthesizes the existing experimental data to offer a thorough understanding of their function, regulation, and the methodologies used to study them. A significant gap in the current literature is the absence of precisely defined cleavage site motifs and kinetic data for both proteases.

Introduction to this compound and PalB

This compound and PalB are homologous cysteine proteases found in different fungal species. They are central components of the Rim (Regulation of invasive growth and morphogenesis) or Pal (pH signaling) pathway, which allows fungi to sense and adapt to changes in ambient pH. The primary and most well-characterized function of both this compound and PalB is the proteolytic activation of the conserved zinc finger transcription factors, Rim101 in yeasts like Saccharomyces cerevisiae and Candida albicans, and PacC in filamentous fungi such as Aspergillus nidulans.[1][2][3] This activation is crucial for survival and virulence in many pathogenic fungi, making these proteases potential targets for antifungal drug development.[4]

The Pal/Rim Signaling Pathway

The activation of this compound and PalB is tightly regulated by a conserved signaling cascade that originates at the plasma membrane in response to an alkaline pH shift. This pathway involves a series of protein-protein interactions and the recruitment of the ESCRT (Endosomal Sorting Complexes Required for Transport) machinery.

The general mechanism involves pH sensing by a plasma membrane complex, which then signals to the endosomal membrane where the proteolytic complex, including this compound/PalB, assembles. The ESCRT complexes are crucial for the recruitment and assembly of the proteolytic machinery.[5][6][7][8]

Below is a diagram illustrating the key components and their interactions within the Pal/Rim signaling pathway.

Pal_Rim_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_endosome Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PalH_Rim21 PalH / Rim21 (pH Sensor) PalF_Rim8 PalF / Rim8 (Arrestin-like) PalH_Rim21->PalF_Rim8 Alkaline pH signal PalI_Rim9 PalI / Rim9 ESCRT_I ESCRT-I PalF_Rim8->ESCRT_I Ubiquitination ESCRT_II ESCRT-II ESCRT_I->ESCRT_II ESCRT_III ESCRT-III ESCRT_II->ESCRT_III PalA_Rim20 PalA / Rim20 (Scaffold) ESCRT_III->PalA_Rim20 Recruitment PalB_this compound PalB / this compound (Protease) PalA_Rim20->PalB_this compound PacC_Rim101 PacC / Rim101 (Inactive Substrate) PalA_Rim20->PacC_Rim101 PalB_this compound->PacC_Rim101 Cleavage Processed_PacC_Rim101 Processed PacC / Rim101 (Active Transcription Factor) Gene_Expression Target Gene Expression Processed_PacC_Rim101->Gene_Expression Translocation

Figure 1: The Pal/Rim signaling pathway leading to this compound/PalB activation.

Substrate Recognition and Processing

The sole confirmed substrates for this compound and PalB are the transcription factors Rim101 and PacC, respectively. These transcription factors are maintained in an inactive, full-length form under acidic or neutral pH conditions. Upon an alkaline shift, the Pal/Rim pathway is activated, leading to the recruitment of this compound/PalB to the endosomal membrane where they cleave the C-terminal inhibitory domain of Rim101/PacC.[2][3] This proteolytic event results in the activation of the transcription factor, which then translocates to the nucleus to regulate the expression of genes necessary for adaptation to alkaline environments.

A study on Aspergillus nidulans PalB has identified a "signaling protease box" within the PacC protein, which is the region where cleavage occurs. However, extensive mutational analysis within this region revealed that the proteolytic processing is largely independent of the specific amino acid sequence.[3] This suggests that the recognition and cleavage by PalB (and likely this compound) may be more dependent on the tertiary structure of the substrate and its presentation by the scaffold protein PalA/Rim20, rather than a strict linear sequence motif.

Comparative Summary of this compound and PalB

The following table summarizes the key characteristics of this compound and PalB based on available data.

FeatureThis compoundPalB
Fungal Species (Examples) Saccharomyces cerevisiae, Candida albicans, Cryptococcus neoformansAspergillus nidulans, Ustilago maydis
Primary Substrate Rim101PacC
Substrate Outcome C-terminal cleavage leading to activation of the transcription factor.C-terminal cleavage leading to activation of the transcription factor.
Cleavage Site Motif Not definitively determined.Not definitively determined; occurs within a "signaling protease box" but appears largely sequence-independent.
Kinetic Parameters (Kcat/Km) Not determined.Not determined.
Key Signaling Pathway Components Rim21, Rim9, Rim8, ESCRT complexes, Rim20PalH, PalI, PalF, PalC, ESCRT complexes, PalA
Cellular Localization of Activity Endosomal membraneEndosomal membrane

Experimental Protocols: In Vivo Analysis of Rim101/PacC Processing

Due to the challenges in reconstituting the proteolytic complex in vitro, the activity of this compound and PalB is most commonly assessed through in vivo experiments. The following protocol outlines a general method for detecting the proteolytic processing of Rim101/PacC using Western blot analysis.

Objective: To determine if this compound or PalB is responsible for the pH-dependent cleavage of Rim101 or PacC in vivo.

Materials:

  • Wild-type fungal strain.

  • This compoundΔ or palBΔ mutant fungal strain.

  • Fungal strains expressing an epitope-tagged version of Rim101 or PacC (e.g., HA-tagged, Myc-tagged, or GFP-tagged) in both wild-type and mutant backgrounds.

  • Appropriate fungal growth media buffered to acidic (e.g., pH 4.0) and alkaline (e.g., pH 8.0) conditions.

  • Protein extraction buffer with protease inhibitors.

  • SDS-PAGE gels and Western blotting apparatus.

  • Primary antibody against the epitope tag.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate for detection.

Methodology:

  • Strain Cultivation:

    • Inoculate cultures of wild-type and this compoundΔ/palBΔ strains expressing the tagged Rim101/PacC into liquid medium buffered to an acidic pH (e.g., pH 4.0).

    • Grow the cultures to mid-log phase.

  • pH Shift:

    • Divide each culture into two flasks.

    • Maintain one flask at the acidic pH.

    • Shift the other flask to an alkaline pH (e.g., pH 8.0) by adding a sterile alkaline buffer.

    • Incubate all cultures for a defined period (e.g., 1-2 hours) to allow for the induction of the Pal/Rim pathway and subsequent protein processing.

  • Protein Extraction:

    • Harvest cells from each culture by centrifugation.

    • Wash the cell pellets with sterile water.

    • Lyse the cells in protein extraction buffer containing a cocktail of protease inhibitors to prevent non-specific degradation.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Western Blot Analysis:

    • Determine the protein concentration of each lysate.

    • Load equal amounts of total protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody specific to the epitope tag on Rim101/PacC.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using a chemiluminescence imaging system.

Expected Results:

  • In the wild-type strain, a higher molecular weight band corresponding to the full-length, unprocessed Rim101/PacC should be observed at acidic pH.

  • Upon shifting to alkaline pH, a lower molecular weight band corresponding to the cleaved, processed form of Rim101/PacC should appear in the wild-type strain.

  • In the this compoundΔ or palBΔ mutant strain, only the full-length, unprocessed form of Rim101/PacC should be detected at both acidic and alkaline pH, demonstrating that the protease is essential for the cleavage event.

The following diagram illustrates the workflow for this in vivo assay.

In_Vivo_Assay_Workflow cluster_strains Fungal Strains cluster_growth Culture Conditions cluster_analysis Analysis WT Wild-Type (Tagged Rim101/PacC) Acidic Grow in Acidic Medium (pH 4.0) WT->Acidic Mutant This compoundΔ / palBΔ (Tagged Rim101/PacC) Mutant->Acidic Alkaline Shift to Alkaline Medium (pH 8.0) Acidic->Alkaline pH Shift Extraction Protein Extraction Acidic->Extraction Alkaline->Extraction SDS_PAGE SDS-PAGE Extraction->SDS_PAGE Western_Blot Western Blot (Anti-tag Antibody) SDS_PAGE->Western_Blot Detection Chemiluminescence Detection Western_Blot->Detection

Figure 2: Workflow for the in vivo analysis of Rim101/PacC processing.

Conclusion

This compound and PalB are functionally conserved calpain-like proteases that play a critical role in the fungal response to alkaline pH by activating the transcription factors Rim101 and PacC, respectively. While their overall function and the signaling pathway leading to their activation are well-characterized, a detailed understanding of their substrate specificity at the molecular level remains elusive. The lack of defined cleavage site motifs and kinetic data highlights an area for future research that could be pivotal for the development of targeted antifungal therapies. The in vivo assays described here provide a robust method for studying the activity of these proteases within their native cellular context. Further investigation into the structural basis of the interaction between this compound/PalB, their scaffold proteins, and their substrates will be essential to fully elucidate the determinants of their specificity.

References

A Comparative Guide to Rim13 and Human Calpains: Unraveling Functional Distinctions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between the Saccharomyces cerevisiae protease Rim13 and the family of human calpain proteases. By presenting key quantitative data, detailed experimental methodologies, and visual representations of their respective signaling pathways, this document aims to serve as a valuable resource for researchers investigating proteolytic processing, signal transduction, and potential therapeutic targets.

Core Functional Comparison

This compound, a calpain-like cysteine protease in fungi, and human calpains, a family of calcium-dependent cysteine proteases, share a fundamental catalytic mechanism but diverge significantly in their biological roles, regulation, and substrate specificity. While human calpains are versatile regulators involved in a myriad of cellular processes, this compound has a specialized function within the fungal pH-responsive signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and representative human calpains (μ-calpain and m-calpain).

Parameter This compound Human μ-Calpain (Calpain-1) Human m-Calpain (Calpain-2) References
Activator(s) Alkaline pH, ESCRT complexCa2+Ca2+[1][2][3]
[Ca2+] for half-maximal activity N/A~25 µM~325 µM[4][5]
Primary Substrate(s) Rim101 transcription factorDiverse (e.g., cytoskeletal proteins, kinases, receptors)Diverse (e.g., cytoskeletal proteins, kinases, receptors)[1][6]
Catalytic Efficiency (kcat/Km) Not reported12.5–1,710 M-1s-1 (for various oligopeptides)12.5–1,710 M-1s-1 (for various oligopeptides)[7]
Substrate Recognition Motif This compound Human Calpains References
P2 Position Not well definedHydrophobic (Leu, Val)[8][9]
P1 Position Not well definedHydrophobic (Phe, Tyr)[8][9]
Consensus Sequence No clear consensusNo strict consensus, recognizes structural features[9][10]

Signaling Pathways and Regulation

The activation and function of this compound and human calpains are embedded in distinct signaling cascades.

This compound Signaling Pathway

This compound is a key effector in the fungal RIM pathway, which senses and responds to changes in ambient pH.[1][3] Its activation is a multi-step process initiated by an alkaline pH signal at the plasma membrane and culminating in the proteolytic processing of the transcription factor Rim101.[1][7][11] This process is critically dependent on the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery.[2][12]

Rim13_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Alkaline_pH Alkaline pH Rim21_Sensor Rim21 Sensor Complex Alkaline_pH->Rim21_Sensor senses Rim8 Rim8 Rim21_Sensor->Rim8 activates ESCRT_Complex ESCRT Complex (Snf7, etc.) Rim8->ESCRT_Complex recruits Rim20 Rim20 ESCRT_Complex->Rim20 recruits Rim13_inactive This compound (inactive) Rim20->Rim13_inactive recruits Rim13_active This compound (active) Rim13_inactive->Rim13_active activates Rim101_full Rim101 (full-length) Rim13_active->Rim101_full cleaves Rim101_processed Rim101 (processed) Rim101_full->Rim101_processed Gene_Expression Alkaline-responsive Gene Expression Rim101_processed->Gene_Expression regulates

This compound signaling pathway in response to alkaline pH.
Human Calpain Signaling Pathways

Human calpains are activated by intracellular calcium transients and are involved in a wide array of signaling pathways, including those related to cell migration, apoptosis, and synaptic plasticity.[6][13][14] Their activity is tightly regulated by the endogenous inhibitor calpastatin.

Calpain_Pathway cluster_stimuli Cellular Stimuli cluster_cytoplasm Cytoplasm Stimuli Various Stimuli (e.g., Growth Factors, Ischemia) Ca_Influx Ca2+ Influx Stimuli->Ca_Influx Calpain_inactive Calpain (inactive) Ca_Influx->Calpain_inactive binds Calpain_active Calpain (active) Calpain_inactive->Calpain_active activates Substrates Diverse Substrates (Cytoskeletal proteins, Kinases, etc.) Calpain_active->Substrates cleaves Calpastatin Calpastatin Calpastatin->Calpain_active inhibits Cleaved_Substrates Cleaved Substrates Substrates->Cleaved_Substrates Cellular_Responses Cellular Responses (Migration, Apoptosis, etc.) Cleaved_Substrates->Cellular_Responses mediates

General overview of human calpain activation and function.

Experimental Protocols

Human Calpain Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring the activity of purified calpains or calpain activity in cell lysates.[15]

Materials:

  • Extraction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM EGTA, 5 mM β-mercaptoethanol)

  • Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM CaCl2, 1 mM DTT)

  • Calpain Substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)

  • Purified Calpain or Cell Lysate

  • Calpain Inhibitor (e.g., Calpeptin or ALLN) for negative control

  • 96-well black microplate

  • Fluorometer (Excitation: ~380-400 nm, Emission: ~460-505 nm)

Procedure:

  • Sample Preparation:

    • For purified enzyme, dilute to the desired concentration in Extraction Buffer.

    • For cell lysates, homogenize cells in ice-cold Extraction Buffer and centrifuge to pellet debris. The supernatant is the cell lysate. Determine protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Sample: 50 µL of purified enzyme or cell lysate.

      • Positive Control: 50 µL of purified active calpain.

      • Negative Control: 50 µL of sample pre-incubated with a calpain inhibitor.

      • Blank: 50 µL of Extraction Buffer.

  • Reaction Initiation:

    • Prepare a master mix of Reaction Buffer and Calpain Substrate.

    • Add 50 µL of the master mix to each well to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a pre-warmed fluorometer.

    • Measure the fluorescence intensity kinetically over a desired time period (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (increase in fluorescence over time).

    • Compare the rates of the samples to the controls to determine calpain activity.

Calpain_Assay_Workflow Start Start Sample_Prep Prepare Sample (Purified Enzyme or Cell Lysate) Start->Sample_Prep Plate_Setup Set up 96-well Plate (Sample, Controls, Blank) Sample_Prep->Plate_Setup Initiate_Reaction Add Reaction Mix to Wells Plate_Setup->Initiate_Reaction Reaction_Mix Prepare Reaction Mix (Reaction Buffer + Substrate) Reaction_Mix->Initiate_Reaction Measure_Fluorescence Kinetic Fluorescence Measurement (Fluorometer) Initiate_Reaction->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and Determine Activity Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Experimental workflow for a fluorometric calpain activity assay.
Putative in vitro this compound Activity Assay

A standardized in vitro activity assay for purified this compound has not been extensively reported. However, based on its known function, a potential assay could be designed as follows:

Principle: This assay would measure the cleavage of a purified, full-length Rim101 substrate by purified, active this compound. The cleavage event could be monitored by SDS-PAGE and Western blotting to detect the appearance of the processed form of Rim101.

Materials:

  • Purified, active this compound protease.

  • Purified, full-length Rim101 substrate (with an epitope tag, e.g., HA or FLAG).

  • Reaction Buffer (pH 8.0, to mimic alkaline conditions).

  • SDS-PAGE gels and Western blotting reagents.

  • Antibody against the epitope tag on Rim101.

Putative Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine purified this compound and Rim101 in the reaction buffer.

    • Include a negative control with no this compound.

  • Incubation:

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for various time points.

  • Reaction Termination:

    • Stop the reaction at each time point by adding SDS-PAGE sample buffer and boiling.

  • Analysis:

    • Resolve the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane and perform a Western blot using the anti-epitope tag antibody.

    • The appearance of a smaller, processed Rim101 band over time would indicate this compound activity.

Conclusion

While both this compound and human calpains are cysteine proteases, their functional contexts are vastly different. Human calpains are broad-specificity, calcium-regulated enzymes central to numerous signaling pathways in mammals. In contrast, this compound is a highly specialized protease in fungi, with its activity tightly linked to the ESCRT machinery and dedicated to the processing of a single known substrate, Rim101, in response to environmental pH changes. Understanding these distinctions is crucial for researchers in fungal biology, signal transduction, and for those exploring the therapeutic potential of targeting specific proteolytic pathways. Further research into the kinetic properties and substrate recognition mechanisms of this compound will be invaluable for a more complete comparative understanding.

References

A Comparative Guide to RIm13 and its Ortholog PalB in Aspergillus: Structure, Function, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of the RIm13 protease from Saccharomyces cerevisiae and its ortholog, PalB, from the filamentous fungus Aspergillus nidulans. Both calpain-like cysteine proteases are key players in the conserved ambient pH signaling pathway, known as the Rim (Regulator of IME2) pathway in yeast and the Pal pathway in Aspergillus. This pathway is crucial for fungal adaptation to alkaline environments and has implications for pathogenesis and secondary metabolite production.

At a Glance: Key Structural and Functional Differences

FeatureThis compound (S. cerevisiae)PalB (A. nidulans)
Molecular Weight (Da) 83,124[1]~88,000 (Predicted)
Isoelectric Point (pI) 6.03[1]5.58 (Predicted)
N-terminal Domain Cysteine protease domainN-terminal MIT (Microtubule Interacting and Trafficking) domain followed by a cysteine protease domain
C-terminal Region Contains a unique, functionally important region for localizationLacks the specific C-terminal region found in this compound
ESCRT Interaction Interacts with the ESCRT-III component Snf7Interacts with the ESCRT-III component Vps24 via its MIT domain
Mechanism of Membrane Association Dependent on its C-terminal region and interaction with the Rim20-ESCRT complexMediated by its N-terminal MIT domain
Proteolytic Activation of Transcription Factor Single cleavage of Rim101Initial cleavage of PacC

Structural Comparison: A Tale of Two Termini

The most striking structural difference between this compound and PalB lies in their terminal regions. PalB possesses a canonical N-terminal MIT domain, a feature commonly found in proteins that interact with the Endosomal Sorting Complexes Required for Transport (ESCRT) machinery. This domain is crucial for PalB's association with endosomal membranes through its interaction with the ESCRT-III subunit Vps24.

In contrast, this compound from S. cerevisiae and its close relatives lack this N-terminal MIT domain. Instead, they have evolved a unique C-terminal region that is essential for their proper localization and function. This C-terminal extension mediates the association of this compound with the Rim20-ESCRT complex, a critical step for its activity. This divergence in terminal domains suggests distinct evolutionary adaptations for achieving a similar functional outcome – recruitment to the site of proteolytic activity.

Functional Roles in the pH Signaling Pathway

Both this compound and PalB are cysteine proteases responsible for the proteolytic activation of their respective downstream transcription factors, Rim101 in yeast and PacC in Aspergillus. This proteolytic cleavage is a key regulatory step in the pH signaling cascade, which is initiated by plasma membrane-associated sensors that detect changes in ambient pH.

Upon an alkaline shift, a signaling cascade is triggered, leading to the recruitment of the ESCRT machinery to the endosomal membrane. This serves as a platform for the assembly of the proteolytic complex, which includes either this compound or PalB. The protease then cleaves the C-terminal inhibitory domain of Rim101/PacC, leading to the activation of the transcription factor. The activated transcription factor then translocates to the nucleus to regulate the expression of pH-responsive genes.

A key functional difference is that in A. nidulans, the PalB-mediated cleavage of PacC is the first of a two-step proteolytic process, whereas in S. cerevisiae, the this compound-mediated cleavage of Rim101 is a single-step activation.

Signaling Pathways: A Visual Comparison

The following diagrams illustrate the pH signaling pathways in S. cerevisiae and A. nidulans, highlighting the roles of this compound and PalB.

Rim13_Signaling_Pathway cluster_PM Plasma Membrane cluster_Endosome Endosome Rim21 Rim21 Rim9 Rim9 Rim21->Rim9 activates Rim8 Rim8 Rim9->Rim8 activates ESCRT ESCRT Rim8->ESCRT recruits Rim20 Rim20 ESCRT->Rim20 recruits This compound This compound Rim20->this compound recruits Rim101_inactive Rim101 (inactive) This compound->Rim101_inactive cleaves Alkaline pH Alkaline pH Alkaline pH->Rim21 senses Rim101_active Rim101 (active) Rim101_inactive->Rim101_active Nucleus Nucleus Rim101_active->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates PalB_Signaling_Pathway cluster_PM Plasma Membrane cluster_Endosome Endosome PalH PalH PalI PalI PalH->PalI activates PalF PalF PalI->PalF activates ESCRT ESCRT PalF->ESCRT recruits PalA PalA ESCRT->PalA recruits PalB PalB PalA->PalB recruits PacC_inactive PacC (inactive) PalB->PacC_inactive cleaves Alkaline pH Alkaline pH Alkaline pH->PalH senses PacC_intermediate PacC (intermediate) PacC_inactive->PacC_intermediate PacC_active PacC (active) PacC_intermediate->PacC_active further cleavage Nucleus Nucleus PacC_active->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates

References

Validating Rim13p-Dependent Processing of Rim101p In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in vivo methods to validate the Rim13p-dependent proteolytic processing of the transcription factor Rim101p, a key event in the fungal pH-responsive signaling pathway. We present experimental data comparing wild-type fungal strains with mutants in the Rim pathway, alongside detailed protocols for the key validation assays.

The Rim101/PacC pathway is a conserved signaling cascade in fungi that governs adaptation to ambient pH.[1] In organisms like Candida albicans and Saccharomyces cerevisiae, the activation of the zinc finger transcription factor Rim101p under neutral to alkaline conditions is crucial for virulence and environmental adaptation.[1][2][3] This activation is mediated by the proteolytic cleavage of the C-terminal inhibitory domain of Rim101p.[4][5] The calpain-like protease Rim13p is the key enzyme responsible for this processing event.[3][5][6] Validating this specific proteolytic step is fundamental to understanding the regulation of the Rim101 pathway and for the development of potential antifungal therapeutics.

Comparative Analysis of Rim101p Processing and Phenotypes

The functional validation of Rim13p's role in Rim101p processing involves comparing the molecular and phenotypic characteristics of wild-type strains with mutants lacking key components of the Rim pathway, such as rim13Δ, rim101Δ, rim8Δ, and rim20Δ.

Table 1: Comparison of Rim101p Processing in Wild-Type and this compoundΔ Mutants
StrainConditionRim101p Form Detected by Western BlotInterpretation
Wild-TypeAcidic pH (e.g., pH 4)Predominantly full-lengthRim101p is inactive at acidic pH.
Wild-TypeAlkaline pH (e.g., pH 8)Processed (truncated) form appearsAlkaline pH induces Rim13p-mediated processing.[6]
This compoundΔAcidic pH (e.g., pH 4)Full-length onlyConsistent with the inactive state at acidic pH.
This compoundΔAlkaline pH (e.g., pH 8)Full-length onlyDemonstrates the essential role of Rim13p in the proteolytic cleavage of Rim101p at alkaline pH.[6]
Table 2: Phenotypic Comparison of Rim Pathway Mutants
StrainGrowth at Alkaline pH (pH ≥ 8)Filamentation at Alkaline pHGrowth in High LiClGrowth in Hygromycin B
Wild-TypeNormalRobustNormalNormal
This compoundΔDefective/InhibitedDefectiveSensitiveSensitive
rim101ΔDefective/InhibitedDefectiveSensitiveSensitive
rim20ΔDefective/InhibitedDefectiveSensitiveNot always reported
rim8ΔDefective/InhibitedDefectiveSensitiveNot always reported
This compoundΔ + RIM101-405 (constitutively active)RescuedRescuedRescuedRescued

Data synthesized from multiple sources.[6][7]

Signaling and Experimental Workflow Diagrams

The Rim101 Signaling Pathway

The following diagram illustrates the core components of the Rim101 signaling pathway, highlighting the central role of Rim13p in the proteolytic activation of Rim101p.

Rim101_Pathway Rim101 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21p Rim21p Rim8p Rim8p Rim21p->Rim8p Rim9p Rim9p Rim9p->Rim8p ESCRT_Complexes ESCRT Complexes Rim8p->ESCRT_Complexes recruits Rim20p Rim20p ESCRT_Complexes->Rim20p recruits Rim13p Rim13p (Protease) Rim20p->Rim13p scaffolds Full-length Rim101p Rim101p (Inactive) Rim13p->Full-length Rim101p cleaves Processed Rim101p Rim101p (Active) Full-length Rim101p->Processed Rim101p Target_Genes Target Gene Expression Processed Rim101p->Target_Genes translocates & regulates Alkaline_pH Alkaline pH Signal Alkaline_pH->Rim21p

A simplified diagram of the Rim101 signaling pathway.
Experimental Workflow for Validation

The diagram below outlines a typical experimental workflow for validating the Rim13p-dependent processing of Rim101p.

Experimental_Workflow Workflow for Validating Rim101p Processing Start Strain Preparation (WT and this compoundΔ with epitope-tagged Rim101p) pH_Shift Culture Growth and pH Shift (Acidic vs. Alkaline) Start->pH_Shift Harvest Cell Harvesting pH_Shift->Harvest Phenotypic_Assays Phenotypic Assays (Growth, Filamentation) pH_Shift->Phenotypic_Assays Lysis Protein Extraction Harvest->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detection Immunodetection (anti-epitope antibody) Western_Blot->Detection Analysis Analysis of Rim101p Cleavage Detection->Analysis

Experimental workflow for validating Rim101p processing.

Experimental Protocols

Western Blotting for Epitope-Tagged Rim101p Processing

This protocol is designed to visualize the proteolytic processing of Rim101p. It requires the construction of fungal strains expressing an epitope-tagged version of Rim101p (e.g., with a V5 or HA tag).

a. Strain Culture and Induction:

  • Inoculate single colonies of wild-type and this compoundΔ strains (both expressing epitope-tagged Rim101p) into appropriate liquid medium.

  • Grow the cultures overnight at 30°C with shaking.

  • Dilute the overnight cultures into fresh medium buffered to an acidic pH (e.g., pH 4) and an alkaline pH (e.g., pH 8).

  • Incubate the cultures for a defined period (e.g., 3-4 hours) to allow for the induction of the Rim101 pathway and processing of Rim101p.

b. Protein Extraction:

  • Harvest the cells by centrifugation.

  • Wash the cell pellets with sterile water.

  • Resuspend the pellets in a lysis buffer containing protease inhibitors.

  • Lyse the cells, for example, by bead beating with glass beads.

  • Clarify the lysate by centrifugation to remove cell debris.

c. SDS-PAGE and Western Blotting:

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the epitope tag (e.g., anti-V5 or anti-HA).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Fungal Filamentation Assay

This assay assesses the morphological changes (yeast-to-hyphal transition) that are dependent on the Rim101 pathway at alkaline pH.

  • Grow wild-type and rim mutant strains overnight in a non-inducing liquid medium (e.g., YPD) at 30°C.

  • Wash the cells with sterile water or phosphate-buffered saline (PBS).

  • Resuspend the cells to a standardized concentration.

  • Inoculate the cells into a filament-inducing medium, such as M199, buffered to pH 8.

  • Incubate the cultures at 37°C for a set time (e.g., 2-4 hours).

  • Observe and quantify filamentation using light microscopy. The percentage of filamentous cells or the length of germ tubes can be measured.

Phenotypic Growth Assays

These assays evaluate the growth of rim mutants under specific stress conditions that are known to be influenced by the Rim101 pathway.

a. Alkaline pH Sensitivity:

  • Prepare solid agar (B569324) plates (e.g., YPD) buffered to a range of pH values, including neutral (pH 7) and alkaline (pH 8, pH 10).

  • Grow wild-type and rim mutant strains overnight in liquid medium.

  • Prepare serial dilutions of the cell cultures.

  • Spot equal volumes of each dilution onto the prepared plates.

  • Incubate the plates at 30°C for 24-48 hours and document the growth.

b. Ion and Drug Sensitivity:

  • Prepare solid agar plates containing inhibitory concentrations of lithium chloride (LiCl, e.g., 150 mM) or hygromycin B (e.g., 150 µg/mL).

  • Follow steps 2-5 as described for the alkaline pH sensitivity assay. rim mutants are expected to show increased sensitivity (reduced growth) compared to the wild-type.[6]

Alternative and Complementary Approaches

While direct observation of Rim101p cleavage is the most definitive validation method, other techniques can provide complementary evidence for the role of Rim13p:

  • Reporter Gene Assays: A reporter gene (e.g., lacZ) can be placed under the control of a Rim101p-dependent promoter. The activity of the reporter can then be measured in wild-type and this compoundΔ strains under different pH conditions.

  • Transcriptomic Analysis (RNA-Seq): Comparing the gene expression profiles of wild-type and this compoundΔ strains at alkaline pH can identify Rim101p target genes whose expression is dependent on Rim13p-mediated processing.

  • In Vitro Cleavage Assays: Purified recombinant Rim13p and Rim101p can be used to demonstrate direct proteolytic activity in a controlled, cell-free system.

By employing the methods outlined in this guide, researchers can effectively validate the in vivo processing of Rim101p by Rim13p and further elucidate the intricacies of the fungal pH-sensing pathway. This knowledge is crucial for understanding fungal pathogenesis and for the development of novel antifungal strategies.

References

comparative analysis of the RIM101 pathway in different yeast species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the intricacies of the pH-responsive RIM101 signaling pathway across key yeast species. This guide provides a detailed comparison of the pathway's components, regulation, and functional outputs, supported by experimental data and detailed protocols.

The RIM101 (Regulator of IME2) pathway is a highly conserved signaling cascade in fungi that governs the response to ambient pH. This pathway is crucial for the adaptation and survival of various yeast species in diverse environments, including within a host organism. Consequently, it plays a significant role in the pathogenicity of several human fungal pathogens. Understanding the similarities and differences in the RIM101 pathway across various yeast species is paramount for developing novel antifungal strategies. This guide presents a comparative analysis of the RIM101 pathway in the model non-pathogenic yeast Saccharomyces cerevisiae and the opportunistic human pathogen Candida albicans, with additional insights from other relevant species.

The Core RIM101 Signaling Cascade: A Conserved Mechanism with Species-Specific Adaptations

The fundamental architecture of the RIM101 pathway is remarkably conserved among fungi. It operates through a series of protein interactions and a key proteolytic cleavage event that ultimately activates the transcription factor Rim101p (or its ortholog PacC in filamentous fungi). This activation allows the yeast to transcriptionally adapt to alkaline conditions.

In both S. cerevisiae and C. albicans, the pathway is initiated by the sensing of an alkaline pH signal at the plasma membrane, which is thought to involve a complex of proteins including Rim21p, Rim9p, and Dfg16p.[1][2] This signal is then transmitted, leading to the recruitment of the arrestin-like protein Rim8p.[3] The signal converges on the endosomal sorting complex required for transport (ESCRT) machinery, which is essential for the subsequent proteolytic activation of Rim101p.[4][5] The final activation step is the cleavage of the C-terminal inhibitory domain of the full-length, inactive Rim101p by the calpain-like protease Rim13p, a process facilitated by the scaffold protein Rim20p.[1][5][6] The processed, active form of Rim101p then translocates to the nucleus to regulate the expression of target genes.[6][7]

Despite this conserved core, notable differences exist between species, particularly in the downstream targets and the overall physiological role of the pathway. In S. cerevisiae, Rim101p primarily functions as a transcriptional repressor, often by downregulating other repressors like NRG1 and SMP1.[1][7] In contrast, in C. albicans, Rim101p acts as both an activator and a repressor of gene expression, directly influencing the expression of genes crucial for virulence, such as those involved in cell wall remodeling and filamentation.[6][8][9]

Table 1: Key Components of the RIM101 Pathway in S. cerevisiae and C. albicans

ComponentSaccharomyces cerevisiae HomologCandida albicans HomologFunction
pH Sensor ComplexRim21p, Rim9p, Dfg16pRim21p, Rim9p, Dfg16pSenses alkaline pH signal at the plasma membrane
Arrestin-like ProteinRim8pRim8pTransduces the pH signal
ProteaseRim13pRim13pCalpain-like protease that cleaves and activates Rim101p
Protease ScaffoldRim20pRim20pFacilitates the proteolytic cleavage of Rim101p
Transcription FactorRim101pRim101pZinc-finger transcription factor that regulates gene expression

Functional Divergence: From Stress Response to Virulence

The physiological outputs of the RIM101 pathway highlight its divergent roles in different yeast species. In the non-pathogenic S. cerevisiae, the pathway is primarily involved in adaptation to alkaline pH, ion tolerance, and cell wall assembly.[1][4] It has also been implicated in resistance to weak acid-induced stress.[4][10][11]

In the pathogenic yeast C. albicans, the RIM101 pathway has evolved to become a critical regulator of virulence.[3][6][8][12] It governs several processes essential for host invasion and infection, including:

  • Dimorphic Switching: The pathway is required for the yeast-to-hypha transition at alkaline pH, a key virulence trait for tissue invasion.[8][9]

  • Cell Wall Remodeling: Rim101p regulates the expression of cell wall-related genes, such as PHR1 and PHR2, which are crucial for maintaining cell integrity in different host niches.[1][13]

  • Antifungal Tolerance: The RIM101 pathway contributes to tolerance against antifungal drugs like azoles and echinocandins.[6]

  • Host-Pathogen Interactions: Mutants in the C. albicans RIM101 pathway exhibit attenuated virulence in animal models of infection.[3][8][12]

The pathway's role in virulence is also observed in other pathogenic fungi. For instance, the homolog of Rim101p, PacC, is essential for the pathogenicity of the filamentous fungus Aspergillus nidulans.[14]

Visualizing the RIM101 Signaling Pathway

The following diagrams illustrate the conserved core of the RIM101 pathway and highlight the key differences in its downstream effects in S. cerevisiae and C. albicans.

RIM101_Pathway_Comparison cluster_SC Saccharomyces cerevisiae cluster_CA Candida albicans SC_pH Alkaline pH SC_Membrane Plasma Membrane (Rim21, Rim9, Dfg16) SC_pH->SC_Membrane SC_Rim8 Rim8 SC_Membrane->SC_Rim8 SC_ESCRT ESCRT Pathway SC_Rim8->SC_ESCRT SC_Rim20_Rim13 Rim20/Rim13 (Protease Complex) SC_ESCRT->SC_Rim20_this compound SC_Rim101_active Rim101 (active) SC_Rim20_this compound->SC_Rim101_active SC_Rim101_inactive Rim101 (inactive) SC_Rim101_inactive->SC_Rim20_this compound Cleavage SC_Nucleus Nucleus SC_Rim101_active->SC_Nucleus SC_Repression Repression of NRG1, SMP1 SC_Nucleus->SC_Repression SC_Downstream Ion Tolerance, Cell Wall Assembly, Weak Acid Stress Response SC_Repression->SC_Downstream CA_pH Alkaline pH CA_Membrane Plasma Membrane (Rim21, Rim9, Dfg16) CA_pH->CA_Membrane CA_Rim8 Rim8 CA_Membrane->CA_Rim8 CA_ESCRT ESCRT Pathway CA_Rim8->CA_ESCRT CA_Rim20_this compound Rim20/Rim13 (Protease Complex) CA_ESCRT->CA_Rim20_this compound CA_Rim101_active Rim101 (active) CA_Rim20_this compound->CA_Rim101_active CA_Rim101_inactive Rim101 (inactive) CA_Rim101_inactive->CA_Rim20_this compound Cleavage CA_Nucleus Nucleus CA_Rim101_active->CA_Nucleus CA_Regulation Activation & Repression of Target Genes CA_Nucleus->CA_Regulation CA_Virulence Filamentation, Cell Wall Remodeling, Antifungal Tolerance, Virulence CA_Regulation->CA_Virulence

Caption: Comparative RIM101 pathway in S. cerevisiae and C. albicans.

Quantitative Analysis of RIM101-Dependent Gene Expression

Transcriptomic studies have revealed the genome-wide impact of the RIM101 pathway on gene expression in response to alkaline pH. The following table summarizes the differential expression of key RIM101 target genes in S. cerevisiae and C. albicans.

Table 2: Comparison of RIM101-Dependent Gene Expression

GeneOrganismFunctionRegulation by Rim101p at Alkaline pHReference
NRG1S. cerevisiaeTranscriptional RepressorRepression[1]
SMP1S. cerevisiaeTranscriptional RepressorRepression[1]
PHR1C. albicansCell Wall GlycosidaseActivation[6][9]
PHR2C. albicansCell Wall GlycosidaseRepression[6][9]
PRA1C. albicanspH-Regulated AntigenActivation[9]
HSP90C. albicansChaperone ProteinUpregulation[6]
IPT1C. albicansSphingolipid BiosynthesisUpregulation[6]

Note: This table represents a selection of key target genes. The complete regulon of Rim101p is more extensive.

Experimental Protocols

A variety of experimental techniques are employed to investigate the RIM101 pathway. Below are detailed methodologies for key experiments.

pH Response Assay (Spot Assay)

This assay is used to assess the growth of yeast strains under different pH conditions, revealing sensitivity or resistance conferred by the RIM101 pathway.

Methodology:

  • Strain Preparation: Grow yeast strains overnight in liquid YPD medium at 30°C.

  • Cell Dilution: Measure the optical density (OD600) of the overnight cultures and dilute them to a starting OD600 of 1.0 in sterile water.

  • Serial Dilutions: Prepare five-fold serial dilutions of each strain in a 96-well plate.

  • Spotting: Spot 5 µL of each dilution onto YPD agar (B569324) plates buffered to different pH values (e.g., pH 4.0, pH 7.0, and pH 8.0).

  • Incubation: Incubate the plates at 30°C for 48-72 hours.

  • Analysis: Document the growth of each strain at the different pH values by photography. Compare the growth of mutant strains to the wild-type control.

Spot_Assay_Workflow Start Overnight Yeast Culture Dilute Dilute to OD600 = 1.0 Start->Dilute SerialDilute Prepare 5-fold Serial Dilutions Dilute->SerialDilute Spot Spot 5µL onto YPD Agar (various pH) SerialDilute->Spot Incubate Incubate at 30°C for 48-72h Spot->Incubate Analyze Analyze Growth Incubate->Analyze

Caption: Workflow for a yeast pH response spot assay.

Northern Blot Analysis of RIM101 Target Genes

Northern blotting is a classic technique to quantify the expression levels of specific RNA transcripts, providing insights into how Rim101p regulates its target genes.

Methodology:

  • RNA Extraction: Grow yeast cells to mid-log phase in liquid YPD at a permissive pH (e.g., pH 4.0). Shift half of the culture to an alkaline pH (e.g., pH 8.0) for a specific induction time (e.g., 60 minutes). Harvest the cells and extract total RNA using a hot acid phenol (B47542) method.

  • Gel Electrophoresis: Separate 10-20 µg of total RNA per sample on a denaturing formaldehyde-agarose gel.

  • Transfer: Transfer the separated RNA from the gel to a nylon membrane.

  • Hybridization: Pre-hybridize the membrane and then hybridize it with a radiolabeled DNA probe specific to the target gene of interest overnight at 42°C.

  • Washing and Detection: Wash the membrane to remove unbound probe and expose it to a phosphor screen or X-ray film to detect the hybridized probe.

  • Analysis: Quantify the band intensities using densitometry. Normalize the signal of the target gene to a housekeeping gene (e.g., ACT1) to control for loading differences.[15]

Rim13p Protease Activity Assay

This assay measures the proteolytic activity of Rim13p, the key protease that activates Rim101p.

Methodology:

  • Protein Extraction: Prepare cell extracts from yeast strains expressing a tagged version of Rim101p.

  • In Vitro Cleavage Reaction: Incubate the cell extracts containing the full-length Rim101p substrate with a source of active Rim13p (e.g., immunoprecipitated Rim13p or a purified recombinant version).

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with an antibody that recognizes the tag on Rim101p.

  • Analysis: The appearance of a smaller, cleaved form of Rim101p indicates Rim13p activity. The intensity of the cleaved band can be quantified to measure the relative protease activity.

Conclusion

The RIM101 pathway represents a fascinating example of a conserved signaling module that has been adapted to suit the specific lifestyles of different yeast species. While the core machinery for pH sensing and signal transduction is largely shared, the downstream regulatory networks and physiological outputs are significantly divergent. In the non-pathogenic model organism S. cerevisiae, the pathway is primarily a homeostatic mechanism for coping with environmental stress. In contrast, in the opportunistic pathogen C. albicans, the RIM101 pathway has been co-opted as a central regulator of virulence. This comparative analysis underscores the importance of studying fundamental biological pathways in a variety of organisms to fully appreciate their evolutionary plasticity and to identify species-specific features that can be exploited for therapeutic intervention. The detailed experimental protocols provided herein offer a toolkit for researchers to further dissect the intricacies of this critical fungal signaling pathway.

References

Confirming Rim13 Localization to Endosomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental evidence and methodologies for confirming the subcellular localization of the cysteine protease Rim13, a key component of the fungal pH-responsive Rim/Pal pathway. Understanding the precise location of this compound is critical for elucidating its role in signal transduction and its potential as a therapeutic target. This document outlines the primary evidence supporting its association with endosomes, presents alternative localization findings, and provides detailed experimental protocols for verification.

Evidence for Endosomal Localization of this compound

The localization of this compound is dynamically regulated by ambient pH and is critically dependent on the Endosomal Sorting Complex Required for Transport (ESCRT) machinery. This strongly supports its association with endosomes.

In Saccharomyces cerevisiae, this compound tagged with Green Fluorescent Protein (this compound-GFP) exhibits a diffuse cytosolic distribution in acidic conditions.[1][2] However, upon a shift to alkaline pH, this compound-GFP rapidly coalesces into distinct punctate foci.[1][2][3] This pH-dependent relocalization is a hallmark of the Rim/Pal signaling pathway activation.

The formation of these this compound foci is intrinsically linked to the ESCRT complex, which functions in protein sorting at the endosomal membrane.[1][2] Key evidence for this includes:

  • Dependence on ESCRT components: The appearance of this compound foci is blocked in mutants lacking the ESCRT subunit Snf7 or the scaffold protein Rim20.[1][2]

  • Accumulation in ESCRT-defective mutants: In a vps4Δ mutant, where the disassembly of ESCRT complexes at the endosome is impaired, there is a significant accumulation of this compound-GFP foci, even in the absence of an alkaline pH stimulus.[1][2]

  • Co-localization with Rim20: this compound has been shown to co-localize with Rim20, a protein known to associate with the ESCRT complex.[1][2]

The ortholog of this compound in Aspergillus nidulans, PalB, also associates with the ESCRT machinery, suggesting a conserved mechanism of localization and function across different fungal species.[1][2]

Alternative Localization: Plasma Membrane

While substantial evidence points to endosomal localization, some studies suggest that key components of the Rim pathway, including this compound, initially accumulate at the plasma membrane upon alkaline stress.[4][5] In response to external alkalization, Rim8, Rim20, and this compound have been observed to form foci at the plasma membrane.[4] This accumulation is dependent on the plasma membrane-localized pH sensor Rim21.[4][5] This finding suggests a potential model where the initial signaling events occur at the cell periphery before subsequent steps, possibly involving endocytosis and endosomal association.

Quantitative Comparison of this compound Localization

The following table summarizes the key findings regarding this compound localization under different conditions.

Condition/Genetic BackgroundThis compound-GFP LocalizationInterpretationReference
Acidic pH (e.g., pH 4.0)Dispersed in cytoplasmInactive state[1][2][3]
Alkaline pH (e.g., pH 8.3)Punctate fociActivation and recruitment[1][2][3]
vps4Δ mutantConstitutive punctate fociDependence on ESCRT accumulation[1][2]
snf7Δ vps4Δ mutantDispersed in cytoplasmRequirement of ESCRT-III for localization[1][2]
rim20Δ vps4Δ mutantDispersed in cytoplasmRequirement of scaffold protein for localization[1][2]
Alkaline pH, rim21Δ mutantDispersed in cytoplasmRequirement of pH sensor for recruitment[4][5]

Experimental Protocols

Key Experiment: Fluorescence Microscopy of GFP-Tagged this compound

This protocol describes the fundamental method used to visualize the pH-dependent localization of this compound.

1. Strain Construction:

  • Genetically modify the Saccharomyces cerevisiae strain of interest to express a C-terminally tagged this compound-GFP fusion protein from its endogenous promoter. This ensures physiological expression levels.

2. Cell Culture and pH Shift:

  • Grow the this compound-GFP expressing yeast cells in a standard rich medium (e.g., YPD) or a defined synthetic medium (e.g., CSM) with acidic pH (e.g., pH 4.0) to mid-log phase at 30°C.
  • To induce this compound relocalization, pellet the cells by centrifugation (e.g., 3000 x g for 3 minutes).
  • Resuspend the cell pellet in pre-warmed medium buffered to an alkaline pH (e.g., CSM with 0.1 M HEPES, pH 8.3).
  • Incubate the cells under alkaline conditions for a defined period (e.g., 10-30 minutes) before imaging.

3. Sample Preparation for Microscopy:

  • Take a small aliquot of the cell culture.
  • Mount the cells on a microscope slide with a coverslip. To immobilize the cells for imaging, a thin layer of 1% agarose (B213101) in the corresponding medium can be placed on the slide.

4. Fluorescence Microscopy:

  • Image the cells using a fluorescence microscope equipped with a high-resolution objective (e.g., 60x or 100x oil immersion).
  • Use a standard GFP filter set (e.g., excitation ~488 nm, emission ~509 nm).
  • Acquire both transmitted light (e.g., DIC) and fluorescence images.

5. Image Analysis and Quantification:

  • Visually inspect the fluorescence images for the pattern of GFP signal. A dispersed signal indicates cytosolic localization, while bright spots indicate the formation of punctate foci.
  • To quantify the localization, count the number of cells exhibiting one or more distinct foci from multiple fields of view.
  • Express the data as the percentage of cells with foci under each condition.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway leading to this compound localization and the experimental workflow for its confirmation.

Rim13_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Plasma_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm / Endosome Alkaline_pH Alkaline pH Rim21 Rim21 (pH Sensor) Alkaline_pH->Rim21 Activates ESCRT_Complex ESCRT Complex (Snf7) Rim21->ESCRT_Complex Recruits Rim20 Rim20 (Scaffold) ESCRT_Complex->Rim20 Recruits This compound This compound (Protease) (Dispersed) Rim20->this compound Recruits Rim13_Foci This compound Foci (Localized) This compound->Rim13_Foci Forms

This compound Signaling Pathway for Endosomal Localization.

Experimental_Workflow Start Start: this compound-GFP Strain Culture_Acid Culture in Acidic Medium (pH 4.0) Start->Culture_Acid Split_Culture Split Culture Culture_Acid->Split_Culture Culture_Alkaline Shift to Alkaline Medium (pH 8.3) Split_Culture->Culture_Alkaline Experimental Continue_Acid Continue in Acidic Medium (Control) Split_Culture->Continue_Acid Control Incubate Incubate Culture_Alkaline->Incubate Continue_Acid->Incubate Microscopy Fluorescence Microscopy Incubate->Microscopy Analysis Image Analysis & Quantification Microscopy->Analysis Result_Foci Result: Punctate Foci (Endosomal Localization) Analysis->Result_Foci Alkaline Result_Dispersed Result: Dispersed Signal (Cytosolic Localization) Analysis->Result_Dispersed Acidic

Experimental Workflow for Confirming this compound Localization.

References

A Comparative Guide to Cross-Species Complementation Studies with Rim13 Orthologs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Rim13 orthologs, crucial components of the pH-responsive Pal/Rim signaling pathway in fungi. This pathway is a key regulator of adaptation to alkaline environments and plays a significant role in the pathogenicity of several fungal species. Understanding the functional conservation and divergence of this compound across different species through cross-species complementation is vital for basic research and the development of novel antifungal strategies.

The Pal/Rim Signaling Pathway: An Overview

The Pal/Rim pathway is a conserved signal transduction cascade that allows fungi to sense and respond to changes in ambient pH.[1] A critical step in this pathway is the proteolytic activation of the transcription factor Rim101 (in yeasts) or PacC (in filamentous fungi).[2] This cleavage is mediated by the calpain-like protease this compound (also known as PalB in filamentous fungi), which is the focus of this guide.[3][4] Activation of Rim101/PacC leads to the transcriptional regulation of genes involved in pH homeostasis, cell wall maintenance, morphogenesis (e.g., filamentation), and virulence.[5][6]

Below is a diagram illustrating the core components and flow of the Pal/Rim signaling pathway.

Pal_Rim_Pathway cluster_plasma_membrane Plasma Membrane cluster_endosome Endosome/MVB cluster_cytoplasm_nucleus Cytoplasm -> Nucleus PalH_Rim21 PalH/Rim21 (pH sensor) PalI_Rim9 PalI/Rim9 PalH_Rim21->PalI_Rim9 PalF_Rim8 PalF/Rim8 (Arrestin-like) PalI_Rim9->PalF_Rim8 ESCRT ESCRT Complexes PalF_Rim8->ESCRT Endocytosis PalA_Rim20 PalA/Rim20 ESCRT->PalA_Rim20 PalC_Rim23 PalC/Rim23 PalA_Rim20->PalC_Rim23 Rim13_PalB This compound/PalB (Protease) PalC_Rim23->Rim13_PalB Rim101_PacC_inactive Rim101/PacC (Inactive) Rim13_PalB->Rim101_PacC_inactive Cleavage Rim101_PacC_active Rim101/PacC (Active) Rim101_PacC_inactive->Rim101_PacC_active Gene_Expression Target Gene Expression Rim101_PacC_active->Gene_Expression Alkaline_pH Alkaline pH Alkaline_pH->PalH_Rim21

Fig. 1: The conserved Pal/Rim signaling pathway in fungi.

Performance Comparison of this compound Orthologs in Native Systems

Direct quantitative data from cross-species complementation studies of this compound orthologs are not extensively published. However, a comparative analysis of the phenotypes of this compound deletion mutants in their native species provides valuable insights into the functional conservation and relative importance of this protease. The severity of the mutant phenotype can be indicative of the stringency of the Pal/Rim pathway and the potential for successful complementation.

SpeciesGene NameKey Phenotypes of Deletion MutantReference(s)
Saccharomyces cerevisiaeThis compound- Inability to grow at alkaline pH. - Defective sporulation. - Increased sensitivity to high salt concentrations (e.g., NaCl, LiCl).[7][8]
Candida albicansThis compound- Defective hyphal formation (filamentation) at alkaline pH. - Attenuated growth under extreme alkaline conditions (pH > 8). - Reduced virulence in mouse models of keratomycosis. - Increased sensitivity to lithium and hygromycin B.[3][4][5]
Aspergillus nidulanspalB- Inability to grow on alkaline media. - Failure to process and activate the PacC transcription factor.[2]
Ustilago maydisThis compound- Altered cell wall synthesis and organization. - Increased sensitivity to cell wall and osmotic stress. - Inability to maintain a constant intracellular pH.[1][9][10][11]
Cryptococcus neoformansThis compound- Sensitivity to alkaline pH and high salt (NaCl). - Defective capsule formation.[12]

Experimental Protocols for Cross-Species Complementation Studies

The following sections detail the methodologies for key experiments required to perform a cross-species complementation study with this compound orthologs.

General Workflow for Cross-Species Complementation

The diagram below outlines the typical workflow for testing the functional complementation of a this compound ortholog in a heterologous fungal host.

Complementation_Workflow Start Start: Select Host (e.g., S. cerevisiae this compoundΔ) and Ortholog (e.g., A. nidulans palB) Clone_Ortholog Clone this compound Ortholog cDNA into a Yeast Expression Vector Start->Clone_Ortholog Transform Transform Yeast Strains: 1. This compoundΔ + Ortholog Plasmid 2. This compoundΔ + Empty Vector (Negative Control) 3. WT + Empty Vector (Positive Control) Clone_Ortholog->Transform Phenotypic_Assays Perform Phenotypic Assays Transform->Phenotypic_Assays Growth_Assay Alkaline pH Growth Assay Phenotypic_Assays->Growth_Assay Filamentation_Assay Filamentation Assay (if applicable, e.g., in C. albicans) Phenotypic_Assays->Filamentation_Assay Processing_Assay Rim101/PacC Processing Assay Phenotypic_Assays->Processing_Assay Data_Analysis Analyze and Compare Data: - Growth curves - Filamentation scores - Western blot band intensities Growth_Assay->Data_Analysis Filamentation_Assay->Data_Analysis Processing_Assay->Data_Analysis Conclusion Conclusion: Functional Complementation (Full, Partial, or None) Data_Analysis->Conclusion

Fig. 2: Workflow for a this compound cross-species complementation study.
Fungal Transformation Protocol (Yeast Example)

This protocol is a generalized method for transforming Saccharomyces cerevisiae with a plasmid containing the this compound ortholog.

  • Preparation of Competent Cells:

    • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

    • Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an OD₆₀₀ of 0.5-0.8.

    • Harvest cells by centrifugation (3,000 x g for 5 minutes).

    • Wash the cell pellet with 25 mL of sterile water.

    • Resuspend the pellet in 1 mL of a freshly prepared transformation mix (100 mM Lithium Acetate, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

  • Transformation:

    • To 100 µL of competent cells, add ~0.1-1 µg of plasmid DNA and 10 µL of single-stranded carrier DNA (e.g., salmon sperm DNA).

    • Add 600 µL of PEG solution (40% PEG 3350, 100 mM LiAc, 10 mM Tris-HCl pH 8.0, 1 mM EDTA).

    • Vortex briefly and incubate at 30°C for 30 minutes with shaking.

    • Heat shock at 42°C for 15-20 minutes.

  • Plating and Selection:

    • Pellet the cells by centrifugation and remove the supernatant.

    • Resuspend the cell pellet in 100-200 µL of sterile water.

    • Plate the cell suspension onto selective media (e.g., synthetic complete medium lacking uracil (B121893) for a URA3-marked plasmid).

    • Incubate at 30°C for 2-4 days until transformants appear.

Alkaline pH Stress Assay

This assay quantitatively assesses the ability of the this compound ortholog to restore growth in an alkaline environment.

  • Preparation of Media:

    • Prepare liquid or solid growth medium (e.g., YPD or synthetic defined medium).

    • Buffer the medium to the desired pH values (e.g., pH 4.0, pH 6.5, and pH 8.0) using appropriate buffers (e.g., MES for acidic, HEPES for alkaline).

  • Growth Assay (Liquid):

    • Inoculate overnight cultures of the wild-type, this compoundΔ + empty vector, and this compoundΔ + ortholog plasmid strains into fresh, pH-buffered media to a starting OD₆₀₀ of 0.1.

    • Incubate in a shaking incubator at 30°C or in a microplate reader.

    • Measure the OD₆₀₀ at regular intervals (e.g., every 2 hours) for 24-48 hours.

    • Plot growth curves (OD₆₀₀ vs. time) to compare growth rates and final cell densities.

  • Growth Assay (Solid):

    • Prepare serial dilutions (10-fold) of overnight cultures.

    • Spot 5 µL of each dilution onto the surface of the pH-buffered agar (B569324) plates.

    • Incubate at 30°C for 2-3 days and photograph the plates.

Filamentation Assay (Candida albicans)

This protocol is used to assess the restoration of pH-dependent filamentation in a C. albicansthis compoundΔ/Δ mutant.

  • Cell Preparation:

    • Grow strains overnight in liquid YPD at 30°C.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS to a standardized concentration.[13][14]

  • Induction of Filamentation:

    • For liquid assays, add a small volume of the cell suspension to pre-warmed filament-inducing liquid media (e.g., Spider medium, RPMI-1640 buffered to pH 7.4) in a multi-well plate.[15]

    • For solid assays, spot a small volume of the cell suspension onto the surface of filament-inducing agar plates.[15]

    • Incubate at 37°C for a defined period (e.g., 2-4 hours for liquid, 24-48 hours for solid).

  • Microscopy and Scoring:

    • Observe and photograph the cells using a light microscope.

    • Quantify filamentation by measuring hyphal length or by scoring the percentage of filamentous cells.

Analysis of Rim101/PacC Processing

This Western blot analysis directly assesses the proteolytic activity of the expressed this compound ortholog on its target, the Rim101/PacC transcription factor.

  • Protein Extraction:

    • Grow the fungal strains under non-inducing (acidic pH) and inducing (alkaline pH) conditions for a few hours.

    • Harvest the cells and prepare total protein extracts using a suitable lysis buffer containing protease inhibitors.

  • Western Blotting:

    • Separate the protein extracts by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific to Rim101/PacC (or an epitope tag if the protein is tagged).

    • Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis:

    • Compare the band sizes between the non-induced and induced samples. The appearance of a smaller, processed form of Rim101/PacC in the alkaline-induced sample of the complemented strain indicates functional this compound activity.[3][16]

Logical Framework for Interpreting Complementation Results

The success of a cross-species complementation experiment can be categorized to provide a clear interpretation of the functional conservation of the this compound ortholog.

Complementation_Logic Start This compoundΔ Mutant Phenotype: - No growth at alkaline pH - No Rim101 processing - No filamentation (if applicable) Express_Ortholog Express Heterologous this compound Ortholog in this compoundΔ Mutant Start->Express_Ortholog Full_Complementation Full Complementation: - Wild-type growth at alkaline pH - Wild-type level of Rim101 processing - Wild-type filamentation restored Express_Ortholog->Full_Complementation All phenotypes rescued Partial_Complementation Partial Complementation: - Intermediate growth at alkaline pH - Partial Rim101 processing - Partial restoration of filamentation Express_Ortholog->Partial_Complementation Some or partial rescue No_Complementation No Complementation: - Phenotype identical to this compoundΔ mutant Express_Ortholog->No_Complementation No rescue of phenotypes

Fig. 3: Interpreting the outcomes of a complementation experiment.

By applying these standardized protocols and comparative frameworks, researchers can effectively evaluate the functional interchangeability of this compound orthologs, contributing to a deeper understanding of fungal pH signaling and identifying potential targets for novel therapeutic interventions.

References

Validating the Role of Rim13 in Antifungal Drug Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal drug resistance is a significant threat to global health, necessitating the identification and validation of novel drug targets. The pH-responsive Rim (or Pal) signaling pathway, a highly conserved cascade in fungi, has been increasingly implicated in drug tolerance and resistance. This guide provides a comparative analysis of the role of the signaling protease Rim13 within this pathway, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential as a therapeutic target.

The Rim Signaling Pathway and the Central Role of this compound

The Rim pathway is a critical fungal mechanism for adapting to ambient pH. In pathogenic fungi like Candida albicans and Cryptococcus neoformans, this pathway is crucial for virulence and has been shown to mediate tolerance to major classes of antifungal drugs, including azoles and echinocandins.[1][2][3][4]

The central event in the Rim pathway is the proteolytic activation of the transcription factor Rim101 (PacC in Aspergillus). This activation is directly mediated by the calpain-like cysteine protease, this compound (PalB in Aspergillus). Under neutral to alkaline pH conditions, a series of upstream signaling events leads to the recruitment of this compound and Rim20 to the endosomal membrane.[1][2] There, this compound cleaves the C-terminal inhibitory domain of Rim101, allowing the now-activated transcription factor to translocate to the nucleus.[5][6][7] In the nucleus, Rim101 regulates the expression of a wide array of genes involved in cell wall maintenance, biofilm formation, and stress adaptation, which collectively contribute to antifungal drug tolerance.[1][2][4]

Rim_Signaling_Pathway cluster_membrane Plasma Membrane cluster_endosome Endosome / ESCRT cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21_Rim9 Rim21/Rim9 pH Sensors Rim8 Rim8 Rim21_Rim9->Rim8 Alkaline pH ESCRT ESCRT Complex Rim8->ESCRT Recruitment Rim20 Rim20 ESCRT->Rim20 Recruitment This compound This compound (Protease) ESCRT->this compound Recruitment Rim101_active Rim101 (Active) This compound->Rim101_active Cleavage & Activation Rim101_inactive Rim101 (Inactive) Rim101_inactive->this compound Processing Target_Genes Target Gene Expression (HSP90, IPT1, etc.) Rim101_active->Target_Genes Transcription Regulation Antifungal_Tolerance Antifungal_Tolerance Target_Genes->Antifungal_Tolerance

Caption: The this compound-mediated signaling pathway in response to alkaline pH.

Comparative Performance Data: this compound vs. Wild-Type

Genetic deletion of components of the Rim pathway, including this compound, consistently renders fungal cells hypersensitive to various antifungal agents. The data below, primarily from studies in Candida albicans, quantifies this effect.

Table 1: Antifungal Susceptibility of C. albicans Rim Mutants

Strain Drug (Concentration) Observation Reference
Wild-Type (SC5314) Fluconazole (8 µg/ml) Tolerant Growth [2]
This compoundΔ/Δ Fluconazole (8 µg/ml) Hypersensitive (Reduced Growth) [2]
Wild-Type (SC5314) Posaconazole (2.5 µg/ml) Tolerant Growth [1]
This compoundΔ/Δ Posaconazole (2.5 µg/ml) Hypersensitive (Reduced Growth) [1]
Wild-Type (SC5314) Anidulafungin (0.5 µg/ml) Tolerant Growth [2]
This compoundΔ/Δ Anidulafungin (0.5 µg/ml) Hypersensitive (Reduced Growth) [2]
Wild-Type (SC5314) Micafungin (0.5 µg/ml) Tolerant Growth [2]

| this compoundΔ/Δ | Micafungin (0.5 µg/ml) | Hypersensitive (Reduced Growth) |[2] |

Table 2: Time-Kill Curve Analysis of Azole Treatment in C. albicans

Strain Treatment (at pH 7.6) Log CFU/ml Reduction at 48h (vs. Control) Conclusion Reference
Wild-Type Posaconazole (2.5 µg/ml) Minimal Reduction Fungistatic Effect (Tolerance) [1]
This compoundΔ/Δ Posaconazole (2.5 µg/ml) Significant Reduction (P < 0.001) Enhanced Fungicidal Effect (Loss of Tolerance) [1]
Wild-Type Voriconazole (5 µg/ml) Minimal Reduction Fungistatic Effect (Tolerance) [1]

| this compoundΔ/Δ | Voriconazole (5 µg/ml) | Significant Reduction (P < 0.001) | Enhanced Fungicidal Effect (Loss of Tolerance) |[1] |

These results clearly demonstrate that a functional this compound is essential for tolerance to both azole and echinocandin antifungals. While Minimum Inhibitory Concentration (MIC) values may not differ significantly between wild-type and rim mutants, assays that measure tolerance, such as time-kill curves and colony formation tests, reveal the critical role of the pathway.[2]

Experimental Workflow and Protocols

Validating the role of this compound in drug resistance involves a standardized workflow, from mutant generation to phenotypic and molecular analysis.

Experimental_Workflow cluster_step1 Step 1: Strain Construction cluster_step2 Step 2: Phenotypic Assays cluster_step3 Step 3: Molecular Analysis cluster_step4 Step 4: Virulence & Pathway Validation A Generate this compoundΔ/Δ Mutant and Complemented Strain B1 Antifungal Susceptibility (Disk Diffusion, MIC) A->B1 B2 Colony Formation Assays (Spot Tests) A->B2 B3 Time-Kill Curve Analysis A->B3 C1 RNA-Sequencing of This compoundΔ/Δ vs. WT B2->C1 D2 Animal Model of Infection (e.g., Murine Keratitis) B3->D2 C2 qRT-PCR of Target Genes (HSP90, IPT1) C1->C2 D1 Western Blot for Rim101 Cleavage C2->D1 D1->D2

Caption: Workflow for validating the function of this compound in antifungal resistance.
  • Colony Formation (Spot) Assay:

    • Objective: To visually assess hypersensitivity to antifungal drugs.

    • Method:

      • Grow fungal strains (wild-type, this compoundΔ/Δ, complemented strain) overnight in a standard liquid medium (e.g., YPD).

      • Adjust cell cultures to a starting concentration of 1x10^7 cells/ml.

      • Perform 10-fold serial dilutions of each culture.

      • Spot 3-5 µl of each dilution onto agar (B569324) plates (e.g., SC medium buffered to pH 7.6) containing the antifungal drug at a specific concentration (e.g., Fluconazole at 8 µg/ml).[2]

      • Include a drug-free control plate.

      • Incubate plates at 30-37°C for 48 hours and document growth. Hypersensitivity is indicated by a lack of growth at higher dilutions compared to the wild-type.

  • Time-Kill Curve Analysis:

    • Objective: To quantify the fungistatic vs. fungicidal effect of a drug over time.

    • Method:

      • Prepare starter cultures of fungal strains as described above.

      • Inoculate flasks containing fresh medium (buffered to pH 7.6) with or without the antifungal drug to a final cell density of ~1x10^5 CFU/ml.

      • Incubate flasks with shaking at 37°C.

      • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw aliquots from each culture.

      • Perform serial dilutions and plate on drug-free agar to determine the number of viable colony-forming units (CFU/ml).

      • Plot log CFU/ml against time. A significant drop in CFU/ml for the mutant strain compared to the wild-type indicates a loss of drug tolerance.[1]

  • RNA-Sequencing Analysis:

    • Objective: To identify genes whose expression is dependent on this compound/Rim101 in the presence of antifungal stress.

    • Method:

      • Grow wild-type and this compoundΔ/Δ strains to mid-log phase in medium buffered to an alkaline pH (e.g., 7.6) to activate the Rim pathway.

      • Expose cultures to a sub-inhibitory concentration of the antifungal drug for a defined period.

      • Harvest cells and extract total RNA using a standardized kit (e.g., RNeasy, Qiagen).

      • Assess RNA quality and quantity.

      • Perform library preparation and sequencing (e.g., using an Illumina platform).

      • Align reads to the reference genome and perform differential gene expression analysis. Genes significantly downregulated in the this compoundΔ/Δ mutant are potential downstream effectors of the pathway (e.g., HSP90, IPT1).[1][2]

Comparison with Other Resistance Pathways

The Rim pathway represents one of several key stress response mechanisms that fungi utilize to withstand antifungal attack. Its function is often interconnected with other major pathways like the Calcineurin/Hsp90 and High Osmolarity Glycerol (HOG) pathways.

Pathway_Comparison cluster_rim Rim Pathway cluster_calcineurin Calcineurin/Hsp90 Pathway cluster_hog HOG Pathway (MAPK) cluster_output Cellular Response This compound This compound Rim101 Rim101 This compound->Rim101 Hsp90 Hsp90 Rim101->Hsp90 Regulates Transcription CW_Integrity Cell Wall Integrity Rim101->CW_Integrity Rim_Stimulus Alkaline pH Rim_Stimulus->this compound Calcineurin Calcineurin Stress_Adaptation Stress Adaptation Calcineurin->Stress_Adaptation Hsp90->Calcineurin Stabilizes Hsp90->CW_Integrity Efflux_Pumps Efflux Pump Regulation Hsp90->Efflux_Pumps Calc_Stimulus Drug-induced Membrane Stress Calc_Stimulus->Calcineurin Hog1 Hog1 Hog1->Stress_Adaptation Hog_Stimulus Osmotic & Oxidative Stress Hog_Stimulus->Hog1

Caption: Interplay between the Rim pathway and other key stress response pathways.
  • Alternative Triggers: Unlike the Calcineurin and HOG pathways, which are activated by direct drug-induced membrane or cell wall stress, the Rim pathway's primary trigger is extracellular pH.[4][5] However, its downstream effects are crucial for surviving the damage caused by antifungals, particularly in the slightly alkaline physiological environments found in the host.

  • Points of Convergence: The Rim pathway converges with other resistance mechanisms. Notably, RNA-sequencing studies have identified the molecular chaperone HSP90 as a transcriptional target of Rim101.[1][2] Hsp90 is a master regulator of drug resistance, stabilizing key client proteins like Calcineurin. This suggests that the Rim pathway acts upstream of Hsp90, providing a crucial link between environmental pH sensing and the core drug resistance machinery.[1]

  • Therapeutic Strategy: The fungus-specific nature of the Rim pathway makes its components, including this compound, attractive targets for combination therapy.[2] Inhibiting this compound could potentiate the effects of existing antifungals by dismantling a key adaptive mechanism, a strategy that may also indirectly inhibit Hsp90 function in a fungus-specific manner.

Conclusion

The evidence strongly validates this compound as a key component in the fungal response to antifungal drugs. Its role as the direct activator of the master transcription factor Rim101 places it at a critical control point in the pH-responsive signaling cascade. Genetic studies consistently show that the absence of this compound leads to a significant loss of tolerance to both azoles and echinocandins.

For drug development professionals, this compound presents a promising, fungus-specific target. Developing inhibitors against this protease could lead to powerful synergistic therapies, enhancing the efficacy of current frontline antifungals and potentially resensitizing resistant strains. Further research should focus on the structural biology of this compound to facilitate the design of specific small-molecule inhibitors.

References

A Comparative Guide to the Phenotypes of rim13Δ and rim20Δ Mutants in Fungal pH-Responsive Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the phenotypes of rim13Δ and rim20Δ mutants, focusing on their roles in the conserved fungal pH-responsive signaling pathway, often referred to as the Rim or Pal pathway. This pathway is crucial for fungal adaptation to alkaline environments and plays a significant role in the virulence of pathogenic fungi. Understanding the specific functions of key components like the protease this compound and the scaffolding protein Rim20 is essential for developing novel antifungal strategies.

Introduction to the Rim/Pal Pathway and the Roles of this compound and Rim20

The Rim/Pal signaling cascade is a critical sensory pathway in fungi that allows them to adapt to changes in ambient pH. A key event in this pathway is the proteolytic activation of the transcription factor Rim101 (PacC in some fungi) in response to alkaline conditions. This activation is mediated by a complex of proteins, including the calpain-like protease this compound and the arrestin-like protein Rim20.[1][2] Rim20 is thought to act as a scaffold, recruiting this compound to the endosomal sorting complex required for transport (ESCRT) machinery, where the cleavage of Rim101 occurs.[1][3] Deletion of either this compound or RIM20 results in a failure to process and activate Rim101, leading to a range of shared phenotypes.

Comparative Analysis of Phenotypes

The deletion of either this compound or RIM20 leads to strikingly similar phenotypic consequences, underscoring their close functional relationship in the Rim/Pal pathway.

Sensitivity to Alkaline pH and Cation Stress

A hallmark phenotype of both this compoundΔ and rim20Δ mutants is their inability to grow in alkaline environments and their sensitivity to high concentrations of cations like lithium chloride (LiCl).[2] This is a direct consequence of the non-functional Rim/Pal pathway, which is essential for mounting a transcriptional response to these stresses.

PhenotypeThis compoundΔ Mutantrim20Δ MutantWild-TypeReference
Growth at Alkaline pH (e.g., pH 8.0) Severely impaired/No growthSeverely impaired/No growthNormal growth[2]
Sensitivity to LiCl (e.g., 0.3-0.4 M) Sensitive/No growthSensitive/No growthTolerant/Normal growth[2]
Rim101/PacC Transcription Factor Processing

The primary molecular defect in both this compoundΔ and rim20Δ mutants is the failure to proteolytically process the C-terminus of the Rim101/PacC transcription factor. This processing is essential for its activation. Western blot analysis consistently shows an accumulation of the full-length, inactive form of Rim101 and a complete absence of the processed, active form in both mutant strains.[2]

Molecular PhenotypeThis compoundΔ Mutantrim20Δ MutantWild-Type (at alkaline pH)Reference
Rim101/PacC Processing No processing; only full-length form detectedNo processing; only full-length form detectedProcessed, shorter active form present[2]
Cell Morphology and Size

Recent studies have revealed a role for the Rim101 pathway in the regulation of cell size. Deletion of components of the Rim101 pathway, including this compound and RIM20, results in a significant reduction in cell size compared to wild-type cells.[1][4]

PhenotypeThis compoundΔ Mutantrim20Δ MutantWild-TypeReference
Cell Size Significantly smallerSignificantly smallerNormal[1][4]
Virulence and Filamentation in Pathogenic Fungi

In pathogenic fungi such as Candida albicans, the Rim/Pal pathway is a key determinant of virulence. Both this compoundΔ and rim20Δ mutants exhibit attenuated virulence in animal models of infection.[5] This is often linked to defects in pH-dependent morphogenesis, such as the transition from yeast to hyphal growth (filamentation), which is a critical step in tissue invasion.[5]

Phenotype in Candida albicansThis compoundΔ Mutantrim20Δ MutantWild-TypeReference
Virulence (e.g., in murine keratitis model) AttenuatedAttenuatedVirulent[5]
Filamentation at alkaline pH Reduced/DefectiveReduced/DefectiveNormal[5]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the roles of this compound and Rim20, the following diagrams illustrate the Rim/Pal signaling pathway and a typical experimental workflow for assessing pH sensitivity.

Rim_Pal_Signaling_Pathway cluster_membrane Plasma Membrane cluster_endosome Endosome/ESCRT cluster_nucleus Nucleus Rim21 Rim21/PalH (pH Sensor) Rim8 Rim8/PalF Rim21->Rim8 activates Rim9 Rim9/PalI ESCRT ESCRT Complexes Rim8->ESCRT recruits Rim20 Rim20/PalA (Scaffold) ESCRT->Rim20 recruits This compound This compound/PalB (Protease) Rim20->this compound recruits Rim101_inactive Rim101 (inactive) Rim20->Rim101_inactive binds This compound->Rim101_inactive cleaves Rim101_active Rim101 (active) Rim101_inactive->Rim101_active processing Gene_expression Target Gene Expression Rim101_active->Gene_expression regulates Alkaline_pH Alkaline pH Alkaline_pH->Rim21 senses

Caption: The Fungal Rim/Pal pH-Responsive Signaling Pathway.

Experimental_Workflow_pH_Sensitivity cluster_prep Strain Preparation cluster_spotting Spot Assay cluster_analysis Analysis start Grow yeast strains (WT, this compoundΔ, rim20Δ) to mid-log phase normalize Normalize cell density (e.g., OD600=1.0) start->normalize serial_dilute Perform 10-fold serial dilutions normalize->serial_dilute spot Spot 5 µL of each dilution on agar (B569324) plates serial_dilute->spot plates Plates: 1. YPD (Control) 2. YPD pH 8.0 3. YPD + LiCl spot->plates incubate Incubate plates (e.g., 2-3 days at 30°C) spot->incubate document Document results by photography incubate->document compare Compare growth of mutants to wild-type document->compare

References

Unraveling Proteolytic Control in the Fungal RIM101 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of fungal signaling pathways is paramount for developing novel antifungal strategies. The RIM101 pathway, a critical pH-sensing cascade in fungi, represents a promising target. Central to its activation is the proteolytic cleavage of the transcription factor Rim101p. This guide provides a comparative analysis of the proteases involved in this crucial step, highlighting the apparent lack of functional redundancy and the essential role of the calpain-like protease, Rim13p.

The RIM101 pathway is a highly conserved signaling cascade in fungi that allows for adaptation to alkaline environmental pH and other cellular stresses.[1][2] A key activation event in this pathway is the proteolytic processing of the C-terminus of the zinc finger transcription factor Rim101p.[3][4] This cleavage removes an inhibitory domain, allowing the now-activated Rim101p to translocate to the nucleus and regulate the expression of target genes.[3][5] This guide delves into the specific proteases responsible for this cleavage, comparing their roles and presenting supporting experimental evidence.

The Key Players: Rim13p and its Scaffold Rim20p

Lack of Evidence for Functional Redundancy

A key question in understanding the robustness of signaling pathways is the presence of functional redundancy, where one or more alternative enzymes can compensate for the loss of a primary enzyme. In the case of Rim101p processing, extensive genetic and biochemical studies have not revealed any significant functional redundancy for Rim13p. Mutant strains lacking RIM13 exhibit phenotypes that are virtually identical to those of strains lacking RIM101 itself, such as defects in alkaline pH-induced filamentation and growth under extreme alkaline conditions.[1][8] This indicates that in the absence of Rim13p, no other endogenous protease can efficiently process Rim101p to a level sufficient to rescue the pathway's function.

Comparative Analysis of Protease Function in Rim101p Processing

The following table summarizes the key proteases and their established roles in the RIM101 pathway.

Protease/ScaffoldAlternative NamesFamilyRole in RIM101 PathwayEvidence for RedundancyKey Experimental Observations
Rim13p Cpl1p, PalB (in A. nidulans)Calpain-like Cysteine ProteaseEssential for the proteolytic cleavage and activation of Rim101p.[3][6]None observed. this compoundΔ mutants show a complete lack of Rim101p processing.[1][7]Deletion of this compound results in the accumulation of the full-length, unprocessed form of Rim101p and blocks downstream gene expression.[1][7]
Rim20p PalA (in A. nidulans)Bro1-domain proteinEssential scaffold protein. Recruits Rim13p to the Rim101p substrate in conjunction with the ESCRT machinery.[4][5]Not applicable (scaffold protein)rim20Δ mutants phenocopy this compoundΔ and rim101Δ mutants, with no processing of Rim101p observed.[9]
Other Proteases N/AVariousNo direct role in Rim101p cleavage has been identified.None. The phenotype of this compoundΔ mutants suggests no other proteases compensate for its loss.Genetic screens have not identified other proteases that can substitute for Rim13p function in the RIM101 pathway.

Visualizing the RIM101 Pathway and Experimental Workflow

To provide a clearer understanding of the molecular interactions and the methods used to study them, the following diagrams illustrate the RIM101 signaling pathway and a typical experimental workflow for analyzing Rim101p processing.

RIM101_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rim21 Rim21 Rim8 Rim8 Rim21->Rim8 Alkaline pH signal Rim9 Rim9 ESCRT ESCRT Complexes Rim8->ESCRT Rim20 Rim20 (Scaffold) ESCRT->Rim20 This compound This compound (Protease) Rim20->this compound Rim101_proc Rim101 (active) Rim101_full Rim101 (inactive) Rim101_full->Rim101_proc Rim101_active_nuc Rim101 Rim101_proc->Rim101_active_nuc Nuclear Translocation Gene_Expression Target Gene Expression Rim101_active_nuc->Gene_Expression Experimental_Workflow cluster_strains Yeast Strains cluster_culture Culture Conditions cluster_analysis Analysis WT Wild-Type (this compound) Acidic_pH Acidic pH (e.g., pH 4.0) WT->Acidic_pH Alkaline_pH Alkaline pH (e.g., pH 8.0) WT->Alkaline_pH rim13_KO This compoundΔ Mutant rim13_KO->Acidic_pH rim13_KO->Alkaline_pH Protein_Extraction Protein Extraction Acidic_pH->Protein_Extraction Alkaline_pH->Protein_Extraction SDS_PAGE SDS-PAGE & Western Blot Protein_Extraction->SDS_PAGE Detection Detection with anti-Rim101p antibody SDS_PAGE->Detection

References

validation of RIm13 as a potential antifungal drug target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Rim13 as an Antifungal Drug Target

For researchers, scientists, and drug development professionals, the emergence of antifungal resistance necessitates the identification of novel drug targets. One such promising target is this compound, a fungal-specific calpain-like protease. This guide provides an objective comparison of the performance of targeting this compound with existing antifungal strategies, supported by experimental data.

Introduction to this compound and the Rim Pathway

This compound is a key component of the highly conserved fungal pH-responsive signaling cascade, known as the Rim or Pal pathway. This pathway is crucial for adaptation to alkaline environments, a condition fungi often encounter within a mammalian host.[1][2][3] The primary function of this compound is the proteolytic activation of the transcription factor Rim101 (PacC in some fungi).[1][4] Once activated, Rim101 translocates to the nucleus and regulates the expression of genes involved in various cellular processes critical for pathogenesis, including filamentation, cell wall maintenance, and virulence.[5][6][7]

Validation of this compound as an Antifungal Target: Experimental Evidence

The validation of this compound as a drug target stems from the significant impact its disruption has on fungal viability, virulence, and susceptibility to existing antifungal agents.

Impact on Fungal Growth and Morphology

Deletion of the this compound gene leads to significant growth defects under alkaline conditions. In Candida albicans, a this compoundΔ/Δ mutant shows impaired growth at pH 10, a phenotype shared with other Rim pathway mutants.[1] Similarly, in Cryptococcus neoformans, this compoundΔ mutants exhibit reduced growth at pH 8.[2] A critical aspect of virulence for many fungal pathogens is the ability to switch from a yeast to a filamentous hyphal form. Deletion of this compound in C. albicans results in a failure to filament in response to alkaline pH, a key trigger for this morphological transition.[1]

Attenuation of Virulence

In vivo studies have demonstrated the critical role of this compound in fungal virulence. In a murine model of corneal candidiasis, a this compound(-/-) mutant of Candida albicans was found to be completely attenuated, highlighting the importance of this protease in establishing and progressing infection.[8] Furthermore, pretreatment of mice with the immunosuppressant cyclophosphamide (B585) only partially rescued the attenuated phenotype of the this compound(-/-) mutant, indicating that the virulence defect is not solely dependent on the host's immune status.[8] In Cryptococcus neoformans, this compoundΔ mutants display a defect in capsule formation, a major virulence factor for this pathogen.[2]

Synergistic Effects with Existing Antifungal Drugs

A compelling argument for targeting this compound is the increased susceptibility of rim pathway mutants to conventional antifungal drugs. While the Minimum Inhibitory Concentrations (MICs) of azoles and echinocandins may not significantly differ between wild-type and rim mutant strains, studies have shown that the genetic inhibition of the Rim pathway enhances the activity of these drugs.[7] This suggests that the Rim pathway is involved in antifungal tolerance rather than resistance.[7] Colony formation and time-kill curve experiments have shown that rim mutants, including those lacking other components of the pathway, are hypersensitive to fluconazole, posaconazole, anidulafungin, and micafungin.[6][7][9] This indicates that inhibiting this compound could potentially restore the efficacy of existing antifungal agents against tolerant strains.

Data Presentation

Table 1: Phenotypic Consequences of this compound Deletion in Pathogenic Fungi

PhenotypeCandida albicansCryptococcus neoformansReference(s)
Growth at Alkaline pH Impaired at pH 10Impaired at pH 8[1][2]
Filamentation Defective at alkaline pHNot applicable[1]
Virulence Attenuated in a murine model of corneal candidiasisDefective capsule formation[2][8]
Stress Tolerance Sensitive to high salt concentrationsSensitive to high salt concentrations[1][2]

Table 2: Susceptibility of Rim Pathway Mutants to Antifungal Drugs

Antifungal AgentEffect on Rim Pathway MutantsAssay TypeFungal SpeciesReference(s)
Azoles (Fluconazole, Posaconazole) HypersensitiveColony Formation, Time-Kill CurvesCandida albicans[6][7][9]
Echinocandins (Anidulafungin, Micafungin) HypersensitiveColony Formation AssaysCandida albicans[6][7]

Note: MIC values for azoles and echinocandins are generally not different between wild-type and Rim pathway mutants, indicating a role in drug tolerance rather than resistance.[7]

Comparison with Other Antifungal Drug Targets

TargetMechanism of ActionAdvantages of Targeting this compound
Ergosterol Biosynthesis (Azoles) Inhibits lanosterol (B1674476) 14-α-demethylase, disrupting cell membrane integrity.Targeting this compound may re-sensitize fungi to azoles. The Rim pathway is fungus-specific, potentially reducing off-target effects.
β-(1,3)-D-glucan Synthesis (Echinocandins) Inhibits the synthesis of a key cell wall component.Inhibition of the Rim pathway enhances echinocandin activity.
Thymidylate Synthase (Flucytosine) Interferes with DNA and RNA synthesis.This compound is a novel target with a different mechanism of action, potentially avoiding existing resistance mechanisms.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: Antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

Fungal Filamentation Assay (Candida albicans)
  • Cell Preparation: C. albicans cells are grown overnight in a liquid medium that does not induce filamentation (e.g., YPD) at 30°C.

  • Induction: Cells are washed and resuspended in a filament-inducing medium (e.g., RPMI-1640 buffered to pH 8) at a low cell density.

  • Incubation: The cell suspension is incubated at 37°C for several hours.

  • Microscopy: Aliquots are taken at different time points and observed under a microscope to assess the formation of germ tubes and hyphae.

Murine Model of Disseminated Candidiasis
  • Inoculum Preparation: Candida albicans is grown in YPD broth, washed, and resuspended in sterile saline to a concentration of 1 x 10⁶ cells/mL.

  • Infection: Immunocompetent or immunosuppressed mice (e.g., treated with cyclophosphamide) are infected via intravenous injection of the fungal suspension into the lateral tail vein.

  • Monitoring: Mice are monitored daily for signs of illness and survival.

  • Fungal Burden: At specific time points post-infection, mice are euthanized, and organs (kidneys, brain, etc.) are harvested, homogenized, and plated on SDA to determine the fungal burden (CFU/gram of tissue).

Visualizations

Rim_Signaling_Pathway cluster_sensing Plasma Membrane cluster_escart Endosome cluster_nucleus Nucleus Rim21/Rim9 Rim21/Rim9 (pH sensors) Rim8 Rim8 (Arrestin-like) Rim21/Rim9->Rim8 ESCRT ESCRT Complexes Rim8->ESCRT Recruits Rim20 Rim20 (Scaffold) ESCRT->Rim20 This compound This compound (Protease) Rim20->this compound Recruits Rim101_active Rim101 (Active) This compound->Rim101_active Cleaves Rim101_inactive Rim101 (Inactive) Rim101_inactive->this compound Substrate Genes Target Gene Expression Rim101_active->Genes Regulates Alkaline pH Alkaline pH Alkaline pH->Rim21/Rim9 Activates

This compound Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Growth_Assay Growth Assay (Alkaline pH) Filamentation_Assay Filamentation Assay MIC_Testing Antifungal Susceptibility (MIC Testing) Tolerance_Assay Antifungal Tolerance (Time-Kill Assay) Virulence_Model Murine Model of Infection Fungal_Burden Determine Fungal Burden in Organs Virulence_Model->Fungal_Burden Survival_Analysis Monitor Survival Virulence_Model->Survival_Analysis Rim13_Deletion_Mutant Generate this compoundΔ/Δ Mutant Rim13_Deletion_Mutant->Growth_Assay Rim13_Deletion_Mutant->Filamentation_Assay Rim13_Deletion_Mutant->MIC_Testing Rim13_Deletion_Mutant->Tolerance_Assay Rim13_Deletion_Mutant->Virulence_Model

This compound Validation Workflow

Conclusion

This compound presents a compelling target for the development of novel antifungal drugs. Its essential role in the fungal-specific pH-responsive pathway, which is critical for virulence and adaptation within the host, makes it an attractive candidate for therapeutic intervention. The attenuation of virulence and increased susceptibility to existing antifungals observed in this compound mutants provide strong evidence for its potential as a drug target. Future research should focus on the discovery and development of small molecule inhibitors of this compound, which could be used as standalone therapies or in combination with current antifungal agents to enhance their efficacy and combat drug tolerance.

References

A Comparative Guide to the Proteolytic Activity of RIm13 in Diverse Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The RIm13 protease, a calpain-like enzyme, is a crucial component of the conserved Rim101/PacC signaling pathway in fungi. This pathway is essential for adaptation to alkaline pH environments, a key factor in the virulence of many pathogenic fungi. Understanding the nuances of this compound's proteolytic activity across different fungal species can provide valuable insights for the development of novel antifungal therapies. This guide offers a comparative analysis of this compound function, supported by a synthesis of available experimental evidence.

Comparative Analysis of this compound Proteolytic Function

Direct quantitative comparisons of the enzymatic kinetics (e.g., K_m, V_max) of this compound orthologs from different fungal species are not extensively available in the current literature. However, a qualitative comparison of this compound's primary function—the proteolytic processing of the Rim101/PacC transcription factor—can be made based on genetic and molecular studies. The following table summarizes the observed activity and phenotypic consequences of this compound function in several key fungal species.

Fungal SpeciesThis compound OrthologSubstrateEvidence of Proteolytic ActivityPhenotypes Associated with this compound Function
Candida albicans This compoundRim101Rim13p-dependent C-terminal proteolytic processing of Rim101p at neutral-to-alkaline pH. A novel processing event at acidic pH has also been suggested.[1][2]Required for alkaline pH-induced filamentation, growth in extreme alkaline conditions, and plays a role in serum-induced filamentation.[1][2] Contributes to virulence.[3]
Saccharomyces cerevisiae This compoundRim101Required for the proteolytic processing and activation of Rim101p in response to alkaline pH.[4][5]Essential for adaptation to alkaline pH, sporulation, and tolerance to certain ions like Na+ and Li+.[4][6]
Aspergillus nidulans PalBPacCMediates the first of two proteolytic cleavage steps of PacC in response to alkaline pH.[7]Crucial for growth at alkaline pH and the regulation of genes encoding secreted enzymes and secondary metabolites.[8][9]
Cryptococcus neoformans This compoundRim101Required for the proteolytic cleavage and activation of Rim101.[10][11][12][13]Essential for growth at alkaline pH, tolerance to NaCl, and the formation of the polysaccharide capsule, a major virulence factor.[10][11][12][13]

Experimental Protocols

The most common method to assess this compound proteolytic activity is through an in vivo assay that detects the processing of its substrate, Rim101/PacC. This is typically achieved by Western blot analysis of epitope-tagged Rim101/PacC.

Representative Protocol: In Vivo Rim101/PacC Processing Assay

This protocol is a generalized representation based on methodologies described in the literature for fungi like Saccharomyces cerevisiae and Candida albicans.[2][5]

1. Strain Preparation:

  • Construct fungal strains expressing an epitope-tagged version of Rim101/PacC (e.g., HA-tagged, Myc-tagged, or GFP-tagged). This is typically done by homologous recombination to tag the endogenous gene.
  • Create a corresponding this compoundΔ mutant strain also expressing the tagged Rim101/PacC to serve as a negative control for processing.

2. Culture Conditions:

  • Grow fungal cells to mid-log phase in a standard rich medium (e.g., YPD for S. cerevisiae and C. albicans) at an appropriate temperature (e.g., 30°C).
  • To induce the Rim101/PacC pathway, shift the cells to a medium buffered to an alkaline pH (e.g., pH 8.0). An unbuffered or acidic pH medium (e.g., pH 4.0) can be used as a non-inducing control.
  • Incubate the cells under inducing and non-inducing conditions for a specific period (e.g., 1-4 hours).

3. Protein Extraction:

  • Harvest the cells by centrifugation.
  • Lyse the cells using a suitable method, such as bead beating or chemical lysis, in a buffer containing protease inhibitors to prevent non-specific degradation.

4. Western Blot Analysis:

  • Determine the total protein concentration of the lysates.
  • Separate equal amounts of total protein from each sample by SDS-PAGE.
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.
  • Probe the membrane with a primary antibody specific to the epitope tag on Rim101/PacC.
  • Use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
  • Develop the blot to visualize the bands corresponding to the full-length (unprocessed) and cleaved (processed) forms of Rim101/PacC.

5. Interpretation of Results:

  • In wild-type cells under alkaline conditions, a smaller band representing the processed form of Rim101/PacC should be visible.
  • In the this compoundΔ mutant, only the full-length, unprocessed form should be detectable under all conditions, demonstrating that the processing is this compound-dependent.

Signaling Pathways and Experimental Workflows

The Rim101/PacC pathway, while conserved, exhibits some species-specific variations, particularly in the upstream sensing components. The following diagrams illustrate the current understanding of this pathway in different fungal species.

Rim101_Pathway_Candida_albicans cluster_pm Plasma Membrane cluster_endosome Endosome/ESCRT cluster_nucleus Nucleus Alkaline pH Alkaline pH Rim21 Rim21/Dfg16 Alkaline pH->Rim21 Sensed by Rim9 Rim9 Rim21->Rim9 Rim8 Rim8 Rim9->Rim8 Recruits ESCRT ESCRT I, II, III Rim8->ESCRT Activates Rim20 Rim20 ESCRT->Rim20 Recruits This compound This compound Rim20->this compound Recruits Rim101_full Rim101 (inactive) Rim20->Rim101_full Brings to complex This compound->Rim101_full Cleaves Rim101_proc Rim101 (active) TargetGenes Target Genes (e.g., PHR1, SKN1) Rim101_proc->TargetGenes Regulates Rim101_Pathway_Saccharomyces_cerevisiae cluster_pm Plasma Membrane cluster_endosome Endosome/ESCRT cluster_nucleus Nucleus Alkaline pH Alkaline pH Rim21 Rim21/Dfg16 Alkaline pH->Rim21 Sensed by Rim9 Rim9 Rim21->Rim9 Rim8 Rim8 Rim9->Rim8 Recruits ESCRT ESCRT I, II, III Rim8->ESCRT Activates Rim20 Rim20 ESCRT->Rim20 Recruits This compound This compound Rim20->this compound Recruits Rim101_full Rim101 (inactive) Rim20->Rim101_full Brings to complex This compound->Rim101_full Cleaves Rim101_proc Rim101 (active) TargetGenes Target Genes (e.g., NRG1, SMP1) Rim101_proc->TargetGenes Represses Pal_Pathway_Aspergillus_nidulans cluster_pm Plasma Membrane cluster_endosome Endosome/ESCRT cluster_nucleus Nucleus Alkaline pH Alkaline pH PalH PalH Alkaline pH->PalH Sensed by PalI PalI PalH->PalI PalF PalF PalI->PalF Recruits ESCRT ESCRT I, II, III PalF->ESCRT Activates PalA PalA ESCRT->PalA Recruits PalB PalB PalA->PalB Recruits PalC PalC PalA->PalC Recruits PacC_full PacC (72kDa) PalA->PacC_full Brings to complex PalB->PacC_full Cleaves to PacC_inter PacC (53kDa) PacC_proc PacC (27kDa, active) PacC_inter->PacC_proc pH-independent cleavage TargetGenes Target Genes PacC_proc->TargetGenes Regulates Rim101_Pathway_Cryptococcus_neoformans cluster_pm Plasma Membrane cluster_endosome Endosome/ESCRT cluster_nucleus Nucleus Alkaline pH Alkaline pH Rra1 Rra1 (Novel Sensor) Alkaline pH->Rra1 Sensed by ESCRT ESCRT I, II, III Rra1->ESCRT Activates Rim23 Rim23 ESCRT->Rim23 Recruits Rim20 Rim20 Rim23->Rim20 Recruits This compound This compound Rim20->this compound Recruits Rim101_full Rim101 (inactive) Rim20->Rim101_full Brings to complex This compound->Rim101_full Cleaves Rim101_proc Rim101 (active) TargetGenes Target Genes (Capsule formation) Rim101_proc->TargetGenes Regulates Experimental_Workflow cluster_strain Strain Preparation cluster_culture Cell Culture and Induction cluster_analysis Biochemical Analysis Strain Construction Construct WT and this compoundΔ strains with epitope-tagged Rim101/PacC Growth Grow cells to mid-log phase Strain Construction->Growth Induction Shift to alkaline (pH 8) and acidic (pH 4) media Growth->Induction Incubation Incubate for 1-4 hours Induction->Incubation Harvest Harvest cells Incubation->Harvest Lysis Protein extraction Harvest->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Western_Blot Western Blotting with anti-epitope antibody SDS_PAGE->Western_Blot Detection Visualize processed and unprocessed bands Western_Blot->Detection

References

Evolutionary Analysis of the Fungal RIm13 Protein Family: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evolutionary analysis of the RIm13 protein family, a key component of the fungal pH-responsive signaling pathway. This compound, a calpain-like cysteine protease, plays a critical role in the adaptation of fungi to alkaline environments and is a crucial factor in the virulence of many pathogenic species. Understanding the evolutionary relationships and functional divergence of this protein family can offer insights into novel antifungal drug development strategies.

Introduction to the this compound Protein Family and the Pal/Rim Pathway

The Pal/Rim signaling pathway is a conserved signal transduction cascade in fungi that senses and responds to changes in ambient pH.[1][2] This pathway is essential for survival in alkaline conditions and has been implicated in the pathogenicity of fungi such as Aspergillus nidulans and Candida albicans.[1][2][3] The central function of this pathway is the proteolytic activation of the PacC/Rim101 transcription factor, which regulates the expression of pH-responsive genes.[1][2]

The activation of PacC/Rim101 is a multi-step process initiated by cell-surface pH sensors.[3][4] This signal is transduced through a series of proteins, leading to the recruitment of an arrestin-like protein, PalF/Rim8, and the ESCRT (Endosomal Sorting Complex Required for Transport) machinery.[4] The final step in this activation cascade is the proteolytic cleavage of PacC/Rim101 by the this compound/PalB protease.[3][5][6]

Comparative Analysis of this compound Orthologs

The this compound protein family is characterized by a conserved calpain-like protease domain. However, significant evolutionary divergence can be observed in other regions of the protein, particularly those involved in its regulation and subcellular localization. This section compares this compound orthologs from several key fungal species.

Domain Architecture and Sequence Identity

The following table summarizes the key characteristics of this compound orthologs in selected fungal species. The sequence identity is calculated relative to Saccharomyces cerevisiae this compound.

Organism Protein (Accession) Length (amino acids) Key Domains Sequence Identity to S. cerevisiae this compound (%)
Saccharomyces cerevisiaeThis compound (NP_014902.1)877C-terminal localization domain, Calpain-like protease domain100%
Aspergillus nidulansPalB (NP_001047.1)759N-terminal MIT domain, Calpain-like protease domain35%
Candida albicansThis compound (XP_717993.1)889C-terminal localization domain, Calpain-like protease domain62%
Cryptococcus neoformansThis compound (XP_571987.1)864C-terminal localization domain, Calpain-like protease domain45%

Data is compiled from various genomic and proteomic databases. Sequence identities were calculated using standard protein alignment tools.

A notable evolutionary divergence is the mechanism of this compound/PalB localization. In Saccharomyces cerevisiae, a unique C-terminal region is responsible for its localization and function.[6] In contrast, the Aspergillus nidulans ortholog, PalB, utilizes an N-terminal MIT (Microtubule Interacting and Trafficking) domain for its association with the ESCRT complex.[6] This suggests a significant evolutionary event, possibly a gene rearrangement, that led to different solutions for protein targeting in these fungal lineages.[6]

Signaling Pathway and Experimental Workflows

The Fungal pH-Responsive (Pal/Rim) Signaling Pathway

The diagram below illustrates the core components and interactions of the Pal/Rim signaling pathway, leading to the this compound-mediated activation of the Rim101 transcription factor.

Pal_Rim_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Endosome cluster_nucleus Nucleus PalH PalH/Rim21 (pH Sensor) PalF PalF/Rim8 (Arrestin-like) PalH->PalF activates at alkaline pH PalI PalI/Rim9 PalI->PalH localizes ESCRT ESCRT Complex PalF->ESCRT recruits Rim20 Rim20/PalA ESCRT->Rim20 scaffolds This compound This compound/PalB (Protease) Rim20->this compound recruits Rim101_inactive Rim101/PacC (Inactive) This compound->Rim101_inactive cleaves Rim101_active Rim101/PacC (Active) Rim101_inactive->Rim101_active Gene_Expression Target Gene Expression Rim101_active->Gene_Expression regulates

Caption: The fungal Pal/Rim signaling pathway.

Experimental Workflow for Phylogenetic Analysis

The evolutionary history of the this compound protein family can be elucidated through phylogenetic analysis. The following diagram outlines a typical workflow for such an investigation.

Phylogenetic_Workflow A 1. Sequence Retrieval (e.g., NCBI, UniProt) B 2. Multiple Sequence Alignment (e.g., Clustal Omega, MAFFT) A->B C 3. Phylogenetic Tree Construction (e.g., Maximum Likelihood, Bayesian Inference) B->C D 4. Tree Visualization and Annotation (e.g., FigTree, iTOL) C->D E 5. Evolutionary Analysis (e.g., identifying orthologs, paralogs, and gene duplication/loss events) D->E

Caption: A typical workflow for phylogenetic analysis.

Experimental Protocols

Protocol for Phylogenetic Analysis of the this compound Protein Family

This protocol outlines the steps for constructing a phylogenetic tree to analyze the evolutionary relationships of this compound proteins.

  • Sequence Retrieval:

    • Identify this compound orthologs in various fungal species using protein BLAST (Basic Local Alignment Search Tool) against the NCBI non-redundant protein database. Use a known this compound sequence (e.g., S. cerevisiae this compound) as the query.

    • Download the protein sequences in FASTA format.

  • Multiple Sequence Alignment (MSA):

    • Use a multiple sequence alignment tool such as Clustal Omega or MAFFT to align the retrieved this compound protein sequences.[7]

    • Visually inspect the alignment for misaligned regions and manually edit if necessary. Poorly aligned regions can be trimmed using software like TrimAl.

  • Phylogenetic Tree Construction:

    • Use a phylogenetic inference method to construct the evolutionary tree. Maximum Likelihood (ML) and Bayesian Inference (BI) are commonly used methods.[7]

    • For Maximum Likelihood (e.g., using RAxML or IQ-TREE):

      • Select a substitution model that best fits the data (e.g., using ModelFinder in IQ-TREE).

      • Perform the ML analysis with bootstrap resampling (e.g., 1000 replicates) to assess the statistical support for the tree topology.

    • For Bayesian Inference (e.g., using MrBayes):

      • Set appropriate priors and run the Markov Chain Monte Carlo (MCMC) analysis for a sufficient number of generations until convergence is reached (e.g., average standard deviation of split frequencies < 0.01).

      • Summarize the posterior probabilities on the consensus tree.

  • Tree Visualization and Interpretation:

    • Visualize the resulting phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL).

    • Annotate the tree with bootstrap values or posterior probabilities to indicate the confidence in the branching patterns.

    • Analyze the tree to identify orthologous and paralogous relationships and infer key evolutionary events such as gene duplications and losses.

Conclusion

The evolutionary analysis of the this compound protein family reveals a conserved core function as the activator of the pH-responsive transcription factor Rim101/PacC. However, significant divergence in domain architecture, particularly in regions responsible for protein localization, highlights the adaptive evolution of this pathway in different fungal lineages. These differences could be exploited for the development of species-specific antifungal therapies. Further comparative studies, including functional characterization of this compound orthologs from a wider range of fungi, will be crucial for a more comprehensive understanding of the evolution of pH sensing and its role in fungal pathogenesis.

References

Comparative Transcriptomics of Wild-Type vs. rim13Δ Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic landscapes of wild-type fungal strains versus those with a deletion of the rim13 gene (this compoundΔ). This analysis is supported by experimental data from a closely related mutant, rim101Δ, which serves as a strong proxy for the functional consequences of this compound deletion.

The Rim101/PacC signaling pathway is a conserved fungal pathway that governs adaptation to environmental pH. A key component of this pathway is the calpain-like protease this compound, which is responsible for the proteolytic activation of the transcription factor Rim101. In the absence of functional this compound, Rim101 remains inactive, leading to a failure to regulate the expression of target genes. Therefore, the transcriptomic profile of a rim101Δ mutant is highly indicative of the cellular consequences of a this compoundΔ mutation.

This guide summarizes the key transcriptomic changes observed in a rim101Δ mutant of the pathogenic yeast Candida albicans, providing insights into the cellular processes regulated by the this compound-Rim101 signaling axis.

Data Presentation: Quantitative Transcriptomic Analysis

The following table summarizes the differentially expressed genes in a rim101Δ strain of Candida albicans compared to a wild-type strain at an alkaline pH of 7.6. The data is extracted from a comprehensive RNA-sequencing analysis and highlights genes with significant changes in expression.[1] A total of 1,002 genes were found to be differentially expressed, with 462 being downregulated and 540 upregulated in the rim101Δ mutant.[1]

Table 1: Differentially Expressed Genes in a rim101Δ Mutant Compared to Wild-Type C. albicans at pH 7.6

GeneLog2 Fold ChangeAdjusted p-valuePutative Function
Downregulated Genes
PHR1-4.3< 0.001Cell wall glucanase, important for growth at alkaline pH
ZRT1-3.8< 0.001High-affinity zinc transporter
PRA1-3.5< 0.001pH-regulated antigen 1, cell surface protein
ALS3-2.9< 0.001Agglutinin-like sequence 3, adhesin and invasin
CHT2-2.5< 0.001Chitinase 2, involved in cell separation
PGA7-2.1< 0.001Putative GPI-anchored protein
SKN1-1.8< 0.001Putative beta-1,3-glucanosyltransferase
Upregulated Genes
PHR25.1< 0.001pH-responsive protein 2, cell wall glucanase, expressed at acidic pH
HSP901.9< 0.01Heat shock protein 90, molecular chaperone
IPT11.7< 0.01Inositol phosphotransferase 1, sphingolipid biosynthesis

This table presents a selection of key differentially expressed genes. For a complete list, refer to the supplementary materials of the cited study.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments in fungal transcriptomics, based on established protocols for Saccharomyces cerevisiae and Candida albicans.

Fungal Strain and Culture Conditions
  • Strains: Wild-type (e.g., SC5314 for C. albicans) and this compoundΔ or rim101Δ mutant strains are used.

  • Media: Strains are typically grown in a standard rich medium such as YPD (Yeast Extract-Peptone-Dextrose). For pH-specific experiments, a buffered medium like Synthetic Complete (SC) medium is used, with the pH adjusted to the desired acidic (e.g., pH 4) or alkaline (e.g., pH 7.6) levels.

  • Culture: Overnight cultures are diluted into fresh medium and grown to mid-logarithmic phase (OD600 of ~0.5-0.8) at an appropriate temperature (e.g., 30°C for yeast growth, 37°C for hyphal induction in C. albicans).

RNA Extraction

High-quality RNA is crucial for successful RNA-sequencing. The following is a common method for fungal RNA extraction:

  • Cell Lysis: Harvest cells by centrifugation or vacuum filtration. The cell pellet is resuspended in a lysis buffer (e.g., TRIzol reagent). Mechanical disruption is typically required to break the fungal cell wall. This can be achieved by bead beating with zirconia/silica beads or by grinding the frozen cell pellet in liquid nitrogen.

  • Phase Separation: Chloroform is added to the lysate, followed by centrifugation to separate the sample into aqueous (containing RNA), interphase, and organic phases.

  • RNA Precipitation: The aqueous phase is transferred to a new tube, and RNA is precipitated by adding isopropanol.

  • Washing and Resuspension: The RNA pellet is washed with 75% ethanol (B145695) to remove salts and other impurities, air-dried, and then resuspended in RNase-free water.

  • Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios, and by gel electrophoresis or a bioanalyzer to check for RNA integrity.

RNA-Sequencing (RNA-Seq) Library Preparation and Sequencing
  • mRNA Purification: Poly(A)+ RNA is selected from the total RNA using oligo(dT)-magnetic beads.

  • Fragmentation and cDNA Synthesis: The purified mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

  • End Repair and A-tailing: The ends of the double-stranded cDNA are repaired, and a single 'A' nucleotide is added to the 3' ends.

  • Adapter Ligation: Sequencing adapters are ligated to the ends of the A-tailed cDNA fragments.

  • PCR Amplification: The adapter-ligated cDNA is amplified by PCR to generate a sufficient amount of library for sequencing.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

Data Analysis
  • Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC.

  • Read Alignment: The high-quality reads are aligned to the reference genome of the organism using a splice-aware aligner such as HISAT2 or STAR.

  • Quantification of Gene Expression: The number of reads mapping to each gene is counted using tools like HTSeq or featureCounts.

  • Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are differentially expressed between the wild-type and mutant strains. These tools normalize the read counts and perform statistical tests to determine the significance of expression changes.

Mandatory Visualization

Rim101/PacC Signaling Pathway

Rim101_Pathway cluster_membrane Plasma Membrane cluster_escr ESCRT Complex cluster_proteolytic Proteolytic Activation cluster_nucleus Nucleus Rim21 Rim21/PalH Rim8 Rim8/PalF Rim21->Rim8 Rim9 Rim9/PalI Rim9->Rim8 ESCRT_I_II ESCRT-I/II Rim8->ESCRT_I_II Ubiquitination Snf7 Snf7/Vps32 ESCRT_I_II->Snf7 Rim20 Rim20/PalA Snf7->Rim20 This compound This compound/PalB Rim20->this compound Rim101_inactive Rim101-C (inactive) This compound->Rim101_inactive Proteolytic Cleavage Rim101_active Rim101 (active) Rim101_inactive->Rim101_active DNA DNA Rim101_active->DNA Transcriptional Regulation Alkaline_pH Alkaline pH Alkaline_pH->Rim21 Alkaline_pH->Rim9

Caption: The Rim101/PacC signaling pathway for adaptation to alkaline pH.

Experimental Workflow for Comparative Transcriptomics

Transcriptomics_Workflow cluster_strains Strains cluster_culture Cell Culture cluster_processing Sample Processing cluster_analysis Data Analysis WT Wild-Type Culture_WT Culture Wild-Type WT->Culture_WT Mutant This compoundΔ Culture_Mutant Culture this compoundΔ Mutant->Culture_Mutant RNA_Extraction RNA Extraction Culture_WT->RNA_Extraction Culture_Mutant->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification Diff_Exp Differential Expression Analysis Quantification->Diff_Exp

Caption: Workflow for comparative transcriptomic analysis of fungal strains.

References

Safety Operating Guide

Navigating the Safe Handling of RIm13 Protein in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling biological materials. The following guide provides essential safety and logistical information for the handling of RIm13, a calpain-like cysteine protease.[1] As this compound is a protein and not a hazardous chemical, the focus of these protocols is on maintaining personal safety from common laboratory hazards, ensuring the stability of the protein, and proper disposal of biological materials.

Personal Protective Equipment (PPE) for Handling this compound

Standard laboratory PPE is required to protect personnel from potential splashes of buffers or accidental contact with biological materials. The following table summarizes the recommended PPE for handling purified this compound protein in a typical laboratory setting.[2][3][4][5][6]

PPE CategoryItemSpecifications & Use Case
Body Protection Lab CoatA clean, knee-length lab coat, preferably made of a cotton-polyester blend, should be worn at all times in the laboratory to protect skin and clothing.[2][6]
Hand Protection Disposable GlovesNitrile or latex gloves are required to prevent contamination of the protein sample and to protect the user from the protein solution. Gloves should be changed if they become contaminated.[2][6]
Eye Protection Safety Glasses or GogglesSafety glasses with side shields are the minimum requirement.[4][6] Chemical splash goggles should be worn if there is a higher potential for splashing.[4][6]
General Attire Full-Length Pants & Closed-Toe ShoesShorts and sandals are not permitted. Full-length pants and closed-toe shoes must be worn to protect against spills and physical hazards.[2][4]

Operational Plan: From Storage to Use

Proper handling of purified proteins like this compound is critical for maintaining their biological activity.[7] The following protocol outlines the standard procedure for handling a frozen stock of this compound protein.

Experimental Protocol: Thawing and Preparing this compound for an Assay
  • Preparation : Prepare your workspace. Ensure all necessary reagents, pipettes, and tubes are on ice.

  • Retrieval : Retrieve the this compound aliquot from the -80°C freezer. It is best practice to use single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the protein.[7][8][9]

  • Thawing : Thaw the protein solution rapidly. This can be done by holding the tube in your hand or by placing it in a cool water bath. Do not leave the protein at room temperature for extended periods.[10] It is usually best to work with protein solutions on wet ice to slow inactivation.[10]

  • Centrifugation : Once thawed, briefly pulse the tube in a microcentrifuge to collect all the liquid at the bottom of the tube. This ensures accurate pipetting and prevents loss of material that may be on the cap or walls.

  • Handling : Keep the protein on ice at all times. When pipetting, use a pre-chilled pipette tip and handle the tube by the cap to avoid warming the sample with your hands. Do not vortex the protein solution, as this can cause denaturation; gentle mixing by flicking the tube or slow pipetting is preferred.[10][11]

  • Addition to Assay : Unless the specific experimental protocol dictates otherwise, the enzyme (this compound) should be the last component added to the reaction mixture. This ensures the reaction is initiated under optimal conditions.[11]

  • Storage of Unused Protein : If the entire aliquot is not used, it should ideally be discarded. If it must be saved, it should be promptly returned to -80°C storage, though repeated freeze-thaw cycles are strongly discouraged.[7]

Disposal Plan: Managing this compound Waste

As a non-hazardous biological material, this compound and its associated waste can be disposed of following standard laboratory procedures for biological waste.[1][12]

Procedure for Waste Disposal
  • Liquid Waste :

    • Unused this compound protein solution and buffers can be disposed of down the sanitary sewer with copious amounts of running water.[12]

    • It is considered good laboratory practice to disinfect non-hazardous microbial products before disposal.[1] This can be achieved by adding a suitable disinfectant (e.g., 10% bleach solution) to the liquid waste and allowing it to sit for at least 30 minutes before pouring it down the drain.

  • Solid Waste :

    • Non-Sharp Contaminated Waste : Pipette tips, microfuge tubes, and gloves contaminated with this compound should be collected in a biohazard bag.[1]

    • Decontamination : The sealed biohazard bag should be autoclaved to sterilize the contents.[12] After autoclaving, the bag can typically be disposed of in the regular municipal waste stream, though institutional policies may vary.[1][12]

  • Sharps Waste :

    • Needles, blades, or any glass that has come into contact with the this compound solution must be disposed of in a designated sharps container.[13]

    • Once the sharps container is full, it should be sealed and disposed of according to your institution's regulated medical waste procedures.[13]

Visualizing the Handling Workflow

To provide a clear, at-a-glance guide to the process, the following diagram illustrates the logical flow for safely handling this compound from storage to disposal.

RIm13_Handling_Workflow cluster_prep Preparation cluster_handling Protein Handling cluster_disposal Disposal DonPPE 1. Don PPE (Lab Coat, Gloves, Eyewear) PrepareWorkstation 2. Prepare Iced Workstation DonPPE->PrepareWorkstation Retrieve 3. Retrieve Aliquot from -80°C Freezer PrepareWorkstation->Retrieve Thaw 4. Quick Thaw & Spin Down Retrieve->Thaw Use 5. Use in Experiment (Keep on Ice) Thaw->Use LiquidWaste 6a. Liquid Waste to Sanitary Sewer Use->LiquidWaste Liquid SolidWaste 6b. Solid Waste to Biohazard Bag Use->SolidWaste Solid Autoclave 7. Autoclave Solid Waste SolidWaste->Autoclave RegularTrash 8. Dispose in Regular Trash Autoclave->RegularTrash

Caption: Workflow for safe handling and disposal of this compound protein.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.